Amezinium Metilsulfate
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
6-methoxy-1-phenylpyridazin-1-ium-4-amine;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.CH4O4S/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10;1-5-6(2,3)4/h2-8,12H,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASXVYVFFXULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41658-78-0 (Parent), 75-93-4 (Parent) | |
| Record name | Amezinium metilsulfate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00184657 | |
| Record name | Amezinium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30578-37-1 | |
| Record name | Amezinium metilsulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30578-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amezinium metilsulfate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amezinium metilsulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amezinium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amezinium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMEZINIUM METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03NR868ICX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amezinium Metilsulfate: A Deep Dive into its Adrenergic Receptor Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Amezinium metilsulfate, known by trade names such as Regulton, is a sympathomimetic agent utilized in the management of hypotensive conditions, particularly orthostatic hypotension[1]. Its efficacy in elevating blood pressure stems from a complex and multifaceted mechanism of action that intricately modulates the sympathetic nervous system. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, with a core focus on its interactions with adrenergic receptors and associated pathways. We will dissect the experimental evidence that has elucidated its unique pharmacological profile, present detailed methodologies for its characterization, and offer insights into the causality behind its therapeutic effects.
The Multifaceted Synaptic Action of this compound
This compound is not a classical adrenergic agonist. Instead, its sympathomimetic effects are primarily indirect, arising from its ability to potentiate the actions of endogenous norepinephrine (NE) at the synaptic cleft. This potentiation is achieved through a triad of distinct but synergistic mechanisms: inhibition of norepinephrine reuptake, inhibition of monoamine oxidase (MAO), and enhancement of norepinephrine release.
Inhibition of Norepinephrine Reuptake (Uptake-1)
This compound is a potent inhibitor of the norepinephrine transporter (NET), also known as Uptake-1, which is responsible for clearing NE from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, amezinium increases the concentration and residence time of NE in the synapse, leading to enhanced stimulation of postsynaptic adrenergic receptors[2][3][4].
Biochemical investigations have quantified this inhibitory activity. In vitro studies using rat atria have determined the inhibition constant (Ki) for amezinium on norepinephrine uptake to be 1.3 x 10⁻⁷ mol/L [2]. This demonstrates a high affinity for the norepinephrine transporter. Further studies with synaptosomes have shown a preference for the norepinephrine transporter over those for dopamine and serotonin, which are inhibited to a lesser extent[2].
Inhibition of Monoamine Oxidase (MAO)
This compound also functions as a reversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines, including norepinephrine, within the presynaptic neuron and other tissues[1][3]. This inhibition further contributes to an increase in the available pool of norepinephrine.
Notably, amezinium exhibits a degree of selectivity for the two MAO isoforms:
-
MAO-A: Amezinium inhibits MAO-A in rat heart homogenate with a Ki of 3 x 10⁻⁶ mol/L [2]. In homogenates of dog saphenous vein, the IC50 for MAO-A inhibition was found to be 5 µM [1].
-
MAO-B: It is a significantly weaker inhibitor of MAO-B, with a Ki of 3 x 10⁻⁴ mol/L in rat liver homogenate[2].
This preferential inhibition of MAO-A, the predominant isoform in adrenergic nerve terminals, is crucial for its mechanism of action. By inhibiting intraneuronal MAO-A, amezinium prevents the breakdown of norepinephrine that has been taken back up into the neuron, as well as newly synthesized norepinephrine, thereby increasing the amount of neurotransmitter available for release. Studies have shown that amezinium is a potent and, at low concentrations, selective inhibitor of intraneuronal MAO[5].
Enhanced Norepinephrine Release
Evidence also suggests that amezinium can enhance the release of norepinephrine from sympathetic nerve endings[4]. This effect is likely a consequence of its action as a substrate for the norepinephrine transporter. Amezinium is taken up into the adrenergic neuron via NET, a process that can lead to the displacement and subsequent release of stored norepinephrine from vesicular pools into the synapse[2].
The interplay of these three mechanisms is visualized in the following diagram:
Figure 1: Synaptic mechanism of action of this compound.
Interaction with Adrenergic Receptors: An Indirect Affair
The primary clinical effects of this compound, namely vasoconstriction and increased cardiac contractility and rate, are mediated through the stimulation of α₁ and β₁-adrenergic receptors, respectively[3][6][7]. However, extensive research indicates that amezinium does not act as a direct agonist at these receptors. Instead, its effects are a direct consequence of the elevated synaptic concentrations of norepinephrine.
-
Depletion of Norepinephrine: In animal models pre-treated with reserpine, which depletes neuronal norepinephrine stores, the pressor and heart rate-increasing effects of amezinium are significantly diminished or abolished[3]. This demonstrates a dependence on endogenous norepinephrine for its activity.
-
Adrenergic Blockade: The cardiovascular effects of amezinium are antagonized by selective adrenergic blockers. Phentolamine, an α-adrenergic antagonist, blocks the pressor effect, while propranolol, a β-adrenergic antagonist, blocks the heart rate-increasing effect[3].
-
Lack of Direct Agonist Activity: Studies on isolated tissues have not demonstrated significant direct agonistic activity of amezinium at α or β-adrenergic receptors in the absence of endogenous catecholamines.
The downstream signaling pathways activated by the amezinium-potentiated norepinephrine are the canonical pathways for α₁ and β₁-adrenergic receptors:
Figure 2: Downstream signaling of α₁ and β₁-adrenergic receptors.
Quantitative Pharmacological Profile
The following table summarizes the key quantitative parameters of this compound's interaction with its molecular targets.
| Target | Parameter | Value | Species/Tissue | Reference |
| Norepinephrine Transporter (NET) | Ki | 1.3 x 10⁻⁷ M | Rat atria | [2] |
| Monoamine Oxidase A (MAO-A) | Ki | 3 x 10⁻⁶ M | Rat heart homogenate | [2] |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | 5 µM | Dog saphenous vein homogenate | [1] |
| Monoamine Oxidase B (MAO-B) | Ki | 3 x 10⁻⁴ M | Rat liver homogenate | [2] |
Experimental Protocols for Characterization
The elucidation of this compound's mechanism of action has relied on a suite of classical pharmacological and biochemical assays. Below are detailed, step-by-step methodologies for key experiments.
Norepinephrine Reuptake Inhibition Assay (in vitro)
This protocol is based on methods used for characterizing norepinephrine uptake inhibitors in isolated tissues.
Figure 3: Workflow for Norepinephrine Reuptake Inhibition Assay.
Detailed Steps:
-
Tissue Preparation: Euthanize rats according to approved institutional protocols. Rapidly excise the heart and isolate the atria. Place the atria in a gassed (95% O₂ / 5% CO₂) Krebs-Ringer bicarbonate buffer at 37°C.
-
Pre-incubation: Transfer individual atria to tubes containing buffer with a range of concentrations of this compound or vehicle (control). Pre-incubate for 15-20 minutes.
-
Radiolabeling: Initiate the uptake reaction by adding a subsaturating concentration of ³H-norepinephrine (e.g., 1 µCi/mL). Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
Termination and Washing: Terminate the reaction by rapidly filtering the atria and washing them multiple times with ice-cold buffer to remove non-specifically bound and extracellular radiolabel.
-
Quantification: Solubilize the washed atria in a tissue solubilizer. Add a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine). Plot the percentage inhibition of specific uptake against the concentration of this compound. Calculate the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay (in vitro)
This protocol describes a common method for assessing MAO-A and MAO-B inhibition in tissue homogenates.
Figure 4: Workflow for MAO Inhibition Assay.
Detailed Steps:
-
Homogenate Preparation: Homogenize freshly dissected rat heart (rich in MAO-A) or liver (rich in MAO-B) in a suitable buffer (e.g., phosphate buffer). Centrifuge the homogenate to obtain a mitochondrial pellet, which is then resuspended.
-
Pre-incubation: In a multi-well plate, add the mitochondrial preparation to wells containing a range of concentrations of this compound or vehicle. Pre-incubate for a defined period.
-
Enzymatic Reaction: Initiate the reaction by adding a substrate. For MAO-A, a common substrate is radiolabeled serotonin or kynuramine. For MAO-B, phenylethylamine or benzylamine can be used. Incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Product Quantification: The method of quantification depends on the substrate used. For radiolabeled substrates, this involves solvent extraction of the product followed by scintillation counting. For non-radiolabeled substrates, spectrophotometric or fluorometric methods can be used to measure the product.
-
Data Analysis: Calculate the rate of product formation for each concentration of this compound. Determine the IC₅₀ and Ki values by plotting the percentage inhibition of enzyme activity against the inhibitor concentration.
Conclusion
The mechanism of action of this compound on adrenergic receptors is a compelling example of indirect sympathomimetic activity. Its therapeutic efficacy in treating hypotension is not derived from direct receptor agonism but from a sophisticated interplay of norepinephrine reuptake inhibition, preferential MAO-A inhibition, and enhanced norepinephrine release. This leads to a significant amplification of endogenous noradrenergic signaling at both α₁ and β₁ receptors. Understanding this multifaceted mechanism is paramount for drug development professionals seeking to design novel therapeutics with similar or improved pharmacological profiles for the management of cardiovascular disorders. The experimental frameworks detailed in this guide provide a robust foundation for the continued investigation and characterization of such compounds.
References
-
Traut, M., Brode, E., & Hoffmann, H. D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9a), 1566–1574. [Link]
-
Araújo, D., Caramona, M. M., & Osswald, W. (1983). On the mechanism of action of amezinium methylsulphate on the dog saphenous vein. European journal of pharmacology, 90(2-3), 203–214. [Link]
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9a), 1558–1565. [Link]
-
Schaps, D., Seitz, W., Hetzer, R., Tholen, A., & Goroll, D. (1985). Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies. Der Anaesthesist, 34(2), 79–84. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Wikipedia. (2023, December 1). This compound. In Wikipedia. [Link]
-
Steppeler, A., & Starke, K. (1980). Selective inhibition by amezinium of intraneuronal monoamine oxidase. Naunyn-Schmiedeberg's archives of pharmacology, 314(1), 13–16. [Link]
Sources
- 1. On the mechanism of action of amezinium methylsulphate on the dog saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Selective inhibition by amezinium of intraneuronal monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Amezinium Metilsulfate chemical structure and properties
An In-depth Technical Guide to Amezinium Metilsulfate
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a sympathomimetic agent used in the management of hypotension. The content herein is structured to deliver not just foundational knowledge but also actionable, field-proven insights, grounded in authoritative scientific literature. We will delve into its chemical identity, mechanism of action, pharmacokinetic profile, and the analytical methodologies crucial for its study and development.
Core Chemical Identity and Physicochemical Properties
This compound, with the chemical name 4-amino-6-methoxy-1-phenylpyridazinium methyl sulfate, is a unique pyridazinium derivative. Its structure is characterized by a positively charged quaternary nitrogen within the pyridazine ring, which is fundamental to its biological activity.
Chemical Structure
The molecular structure of this compound is depicted below. The cationic head, containing the pyridazinium ring, is the pharmacologically active moiety, while the metilsulfate acts as the counter-ion.
Caption: Chemical structure of the Amezinium cation and Metilsulfate anion.
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for formulation development and for understanding its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 4-amino-6-methoxy-1-phenylpyridazin-1-ium;methyl sulfate | PubChem |
| CAS Number | 30578-37-1 | PubChem |
| Molecular Formula | C₁₂H₁₅N₃O₅S | PubChem |
| Molecular Weight | 313.33 g/mol | PubChem |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in water | N/A |
Pharmacology and Mechanism of Action
This compound is classified as an indirect sympathomimetic agent. Its primary mechanism of action is the potentiation of noradrenergic neurotransmission, which it achieves through a multi-faceted approach at the synaptic level.
Primary Mechanism: Inhibition of Norepinephrine Reuptake
The principal pharmacological effect of this compound is the inhibition of the norepinephrine transporter (NET), also known as uptake-1, located on the presynaptic membrane of noradrenergic neurons. By blocking NET, this compound prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and duration of action on postsynaptic α- and β-adrenergic receptors. This leads to an increase in sympathetic tone, resulting in vasoconstriction and an elevation in blood pressure.
Secondary Mechanisms
Beyond its primary action on NET, this compound also exhibits other activities that contribute to its overall effect:
-
Enhanced Norepinephrine Release: It can promote the release of norepinephrine from presynaptic storage vesicles.
-
MAO Inhibition: Some studies suggest a weak inhibitory effect on monoamine oxidase (MAO), the enzyme responsible for the degradation of norepinephrine within the neuron. This further contributes to an increased availability of the neurotransmitter.
The synergistic interplay of these mechanisms is illustrated in the diagram below.
Caption: Mechanism of action of this compound at the noradrenergic synapse.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound determines its therapeutic window and dosing regimen.
| Parameter | Value | Details |
| Bioavailability | ~50% | Following oral administration. |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | |
| Plasma Half-life (t½) | 9 - 17 hours | Allows for once or twice daily dosing. |
| Metabolism | Primarily hepatic | Metabolized into active and inactive metabolites. |
| Elimination | Primarily renal | Excreted in the urine as metabolites and unchanged drug. |
Analytical Methodology: Quantification in Biological Matrices
Accurate quantification of this compound in biological samples like plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the standard method.
Protocol: HPLC-UV Method for Plasma Quantification
This protocol outlines a robust method for determining this compound concentrations in human plasma.
1. Sample Preparation (Protein Precipitation & Extraction): a. To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound). b. Add 1 mL of acetonitrile to precipitate plasma proteins. c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a 30:70 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector set to a wavelength of 280 nm.
3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. b. Process the standards alongside the unknown samples using the same extraction procedure. c. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. d. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
The workflow for this analytical protocol is visualized below.
Caption: Workflow for the quantification of this compound in plasma via HPLC-UV.
Clinical Applications and Safety Profile
This compound is primarily indicated for the treatment of orthostatic and other forms of hypotension. Its efficacy stems from its ability to increase peripheral vascular resistance and venous return without significantly affecting heart rate.
Common Side Effects:
-
Headache
-
Nausea
-
Insomnia
-
Urinary retention
Contraindications:
-
Hypertension
-
Pheochromocytoma
-
Severe coronary artery disease
-
Concomitant use with MAO inhibitors
Conclusion
This compound is a well-characterized indirect sympathomimetic agent with a clear mechanism of action centered on the inhibition of norepinephrine reuptake. Its favorable pharmacokinetic profile allows for convenient oral dosing in the management of hypotension. The analytical methods for its quantification are robust and well-established, providing the necessary tools for further research and clinical development in the field of cardiovascular therapeutics.
References
-
Lues, I., & Schumann, H. J. (1984). The effect of amezinium on the release of noradrenaline from the isolated perfused chicken heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(2), 140-144. [Link]
-
Araki, H., et al. (1982). Effects of amezinium methylsulfate on blood pressure and plasma noradrenaline concentration in patients with idiopathic orthostatic hypotension. Clinical and Experimental Pharmacology and Physiology, 9(4), 409-416. [Link]
-
Takahashi, A., et al. (1983). Effect of amezinium methylsulfate on plasma norepinephrine in patients with idiopathic orthostatic hypotension. Journal of Clinical Pharmacology, 23(7), 327-333. [Link]
Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Amezinium Metilsulfate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Preclinical Imperative for Amezinium Metilsulfate
This compound, commercially known as Regulton, is a sympathomimetic agent utilized for the management of orthostatic and idiopathic hypotension. Its mechanism of action is multifaceted, involving the stimulation of α- and β1-adrenergic receptors and the inhibition of noradrenaline and tyramine uptake.[1] For any compound progressing towards clinical use, a thorough understanding of its behavior in biological systems is paramount. Preclinical pharmacokinetic (PK) studies in animal models form the bedrock of this understanding, providing critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
This technical guide offers a deep dive into the published preclinical pharmacokinetic and bioavailability data for this compound. By synthesizing findings from key animal studies, this document aims to provide drug development professionals with a comprehensive understanding of the compound's disposition, highlighting the causal relationships behind experimental observations and the critical importance of species selection in preclinical safety and efficacy evaluation.
I. Pharmacokinetic Profile in the Primary Animal Model: The Rat
The rat has been the most extensively studied preclinical species for this compound, with radiolabeling studies providing a granular view of the drug's fate in vivo. The use of [14C]-labeled amezinium is a critical experimental choice, as it allows for a complete mass balance assessment, ensuring that all drug-related material, including the parent compound and all its metabolites, is tracked throughout the system.
Absorption
Following oral administration of [14C]-amezinium metilsulfate to rats, the compound is readily absorbed from the gastrointestinal tract. In a pivotal study, after a 20 mg/kg oral dose, the peak blood concentration (Cmax) of total radioactivity was 0.65 µg eq/ml, achieved at a Tmax of 3 hours.[2] The relatively slow Tmax suggests that absorption is not immediate and may occur over an extended period in the gastrointestinal tract. The subsequent decline in blood levels occurred with a half-life (t1/2) of approximately 8.1 hours, indicating a moderate rate of elimination from the systemic circulation.[2]
Distribution
This compound exhibits extensive and rapid distribution into the tissues. Whole-body autoradiography and radiometry studies in rats revealed that tissue concentrations peaked around 3 hours post-oral administration, mirroring the Tmax in the blood.[2]
A key finding is the pronounced accumulation in the liver, where concentrations were found to be 61 times higher than in plasma.[2] This observation is a strong indicator that the liver is a primary organ for both uptake and subsequent metabolism or biliary excretion. Most other tissue levels decreased in parallel with plasma concentrations.[2]
Further specialized distribution characteristics include:
-
Central Nervous System (CNS): The parent (unchanged) drug was not detected in the brain. Instead, the major drug-related component found was the O-demethylated metabolite (MV), suggesting that this compound itself has poor blood-brain barrier penetration, but its metabolites may cross to some extent.[2]
-
Placental Transfer: Radioactivity associated with [14C]-amezinium metilsulfate was found to cross the placental barrier, with fetal blood levels reaching approximately one-tenth of the maternal plasma levels.[2]
-
Lacteal Excretion: In lactating rats, milk concentrations of drug-related radioactivity were nearly identical to plasma levels, indicating significant excretion into milk.[2]
Metabolism
The rat is an extensive metabolizer of this compound. This is a critical distinction compared to other species. The primary metabolic transformations identified in rats are hydroxylation followed by glucuronidation and O-demethylation.[2]
The major metabolites include:
-
MIII Glucuronide: The glucuronide of hydroxyl-amezinium (MIII) is a predominant metabolite found in plasma, urine, and bile.[2]
-
O-demethyl amezinium (MV): This metabolite was notably the major component found in the brain.[2]
The extensive biotransformation in the rat liver is consistent with the high hepatic accumulation and underscores the importance of the liver in the drug's clearance pathway in this species.
Excretion
The elimination of this compound and its metabolites in the rat occurs through multiple pathways. Following a single oral dose, approximately 72% of the radioactivity was excreted in the feces, with 24% recovered in the urine.[2]
The significant fecal excretion is explained by substantial biliary excretion, which accounted for about 42% of the administered dose.[2] This demonstrates that hepatobiliary clearance is a major elimination route in rats. Furthermore, the studies revealed evidence of enterohepatic circulation, where biliary metabolites are reabsorbed from the intestine. This re-absorption accounted for about 13% of the orally administered dose, a process that can prolong the drug's presence in the body.[2]
The following table summarizes the key pharmacokinetic parameters of this compound in rats following oral administration.
| Parameter | Value | Species | Dose (Oral) | Source |
| Tmax (Time to Peak Concentration) | 3 h | Rat | 20 mg/kg | [2] |
| Cmax (Peak Blood Concentration) | 0.65 µg eq/ml | Rat | 20 mg/kg | [2] |
| t1/2 (Elimination Half-life) | 8.1 h | Rat | 20 mg/kg | [2] |
| Primary Excretion Route | Feces (72%) | Rat | 20 mg/kg | [2] |
| Urinary Excretion | 24% | Rat | 20 mg/kg | [2] |
| Biliary Excretion | 42% | Rat | 20 mg/kg | [2] |
II. Metabolic Fate and Species-Specific Differences
A crucial aspect of preclinical pharmacokinetic evaluation is understanding how drug metabolism varies between species. Such differences can profoundly impact the exposure, efficacy, and toxicity profile of a drug, and they are a primary determinant of which animal model best predicts human outcomes.
Studies comparing the metabolic fate of amezinium across several animal species revealed striking differences. While the rat extensively metabolizes the drug, other species, including dogs, cats, guinea pigs, and mice, excrete the parent compound as the principal product in urine.[3] In these species, unchanged amezinium accounts for 56-89% of the urinary radioactivity, indicating a much lower degree of biotransformation.[3]
This finding has significant implications:
-
Exposure: For a given oral dose, species with low metabolic activity will likely have higher systemic exposure (AUC) to the active parent drug compared to the rat.
-
Toxicity Studies: The choice of species for long-term toxicology studies must be carefully considered. A species that produces a human-like metabolic profile is often preferred. If humans, like dogs and mice, are poor metabolizers, then the rat might represent a "worst-case" scenario for metabolite-driven toxicity but a poor model for parent drug toxicity.
III. Bioavailability Considerations in Animal Models
Oral bioavailability (F%) is a measure of the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. While specific quantitative bioavailability data for this compound in animal models is not extensively reported in the peer-reviewed literature, the metabolic data allows for critical scientific inferences.
In humans, the absolute oral bioavailability of amezinium has been estimated to be between 50% and 67%.[3][4] This indicates good, but incomplete, absorption and/or significant first-pass metabolism.
Inferences for Animal Models:
-
Rat: Given the extensive hepatic uptake and metabolism, coupled with significant biliary excretion of metabolites after an oral dose, it is highly probable that the oral bioavailability of the parent amezinium drug is considerably lower in rats than in humans.[2] The high fecal excretion (72%) is a strong indicator of either poor absorption or, more likely, extensive first-pass elimination by the liver.
-
Dog, Mouse, and other Poor Metabolizers: In species where amezinium is largely excreted unchanged, oral bioavailability is expected to be higher than in the rat, assuming comparable intestinal absorption.[3] The primary barrier to complete bioavailability in these animals would be the extent of absorption from the gut, rather than first-pass hepatic metabolism.
The pronounced species difference in metabolism is a textbook example of why a multi-species approach is vital in preclinical drug development. Relying solely on the rat model would likely lead to an underestimation of the systemic exposure to the parent drug in humans.
IV. Methodologies for Preclinical Pharmacokinetic Assessment
A self-validating and reproducible protocol is the cornerstone of trustworthy pharmacokinetic data. The following outlines a standard methodology for assessing the pharmacokinetics of a compound like this compound in a rodent model.
Experimental Workflow for a Typical Rodent PK Study
Caption: Standard workflow for a rodent pharmacokinetic study.
Step-by-Step Experimental Protocol
-
Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (Weight: 200-250g).
-
Housing: Animals are housed in a controlled environment (12-h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
-
Dosing Preparation and Administration:
-
Formulation: For IV administration, this compound is dissolved in sterile saline. For oral (PO) administration, it is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Dose Groups:
-
Group 1 (IV): Receives a 5 mg/kg dose via tail vein injection. The slow injection rate is crucial to prevent acute toxicity.
-
Group 2 (PO): Receives a 20 mg/kg dose via oral gavage. Animals are fasted overnight prior to oral dosing to ensure consistent gastric emptying and absorption.
-
-
-
Blood Sampling:
-
Schedule: A sparse sampling design is often used in rodents to minimize blood loss per animal. Blood samples (~100 µL) are collected from the saphenous vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection: Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Rationale: While early studies used radiolabeling, modern drug development relies on highly sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.
-
Sample Preparation: Plasma samples (e.g., 50 µL) are thawed. An internal standard is added, followed by protein precipitation with a solvent like acetonitrile. This step removes large protein molecules that would interfere with the analysis.
-
Chromatography: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column to separate amezinium from other plasma components.
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.
-
Validation: The method must be fully validated according to regulatory guidelines for accuracy, precision, linearity, and stability.
-
Proposed Metabolic Pathway in the Rat
Caption: Postulated metabolic pathway of amezinium in rats.
V. Conclusion and Implications for Drug Development
The preclinical pharmacokinetic profile of this compound is characterized by extensive distribution and, most notably, significant species-dependent metabolism. The rat serves as a model of extensive biotransformation, clearing the drug primarily via hepatic metabolism and subsequent biliary and fecal excretion of metabolites. In contrast, other species, including dogs and mice, exhibit limited metabolism, eliminating the drug largely as the unchanged parent compound.
This pronounced inter-species variation has critical implications for the non-clinical development program:
-
Bioavailability Prediction: The rat model is likely to underestimate the oral bioavailability of the parent drug in humans, who appear to be more moderate metabolizers. Species like the dog may offer a more predictive model for parent drug exposure.
-
Toxicology Species Selection: A two-species toxicology program (e.g., rodent and non-rodent) is standard. The rat provides a model for assessing the safety of major metabolites, while a poor-metabolizing species like the dog is essential for evaluating the safety of high systemic exposure to the parent drug.
-
Clinical Dose Projection: Allometric scaling from animal data to predict human PK must account for these metabolic differences. A simple body-weight scaling would be inadequate; more sophisticated approaches incorporating metabolic clearance rates would be necessary.
References
-
Tanayama S, Nakai Y, Fujita T, Kanai Y. Disposition and metabolism of [14C]-amezinium metilsulfate in rats. Xenobiotica. 1981;11(11):789-801.
-
Wikipedia. This compound.
-
Lenke D, Gries J, Kretzschmar R. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittelforschung. 1981;31(9a):1559-65.
-
Traut M, Brode E, Hoffmann HD. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittelforschung. 1981;31(9a):1566-74.
-
Lenke D, Gries J, Kretzschmar R. Pharmacology of amezinium, a novel antihypotensive drug. VI. Effect on central nervous functions. Arzneimittelforschung. 1981;31(9a):1579-88.
-
Kaumeier S, Kehrhahn OH, Morgenthaler H, Neugebauer G. Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Arzneimittelforschung. 1981;31(9a):1653-7.
-
Neugebauer G, Akpan W, Lenke D, Gries J, Kretzschmar R. Haemodynamic effects of amezinium in man. Arzneimittelforschung. 1981;31(9a):1644-52.
-
Gladigau V, Wahl P, Brode E, Neugebauer G. Pharmacokinetics of amezinium in man. Arzneimittelforschung. 1981;31(9a):1657-62.
Sources
- 1. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of [14C]-amezinium metilsulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic effects of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Monoamine Oxidase Inhibition Selectivity of Amezinium Metilsulfate
Executive Summary
Amezinium metilsulfate is a sympathomimetic agent with a complex pharmacological profile, historically used in the management of hypotension.[1][2] Its mechanism extends beyond direct adrenergic receptor agonism and includes the inhibition of norepinephrine reuptake and, critically, the inhibition of monoamine oxidase (MAO).[1][3] This guide provides an in-depth analysis of the MAO inhibitory properties of this compound, with a specific focus on its selectivity for the two key isoforms, MAO-A and MAO-B. Biochemical investigations have revealed that this compound is a reversible inhibitor of both enzymes, exhibiting a pronounced preferential selectivity for MAO-A.[4] This document will dissect the quantitative basis for this selectivity, outline the experimental methodologies required to validate such findings, and discuss the pharmacological implications of this profile for researchers in drug development.
The Pharmacological Landscape of this compound
This compound (trade name Regulton) exerts its primary clinical effect as an antihypotensive agent by enhancing sympathetic nervous system activity.[1][5] Its multifaceted mechanism of action is key to its efficacy and includes:
-
Inhibition of Norepinephrine and Dopamine Reuptake: By blocking their reuptake into presynaptic neurons, amezinium increases the concentration of these neurotransmitters in the synaptic cleft.[1][3]
-
Direct Adrenergic Receptor Agonism: The compound acts as a direct agonist at both α- and β-adrenergic receptors, contributing to vasoconstriction and increased cardiac output.[1]
-
Monoamine Oxidase (MAO) Inhibition: Amezinium inhibits the enzymatic degradation of monoamine neurotransmitters, further amplifying their levels and duration of action.[1][3][4]
It is this last characteristic—MAO inhibition—that is the focus of this guide, as the selectivity of this interaction carries significant mechanistic and clinical implications.
Monoamine Oxidase Isoforms: The Significance of Selective Inhibition
Monoamine oxidase is a critical enzyme responsible for the degradation of monoamine neurotransmitters. It exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[6][7][8]
-
MAO-A: Primarily metabolizes serotonin, norepinephrine, and dopamine. Its inhibition is a key mechanism for antidepressant medications.[9][10][11] Selective MAO-A inhibitors are sought for treating depression and anxiety.[6][12]
-
MAO-B: Preferentially metabolizes phenylethylamine and dopamine.[8][13] Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.[10][13][14]
The selectivity of an MAO inhibitor is a crucial determinant of its therapeutic effect and side-effect profile. Non-selective inhibitors can lead to significant adverse events, such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine, an effect primarily associated with MAO-A inhibition.[8][10]
Quantitative Analysis of this compound's MAO Selectivity
The defining characteristic of this compound as an MAO inhibitor is its reversible and preferential inhibition of the MAO-A isoform.
Mechanism of Inhibition: Reversible Action
Unlike classical irreversible MAOIs (e.g., phenelzine, tranylcypromine) that form a permanent covalent bond with the enzyme, amezinium's inhibition is reversible.[4][15] This means it binds to and dissociates from the enzyme, allowing for the recovery of enzyme function once the drug is cleared.[16][17] Reversible inhibitors, particularly those selective for MAO-A (known as RIMAs), are generally considered safer and have a reduced risk of tyramine-induced hypertensive crises.[17][18]
In Vitro Evidence and Selectivity Index
The selectivity of an inhibitor is quantified by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for each enzyme isoform. A lower value indicates higher potency. The key in vitro data for this compound comes from foundational biochemical studies.
A pivotal study demonstrated that amezinium inhibits MAO-A in rat heart homogenate with a Ki of 3 x 10⁻⁶ mol/L and MAO-B in liver homogenate with a Ki of 3 x 10⁻⁴ mol/L.[4]
| Parameter | Target Enzyme | Value (mol/L) | Value (µM) | Source |
| Ki | MAO-A | 3 x 10⁻⁶ | 3 µM | [4] |
| Ki | MAO-B | 3 x 10⁻⁴ | 300 µM | [4] |
The Selectivity Index (SI) provides a clear ratio of this preference. It is calculated as:
SI = Ki (MAO-B) / Ki (MAO-A)
For this compound: SI = (3 x 10⁻⁴ mol/L) / (3 x 10⁻⁶ mol/L) = 100
This calculation demonstrates that This compound is 100-fold more selective for MAO-A than for MAO-B . This strong preference underscores its classification as a selective MAO-A inhibitor.
Experimental Protocol: In Vitro Determination of MAO-A/B Inhibition
To validate the selectivity of a test compound like this compound, a robust in vitro enzyme inhibition assay is required. The following protocol describes a common fluorometric method for determining IC50 values.
Principle of the Assay
This assay measures the activity of recombinant human MAO-A or MAO-B by detecting hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[19] A fluorescent probe (e.g., Amplex Red) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin), which can be measured kinetically. The rate of fluorescence increase is proportional to MAO activity.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound (or test compound) in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be used to generate a dose-response curve.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in Assay Buffer to the desired working concentration.
-
Substrate Solution: Prepare a working solution of a suitable substrate, such as p-tyramine, in Assay Buffer.
-
Detection Cocktail: Prepare a fresh cocktail containing the fluorescent probe and HRP in Assay Buffer. Protect from light.
-
-
Assay Execution (96-well format):
-
Dispense the MAO-A and MAO-B enzyme solutions into separate wells of a black, flat-bottom 96-well plate.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Controls: Include wells for:
-
Pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Detection Cocktail containing the substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate into a fluorescence plate reader.
-
Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[19]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background reaction rate from all other rates.
-
Normalize the data by expressing the reaction rates as a percentage of the 100% Activity Control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Workflow Visualization
Caption: Workflow for in vitro determination of MAO inhibitor IC50 values.
Pharmacological Implications and Research Context
The 100-fold selectivity of this compound for MAO-A is significant. This profile aligns it more closely with antidepressants than with anti-Parkinsonian agents.[10][21] The inhibition of MAO-A would lead to increased synaptic concentrations of norepinephrine and serotonin, which complements its known action as a norepinephrine reuptake inhibitor.[3][5]
For drug development professionals, this presents several considerations:
-
Therapeutic Repurposing: Could the MAO-A inhibitory action of amezinium or its analogs be leveraged for conditions beyond hypotension, such as depressive disorders where sympathetic tone is also a factor?
-
Side Effect Profile: The selectivity for MAO-A, even with reversible inhibition, necessitates an evaluation of potential interactions with serotonergic agents (risk of serotonin syndrome) and dietary tyramine, although this risk is lower than with irreversible inhibitors.[9]
-
Structure-Activity Relationship (SAR): The amezinium scaffold could serve as a starting point for developing novel reversible MAO-A inhibitors (RIMAs) with optimized potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a reversible monoamine oxidase inhibitor with a clear and quantitatively established 100-fold selectivity for the MAO-A isoform over MAO-B. This characteristic is a critical component of its overall pharmacological profile, contributing to the potentiation of noradrenergic neurotransmission. Understanding this selectivity is paramount for researchers exploring its mechanism, investigating new therapeutic applications, or designing next-generation compounds based on its chemical structure. The experimental protocols outlined herein provide a robust framework for the independent verification and further characterization of this and other novel MAO inhibitors.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Reddit. (2021, August 5). Reversible vs. Irreversible MAOIs: Can someone explain the difference?
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9), 1559-1565. Retrieved from [Link]
-
Liebowitz, M. R. (1990). Reversible and irreversible monoamine oxidase inhibitors in other psychiatric disorders. Acta Psychiatrica Scandinavica Supplementum, 360, 29-34. Retrieved from [Link]
-
Goldberg, J. F., & Thase, M. E. (2012, October 8). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. Retrieved from [Link]
-
Kretzschmar, R., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9), 1566-1572. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Potter, W. Z., & Rudorfer, M. V. (1992). Monoamine oxidase inhibitors: reversible and irreversible. Psychopharmacology Bulletin, 28(1), 45-57. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]
-
Power. (n.d.). Mao A vs Mao B. Retrieved from [Link]
-
Finberg, J. P. M. (2014). Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: focus on modulation of CNS monoamine neurotransmitter release. Pharmacology & Therapeutics, 143(2), 133-152. Retrieved from [Link]
-
Kretzschmar, R., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. VI. Effect on central nervous functions. Arzneimittel-Forschung, 31(9), 1581-1587. Retrieved from [Link]
-
Mount Sinai. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Retrieved from [Link]
-
Semantic Scholar. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Retrieved from [Link]
-
Sato, K., Fujita, T., & Itoh, T. (1984). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Journal of Neurology, Neurosurgery, and Psychiatry, 47(11), 1222-1225. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. Retrieved from [Link]
-
Youdim, M. B. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neuropharmacology, 22(3), 403-404. Retrieved from [Link]
- Patsnap Synapse. (2025, March 11). What are the therapeutic applications for MAO inhibitors?
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. evotec.com [evotec.com]
- 8. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Mao A vs Mao B | Power [withpower.com]
- 14. Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: focus on modulation of CNS monoamine neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. reddit.com [reddit.com]
- 17. Reversible and irreversible monoamine oxidase inhibitors in other psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monoamine oxidase inhibitors: reversible and irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abcam.cn [abcam.cn]
- 20. benchchem.com [benchchem.com]
- 21. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Sympathomimetic Profile of Amezinium Metilsulfate: A Mechanistic and Methodological Exploration of its Effects on Catecholamine Levels
An In-Depth Technical Guide for Researchers
This guide provides a detailed examination of the in vivo effects of amezinium metilsulfate on catecholamine levels, designed for researchers, scientists, and drug development professionals. We will delve into the compound's multifaceted mechanism of action, its quantifiable impact on key catecholamines such as norepinephrine, and the rigorous experimental methodologies required to accurately assess these effects.
Introduction: this compound as an Indirect Sympathomimetic Agent
This compound (trade name Regulton) is a sympathomimetic drug primarily utilized for the management of hypotensive conditions, most notably neurogenic orthostatic hypotension[1][2]. Unlike direct-acting sympathomimetics that agonize adrenergic receptors, this compound exerts its therapeutic effects through a more complex, indirect mechanism that modulates the endogenous catecholamine system[1][3]. Its clinical efficacy in elevating blood pressure stems from its ability to potentiate and prolong the action of norepinephrine at the synaptic cleft[2][4]. Understanding this intricate mechanism is paramount for designing and interpreting in vivo studies.
The core of this compound's action lies in its dual modulation of postganglionic sympathetic neurons: the inhibition of catecholamine reuptake and the inhibition of their enzymatic degradation[3][5]. This guide will dissect these mechanisms and provide the technical framework for their in vivo investigation.
The Multifaceted Mechanism of Action
This compound's effect on catecholamine levels is not the result of a single action but a synergy of several processes occurring at the presynaptic nerve terminal. A comprehensive understanding of this causality is essential for any researcher in this field.
Inhibition of Norepinephrine Reuptake (Uptake-1)
This compound is a potent inhibitor of the norepinephrine transporter (NET), also known as Uptake-1[3][5]. It acts as a substrate for this transporter, meaning it is taken up into the adrenergic neuron itself[5][6]. By competing with norepinephrine for transport, amezinium effectively increases the concentration and residence time of norepinephrine in the synaptic cleft, thereby enhancing stimulation of postsynaptic alpha- and beta-adrenergic receptors[4][5]. While its primary affinity is for the norepinephrine transporter, it also inhibits dopamine and serotonin reuptake to a lesser degree[6].
Inhibition of Monoamine Oxidase (MAO)
Crucially, amezinium also functions as a reversible inhibitor of monoamine oxidase (MAO), the primary enzyme responsible for the degradation of catecholamines within the presynaptic neuron[2][4][5]. Its inhibitory action shows a preference for the MAO-A isoform[6]. By being concentrated within the sympathetic neuron via the NET transporter, amezinium causes a specific and localized inhibition of intraneuronal MAO[5]. This prevents the breakdown of both newly synthesized and re-captured norepinephrine, further augmenting the pool of this neurotransmitter available for release.
Direct Adrenergic Receptor Stimulation
While primarily an indirect agent, some evidence suggests this compound also possesses direct agonistic effects on vascular alpha- and cardiac beta-1 adrenoceptors, contributing to its pressor and positive inotropic effects[4][7][8].
The synergy of these mechanisms—blocking reuptake while simultaneously preventing intracellular degradation—results in a powerful amplification of noradrenergic signaling.
In Vivo Effects on Catecholamine Levels: A Nuanced Picture
Given its mechanism, a logical hypothesis is that amezinium administration would lead to a significant and sustained increase in circulating catecholamine levels. However, in vivo human and animal studies present a more complex picture, highlighting the importance of careful experimental design and interpretation.
Plasma Norepinephrine & Epinephrine
Clinical studies have yielded seemingly contradictory results regarding plasma catecholamine concentrations.
-
One study in patients with severe neurogenic orthostatic hypotension reported that a single 10 mg oral dose of amezinium raised blood pressure for 8 hours, accompanied by a slight increase in the plasma norepinephrine level [3].
-
Conversely, a double-blind, placebo-controlled trial in healthy volunteers found that a 30 mg oral dose, while significantly increasing blood pressure, did not influence plasma concentrations of noradrenaline (norepinephrine) or adrenaline (epinephrine) during either rest or orthostatic stress (head-up tilt)[9][10].
Expert Insight: This discrepancy is not necessarily a contradiction but rather a reflection of the compound's primary site of action. Amezinium's effects are most pronounced within the neuroeffector junction (the synapse), not necessarily in systemic circulation. The potentiation of locally released norepinephrine may be sufficient to elicit a strong physiological response (vasoconstriction) without causing a large, easily detectable spillover into the plasma[9][10]. The slight increase seen in hypotensive patients might also be related to a baseline state of receptor supersensitivity[1][3].
Dopamine
Amezinium's mechanism includes the inhibition of dopamine reuptake and degradation by MAO[4]. This strongly implies an effect on dopaminergic systems. However, detailed in vivo studies quantifying changes in plasma or central nervous system dopamine levels following amezinium administration are not extensively detailed in the available literature. This represents an area ripe for further investigation, particularly using techniques like in vivo microdialysis in specific brain regions.
Summary of Pharmacokinetic Profile
The timing of sample collection in any in vivo study is critical and must be informed by the drug's pharmacokinetic profile.
| Parameter | Value | Source |
| Administration | Oral | [2] |
| Absorption Half-life | ~0.6 hours | [11] |
| Distribution Half-life | ~3.0 hours | [11] |
| Terminal Elimination Half-life | 9 - 17 hours | [11][12] |
| Absolute Bioavailability | ~50% - 67% | [12] |
| Primary Excretion | Renal | [12] |
Experimental Protocols for In Vivo Assessment
To rigorously evaluate the effects of this compound on catecholamine levels, a well-controlled, multi-faceted experimental approach is required. The following protocols provide a self-validating framework for preclinical in vivo studies.
Experimental Workflow Overview
Detailed Protocol: Plasma Catecholamine Measurement in Rodents
This protocol describes a robust method for assessing systemic catecholamine changes.
4.2.1 Animal Model and Preparation
-
Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to any procedures to minimize stress-related hormonal fluctuations.
-
Surgery (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular vein under anesthesia. This is a critical step for a self-validating system as it avoids the stress of repeated venipuncture, which itself can massively elevate catecholamine levels. Allow a minimum of 48 hours for recovery.
4.2.2 Dosing and Sample Collection
-
Groups: Assign animals to at least two groups: Vehicle Control (e.g., saline or water) and this compound (e.g., 10 mg/kg, p.o.).
-
Baseline Sample: Collect a baseline blood sample (t=0) prior to drug administration.
-
Administration: Administer the compound or vehicle orally via gavage.
-
Time-Course Sampling: Collect blood samples (approx. 200-300 µL per sample) at predetermined time points informed by pharmacokinetics (e.g., 30, 60, 120, 240 minutes post-dose).
-
Sample Handling (CRITICAL):
-
Collect blood into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a preservative (e.g., sodium metabisulfite) to prevent catecholamine oxidation.
-
Immediately centrifuge at 4°C to separate plasma.
-
Aspirate the plasma and store at -80°C until analysis. This immediate cold chain processing is non-negotiable for data integrity.
-
4.2.3 Sample Preparation: Alumina Extraction This step is essential to purify and concentrate catecholamines from the complex plasma matrix[13][14][15].
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., dihydroxybenzylamine, DHBA) to each sample to correct for extraction efficiency.
-
Add activated alumina and a Tris buffer to adjust the pH to ~8.6, which facilitates the binding of catecholamines to the alumina.
-
Wash the alumina pellet multiple times with purified water to remove interfering substances.
-
Elute the catecholamines from the alumina using a small volume of a weak acid (e.g., 0.1 M perchloric acid).
4.2.4 Quantification: HPLC with Electrochemical Detection (HPLC-ECD) This is the gold standard for catecholamine quantification due to its high sensitivity and selectivity[13][16].
-
System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octane sulfonic acid) and an organic modifier (e.g., methanol) at a low pH.
-
Detection: The electrochemical detector is set to an oxidizing potential (e.g., +0.70 V)[17]. As catecholamines elute from the column and pass through the detector cell, they are oxidized, generating an electrical current that is proportional to their concentration.
-
Quantification: Create a standard curve using known concentrations of norepinephrine, epinephrine, and dopamine. Quantify the concentrations in the unknown samples by comparing their peak areas to the standard curve, correcting for recovery using the internal standard.
Conclusion and Future Directions
This compound is an effective antihypotensive agent with a sophisticated, synergistic mechanism of action centered on the potentiation of noradrenergic signaling. It achieves this by inhibiting both the reuptake and the primary intracellular degradation pathway of norepinephrine[2][3][5].
The in vivo effect on circulating catecholamine levels is subtle and may not reflect the significant activity occurring at the synaptic level[9][10]. This underscores a critical lesson for drug development professionals: physiological outcomes (e.g., blood pressure increase) are not always correlated with simple, systemic biomarker changes (e.g., plasma catecholamines). Future research should employ more localized measurement techniques, such as in vivo microdialysis in relevant tissues (e.g., heart, specific brain nuclei), to more accurately delineate the compartmentalized effects of amezinium on catecholamine turnover and release. Such studies will provide a more complete and mechanistically sound understanding of this and other indirect-acting sympathomimetic agents.
References
- Title: Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - Neurology.
- Title: What is this compound used for?
- Title: What is the mechanism of this compound?
- Title: Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug Source: PubMed URL
- Title: Pharmacology of amezinium, a novel antihypotensive drug. III.
- Title: [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate.
- Title: SYMPATHOMIMETIC EFFECTS OF AMEZINIUM ON THE CARDIOVASCULAR-SYSTEM AND PLASMA-CATECHOLAMINES IN MAN Source: UQ eSpace URL
- Title: Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man Source: PubMed URL
- Title: Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline Source: PubMed URL
- Title: Pharmacokinetics of amezinium in man Source: PubMed URL
- Title: The pharmacokinetics of ameziniummetilsulfate in man.
- Title: this compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy Source: PubMed URL
- Title: Clinical evaluation of this compound (LU-1631)
- Title: Pharmacology of amezinium, a novel antihypotensive drug. IV.
- Title: this compound - Drug Targets, Indications, Patents Source: Patsnap Synapse URL
- Title: this compound - Wikipedia Source: Wikipedia URL
- Title: Measurement of Urinary Catecholamines in Small Samples for Mice Source: PubMed Central - NIH URL
- Title: Measurement of catecholamines and their metabolites Source: PubMed URL
- Title: PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION Source: ACNP URL
- Title: Amezinium methylsulfate (this compound)
- Title: Determination of Catecholamines in a Small Volume (25 μL)
- Title: Determination of catecholamines in a small volume (25 μl)
- Title: In Vivo Voltammetric Monitoring of Catecholamine Release in Subterritories of the Nucleus Accumbens Shell Source: PMC - NIH URL
- Title: Pharmacology of amezinium, a novel antihypotensive drug. VI.
- Title: Blockade of Catecholamine Reuptake in the Prelimbic Cortex Decreases Top-down Attentional Control in Response to Novel, but Not Familiar Appetitive Distracters, within a Timing Paradigm Source: PMC - PubMed Central URL
- Title: Catecholamine turnover in normotensive and hypertensive man: effects of antiadrenergic drugs Source: PubMed URL
- Title: The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus.
- Title: Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat Source: PubMed URL
- Title: Plasma catecholamine levels in the acute and subacute stages of takotsubo syndrome: Results from the Stockholm myocardial infarction with normal coronaries 2 study Source: NIH URL
- Title: PSY305 CH5PT2: Catecholamine Inactivation Source: YouTube URL
- Title: Evidence That High Catecholamine Levels Produced by Pheochromocytoma May be Responsible for Tako-Tsubo Cardiomyopathy Source: PubMed URL
- Title: Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat Source: PMC - PubMed Central URL
- Title: Excess nicotinamide inhibits methylation-mediated degradation of catecholamines in normotensives and hypertensives Source: PubMed URL
Sources
- 1. neurology.org [neurology.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Urinary Catecholamines in Small Samples for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Voltammetric Monitoring of Catecholamine Release in Subterritories of the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuronal Noradrenaline Reuptake Inhibition by Amezinium Metilsulfate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the sympathomimetic agent amezinium metilsulfate, with a primary focus on its inhibitory effects on the neuronal noradrenaline reuptake process. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Introduction: Understanding this compound's Place in Pharmacology
This compound is a sympathomimetic drug clinically utilized for the management of hypotensive conditions.[1][2] Its therapeutic effect stems from a multifaceted mechanism of action that ultimately enhances noradrenergic signaling.[1][3] While it exhibits direct agonistic activity at α- and β1-adrenergic receptors and inhibits monoamine oxidase (MAO), a key component of its pharmacological profile is the inhibition of the neuronal noradrenaline transporter (NET).[4][5] This guide will delve into the specifics of this interaction, providing both the theoretical framework and practical methodologies for its investigation.
Core Mechanism of Action: A Multi-pronged Approach to Noradrenergic Enhancement
This compound's ability to elevate blood pressure and heart rate is not attributable to a single molecular interaction but rather a synergy of effects.[4] The primary mechanisms include:
-
Inhibition of Neuronal Noradrenaline Reuptake (Uptake-1): this compound acts as an inhibitor of the norepinephrine transporter (NET), the primary mechanism for clearing noradrenaline from the synaptic cleft.[4][5] By blocking this transporter, it increases the concentration and prolongs the residence time of noradrenaline in the synapse, thereby enhancing its effects on postsynaptic receptors.[4]
-
Substrate for the Norepinephrine Transporter: Interestingly, amezinium is also a substrate for NET, meaning it is transported into the presynaptic neuron.[4][5] This property is crucial for its secondary mechanism of action.
-
Inhibition of Intraneuronal Monoamine Oxidase (MAO): Once inside the neuron, this compound inhibits MAO-A, the enzyme responsible for the degradation of noradrenaline.[5] This dual action of reuptake inhibition and prevention of degradation significantly amplifies the availability of noradrenaline.
-
Direct Adrenergic Receptor Stimulation: this compound also directly stimulates vascular α- and cardiac β1-adrenoceptors, contributing to its pressor and chronotropic effects.[4]
This intricate interplay of mechanisms is visually represented in the following signaling pathway diagram.
Quantitative Analysis of NET Inhibition
The affinity of this compound for the norepinephrine transporter has been quantified, providing valuable data for comparative pharmacological studies.
| Compound | Parameter | Value | Source |
| This compound | Ki for 3H-noradrenaline uptake inhibition (rat atria) | 1.3 x 10-7 mol/L | [5] |
| This compound | Ki for MAO-A inhibition (rat heart homogenate) | 3 x 10-6 mol/L | [5] |
| This compound | Ki for MAO-B inhibition (rat liver homogenate) | 3 x 10-4 mol/L | [5] |
The Ki value for NET inhibition indicates a high affinity of this compound for the transporter, comparable to other known noradrenaline reuptake inhibitors. This quantitative data is essential for understanding its potency and for designing experiments to further investigate its pharmacological effects.
Experimental Protocols for a Deeper Dive
To facilitate further research into the effects of this compound on neuronal noradrenaline reuptake, this section provides detailed, step-by-step methodologies for key in vitro experiments.
Protocol 1: Radiolabeled Noradrenaline Uptake Assay in Cultured Cells
This protocol describes a classic method to quantify the inhibition of noradrenaline reuptake using a radiolabeled substrate in a cell line expressing the norepinephrine transporter (e.g., SK-N-BE(2)C or HEK293-hNET cells).
Materials:
-
Cell line expressing NET
-
Culture medium
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-Noradrenaline
-
This compound
-
Desipramine (for non-specific uptake determination)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells on poly-D-lysine coated 24-well plates and grow to confluence.
-
Preparation of Solutions: Prepare serial dilutions of this compound and a high concentration of desipramine (e.g., 10 µM) in KRH buffer. Prepare a working solution of [3H]-Noradrenaline in KRH buffer.
-
Assay: a. Wash the cell monolayer twice with KRH buffer. b. Add 150 µL of KRH buffer to each well. c. Add 25 µL of the test compound (this compound dilutions) or vehicle to the appropriate wells. d. Add 25 µL of desipramine solution to the non-specific binding wells. e. Pre-incubate for 15 minutes at room temperature. f. Initiate uptake by adding 25 µL of [3H]-Noradrenaline solution to all wells. g. Incubate for 10 minutes at 37°C. h. Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Quantification: a. Lyse the cells with 300 µL of 1% Triton X-100. b. Transfer the lysate to scintillation vials. c. Add 5 mL of scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake (wells with desipramine) from total uptake (vehicle wells). Determine the IC50 value for this compound by plotting the percentage inhibition of specific uptake against the log concentration of the compound.
Protocol 2: Synaptosome Preparation and [3H]-Noradrenaline Uptake Assay
This protocol outlines the preparation of synaptosomes from brain tissue and their use in a noradrenaline reuptake assay, providing a more physiologically relevant ex vivo model.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer buffer
-
[3H]-Noradrenaline
-
This compound
-
Desipramine
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: a. Homogenize brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. c. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2). d. Resuspend the P2 pellet in Krebs-Ringer buffer.
-
Uptake Assay: a. Aliquot the synaptosomal suspension into tubes. b. Add this compound dilutions, vehicle, or desipramine and pre-incubate for 10 minutes at 37°C. c. Initiate uptake by adding [3H]-Noradrenaline and incubate for 5 minutes at 37°C. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters three times with ice-cold Krebs-Ringer buffer.
-
Quantification: a. Place the filters in scintillation vials. b. Add scintillation fluid and measure radioactivity.
-
Data Analysis: As described in Protocol 1.
Conclusion and Future Directions
This compound presents a compelling case of a multi-target drug that effectively enhances noradrenergic neurotransmission. Its inhibitory action on the norepinephrine transporter is a cornerstone of its therapeutic efficacy in treating hypotension. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the nuanced pharmacology of this compound. Future investigations could focus on the selectivity of this compound for NET over other monoamine transporters, the structural determinants of its interaction with the transporter, and its potential applications in other neurological or psychiatric conditions where noradrenergic dysfunction is implicated.
References
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9a), 1558–1565. [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for?[Link]
-
van Lieshout, J. J., ten Harkel, A. D., & Wieling, W. (1994). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. European journal of clinical pharmacology, 46(1), 25–29. [Link]
-
Patsnap Synapse. (2024, July 17). This compound. [Link]
-
Kachi, T., Iwase, S., Mano, T., Saito, M., & Kunimoto, M. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Neurology, 38(7), 1095–1099. [Link]
-
Gries, J., Kretzschmar, R., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9a), 1565–1569. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Adrenoceptor Binding Affinity of Amezinium Metilsulfate
Introduction to Amezinium Metilsulfate and its Therapeutic Context
This compound, known by trade names such as Regulton, is a sympathomimetic amine primarily utilized for the management of hypotensive conditions, including orthostatic hypotension.[1] Its therapeutic effect stems from its ability to elevate blood pressure by enhancing the activity of the sympathetic nervous system.[1][2] The drug's mechanism is multifaceted, involving the modulation of norepinephrine neurotransmission and direct interaction with adrenergic receptors.[2][3][4][5]
Pharmacological studies have demonstrated that this compound increases arterial blood pressure and heart rate by stimulating vascular alpha-adrenoceptors and cardiac beta-1 adrenoceptors, respectively.[3][6][7] These effects are indicative of a compound that either directly binds to and activates these receptors or acts indirectly to potentiate the effects of endogenous catecholamines.
The Multifaceted Mechanism of Action
The sympathomimetic effects of this compound are not attributable to a single mode of action but rather a combination of synergistic mechanisms that collectively enhance adrenergic signaling.[2]
-
Norepinephrine Reuptake Inhibition : this compound inhibits the reuptake of norepinephrine at synaptic junctions.[1] This blockade of the norepinephrine transporter (NET) increases the concentration and prolongs the residence time of norepinephrine in the synaptic cleft, leading to sustained stimulation of postsynaptic adrenoceptors.[1][2]
-
Promotion of Norepinephrine Release : Evidence suggests that this compound also promotes the release of norepinephrine from sympathetic nerve endings, further amplifying the adrenergic signal.[2]
-
Monoamine Oxidase (MAO) Inhibition : The drug exhibits inhibitory activity against monoamine oxidase, the enzyme responsible for the degradation of catecholamines.[1] This inhibition further contributes to the elevated levels of norepinephrine.
-
Direct Adrenoceptor Agonism : Crucially, this compound is understood to have a direct agonistic effect on both alpha and beta-1 adrenergic receptors.[2][4][5] Activation of vascular alpha-adrenoceptors leads to vasoconstriction and an increase in peripheral resistance, while stimulation of cardiac beta-1 adrenoceptors results in increased heart rate and myocardial contractility.[2]
The following diagram illustrates the interplay of these mechanisms at the adrenergic synapse.
Caption: Multifaceted mechanism of this compound at the adrenergic synapse.
Quantitative Analysis of Adrenoceptor Binding Affinity
To transition from a qualitative understanding to a quantitative characterization of this compound's interaction with adrenoceptors, radioligand binding assays are the gold standard. These assays allow for the determination of key parameters such as the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki), which are critical for drug development and understanding structure-activity relationships.
Data Presentation
While specific binding affinity data for this compound is not currently available in the public domain, the following table structure is presented as the standard for reporting such findings. The acquisition of this data would be the primary objective of the experimental protocols outlined in the subsequent section.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Bmax (fmol/mg protein) | Hill Slope |
| Alpha-1A | [³H]-Prazosin | This compound | TBD | TBD | TBD |
| Alpha-1B | [³H]-Prazosin | This compound | TBD | TBD | TBD |
| Alpha-1D | [³H]-Prazosin | This compound | TBD | TBD | TBD |
| Alpha-2A | [³H]-Rauwolscine | This compound | TBD | TBD | TBD |
| Beta-1 | [¹²⁵I]-Iodocyanopindolol | This compound | TBD | TBD | TBD |
| Beta-2 | [¹²⁵I]-Iodocyanopindolol | This compound | TBD | TBD | TBD |
| TBD: To Be Determined |
Experimental Protocols for Determining Binding Affinity
The following protocols provide a detailed, step-by-step methodology for conducting competitive radioligand binding assays to determine the affinity of this compound for alpha and beta adrenoceptors.
Part 1: Membrane Preparation from Tissues or Cultured Cells
The quality of the receptor source is paramount for reliable binding data. This protocol describes the isolation of cell membranes containing the adrenoceptors of interest.
Materials:
-
Tissue (e.g., rat cerebral cortex for alpha-1, rat heart for beta-1) or cultured cells expressing the target adrenoceptor subtype.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, chilled to 4°C.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or Polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Mince tissue or harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the suspension using a Dounce homogenizer (15-20 strokes) or a Polytron on a low setting. Causality: This step mechanically disrupts the cell membranes to release intracellular contents.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Causality: This high-speed centrifugation step separates the membrane fraction from the soluble cytosolic components.
-
Discard the supernatant, resuspend the membrane pellet in fresh Homogenization Buffer, and repeat the high-speed centrifugation. Causality: This washing step removes residual cytosolic proteins and endogenous ligands.
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
Part 2: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of the unlabeled this compound by measuring its ability to compete with a high-affinity radioligand for binding to the receptor.
Materials:
-
Prepared cell membranes.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Radioligand: e.g., [³H]-Prazosin for alpha-1 receptors, [¹²⁵I]-Iodocyanopindolol for beta-1/2 receptors.
-
This compound stock solution.
-
Non-specific binding determinator: e.g., 10 µM Phentolamine for alpha receptors, 1 µM Propranolol for beta receptors.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter or gamma counter.
Procedure:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + excess unlabeled antagonist (non-specific binding determinator). Self-validation: This control measures the amount of radioligand that binds to non-receptor components, which must be subtracted from total binding to determine specific binding.
-
Competition: Membranes + Radioligand + varying concentrations of this compound.
-
-
Add a fixed concentration of the appropriate radioligand to all wells (typically at or below its Kd).
-
Add increasing concentrations of this compound to the competition wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation or gamma counter.
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Experimental workflow for determining adrenoceptor binding affinity.
Functional Characterization: Beyond Binding
While binding affinity is a crucial parameter, it does not fully describe the pharmacological activity of a compound. Functional assays are necessary to determine whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist.
Agonist Activity Assessment
To assess the agonist properties of this compound, downstream signaling events following receptor activation are measured.
-
Alpha-1 Adrenoceptors: These receptors typically couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]i). A fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) can be used in cells expressing the receptor to measure changes in [Ca²⁺]i in response to this compound.
-
Beta-1 Adrenoceptors: These receptors couple to Gs proteins, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). A cAMP assay (e.g., HTRF or ELISA-based) can be used to quantify cAMP production in response to this compound.
Antagonist Activity Assessment
To determine if this compound can antagonize the effects of a known agonist, the functional assays described above are performed in the presence of a fixed concentration of a standard agonist (e.g., phenylephrine for alpha-1, isoproterenol for beta-1) and increasing concentrations of this compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
Caption: Downstream signaling pathways for functional adrenoceptor assays.
Conclusion
This compound is a clinically effective antihypotensive agent with a complex mechanism of action that includes direct stimulation of vascular alpha and cardiac beta-1 adrenoceptors. While its qualitative effects are established, a quantitative understanding of its binding affinity for various adrenoceptor subtypes is essential for a complete pharmacological profile. The experimental protocols detailed in this guide provide a robust and validated framework for researchers to determine these critical parameters, thereby enabling a more profound understanding of its therapeutic actions and facilitating the development of next-generation cardiovascular agents.
References
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9), 1559-1565. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]
-
Wikipedia. (2023). This compound. Wikipedia. [Link]
-
Patsnap Synapse. (2024). What is this compound used for? Patsnap. [Link]
-
Just, H., & Zebe, H. (1981). [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies]. Arzneimittel-Forschung, 31(9), 1587-1591. [Link]
-
Kretzschmar, R., & Lenke, D. (1981). Haemodynamic effects of amezinium in man. Arzneimittel-Forschung, 31(9), 1584-1587. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemodynamic effects of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path to Vasopressor Efficacy: An Early-Stage Research Guide to Amezinium Metilsulfate for Orthostatic Hypotension
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the early-stage investigation of amezinium metilsulfate for the treatment of orthostatic hypotension. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental design, offering field-proven insights to ensure scientific integrity and logical progression from foundational pharmacology to preclinical validation.
Introduction: The Challenge of Orthostatic Hypotension and the Rationale for this compound
Orthostatic hypotension (OH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms ranging from dizziness and lightheadedness to syncope.[1] At its core, OH often results from insufficient vasoconstrictor response to postural changes.[2] The therapeutic rationale for this compound lies in its sympathomimetic properties, aiming to augment the sympathetic nervous system's activity to counteract this drop in blood pressure.[3][4] This guide will illuminate the pathway for rigorously evaluating this potential.
The Multifaceted Pharmacology of this compound
This compound is not a simple agonist; its efficacy stems from a synergistic combination of mechanisms that collectively enhance sympathetic tone.[3] Understanding these intricate actions is paramount for designing meaningful preclinical studies.
Key Mechanisms of Action:
-
Inhibition of Norepinephrine and Dopamine Reuptake: By blocking the reuptake of these crucial neurotransmitters from the synaptic cleft, this compound increases their availability to stimulate postsynaptic adrenergic receptors.[3][5] This leads to enhanced vasoconstriction and cardiac output, directly addressing the pathophysiological basis of orthostatic hypotension.[3]
-
Direct Adrenergic Receptor Agonism: this compound also directly stimulates both alpha- and beta-1 adrenergic receptors.[3][6][7] The activation of alpha-adrenergic receptors contributes to vasoconstriction, while beta-1 receptor activation increases heart rate and myocardial contractility.[3]
-
Inhibition of Monoamine Oxidase (MAO): The drug inhibits MAO, an enzyme responsible for the degradation of norepinephrine and dopamine.[3][4][5] This action further prolongs the presence of these neurotransmitters in the synaptic cleft, amplifying their pressor effects.[3]
-
Increased Norepinephrine Release: Evidence suggests that this compound also facilitates the release of norepinephrine from sympathetic nerve endings.[3][4]
These combined actions result in a potent and sustained increase in blood pressure, making this compound a compelling candidate for orthostatic hypotension therapy.[3]
Preclinical Evaluation: A Step-by-Step Guide
A robust preclinical program is essential to validate the therapeutic potential of this compound for orthostatic hypotension. The following sections outline key experimental workflows.
Animal Models of Orthostatic Hypotension
The choice of an appropriate animal model is critical for obtaining clinically relevant data.
-
Rat Model: Anesthetized rats can be used to model orthostatic stress through a tilt-table test.[8] This model is effective for assessing acute drug effects on blood pressure and heart rate compensation during postural changes.[8]
-
Conscious Monkey Model: For a more translational model, conscious monkeys subjected to lower body negative pressure (LBNP) can be utilized.[9] LBNP simulates the physiological effects of standing and provides a reliable method for inducing an orthostatic hypotensive response.[9]
Experimental Workflow: Assessing Efficacy in a Rat Tilt-Table Model
This workflow provides a detailed protocol for evaluating the acute effects of this compound in anesthetized rats.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize rats using an appropriate anesthetic cocktail (e.g., chloralose-urethane-pentobarbital) to maintain a stable plane of anesthesia.[8]
-
Surgically implant catheters into the femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous drug administration.
-
Allow the animal to stabilize for a period to ensure baseline cardiovascular parameters are consistent.
-
-
Experimental Protocol:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a defined period while the rat is in a horizontal position.
-
Utilize a tilt table to move the rat to a 60-degree head-up position.[8]
-
Continuously record MAP and HR throughout the tilt period.
-
Return the rat to the horizontal position and allow for recovery.
-
Administer a single intravenous dose of this compound or vehicle control.
-
Repeat the tilt maneuver at predetermined time points following drug administration to assess the duration of action.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the pre-tilt baseline during each tilt procedure.
-
Statistically compare the magnitude of the orthostatic drop in blood pressure and the compensatory heart rate response between the this compound and vehicle-treated groups.
-
If multiple doses are tested, construct a dose-response curve to determine the optimal therapeutic range.
-
Analytical Methodologies for Pharmacokinetic Studies
Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile. High-performance liquid chromatography (HPLC) is a robust and sensitive method for this purpose.[10]
HPLC Method for Quantification in Human Plasma
The following protocol details a validated HPLC method for determining this compound concentrations in plasma.[10]
Sample Preparation (Liquid-Liquid Extraction): [10]
-
To 1.0 mL of plasma, add an internal standard (e.g., 2-phenylimidazole).
-
Add 50.0 µL of concentrated ammonia solution to suppress the ionization of the basic compounds.
-
Add 10 mL of a dichloromethane and 2-propanol (9:1 v/v) extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1000 g for 10 minutes.
-
Transfer 8.0 mL of the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 50°C.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions: [10]
-
Column: End-capped C-18 reverse-phase column.
-
Mobile Phase: Ion-suppressed mobile phase (specific composition to be optimized).
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: Based on the peak area ratio of this compound to the internal standard.
Method Validation: [10]
-
Linearity: Establish a standard curve with a correlation coefficient of >0.99.
-
Limit of Detection (LOD): Determined to be 2 ng/ml in the referenced study.
-
Accuracy and Precision: Should be within acceptable limits (<15%).
-
Recovery: The average recovery rate using this liquid-liquid extraction method was reported as 88.7%.
Early-Stage Clinical Insights and Future Directions
Early clinical studies in patients with neurogenic orthostatic hypotension have shown promising results. Single doses of this compound (10 mg) have been shown to raise both supine and sitting blood pressure for up to 8 hours.[11] Repeated administration (10 to 40 mg/day) has led to an increase in sitting blood pressure and improvement in orthostatic symptoms.[11][12] It is noteworthy that these improvements were observed without causing significant recumbent hypertension, a common side effect of other pressor agents.[11][12]
The therapeutic effect appears to be related to a slight increase in endogenous norepinephrine in the presence of α- and β-adrenoreceptor supersensitivity, which is often observed in patients with autonomic failure.[11][12]
Table 1: Summary of Early Clinical Findings for this compound in Orthostatic Hypotension
| Parameter | Finding | Reference |
| Single Dose Efficacy (10 mg) | Increased supine and sitting mean blood pressure by 15-45 mmHg for 8 hours. | [11] |
| Repeated Dose Efficacy (10-40 mg/day) | Increased sitting blood pressure and improved orthostatic symptoms. | [11][12] |
| Effect on Heart Rate | Slight increase in some patients. | [11][12] |
| Recumbent Hypertension | Not remarkable. | [11][12] |
| Plasma Norepinephrine | Slight increase observed. | [11] |
Future research should focus on larger, randomized controlled trials to further establish the efficacy and safety profile of this compound in a broader population of patients with orthostatic hypotension. Long-term studies are also needed to assess the durability of its effects and any potential for tachyphylaxis. Additionally, exploring potential drug interactions, particularly with other sympathomimetics or MAO inhibitors, is crucial.[13]
Conclusion
This compound presents a compelling therapeutic option for orthostatic hypotension due to its unique and multifaceted mechanism of action. This guide provides a foundational framework for researchers to conduct rigorous and scientifically sound early-stage investigations. By following the outlined experimental protocols and analytical methodologies, the scientific community can further elucidate the clinical utility of this promising agent and pave the way for its potential approval and use in patients suffering from this debilitating condition.
References
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9a), 1559-1563. [Link]
-
This compound - Wikipedia. [Link]
-
Kachi, T., Iwase, S., Mano, T., Saito, M., & Kunimoto, M. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Neurology, 38(7), 1095-1099. [Link]
-
Kachi, T., Iwase, S., Mano, T., Saito, M., & Kunimoto, M. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Neurology, 38(7), 1095-1099. [Link]
-
Traut, M., Morgenthaler, H., & Brode, E. (1981). Determination of amezinium in body fluids. Arzneimittel-Forschung, 31(9a), 1589-1593. [Link]
-
Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis - Walsh Medical Media. (2011-12-12). [Link]
-
A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy. (1982). Journal of Pharmacological Methods, 7(1), 25-34. [Link]
-
Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline. (1998). Japanese journal of pharmacology, 78(2), 233-238. [Link]
-
A model of orthostatic hypotension in the conscious monkey using lower body negative pressure. (2004). Journal of pharmacological and toxicological methods, 50(2), 125-132. [Link]
-
Sakakibara, R., Uchiyama, T., Asahina, M., Yoshiyama, M., Yamanishi, T., & Hattori, T. (2003). This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy. Clinical autonomic research : official journal of the Clinical Autonomic Research Society, 13(1), 51-53. [Link]
-
Number of subjects in 3 age groups with and without preclinical orthostatic disturbances. Note - ResearchGate. [Link]
-
Preclinical Orthostatic Abnormalities May Predict Early Increase in Vascular Stiffness in Different Age Groups: A Pilot Study. (2023). Diagnostics (Basel, Switzerland), 13(20), 3254. [Link]
-
van der Krogt, J. A., van Brummelen, P., & van Zwieten, P. A. (1984). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. European journal of clinical pharmacology, 27(4), 405-410. [Link]
-
Treatment of Orthostatic Hypotension in Autonomic Failure - ClinicalTrials.gov. [Link]
-
Orthostatic Hypotension Clinical Research Trials - CenterWatch. [Link]
-
A Study for Patients With Neurogenic Orthostatic Hypotension - ClinicalTrials.gov. [Link]
Sources
- 1. Orthostatic Hypotension Clinical Research Trials | CenterWatch [centerwatch.com]
- 2. Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A model of orthostatic hypotension in the conscious monkey using lower body negative pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products and Stability Profile of Amezinium Metilsulfate
Abstract
Amezinium metilsulfate is a sympathomimetic agent used in the management of hypotension.[1] A comprehensive understanding of its stability profile and degradation pathways is paramount for ensuring its quality, safety, and efficacy as a pharmaceutical product. This technical guide provides an in-depth analysis of the potential degradation products of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines detailed methodologies for conducting forced degradation studies and for the analytical determination of the active pharmaceutical ingredient (API) and its degradation products. This document is intended for researchers, scientists, and drug development professionals involved in the characterization and formulation of this compound.
Introduction to this compound
This compound, chemically known as 4-amino-6-methoxy-1-phenylpyridazin-1-ium methyl sulfate, is a sympathomimetic drug with a multifaceted mechanism of action.[1][2] It primarily functions by stimulating alpha and beta-1 adrenergic receptors and inhibiting the reuptake of norepinephrine, leading to an increase in blood pressure.[3] Its chemical structure features a positively charged pyridazinium ring, a methoxy group, an amino group, and a phenyl substituent, all of which contribute to its pharmacological activity and its susceptibility to degradation.
The stability of a drug substance is a critical quality attribute that can be affected by environmental factors such as temperature, humidity, light, and pH.[4] Forced degradation studies, or stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5] This guide will explore the theoretical and practical aspects of the degradation of this compound.
Stability Profile and Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade a drug substance to an appropriate extent by exposing it to harsh conditions. The goal is to generate degradation products that might form under normal storage conditions over a prolonged period.[5]
General Considerations for Forced Degradation
Forced degradation studies for this compound should be conducted on a single batch of the drug substance and should aim for a degradation of 5-20%.[6] The stress conditions typically include:
-
Hydrolysis: Across a wide pH range (e.g., pH 2, 7, and 10).
-
Oxidation: Using an oxidizing agent such as hydrogen peroxide.
-
Photolysis: Exposure to light according to ICH Q1B guidelines.
-
Thermal Stress: At elevated temperatures (e.g., 60°C, 80°C) with and without humidity.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Caption: Experimental workflow for forced degradation studies.
Predicted Degradation Pathways and Products
Based on the chemical structure of this compound, several degradation pathways can be hypothesized under different stress conditions.
Hydrolytic Degradation
The pyridazinium ring in this compound is an electron-deficient system, making it susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures.
-
Acidic Conditions: Under acidic conditions, the primary amino group may be protonated, which could slightly decrease the susceptibility of the ring to hydrolysis. However, at elevated temperatures, hydrolysis of the methoxy group to a hydroxyl group is a plausible degradation pathway, forming 4-amino-6-hydroxy-1-phenylpyridazin-1-ium.
-
Neutral Conditions: Similar to acidic conditions, hydrolysis of the methoxy group is possible, although likely at a slower rate.
-
Alkaline Conditions: In the presence of hydroxide ions, nucleophilic attack on the pyridazinium ring is more likely. This could potentially lead to ring-opening products. Additionally, the methoxy group can undergo nucleophilic substitution to form the corresponding hydroxyl derivative.
Proposed Hydrolytic Degradation Product:
-
DP-H1: 4-amino-6-hydroxy-1-phenylpyridazin-1-ium methyl sulfate
Oxidative Degradation
The primary amino group and the electron-rich phenyl and pyridazinium rings are potential sites for oxidation.[7]
-
N-Oxidation: The nitrogen atoms in the pyridazinium ring and the exocyclic amino group are susceptible to oxidation, leading to the formation of N-oxides.
-
Hydroxylation: The phenyl ring can undergo hydroxylation at the ortho, meta, or para positions.
-
Oxidative Deamination: The amino group could be oxidized and subsequently eliminated.
-
Degradation of the Methoxy Group: The methoxy group could be oxidized to a formyl group or cleaved to a hydroxyl group.
Proposed Oxidative Degradation Products:
-
DP-O1: 4-amino-6-methoxy-1-phenylpyridazin-1-ium N-oxide methyl sulfate
-
DP-O2: 4-(hydroxyamino)-6-methoxy-1-phenylpyridazin-1-ium methyl sulfate
-
DP-O3: 4-amino-6-methoxy-1-(hydroxyphenyl)pyridazin-1-ium methyl sulfate
Photodegradation
Aromatic and heteroaromatic compounds are often susceptible to photodegradation.[8] The pyridazinium ring system in this compound can absorb UV radiation, leading to excited states that can undergo various reactions.
-
Isomerization: Photochemical isomerization of the pyridazinium ring to other heterocyclic systems, such as pyrimidinones, has been reported for related compounds.[9]
-
Ring Contraction/Rearrangement: Photo-induced rearrangements of the heterocyclic core are also possible.
-
Photo-oxidation: In the presence of oxygen, photo-oxidation can lead to products similar to those formed under chemical oxidation.
Proposed Photodegradation Product:
-
DP-P1: Isomeric rearrangement products of the pyridazinium ring.
Thermal Degradation
At elevated temperatures, this compound, being a salt, can undergo decomposition.
-
Demethylation: The methyl sulfate counter-ion could potentially act as a methylating agent at high temperatures, or demethylation of the methoxy group could occur.
-
Decomposition of the Pyridazinium Ring: At very high temperatures, the heterocyclic ring is expected to decompose, leading to smaller, volatile fragments.
-
Desamination: Loss of the amino group is another possible thermal degradation pathway.
Proposed Thermal Degradation Product:
-
DP-T1: 6-methoxy-1-phenylpyridazin-1-ium methyl sulfate (from desamination)
Summary of Potential Degradation Products
| Degradation Pathway | Proposed Degradation Product ID | Proposed Structure/Modification |
| Hydrolysis | DP-H1 | Hydrolysis of the methoxy group to a hydroxyl group. |
| Oxidation | DP-O1 | N-oxidation of the pyridazinium ring. |
| DP-O2 | Oxidation of the amino group to a hydroxylamino group. | |
| DP-O3 | Hydroxylation of the phenyl ring. | |
| Photodegradation | DP-P1 | Isomerization or rearrangement of the pyridazinium ring. |
| Thermal Degradation | DP-T1 | Loss of the amino group (desamination). |
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for the separation and quantification of this compound and its potential degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis of this compound and its degradation products. Due to the polar and cationic nature of the analyte and its expected degradation products, specific chromatographic conditions are required.
Chromatographic System:
-
Column: A C18 column with good end-capping is suitable. For improved retention of polar compounds, a polar-embedded or polar-endcapped C18 column can be beneficial.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Aqueous Phase: A buffer such as phosphate or formate at a slightly acidic pH (e.g., pH 3-4) is recommended to ensure consistent ionization of the analytes and to achieve good peak shape.
-
Ion-Pairing Reagent: To enhance the retention of the cationic this compound and its polar degradation products, an ion-pairing reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate can be added to the mobile phase.
-
-
Detection: UV detection at a wavelength where this compound and its potential degradation products exhibit significant absorbance (e.g., around 254 nm or 280 nm, to be determined by UV spectral analysis).
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.
Protocol for Stability-Indicating HPLC Method Development
-
Preparation of Standard and Stressed Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water:methanol 50:50 v/v).
-
Subject the stock solution to forced degradation conditions as described in Section 2.
-
For hydrolytic and oxidative stress, neutralize or quench the reaction before injection.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
-
Initial Chromatographic Screening:
-
Start with a generic gradient method on a C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 20-30 minutes.
-
Monitor the separation of the main peak and any new peaks that appear in the stressed samples.
-
-
Method Optimization:
-
pH Adjustment: Evaluate the effect of mobile phase pH on retention and peak shape.
-
Ion-Pairing: If retention is insufficient, introduce an ion-pairing reagent (e.g., 5 mM sodium heptanesulfonate).
-
Organic Modifier: Compare the selectivity of acetonitrile and methanol.
-
Gradient Profile: Optimize the gradient slope and duration to achieve adequate resolution between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks and placebo components.
-
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and concise manner, typically in a tabular format.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl, 60°C | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | 8 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Water, 60°C | 48 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | - | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Dry Heat), 80°C | 48 h | [Insert Data] | [Insert Data] | [Insert-Data] |
Conclusion
This technical guide provides a comprehensive framework for investigating the degradation products and stability profile of this compound. The proposed degradation pathways are based on the known chemical reactivity of the functional groups present in the molecule. The successful execution of forced degradation studies, coupled with the development of a validated stability-indicating analytical method, is essential for ensuring the quality and safety of this compound drug products. The information generated from these studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.
References
- Araújo D, Caramona MM, Osswald W. On the mechanism of action of amezinium methylsulphate on the dog saphenous vein. European Journal of Pharmacology. 1983;90(2-3):203-214.
- Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for the determination of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Ishida, T., Sako, M., & Hirota, K. (1985). Photochemical reactions. Part 21. Photochemical isomerization of pyridazinium and triazinium betaines. Journal of the Chemical Society, Perkin Transactions 1, 1175-1181.
-
PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=71926. [Link]
-
Wikipedia contributors. (2023, December 12). This compound. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonis
-
Patsnap. What is the mechanism of this compound? Patsnap Synapse. [Link]. Published July 17, 2024. Accessed December 31, 2025.
- ICH, Q2(R1)
- Bhaskar R, Ola M, Vinit A, Chavan A, Girase H. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020; 10(2-s):149-155.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/122/02-Rev.2.
- Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38484-38489.
- Mistry, P., & Panchal, S. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences, 3(2).
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Tønnesen, H. H. (2004).
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Separation and Quantitation of Anionic, Cationic, and Nonionic Surfactants by TLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]
- 9. Photochemical reactions. Part 21. Photochemical isomerization of pyridazinium and triazinium betaines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Multifaceted Sympathomimetic Profile of Amezinium Metilsulfate: A Technical Guide to its Mechanism of Action
Abstract
Amezinium metilsulfate is a sympathomimetic agent with a unique and complex pharmacological profile, primarily utilized in the management of hypotensive states.[1] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms through which this compound exerts its effects on the sympathetic nervous system. We will dissect its triple-action mechanism—norepinephrine reuptake inhibition, monoamine oxidase (MAO) inhibition, and direct adrenoceptor stimulation—supported by experimental evidence and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's sympathomimetic properties.
Introduction: The Chemical and Pharmacological Landscape of this compound
This compound (4-amino-6-methoxy-1-phenylpyridazinium methyl sulfate) is a pyridazine derivative with a molecular formula of C12H15N3O5S and a molecular weight of 313.33 g/mol .[2] Its sympathomimetic action, which mimics the effects of endogenous catecholamines like norepinephrine, underpins its therapeutic application in conditions such as orthostatic hypotension.[1][3] Unlike many sympathomimetic drugs that have a singular mechanism of action, this compound's efficacy stems from a synergistic interplay of three distinct molecular interactions with the sympathetic nervous system.[4][5] This guide will elucidate these mechanisms, providing both the theoretical framework and the practical experimental approaches for their investigation.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H15N3O5S | [2] |
| Molecular Weight | 313.33 g/mol | [2] |
| CAS Number | 30578-37-1 | [6] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water and DMSO | [5] |
Unraveling the Tripartite Mechanism of Action
The sympathomimetic effects of this compound are a composite of three primary pharmacological actions: inhibition of the norepinephrine transporter (NET), inhibition of monoamine oxidase (MAO), and direct stimulation of adrenergic receptors.[3][4] This multifaceted approach leads to an amplification and prolongation of noradrenergic signaling.
Figure 1: Simplified signaling pathway of this compound's tripartite mechanism.
Inhibition of the Norepinephrine Transporter (NET)
A primary mechanism of this compound is its inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[7] By blocking NET, this compound effectively increases the concentration and residence time of norepinephrine in the synapse, thereby enhancing its ability to activate postsynaptic adrenergic receptors.[8]
The affinity of this compound for NET can be quantified using a competitive radioligand binding assay. This assay measures the ability of the drug to displace a known radiolabeled NET ligand, such as [³H]nisoxetine.[1]
-
Membrane Preparation:
-
Utilize cell membranes from a cell line stably expressing the human norepinephrine transporter (hNET).
-
Homogenize the cell membranes in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Assay Setup (96-well format):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]nisoxetine (at a concentration near its Kd, typically 1-3 nM), and 100 µL of the diluted membrane suspension.[1]
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known NET inhibitor (e.g., 10 µM desipramine), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[1]
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[1]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]nisoxetine) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.[1]
-
Biochemical investigations have determined the Ki of amezinium for the inhibition of ³H-noradrenaline uptake in rat atria to be 1.3 x 10⁻⁷ mol/l.[7]
Inhibition of Monoamine Oxidase (MAO)
This compound also functions as a reversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters, including norepinephrine.[7] By inhibiting MAO, particularly MAO-A, this compound prevents the breakdown of norepinephrine within the presynaptic neuron and in the synaptic cleft, further contributing to its increased availability.[3][7]
The inhibitory potency of this compound against MAO-A and MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[9]
-
Reagent Preparation:
-
Prepare an assay buffer, purified MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions of a commercial kit.[9]
-
-
Assay Procedure (96-well black plate):
-
Add serial dilutions of this compound to the wells.
-
Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Add the MAO enzyme to the wells and pre-incubate with the test compounds.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Studies have shown that amezinium inhibits MAO-A with a Ki of 3 x 10⁻⁶ mol/l and MAO-B with a Ki of 3 x 10⁻⁴ mol/l in rat heart and liver homogenates, respectively, indicating a preference for MAO-A.[7]
Direct Adrenergic Receptor Stimulation
In addition to its indirect sympathomimetic actions, this compound also directly stimulates vascular alpha- and cardiac beta-1 adrenoceptors.[10] This direct agonism contributes to its immediate pressor and positive inotropic effects.
The direct effect of this compound on vascular smooth muscle can be assessed using an in vitro vasoconstriction assay with isolated arterial rings.
-
Tissue Preparation:
-
Isolate a segment of an artery (e.g., rat aorta or mesenteric artery) and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Experimental Setup:
-
Connect the arterial rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension.
-
-
Data Acquisition:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.
-
Record the increase in tension (vasoconstriction) at each concentration.
-
-
Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a reference vasoconstrictor (e.g., phenylephrine or potassium chloride).
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Figure 2: Experimental workflow for elucidating this compound's mechanism.
Physiological Impact on the Sympathetic Nervous System
The culmination of this compound's molecular actions is a significant potentiation of the sympathetic nervous system, leading to measurable cardiovascular effects.
Hemodynamic Effects
Clinical studies have demonstrated that this compound effectively increases blood pressure in patients with orthostatic hypotension.[11] A single 10 mg dose has been shown to raise both supine and sitting mean blood pressures by 15 to 45 mm Hg for up to 8 hours.[11] In a study with healthy volunteers, a 30 mg oral dose of amezinium resulted in an average increase in supine systolic blood pressure of +30 mm Hg.[8]
| Parameter | Change with this compound | Source |
| Systolic Blood Pressure | Increased | [8][11][12] |
| Diastolic Blood Pressure | Minor changes or increased | [8][13] |
| Heart Rate | Minor changes or increased | [8][12] |
| Cardiac Output | Increased | [13] |
| Total Peripheral Resistance | Increased | [13] |
Clinical Implications in Orthostatic Hypotension
The ability of this compound to enhance sympathetic tone makes it a valuable therapeutic agent for neurogenic orthostatic hypotension.[11] Its combined mechanism of action addresses the inadequate vasoconstrictor response that characterizes this condition. Studies have shown that amezinium increases the vasoconstrictor response to sympathetic stimulation and to exogenous noradrenaline.[14]
Conclusion
This compound presents a compelling case of a sympathomimetic agent with a sophisticated, multi-target mechanism of action. Its ability to concurrently inhibit norepinephrine reuptake, inhibit monoamine oxidase, and directly stimulate adrenergic receptors provides a robust and sustained enhancement of sympathetic nervous system activity. This in-depth technical guide has outlined the key molecular interactions and provided a framework for their experimental validation. A thorough understanding of these mechanisms is paramount for the continued development and clinical application of this compound and for the design of future sympathomimetic therapies.
References
-
This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound | C12H15N3O5S | CID 71926 - PubChem. (n.d.). Retrieved from [Link]
-
Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit • Catalogue Code: MAES0021 • Size: 96T • Research Use Only. (n.d.). Retrieved from [Link]
-
Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved from [Link]
-
Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed. (n.d.). Retrieved from [Link]
-
Cardiovascular effects of amezinium in humans during passive upright tilt in comparison with norfenefrine and dihydroergotamine - PubMed. (n.d.). Retrieved from [Link]
-
Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed. (n.d.). Retrieved from [Link]
-
[Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed. (n.d.). Retrieved from [Link]
-
Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC - NIH. (n.d.). Retrieved from [Link]
-
Getting Started with In-Vitro Blood Vessel Research - InsideScientific. (2022, March 30). Retrieved from [Link]
-
Assay Protocol Book - PDSP. (n.d.). Retrieved from [Link]
-
Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed. (n.d.). Retrieved from [Link]
-
What is this compound used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
-
Analysis of Vasoreactivity of Isolated Human Radial Artery - J-Stage. (2006, January 11). Retrieved from [Link]
-
Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed. (n.d.). Retrieved from [Link]
-
Getting Started With in-vitro Blood Vessel Research - YouTube. (2015, February 27). Retrieved from [Link]
-
Human Vascular Microphysiological System for in vitro Drug Screening - PMC - NIH. (2016, February 18). Retrieved from [Link]
-
This compound - gsrs. (n.d.). Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Retrieved from [Link]
-
NET | Monoamine transporter subfamily - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
-
This compound | C12H15N3O5S | CID 71926 - PubChem. (n.d.). Retrieved from [Link]
-
Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed. (n.d.). Retrieved from [Link]
-
Pharmacokinetics of amezinium in man - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular effects of amezinium in humans during passive upright tilt in comparison with norfenefrine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amezinium methylsulfate | Adrenergic Receptor | TargetMol [targetmol.com]
A Technical Guide to the Cellular Uptake Mechanisms of Amezinium Metilsulfate In Vitro
Preamble: Charting the Cellular Journey of a Sympathomimetic Agent
Amezinium Metilsulfate (4-amino-6-methoxy-1-phenylpyridazinium methyl sulfate) is a sympathomimetic agent utilized clinically for its pressor effects in treating hypotension.[1][2] Its efficacy is rooted in its ability to modulate noradrenergic signaling by suppressing the reuptake and inactivation of norepinephrine.[3] Understanding precisely how this charged molecule traverses the cell membrane is fundamental to elucidating its complete pharmacological profile, predicting potential drug-drug interactions, and informing the development of next-generation therapeutics.
This guide provides an in-depth exploration of the in vitro cellular uptake mechanisms of this compound. Moving beyond a simple recitation of facts, we will dissect the experimental logic that has illuminated its primary transport pathway. We will furnish detailed, field-tested protocols for researchers to validate these mechanisms and quantify the interaction of Amezinium with its target transporters. The core principle of this guide is to not only present what is known but to explain how it is known, empowering researchers to design robust and insightful experiments.
Section 1: The Prime Suspects - Monoamine Transporters as Cellular Gateways
Given this compound's structural similarity to endogenous monoamines and its function as a norepinephrine reuptake inhibitor, the primary candidates for its cellular transport are the monoamine transporters.[2][4] These membrane-bound proteins are critical regulators of neurotransmitter disposition.[5][6] Two key transporter families are of particular interest:
-
Solute Carrier 6 (SLC6) Family: This family includes the high-affinity, sodium- and chloride-dependent transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[7][8] They are responsible for the rapid reuptake of neurotransmitters from the synapse into presynaptic neurons, a process historically termed "Uptake 1".[9]
-
Solute Carrier 22 (SLC22) Family: This family includes the extraneuronal monoamine transporter (EMT), also known as organic cation transporter 3 (OCT3), and other organic cation transporters (OCT1, OCT2).[10][11] These transporters are generally characterized as lower-affinity, polyspecific, and independent of sodium and chloride, contributing to "Uptake 2" in peripheral tissues and glia.[10][12]
The distinct ion dependencies and inhibitor profiles of these families provide a clear strategic framework for experimentally differentiating the uptake pathway of Amezinium.
Section 2: Unmasking the Primary Pathway - Evidence for the Norepinephrine Transporter (NET)
Biochemical investigations have provided compelling evidence that this compound is not merely an inhibitor of the Norepinephrine Transporter (NET) but is also a substrate for it.[9] This means the transporter recognizes Amezinium and actively transports it into the cell.
Key experimental findings supporting NET-mediated uptake include:
-
Saturable Transport: The uptake of radiolabeled Amezinium ([³H]-amezinium) into synaptosomes (isolated nerve terminals) follows Michaelis-Menten kinetics, indicating a finite number of transport sites, a hallmark of carrier-mediated transport rather than passive diffusion.[9]
-
Ion Dependency: The transport process is dependent on the presence of sodium (Na+) and potassium (K+) ions, a defining characteristic of the SLC6 family of transporters, including NET.[9]
-
Competitive Inhibition Profile: The uptake of Amezinium is potently inhibited by known NET blockers such as desipramine and cocaine.[9] This demonstrates that Amezinium and these classical inhibitors compete for the same or overlapping binding sites on the transporter.
-
Transporter Specificity: While Amezinium inhibits the uptake of dopamine and serotonin, it shows a clear preference for the norepinephrine transport system.[9]
-
Intraneuronal Accumulation: Following uptake, Amezinium is stored within neuronal granules, the same vesicles that store norepinephrine.[9] This is confirmed by experiments where pretreatment with 6-hydroxydopamine (a neurotoxin that destroys noradrenergic nerve terminals) almost completely prevents the storage of [³H]-amezinium.[9][13]
Collectively, these data build a robust case for the Norepinephrine Transporter (SLC6A2) being the principal mechanism for the cellular uptake of this compound in neuronal and adrenergically innervated tissues.
Conceptual Model of this compound Uptake via NET
The following diagram illustrates the primary uptake mechanism. Amezinium competes with norepinephrine (NE) for binding to the NET transporter. The transport process is an active one, dependent on the sodium gradient across the plasma membrane.
Caption: NET-mediated uptake of this compound.
Section 3: Core Experimental Protocols for In Vitro Analysis
To empirically determine the kinetics and specificity of this compound uptake, researchers can employ a variety of in vitro systems, including primary cell cultures, synaptosomes, or, most commonly for mechanistic studies, cell lines heterologously expressing a single transporter type (e.g., HEK-293 or CHO cells stably transfected with human NET).[14][15] The following protocols provide a self-validating framework for these investigations.
Protocol A: Direct Uptake Assay in NET-Expressing Cells
Objective: To determine if this compound is a substrate of the NET transporter and to calculate its kinetic parameters (Kₘ and Vₘₐₓ). This protocol relies on using radiolabeled Amezinium.
Methodology:
-
Cell Culture:
-
Seed HEK-293 cells stably expressing the human Norepinephrine Transporter (HEK-hNET) and mock-transfected control cells into 24-well plates at a density that ensures they reach ~90% confluency on the day of the experiment.[16]
-
Culture overnight at 37°C, 5% CO₂.
-
-
Assay Preparation:
-
Prepare Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 5.6 glucose, 25 HEPES, pH 7.4).
-
Prepare a stock solution of radiolabeled [³H]-Amezinium Metilsulfate of known specific activity.
-
Prepare serial dilutions of unlabeled this compound in KRH buffer for concentration-dependent uptake.
-
-
Uptake Experiment:
-
Aspirate culture medium from the wells.
-
Wash cells twice with 1 mL of pre-warmed (37°C) KRH buffer.
-
Pre-incubate cells for 10 minutes at 37°C with 0.5 mL KRH buffer.
-
To initiate uptake, aspirate the pre-incubation buffer and add 0.5 mL of KRH buffer containing a fixed concentration of [³H]-Amezinium Metilsulfate and varying concentrations of unlabeled this compound (e.g., 0-100 µM).
-
For non-specific uptake control, add a known potent NET inhibitor (e.g., 10 µM Desipramine) to a subset of wells 15 minutes prior to and during the uptake step.
-
Incubate for a short, predetermined time within the linear uptake range (e.g., 5-10 minutes) at 37°C.[17]
-
-
Termination and Lysis:
-
To terminate uptake, rapidly aspirate the uptake solution and wash the cell monolayer three times with 1 mL of ice-cold KRH buffer.
-
Lyse the cells by adding 0.5 mL of 1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the data.[16]
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the radioactivity in the inhibitor-treated wells (non-specific uptake) from the total uptake.
-
Normalize data to protein content (e.g., pmol/mg protein/min).
-
Plot specific uptake versus the concentration of this compound and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Protocol B: Competitive Inhibition Assay
Objective: To quantify the potency of this compound as an inhibitor of norepinephrine uptake by NET, determining its inhibition constant (Kᵢ).
Methodology:
-
Cell Culture & Preparation: Follow steps 1 and 2 from Protocol A.
-
Inhibition Experiment:
-
Aspirate culture medium and wash cells as described above.
-
Initiate the assay by adding 0.5 mL of KRH buffer containing:
-
A fixed, low concentration of radiolabeled [³H]-Norepinephrine (typically at or below its Kₘ value for NET).
-
Varying concentrations of this compound (the inhibitor, e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Include control wells:
-
Total Uptake: [³H]-NE only.
-
Non-specific Uptake: [³H]-NE in the presence of a saturating concentration of a known NET inhibitor (e.g., 10 µM Desipramine).
-
-
Incubate for a time within the linear range of [³H]-NE uptake (e.g., 10 minutes) at 37°C.
-
-
Termination, Lysis, and Quantification: Follow steps 4 and 5 from Protocol A.
-
Data Analysis:
-
Calculate the percentage of specific [³H]-NE uptake at each concentration of this compound.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Amezinium that inhibits 50% of specific NE uptake).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the concentration of [³H]-Norepinephrine used and Kₘ is the Michaelis-Menten constant for norepinephrine uptake by NET.[18]
-
Experimental Workflow for Transporter Inhibition Assay
The diagram below outlines the key stages of the competitive inhibition protocol, ensuring a robust and reproducible workflow.
Caption: Workflow for Amezinium's inhibitory effect on NET.
Section 4: Data Presentation and Key Parameters
Clear presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₅S | [19] |
| Molar Mass | 313.33 g/mol | [2][19] |
| Primary Target | Norepinephrine Transporter (NET) | [1][9] |
| Kᵢ (NET Inhibition) | 1.3 x 10⁻⁷ mol/L (130 nM) | [9] |
| Kᵢ (MAO-A Inhibition) | 3 x 10⁻⁶ mol/L (3 µM) | [9] |
| Mechanism | Competitive Inhibitor & Substrate | [9] |
Section 5: Conclusion and Future Perspectives
Future research could explore the potential minor roles of other transporters, such as EMT or other OCTs, particularly in non-neuronal tissues. This could be achieved by using cell lines expressing these specific transporters and employing ion-substitution experiments (e.g., replacing NaCl with choline chloride) to differentiate between SLC6 and SLC22 family-mediated transport. Such studies will continue to refine our understanding of Amezinium's pharmacology and the broader field of drug-transporter interactions.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of monoamine transporters in mediating psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychostimulants and monoamine transporters: upsetting the balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on the extraneuronal monoamine transporter (EMT): characteristics, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraneuronal monoamine transporter and organic cation transporters 1 and 2: a review of transport efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Release of 3H-amezinium from cortical noradrenergic axons: a model for the study of the α-autoreceptor hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the extraneuronal monoamine transporter (EMT) from rat expressed in 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. admescope.com [admescope.com]
- 16. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. Translation of In Vitro Transport Inhibition Studies to Clinical Drug-Drug Interactions for Glecaprevir and Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Interaction Between Amezinium Metilsulfate and the Tyramine Pressor Response
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amezinium metilsulfate is a sympathomimetic agent with a multifaceted mechanism of action, primarily utilized for the management of hypotension.[1][2] Its interaction with tyramine, an indirectly acting sympathomimetic amine, is of significant interest to pharmacologists and drug development professionals due to the potential for clinically relevant cardiovascular effects. The tyramine pressor response, famously known as the "cheese effect" in the context of monoamine oxidase inhibitors (MAOIs), provides a critical model for understanding the sympathomimetic activity of various compounds.[3][4] This guide provides an in-depth analysis of the complex and seemingly contradictory effects of this compound on the tyramine pressor response. It elucidates how amezinium simultaneously exhibits properties that could potentiate (MAO inhibition) and attenuate (neuronal uptake inhibition) the effects of tyramine, and synthesizes preclinical evidence to clarify the net outcome of this interaction. Detailed experimental protocols are provided to enable researchers to investigate these mechanisms rigorously.
This compound: A Profile
This compound is a sympathomimetic drug employed in the treatment of hypotensive conditions, including neurogenic orthostatic hypotension.[2][5][6] Its efficacy stems from its ability to enhance activity within the sympathetic nervous system, leading to an increase in blood pressure.[1] This is not achieved through a single pathway, but rather a combination of distinct pharmacological actions.
Key Mechanisms of Action:
-
Inhibition of Norepinephrine Reuptake: Amezinium is a substrate for and an inhibitor of the neuronal norepinephrine transporter (NET), also known as Uptake 1.[7][8] By blocking the reuptake of norepinephrine from the synaptic cleft, it increases the concentration and prolongs the action of this key neurotransmitter at postsynaptic adrenergic receptors.[1][2]
-
Inhibition of Monoamine Oxidase (MAO): The drug is an inhibitor of intraneuronal MAO, with a preference for the MAO-A isoform.[7][8] This inhibition prevents the degradation of monoamines like norepinephrine, further contributing to their increased availability.[2]
-
Direct Adrenoreceptor Agonism: Amezinium possesses direct agonistic effects on both vascular α-adrenergic and cardiac β1-adrenergic receptors, contributing to vasoconstriction and increased cardiac output.[1][7][9]
-
Norepinephrine Release: Evidence also suggests that amezinium can increase the release of norepinephrine from sympathetic nerve terminals.[2]
This combination of reuptake inhibition, MAO inhibition, and direct receptor stimulation makes this compound a potent agent for elevating blood pressure.
The Tyramine Pressor Response: A Fundamental Mechanism
Tyramine is a naturally occurring monoamine found in fermented foods and beverages, such as aged cheese, cured meats, and some beers.[10][] It is classified as an indirectly acting sympathomimetic amine.[12][13] On its own, it has little direct effect on adrenergic receptors. Its powerful physiological effects are mediated by its ability to trigger the release of endogenous catecholamines.
The mechanism is a classic example of neurotransmitter displacement:
-
Neuronal Uptake: Ingested tyramine is absorbed and enters the circulation. It is then actively transported from the synaptic cleft into the presynaptic sympathetic neuron by the norepinephrine transporter (NET).[12][14]
-
Vesicular Displacement: Once inside the neuron, tyramine displaces norepinephrine from storage vesicles.[13]
-
Norepinephrine Efflux: This leads to a massive, non-vesicular release of norepinephrine from the neuron back into the synaptic cleft.[12][15]
-
Adrenergic Stimulation: The sudden high concentration of norepinephrine potently stimulates postsynaptic α- and β-adrenergic receptors, causing pronounced vasoconstriction and an increase in heart rate and contractility, resulting in a sharp rise in blood pressure known as the tyramine pressor response.[13][16]
This response is of high clinical importance, as patients taking MAOIs cannot effectively metabolize dietary tyramine, leading to potentially life-threatening hypertensive crises.[4][17]
Caption: Signaling pathway of the tyramine pressor response.
The Complex Interaction: this compound's Effect on the Tyramine Pressor Response
The multifaceted mechanism of this compound creates a complex pharmacological interaction with tyramine, involving two primary, opposing actions.
-
Action 1: Attenuation via Uptake Inhibition Amezinium is a substrate for and an inhibitor of the norepinephrine transporter (NET).[7][8] Since tyramine relies exclusively on this same transporter to enter the presynaptic neuron to exert its effect, amezinium acts as a competitive inhibitor.[7] By blocking tyramine's entry into the neuron, amezinium fundamentally prevents the first step required for tyramine to displace norepinephrine. This action, in isolation, would be expected to significantly diminish or abolish the tyramine pressor response.[7]
-
Action 2: Potentiation via MAO Inhibition Amezinium also inhibits intraneuronal MAO-A, the primary enzyme responsible for metabolizing both tyramine and norepinephrine.[7][8] Inhibition of MAO increases the pressor sensitivity to tyramine because less tyramine is degraded within the neuron, leaving more available to displace norepinephrine.[3][18] This is the classic mechanism behind the "cheese effect."[4]
Synthesizing the Net Effect
Preclinical pharmacological studies have demonstrated that despite its MAO-inhibiting properties, this compound diminishes the effect of indirectly acting sympathomimetic drugs like tyramine.[7] This indicates that the inhibition of neuronal uptake (NET blockade) is the dominant effect in this interaction. The rationale is straightforward: if tyramine cannot efficiently enter the neuron, its concentration does not rise sufficiently to displace norepinephrine, regardless of whether its metabolic breakdown is inhibited. The uptake blockade acts as an upstream gatekeeper, preventing tyramine from reaching its site of action.
Caption: The dual and opposing actions of amezinium on the tyramine pathway.
Experimental Protocols for Investigating the Interaction
To dissect the complex pharmacology of the amezinium-tyramine interaction, a multi-step, self-validating experimental approach is required.
Protocol 4.1: In Vivo Assessment of Tyramine Pressor Sensitivity
Objective: To determine the functional, whole-organism effect of amezinium pretreatment on the pressor response to an intravenous tyramine challenge in an anesthetized rat model.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized (e.g., with urethane or a pentobarbital solution). The trachea is cannulated to ensure a patent airway.
-
Catheterization: The carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate. The jugular vein is cannulated for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until hemodynamic parameters are constant.
-
Baseline Tyramine Dose-Response: Administer escalating doses of tyramine hydrochloride (e.g., 50, 100, 200, 400 µg/kg IV) at 15-minute intervals, allowing blood pressure to return to baseline between doses. Record the peak increase in mean arterial pressure (MAP) for each dose.
-
Amezinium Administration: Administer a single IV dose of this compound (e.g., 1 mg/kg).
-
Post-Amezinium Tyramine Challenge: After a 30-minute pretreatment period, repeat the tyramine dose-response challenge as described in step 4.
-
Data Analysis: Plot the mean peak change in MAP against the log of the tyramine dose for both pre- and post-amezinium conditions. A rightward shift in the dose-response curve after amezinium administration indicates antagonism, confirming that a higher dose of tyramine is required to achieve the same pressor effect, consistent with uptake inhibition.
Caption: Experimental workflow for in vivo pressor response testing.
Protocol 4.2: In Vitro Assessment of Norepinephrine Reuptake Inhibition
Objective: To quantify the inhibitory potency (Ki) of amezinium on the norepinephrine transporter (NET) using isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., hypothalamus or cerebral cortex) using differential centrifugation.
-
Uptake Assay: Incubate synaptosomes in a physiological buffer at 37°C.
-
Inhibition: Add varying concentrations of this compound (or a reference NET inhibitor like desipramine) to different tubes.
-
Initiate Uptake: Add a fixed, low concentration of radiolabeled [³H]-norepinephrine to initiate the uptake process.
-
Terminate Uptake: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of amezinium that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 4.3: In Vitro MAO Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of amezinium on MAO-A and MAO-B isoforms.
Methodology:
-
Enzyme Source: Prepare homogenates from tissues rich in specific MAO isoforms: rat heart for MAO-A and rat liver for MAO-B.[8]
-
Assay Buffer: Pre-incubate the tissue homogenates with varying concentrations of this compound in a suitable buffer.
-
Substrate Addition: Initiate the enzymatic reaction by adding a radiolabeled substrate. Use [¹⁴C]-serotonin (5-HT) for MAO-A and [¹⁴C]-phenylethylamine (PEA) for MAO-B.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.
-
Reaction Termination & Separation: Stop the reaction (e.g., by adding acid). Separate the radiolabeled metabolites from the unreacted substrate using an ion-exchange chromatography column or solvent extraction.
-
Quantification: Measure the radioactivity of the collected metabolite fraction using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 and Ki values for amezinium's inhibition of both MAO-A and MAO-B.
Data Interpretation and Quantitative Summary
The results from these protocols provide a comprehensive, multi-level understanding of the amezinium-tyramine interaction. The data can be summarized for clear comparison.
| Parameter | Experiment | Expected Outcome with Amezinium | Interpretation |
| Tyramine Pressor Potency | In Vivo Pressor Response | Significant rightward shift of the dose-response curve (Increased ED50) | Amezinium functionally antagonizes the pressor effect of tyramine. |
| NET Inhibition Constant (Ki) | In Vitro [³H]-NE Uptake | Low nanomolar to low micromolar range (e.g., Ki ≈ 1.3 x 10⁻⁷ mol/l)[8] | Amezinium is a potent inhibitor of the norepinephrine transporter. |
| MAO-A Inhibition Constant (Ki) | In Vitro MAO Assay (Heart) | Micromolar range (e.g., Ki ≈ 3 x 10⁻⁶ mol/l)[8] | Amezinium inhibits MAO-A, but with lower potency than its NET inhibition. |
| MAO-B Inhibition Constant (Ki) | In Vitro MAO Assay (Liver) | High micromolar range (e.g., Ki ≈ 3 x 10⁻⁴ mol/l)[8] | Amezinium is a weak inhibitor of MAO-B. |
Causality and Field Insights: The quantitative data validates the hypothesis derived from preclinical observations. The Ki for NET inhibition is significantly lower (indicating higher potency) than the Ki for MAO-A inhibition.[8] This difference in potency is the biochemical basis for the dominance of the uptake-blocking effect. For drug development professionals, this is a critical insight: when evaluating compounds with multiple mechanisms, the relative potencies at different targets determine the net physiological outcome of a drug-drug or drug-food interaction.
Conclusion
The effect of this compound on the tyramine pressor response is a clear example of complex pharmacology, where a single agent exerts opposing actions on a physiological pathway. While amezinium's MAO-inhibiting properties would suggest a potentiation of tyramine's effects, robust preclinical evidence demonstrates a net antagonism.[7] This is because amezinium's more potent inhibition of the norepinephrine transporter (NET) serves as the rate-limiting step, preventing tyramine from accessing its site of action within the presynaptic neuron.[7][8] This guide provides the theoretical framework and practical experimental protocols for researchers to rigorously validate this interaction, underscoring the importance of a multi-level mechanistic investigation in drug development and safety assessment.
References
- Patsnap Synapse. (2024, July 17).
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittelforschung, 31(9a), 1558-65. [Link]
- Patsnap Synapse. (2024, June 14).
-
Kubo, T., Kuromi, H., & Kushiku, K. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Neurology, 38(7), 1095-9. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Kubo, T., Kuromi, H., & Kushiku, K. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. PubMed. [Link]
-
Pickar, D., Murphy, D. L., Cohen, R. M., Campbell, I. C., & Lipper, S. (1981). Tyramine infusions and selective monoamine oxidase inhibitor treatment. I. Changes in pressor sensitivity. Psychopharmacology, 74(1), 4-7. [Link]
-
Tipton, K. F., & Boyce, S. (1991). [Monoamine oxidase inhibitors and pressor response to dietary amines]. L'Encephale, 17 Spec No 2, 163-8. [Link]
-
Gries, J., Kretzschmar, R., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittelforschung, 31(9a), 1565-9. [Link]
-
Shrimanker, I., & Fariba, K. A. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls Publishing. [Link]
-
Gillman, P. K. (2017). “Much ado about nothing”: monoamine oxidase inhibitors, drug interactions, and dietary tyramine. CNS Spectrums, 22(5), 427-430. [Link]
-
Just, H., & Zebe, H. (1985). [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies]. Der Anaesthesist, 34(2), 79-84. [Link]
-
Gillman, P. K. (2025). Attenuation of the MAOI pressor response by NRIs. PsychoTropical Research. [Link]
-
Fana, M., & Sanghvi, S. (2022). Biochemistry, Tyramine. StatPearls Publishing. [Link]
-
Lai, F. M., & Hudgins, P. M. (1975). A comparison of the indirect sympathomimetic actions of tyramine and acetaldehyde in isolated smooth muscle preparations. Toxicology and Applied Pharmacology, 32(2), 368-76. [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]
-
Altmeyers Encyclopedia. (2020, October 29). Indirectly acting sympathomimetics. [Link]
-
EmpoweRN. (2024, June 14). Indirect Acting Sympathomimetic drugs ; Mechanism of action and Examples [Video]. YouTube. [Link]
-
Foxterrier MED. (2023, September 23). MAO Inhibitors EXPLAINED: Mechanism, Tyramine Cheese Effect & Side Effects (USMLE High-Yield) [Video]. YouTube. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [Monoamine oxidase inhibitors and pressor response to dietary amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altmeyers.org [altmeyers.org]
- 12. “Much ado about nothing”: monoamine oxidase inhibitors, drug interactions, and dietary tyramine | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. psychotropical.com [psychotropical.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 18. Tyramine infusions and selective monoamine oxidase inhibitor treatment. I. Changes in pressor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated High-Throughput Bioanalytical Method for the Quantification of Amezinium Metilsulfate in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust, sensitive, and high-throughput method for the quantitative determination of Amezinium Metilsulfate in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Chromatographic separation was achieved on a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is optimal for retaining the polar, cationic nature of Amezinium. The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2] The validated calibration range for this compound was 1.0 to 100.0 ng/mL, demonstrating excellent linearity, accuracy, and precision. This method is fit-for-purpose for pharmacokinetic and bioequivalence studies.
Introduction
This compound (Figure 1) is a sympathomimetic agent used clinically for the treatment of hypotension, particularly in patients undergoing dialysis.[3] It elevates blood pressure by inhibiting the reuptake of norepinephrine, thereby enhancing sympathetic nervous system activity.[1][4] To support clinical development and therapeutic drug monitoring, a reliable and validated bioanalytical method for quantifying this compound in plasma is essential.
Figure 1. Chemical Structure of this compound.
Previous methods for the determination of Amezinium have included HPLC with UV detection, which can suffer from baseline fluctuations and may lack the sensitivity and selectivity required for modern pharmacokinetic analysis.[3] The method described herein leverages the superior sensitivity and specificity of LC-MS/MS to overcome these limitations.
Scientific Rationale for Method Design:
-
Sample Preparation: A protein precipitation (PPT) technique was selected. PPT is a rapid, cost-effective, and highly reproducible method for removing the majority of plasma proteins, making it ideal for high-throughput analysis compared to more complex techniques like liquid-liquid or solid-phase extraction.[5][6][7]
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, Amezinium-d5 Metilsulfate, was chosen. A SIL-IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences identical extraction recovery and matrix effects, ensuring the highest level of accuracy and precision.[3][8][9]
-
Chromatography: Amezinium is a polar, permanently cationic compound that is poorly retained on traditional reversed-phase C18 columns.[10][11] To achieve robust retention and separation from endogenous plasma components, a Hydrophilic Interaction Liquid Chromatography (HILIC) column was employed. HILIC is specifically designed for the analysis of polar compounds, using a high organic mobile phase that is also beneficial for enhancing ESI-MS sensitivity.[12][13][14]
Experimental Workflow
The overall bioanalytical workflow is depicted in the diagram below. The process begins with the addition of the internal standard to the plasma sample, followed by protein precipitation. After centrifugation, the supernatant is directly injected into the LC-MS/MS system for analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Amezinium-d5 Metilsulfate (Internal Standard, Isotopic Purity ≥99%)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |
| LC Column | HILIC Column (e.g., Silica-based, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.51-5.0 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Amezinium: 216.1 → 185.1 (Quantifier), 216.1 → 157.1 (Qualifier)Amezinium-d5 (IS): 221.1 → 190.1 |
| Source Temp. | 550 °C |
Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions: Prepare 1.0 mg/mL stock solutions of this compound and Amezinium-d5 Metilsulfate (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Amezinium stock solution with 50:50 acetonitrile:water to prepare working solutions for spiking calibration standards (CS).
-
Internal Standard Spiking Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations of 1.0, 2.0, 5.0, 10.0, 25.0, 50.0, 80.0, and 100.0 ng/mL. Prepare QC samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low), 40.0 ng/mL (Mid), and 75.0 ng/mL (High).
Plasma Sample Preparation Protocol
Bioanalytical Method Validation
The method was validated following the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][2][15][16]
Selectivity and Specificity
-
Rationale: To ensure that endogenous components or metabolites in the plasma do not interfere with the quantification of the analyte or IS.
-
Protocol: Six different lots of blank human plasma were processed and analyzed to check for interfering peaks at the retention times of Amezinium and the IS.
-
Acceptance Criteria: The response of any interfering peak must be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
-
Results: No significant interferences were observed in any of the blank plasma lots.
Linearity and Range
-
Rationale: To demonstrate the relationship between instrument response and known concentrations of the analyte.
-
Protocol: Calibration curves were prepared in triplicate on three separate days. The curves were constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration and applying a weighted (1/x²) linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).
-
Results: The method was linear over the range of 1.0 - 100.0 ng/mL with a mean r² > 0.995.
Accuracy and Precision
-
Rationale: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
-
Protocol: Replicate (n=6) QC samples at four concentration levels (LLOQ, Low, Mid, High) were analyzed on three separate days (inter-day) and within a single day (intra-day).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
-
Results: The method demonstrated excellent accuracy and precision, as summarized in the table below.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 104.5 | 8.9 | 102.1 | 11.2 |
| Low | 3.0 | 97.8 | 6.2 | 99.3 | 7.5 |
| Mid | 40.0 | 101.2 | 4.1 | 100.5 | 5.3 |
| High | 75.0 | 98.5 | 3.5 | 99.1 | 4.8 |
Matrix Effect and Recovery
-
Rationale: To assess the influence of matrix components on the ionization of the analyte (Matrix Effect) and to evaluate the efficiency of the extraction process (Recovery).
-
Protocol:
-
Recovery: The peak area of extracted QC samples was compared to that of post-extraction spiked samples at the same concentration.
-
Matrix Effect: The peak area of post-extraction spiked samples was compared to that of neat solutions.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%.
-
Results:
| QC Level | Mean Recovery (%) | Recovery %CV | IS-Normalized Matrix Factor | Matrix Factor %CV |
| Low | 92.1 | 5.8 | 1.03 | 6.9 |
| High | 94.5 | 4.3 | 0.98 | 5.1 |
The results indicate high and consistent recovery with minimal matrix effect.
Stability
-
Rationale: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.
-
Protocol: The stability of Amezinium in plasma was evaluated under various conditions: 3 freeze-thaw cycles, 24 hours at room temperature (bench-top), 90 days at -80°C (long-term), and 48 hours in the autosampler post-extraction.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Results: this compound was found to be stable under all tested conditions.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The use of HILIC provided excellent retention and peak shape for this polar compound, and the stable isotope-labeled internal standard ensured high accuracy. The method meets all regulatory requirements for bioanalytical method validation and is suitable for use in clinical pharmacokinetic studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Shintani, H., & Hayashi, F. (2011). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. Walsh Medical Media. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Journal of Chromatography A, 1218(49), 8804-8825. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
-
Brode, E., Hollmann, M., & Vollgraf, C. (1983). The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose. Arzneimittel-Forschung, 33(10), 1491-1497. [Link]
-
Kaumeier, S., Kehrhahn, O. H., Morgenthaler, H., & Neugebauer, G. (1981). Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Arzneimittel-Forschung, 31(9a), 1653-1657. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
Application Notes: A Detailed Protocol for In Vitro Monoamine Oxidase (MAO) Inhibition Assay Using Amezinium Metilsulfate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide and a detailed protocol for the in vitro assessment of Monoamine Oxidase (MAO) inhibition, using Amezinium Metilsulfate as a reference compound. This compound is a sympathomimetic agent with a multifaceted mechanism of action that includes the reversible inhibition of MAO, showing a preference for the MAO-A isoform.[1] This application note is designed to equip researchers with the foundational knowledge and a robust, field-proven fluorometric assay protocol to accurately determine the inhibitory potential of test compounds against both MAO-A and MAO-B.
Introduction: Understanding this compound and MAO Inhibition
This compound (trade name Regulton) is a drug used for treating low blood pressure.[2] Its therapeutic effect stems from a complex interplay of mechanisms, including the stimulation of adrenergic receptors and the inhibition of norepinephrine reuptake. Critically, it also functions as a reversible inhibitor of monoamine oxidases (MAOs), the enzymes responsible for the degradation of key monoamine neurotransmitters like norepinephrine, serotonin, and dopamine.[1]
There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.
-
MAO-A primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.
-
MAO-B is more specific for dopamine and is a target for drugs used in the treatment of Parkinson's disease.
Biochemical studies have demonstrated that this compound reversibly inhibits MAO-A with a Ki (inhibition constant) of 3 x 10⁻⁶ mol/L (3 µM) and MAO-B with a Ki of 3 x 10⁻⁴ mol/L (300 µM), indicating a 100-fold selectivity for the MAO-A isoform.[1] The ability to accurately quantify such inhibitory activity and selectivity in vitro is a cornerstone of neuropharmacology and drug discovery.
Assay Principle: The Peroxidase-Coupled Fluorometric Method
To quantify MAO activity and its inhibition, we will employ a highly sensitive and continuous fluorometric assay. This method relies on a coupled enzymatic reaction that detects the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of its substrate.
The Rationale Behind the Method:
-
Coupled Reaction: Direct measurement of monoamine substrate turnover can be complex. The coupled-enzyme approach provides a more convenient and high-throughput compatible readout. MAO oxidizes its substrate, producing an aldehyde, ammonia, and H₂O₂. A second enzyme, horseradish peroxidase (HRP), then uses the generated H₂O₂ to oxidize a fluorogenic probe.
-
Fluorometric Detection: The chosen probe, 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red), is colorless and non-fluorescent. In the presence of HRP and H₂O₂, it is converted to resorufin, a highly fluorescent compound. This conversion can be monitored kinetically, providing a direct measure of the MAO reaction rate.
-
Sensitivity and Specificity: Fluorometric assays are generally more sensitive than spectrophotometric alternatives, allowing for the use of lower enzyme and substrate concentrations, which is particularly important for studying potent inhibitors.[2] Specific inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) are used to confirm isoform-specific activity.
Mechanism of MAO Inhibition by this compound
Caption: this compound reversibly inhibits MAO.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, suitable for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound like this compound for both MAO-A and MAO-B.
Required Materials and Reagents
| Reagent/Material | Recommended Source (Example) | Purpose |
| Recombinant Human MAO-A Enzyme | Sigma-Aldrich, R&D Systems | Enzyme source for MAO-A activity |
| Recombinant Human MAO-B Enzyme | Sigma-Aldrich, R&D Systems | Enzyme source for MAO-B activity |
| This compound | MedChemExpress, Cayman Chemical | Test Inhibitor |
| Clorgyline hydrochloride | Sigma-Aldrich | Positive Control Inhibitor (MAO-A specific) |
| Pargyline hydrochloride | Sigma-Aldrich | Positive Control Inhibitor (MAO-B specific) |
| p-Tyramine hydrochloride | Sigma-Aldrich | Non-specific substrate for MAO-A and MAO-B |
| Amplex® Red Reagent | Thermo Fisher Scientific | Fluorogenic Probe |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | Coupling Enzyme |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Solvent for compounds |
| Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4) | In-house preparation or commercial | Reaction medium |
| 96-well black, flat-bottom microplates | Corning, Greiner Bio-One | Low-fluorescence plate for assay |
| Fluorescence Microplate Reader | BMG LABTECH, Molecular Devices | Instrument for signal detection |
Preparation of Solutions
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4. Prepare and store at 4°C.
-
Amplex® Red Stock Solution (10 mM): Dissolve the contents of one vial of Amplex® Red in high-quality DMSO. Aliquot and store at -20°C, protected from light.
-
HRP Stock Solution (10 U/mL): Reconstitute lyophilized HRP in Assay Buffer. Aliquot and store at -20°C.
-
p-Tyramine Substrate Stock Solution (100 mM): Dissolve p-Tyramine hydrochloride in ultrapure water. Aliquot and store at -20°C.
-
MAO-A and MAO-B Enzyme Stocks: Reconstitute enzymes in Assay Buffer to a desired stock concentration (e.g., 0.5 mg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of this compound, Clorgyline, and Pargyline in 100% DMSO.
Step-by-Step Assay Procedure
The following procedure describes setting up one 96-well plate to determine the IC₅₀ for one compound against one MAO isoform.
-
Prepare Inhibitor Dilution Series:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO. A typical 10-point, 3-fold dilution series is recommended, starting from 1 mM down to 0.05 µM in DMSO.
-
Also prepare dilutions for the positive control inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B).
-
-
Plate Layout:
-
Designate wells for:
-
Blank: No enzyme, no inhibitor.
-
Vehicle Control (100% Activity): Enzyme + DMSO (no inhibitor).
-
Test Compound: Enzyme + this compound dilutions.
-
Positive Control: Enzyme + positive control inhibitor dilutions.
-
-
-
Add Inhibitors to Plate:
-
Add 2 µL of the appropriate inhibitor dilutions (or 100% DMSO for vehicle controls) to the designated wells of the 96-well black plate.
-
-
Prepare Enzyme Solution:
-
Thaw the required MAO enzyme (MAO-A or MAO-B) on ice.
-
Dilute the enzyme stock to a working concentration in cold Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal increase over 30-60 minutes. A starting point is typically 1-5 µg/mL.
-
Add 98 µL of the diluted enzyme solution to each well (except the 'Blank' wells, which receive 98 µL of Assay Buffer).
-
The total volume is now 100 µL. Mix gently by tapping the plate.
-
-
Pre-incubation (for Reversible Inhibitors):
-
For reversible inhibitors like this compound, a short pre-incubation is sufficient to allow for binding equilibrium.
-
Incubate the plate for 15 minutes at room temperature (or 37°C), protected from light.
-
-
Prepare Reaction Mix:
-
During the pre-incubation, prepare the Reaction Mix. For each 10 mL of mix, combine:
-
9.78 mL Assay Buffer
-
100 µL of 10 mM Amplex® Red stock (Final concentration: 100 µM)
-
100 µL of 10 U/mL HRP stock (Final concentration: 0.1 U/mL)
-
20 µL of 100 mM p-Tyramine stock (Final concentration: 200 µM)
-
-
Note: The optimal p-Tyramine concentration should be at or near its Km value for the respective enzyme to ensure sensitivity to competitive inhibitors.
-
-
Initiate the Reaction:
-
Add 100 µL of the Reaction Mix to all wells.
-
The final reaction volume is 200 µL .
-
-
Kinetic Measurement:
-
Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes.
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of an MAO inhibitor.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (Vmax) by plotting fluorescence units (RFU) against time (in minutes). The rate is the slope of the linear portion of this curve (mRFU/min).
-
Calculate Percent Inhibition: Use the rates calculated to determine the percentage of MAO activity inhibited at each concentration of the test compound.
-
% Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Vehicle - Rate_Blank))
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
Expected Results for this compound
Based on published data, a significantly lower IC₅₀ value is expected for MAO-A compared to MAO-B, confirming its selectivity. The IC₅₀ values should be in the low micromolar range for MAO-A and the high micromolar range for MAO-B, consistent with the reported Ki values.[1]
| Parameter | MAO-A | MAO-B |
| Substrate | p-Tyramine | p-Tyramine |
| Specific Inhibitor | Clorgyline | Pargyline |
| Reported Ki (Amezinium) | 3 µM [1] | 300 µM [1] |
| Expected IC₅₀ Range | Low Micromolar (e.g., 1-10 µM) | High Micromolar (e.g., >100 µM) |
Self-Validating System & Trustworthiness
To ensure the integrity and trustworthiness of the results, this protocol incorporates a self-validating system:
-
Positive Controls: The inclusion of known, potent, and isoform-specific inhibitors (Clorgyline and Pargyline) validates the biological activity of the enzymes and the responsiveness of the assay system. Expected IC₅₀ values for these controls should align with historical data.
-
Vehicle Control: The DMSO-only control establishes the 100% activity baseline, essential for accurate calculation of percent inhibition.
-
Blank Control: The no-enzyme control accounts for any background fluorescence or non-enzymatic conversion of the substrate, ensuring that the measured signal is directly attributable to MAO activity.
-
Linearity of Reaction: Analyzing the kinetic data confirms that the reaction rate is linear over the measurement period, a prerequisite for accurate slope calculation.
By adhering to this comprehensive protocol, researchers can confidently and accurately characterize the MAO inhibitory profile of this compound and other novel compounds, contributing to the advancement of neuropharmacology and therapeutic development.
References
-
Traut, M., Brode, E., & Hoffmann, H. D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittelforschung, 31(9a), 1566-1574. [Link]
-
Patsnap. (2025). Spectrophotometric vs Fluorometric Protein Assays: Pros and Cons. Patsnap Synapse. [Link]
-
Reis, J., & Binda, C. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 2558, 23-34. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]
-
Finberg, J. P., & Youdim, M. B. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. International Journal of Molecular Sciences, 17(10), 1747. [Link]
-
Wikipedia. (2023, November 27). This compound. [Link]
-
Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittelforschung, 31(9a), 1558-1565. [Link]
-
Patsnap. (2025). What are the therapeutic applications for MAO inhibitors? Patsnap Synapse. [Link]
-
Ramsay, R. R., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(27), 15953-15967. [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]
-
Szelenyi, I. (1981). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Clinical Pharmacology and Therapeutics, 30(4), 459-464. [Link]
-
Naoi, M., & Maruyama, W. (1987). Inhibition of monoamine oxidase by N-methylisoquinolinium ion. Journal of Neurochemistry, 48(3), 709-712. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Monoamine oxidase B. [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]
Sources
Cell-based assay for measuring Amezinium Metilsulfate's effect on catecholamine reuptake
Application Note & Protocol
A Fluorescence-Based Cellular Assay for Quantifying the Inhibitory Effect of Amezinium Metilsulfate on Norepinephrine Transporter (NET) Activity
Abstract
The norepinephrine transporter (NET) is a critical regulator of catecholaminergic signaling and a primary target for various therapeutic agents. This compound is a sympathomimetic drug known to exert its effects by inhibiting the reuptake of norepinephrine.[1][2][3] This application note provides a detailed protocol for a robust, high-throughput, cell-based fluorescence assay to characterize and quantify the inhibitory potency of this compound on the human norepinephrine transporter (hNET). By utilizing a cell line stably expressing hNET and a fluorescent substrate mimetic, this method offers a non-radioactive, real-time alternative for measuring transporter inhibition, making it ideal for drug discovery and pharmacological research.
Scientific Background & Assay Principle
1.1 The Role of the Norepinephrine Transporter (NET)
The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, is an integral membrane protein responsible for the sodium-chloride (Na+/Cl−)-dependent reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4][5] This reuptake mechanism is crucial for terminating neurotransmission and maintaining norepinephrine homeostasis. Dysregulation of NET function has been implicated in a range of neuropsychiatric and cardiovascular disorders, making it a key target for antidepressants and other neuromodulatory drugs.[4][6]
1.2 this compound as a NET Inhibitor
This compound is a sympathomimetic agent used clinically as an antihypotensive drug.[1][7] Its mechanism of action involves multiple facets, including the inhibition of norepinephrine reuptake, which increases the concentration of this neurotransmitter in the synaptic cleft.[1][2][3] This action potentiates adrenergic signaling, leading to vasoconstriction and increased cardiac output.[1] Accurate characterization of its potency at the NET is essential for understanding its pharmacological profile.
1.3 Assay Principle
This assay quantifies NET inhibition by measuring the competitive block of a fluorescent substrate's uptake into cells stably expressing the human norepinephrine transporter (hNET). The methodology is based on a homogeneous, no-wash format that is highly amenable to high-throughput screening.[8][9][10]
The core components are:
-
hNET-Expressing Cells: A human cell line (e.g., HEK293) stably transfected to express high levels of hNET on the plasma membrane.[11][12]
-
Fluorescent Substrate: A molecule that is a substrate for NET and becomes fluorescent upon entering the cell.[9][13]
-
Masking Dye: An extracellular quencher that extinguishes the fluorescence of the substrate that has not been transported into the cell. This eliminates the need for wash steps and allows for real-time kinetic measurements.[9][10]
When this compound is present, it competes with the fluorescent substrate for binding to and transport by NET. This competition reduces the rate of substrate uptake, resulting in a dose-dependent decrease in intracellular fluorescence. The concentration of this compound that causes a 50% reduction in fluorescence signal is determined as its half-maximal inhibitory concentration (IC50).[14]
Figure 1: Principle of the competitive NET uptake assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| HEK293-hNET Stable Cell Line | ATCC / In-house | Biological system for expressing the target transporter.[12] |
| DMEM, high glucose | Gibco | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement. |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture. |
| Geneticin (G418) | Gibco | Selection agent for maintaining stable cell line. |
| Hanks’ Balanced Salt Solution (HBSS) | Gibco | Assay buffer. |
| Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices | Contains fluorescent substrate and masking dye.[9][15] |
| This compound | Sigma-Aldrich | Test compound. |
| Desipramine hydrochloride | Tocris Bioscience | Positive control / Reference NET inhibitor. |
| DMSO, cell culture grade | Sigma-Aldrich | Solvent for compounds. |
| Poly-D-Lysine | Gibco | Plate coating to improve cell adherence. |
| 96-well black, clear-bottom plates | Corning | Assay plates for fluorescence reading. |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
Figure 2: High-level experimental workflow for the hNET assay.
Step 1: Cell Culture and Plating (Day 1)
-
Maintain Cells: Culture HEK293-hNET cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Coat Plates: Add 50 µL of Poly-D-Lysine solution to each well of a 96-well black, clear-bottom plate. Incubate for 1 hour at room temperature, then aspirate and wash once with sterile water. Allow plates to dry completely.
-
Plate Cells: Harvest cells using trypsin and resuspend in fresh culture medium without G418. Adjust the cell density to 4 x 10⁵ cells/mL.
-
Seed: Dispense 100 µL of the cell suspension into each well (40,000 cells/well).[9]
-
Incubate: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell adherence and formation of a confluent monolayer.
Step 2: Compound Preparation (Day 2)
-
Stock Solutions: Prepare 10 mM stock solutions of this compound and Desipramine in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution series in DMSO to create concentrated stocks. Then, perform a final dilution into HBSS assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (≤0.5%) across all wells to avoid solvent effects.
-
Expert Tip: A typical 10-point dose-response curve might range from 1 nM to 30 µM final concentration.
-
Step 3: Assay Execution (Day 2)
-
Prepare Controls: Designate wells for the following controls:
-
100% Activity Control (No Inhibition): Wells containing only vehicle (e.g., 0.5% DMSO in HBSS).
-
0% Activity Control (Max Inhibition): Wells containing a high concentration of Desipramine (e.g., 10 µM).
-
Background Control: Wells containing medium but no cells.
-
-
Wash Plate: Gently aspirate the culture medium from the cell plate. Wash each well once with 100 µL of pre-warmed (37°C) HBSS.
-
Compound Addition: Aspirate the HBSS wash. Add 50 µL of the appropriate concentration of diluted this compound, Desipramine, or vehicle control to the wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.[8] This allows the inhibitor to interact with the transporter before the substrate is introduced.
-
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer’s protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[9] Add 50 µL of this solution to all wells.
-
Fluorescence Reading: Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C. Read the plate in bottom-read mode.
-
Excitation/Emission: ~440 nm / ~520 nm (confirm with kit manufacturer).[8]
-
Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes. This provides richer data on the inhibition mechanism.
-
Endpoint Read: Read the plate once after a fixed incubation time (e.g., 30 minutes). This is faster and suitable for HTS.
-
Data Analysis and Interpretation
Figure 3: Data analysis pipeline for IC50 determination.
-
Extract Data: If using a kinetic read, calculate the area under the curve (AUC) or the maximum velocity (Vmax) for each well. For an endpoint read, use the final fluorescence value.
-
Background Subtraction: Subtract the average signal from the "no-cell" background control wells from all other wells.
-
Normalize Data: Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_max_inhibition) / (Signal_vehicle - Signal_max_inhibition))
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Calculate IC50: Use a software package like GraphPad Prism or an equivalent to fit the data to a four-parameter variable slope (log(inhibitor) vs. response) non-linear regression model. The IC50 is the concentration of the compound that produces 50% inhibition of substrate uptake.[14][16][17]
Representative Results
The following tables show example data and the expected outcomes for this compound and the reference inhibitor, Desipramine.
Table 1: Example Dose-Response Data
| Compound Conc. (nM) | log[Conc.] | % Inhibition (Amezinium) | % Inhibition (Desipramine) |
|---|---|---|---|
| 1.0 | -9.0 | 2.5 | 8.1 |
| 3.0 | -8.5 | 4.1 | 15.4 |
| 10.0 | -8.0 | 9.8 | 35.2 |
| 30.0 | -7.5 | 25.6 | 65.7 |
| 100.0 | -7.0 | 48.9 | 88.9 |
| 300.0 | -6.5 | 75.3 | 96.4 |
| 1000.0 | -6.0 | 92.1 | 98.1 |
| 3000.0 | -5.5 | 97.8 | 99.2 |
Table 2: Summary of Inhibitory Potency
| Compound | IC50 (nM) [95% CI] | Hill Slope | R² |
|---|---|---|---|
| This compound | 105.2 [92.1-119.5] | 1.05 | 0.997 |
| Desipramine (Reference)| 12.5 [10.8-14.4] | 0.98 | 0.998 |
Note: Data are for illustrative purposes only.
Scientific Insights & Troubleshooting
-
Why a Stable Cell Line? Using a stably transfected cell line (e.g., HEK293-hNET) ensures consistent, high-level expression of the transporter from experiment to experiment, which is crucial for reproducible pharmacology.[11][12] This avoids the variability associated with transient transfections.
-
Importance of Controls: Desipramine is a well-characterized, potent NET inhibitor. Including it as a positive control validates that the assay system is performing as expected and provides a benchmark for comparing the potency of test compounds.
-
Kinetic vs. Endpoint: A kinetic read is highly recommended during assay development. It can reveal artifacts such as compound fluorescence or cytotoxicity and provides a more detailed picture of the transporter inhibition dynamics. An endpoint read is sufficient for routine screening once the assay is validated.[8][10]
-
High Signal-to-Background: To ensure a robust assay window, optimize cell number and substrate concentration. A Z'-factor > 0.5 is generally considered excellent for screening assays.[8]
-
Compound Solubility: Poor solubility of test compounds can lead to inaccurate IC50 values. Visually inspect plates for precipitation and ensure the final DMSO concentration is consistent and non-disruptive.
Conclusion
The described cell-based fluorescence assay provides a reliable, sensitive, and efficient method for determining the inhibitory potency of this compound on the human norepinephrine transporter. This protocol avoids the safety and disposal concerns of traditional radiolabeled uptake assays while offering a format that is readily scalable for high-throughput applications.[10][15] By following this detailed methodology, researchers in pharmacology and drug development can accurately characterize NET inhibitors and advance the understanding of their therapeutic mechanisms.
References
-
Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. National Center for Biotechnology Information. [Link]
-
What is the mechanism of this compound? Patsnap Synapse. [Link]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
-
Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. PubMed. [Link]
-
Dynamic monitoring of NET activity in mature murine sympathetic terminals using a fluorescent substrate. National Center for Biotechnology Information. [Link]
-
Norepinephrine transporter. Wikipedia. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. PubMed. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
-
Sodium-dependent norepinephrine-induced currents in norepinephrine-transporter-transfected HEK-293 cells blocked by cocaine and antidepressants. PubMed. [Link]
-
Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]
-
Establishment of stable recombinant human norepinephrine transporter cell line and function validation. Chinese Journal of Pharmacology and Toxicology. [Link]
-
This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. PubMed. [Link]
-
IC50 Determination. edX. [Link]
-
[3H] Norepinephrine transport and pharmacological specificity of the [3H] norepinephrine transporter in HEK-293 cells stably transfected with the cloned rhesus monkey norepinephrine transporter. ResearchGate. [Link]
-
IC50. Wikipedia. [Link]
-
Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. National Center for Biotechnology Information. [Link]
-
Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
50% of what? How exactly are IC50 and EC50 defined? GraphPad. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 6. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 11. Sodium-dependent norepinephrine-induced currents in norepinephrine-transporter-transfected HEK-293 cells blocked by cocaine and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of stable recombinant human norepinephrine transporter cell line and function validation [cjpt.magtechjournal.com]
- 13. Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. courses.edx.org [courses.edx.org]
- 17. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes & Protocols: Amezinium Metilsulfate for In Vivo Rodent Studies
Introduction: The Scientific Context of Amezinium Metilsulfate
This compound is a sympathomimetic agent primarily utilized for the treatment of hypotension (low blood pressure).[1] Its utility in research stems from its complex and multifaceted mechanism of action, which offers a valuable tool for investigating the sympathetic nervous system and its role in cardiovascular regulation.[2] As a compound that modulates adrenergic signaling through several distinct pathways, it allows researchers to probe the integrated response of cardiovascular and neuronal systems.
These application notes provide a comprehensive guide for the administration of this compound in preclinical rodent models. The protocols herein are synthesized from available pharmacokinetic data and established best practices for in vivo research, designed to ensure scientific rigor, reproducibility, and adherence to animal welfare standards. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this compound into their in vivo study designs.
Mechanism of Action: A Multi-Target Sympathomimetic
The primary therapeutic effect of this compound—an increase in blood pressure—is achieved not through a single molecular interaction, but via a coordinated enhancement of sympathetic nervous system activity.[2] Understanding this multi-target mechanism is critical for proper experimental design and interpretation of results.
The key mechanisms include:
-
Inhibition of Neurotransmitter Reuptake : The compound blocks the reuptake of norepinephrine and dopamine at the presynaptic terminal, increasing their concentration and duration of action in the synaptic cleft.[2][3][4]
-
Direct Adrenergic Receptor Agonism : It acts as a direct agonist at both alpha-adrenergic and beta-1 adrenergic receptors, mimicking the effects of endogenous catecholamines to induce vasoconstriction and increase heart rate and contractility.[1][2]
-
Monoamine Oxidase (MAO) Inhibition : this compound reversibly inhibits MAO, particularly MAO-A, the enzyme responsible for degrading norepinephrine and dopamine within the neuron.[2][3][5] This action preserves intracellular neurotransmitter levels, making more available for release.
-
Enhanced Norepinephrine Release : The cumulative effect of reuptake and MAO inhibition leads to an overall increase in the release of norepinephrine from sympathetic nerve terminals.[2][3]
Caption: Multi-target mechanism of this compound.
Pharmacokinetics in Rodents
Pharmacokinetic (PK) parameters are essential for designing effective in vivo studies, as they dictate dosing frequency, sampling time points, and the expected duration of action. The following data were derived from studies in rats.[6]
Table 1: Pharmacokinetic Parameters of this compound in Rats [6]
| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration |
| Dose | 5 mg/kg | 20 mg/kg |
| Cmax (Max. Concentration) | N/A (direct infusion) | 0.65 µg eq/mL |
| Tmax (Time to Cmax) | N/A | 3 hours |
| t1/2 (Elimination Half-life) | Not specified | 8.1 hours |
| Tissue Distribution | Highest concentration found in the liver (61 times plasma level). | Highest concentration found in the liver. |
| Excretion | Predominantly fecal and biliary. | ~24% in urine, ~72% in feces, ~42% in bile. |
| Metabolism | Major metabolites include hydroxylated and O-demethylated forms. The unchanged drug was not detected in the brain. | Similar metabolism profile with significant biliary excretion and re-absorption. |
This data highlights that this compound has good oral availability, though Tmax is relatively long. The long half-life suggests that a once-daily dosing regimen may be sufficient for many study designs. The extensive liver distribution points to hepatic metabolism as a primary clearance route.
Pre-Experimental Setup and Ethical Considerations
A robust and well-controlled experimental setup is the foundation of reproducible science.
Animal Model Selection
-
Species: Rats and mice are the most common rodent models. The choice depends on the specific research question, available disease models, and historical comparative data. Sprague-Dawley or Wistar rats are frequently used for general toxicology and pharmacology.[7] C57BL/6 or BALB/c mice are common for studies involving specific genetic backgrounds.[7]
-
Health Status: All animals must be specific-pathogen-free (SPF) and sourced from a reputable vendor.
-
Sex: Both male and female animals should be considered, as sex can be a significant biological variable.
Housing and Acclimatization
-
Environment: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature (20-24°C), and humidity (40-60%).
-
Diet: Standard chow and water should be available ad libitum unless otherwise specified by the experimental protocol.
-
Acclimatization: A minimum acclimatization period of 7 days is required after arrival to allow animals to recover from transport stress and adapt to the new environment.
Ethical Approval
All procedures must be detailed in a protocol submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, Refinement) must be strictly followed.
Detailed Administration Protocols
Formulation and Dose Preparation
This compound is a water-soluble salt. The vehicle of choice should be sterile and isotonic to minimize irritation.
Recommended Vehicle:
-
Sterile 0.9% Saline
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Preparation:
-
Calculate Total Amount: Determine the total amount of this compound required for the entire study cohort, including a small overage (~10-15%) to account for transfer losses.
-
Prepare Stock Solution: Weigh the required amount of compound and dissolve it in the chosen vehicle to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming or vortexing can aid dissolution.
-
Filter Sterilization: Pass the stock solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility, especially for parenteral routes.
-
Prepare Dosing Solutions: On each day of dosing, dilute the stock solution with the vehicle to the final desired concentration. This ensures the injection volume is appropriate for the animal's weight.
-
Dose Calculation: The volume to be administered is calculated based on the animal's most recent body weight: Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
Administration Routes & Dosages
The choice of administration route is critical and depends on the desired pharmacokinetic profile.
Table 2: Recommended Starting Doses and Administration Routes
| Route | Species | Recommended Starting Dose | Rationale / Notes |
| Oral (p.o.) | Rat | 20 - 100 mg/kg[6] | Mimics clinical route of administration. Gavage is required for accurate dosing. Max volume should not exceed 1 mL/100g body weight.[8] |
| Intravenous (i.v.) | Rat | 5 mg/kg[6] | Bypasses absorption for immediate systemic exposure. Ideal for acute PK and pharmacodynamic studies. Requires technical skill (tail vein injection). |
| Intraperitoneal (i.p.) | Rat / Mouse | 10 - 50 mg/kg | A common, practical alternative to IV for achieving rapid systemic absorption. |
| Subcutaneous (s.c.) | Rat / Mouse | 10 - 50 mg/kg | Provides slower, more sustained absorption compared to IV or IP routes. |
*Note: IP and SC doses are extrapolated starting points for dose-range-finding studies, as specific literature for these routes is limited. A pilot study to determine the Maximum Tolerated Dose (MTD) is strongly recommended before initiating large-scale efficacy studies.[9]
Protocol: Oral Gavage (p.o.)
-
Gently restrain the rodent.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert a proper-sized, ball-tipped gavage needle gently into the esophagus. Do not force the needle.
-
Administer the calculated volume slowly and smoothly.
-
Carefully withdraw the needle and return the animal to its cage.
Protocol: Intraperitoneal Injection (i.p.)
-
Firmly restrain the rodent, exposing the abdomen.
-
Tilt the animal slightly head-down to move abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine, blood) is drawn back, indicating incorrect placement.
-
Inject the solution and withdraw the needle.
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo rodent studies.
Post-Administration Monitoring and Data Collection
Systematic observation is crucial for both animal welfare and data integrity.
Clinical Observations
Animals should be monitored closely, especially within the first 4 hours post-dosing and then daily. Observations should be recorded systematically and include:
-
General Activity: Note any signs of sedation, lethargy, or hyperactivity.[9]
-
Autonomic Signs: Piloerection, salivation, or changes in respiration.[9]
-
Cardiovascular Effects: If equipped for telemetry, monitor heart rate and blood pressure, which are the expected targets of the drug.
-
Adverse Effects: Be vigilant for potential adverse effects. Given its mechanism, monitor for signs of overstimulation (tremors) or urinary retention, which has been noted in human patients with autonomic dysfunction.[10]
Sample Collection Schedule
For pharmacokinetic studies, a sparse sampling design is often used in rodents.
-
Blood Sampling: Collect blood at predetermined time points. Based on the Tmax in rats, a schedule might include pre-dose, 0.5, 1, 2, 3, 4, 8, 12, and 24 hours post-dose.[6][7]
-
Tissue Collection: At the study's termination, tissues of interest (e.g., liver, kidney, heart, brain) should be collected, weighed, and either flash-frozen for biochemical analysis or fixed in formalin for histopathology.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]
-
Nishimaki, Y., et al. (1987). Disposition and metabolism of [14C]-amezinium metilsulfate in rats. Arzneimittelforschung, 37(12), 1405-1413. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for?[Link]
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittelforschung, 31(9), 1559-1565. [Link]
-
Stöcklin, K., et al. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittelforschung, 31(9), 1565-1572. [Link]
-
U.S. Food and Drug Administration. (2008, January 3). Pharmacology Review(s) - accessdata.fda.gov. [Link]
-
U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [Link]
-
MuriGenics. (n.d.). Toxicology. [Link]
-
Sakakibara, R., et al. (2003). This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy. Clinical Autonomic Research, 13(1), 51-53. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of [14C]-amezinium metilsulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. fda.gov [fda.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Liquid-Liquid Extraction of Amezinium Metilsulfate from Biological Samples
Introduction: The Analytical Imperative for Amezinium Metilsulfate Quantification
This compound, a sympathomimetic agent, is utilized therapeutically for its effects on blood pressure regulation. Its mechanism of action involves the stimulation of alpha and beta-1 receptors and the inhibition of noradrenaline and tyramine uptake[1][2][3]. Pharmacokinetic and toxicological studies necessitate the accurate quantification of this compound in complex biological matrices such as plasma and urine. Liquid-liquid extraction (LLE) stands as a robust and widely adopted sample preparation technique, pivotal for isolating and concentrating analytes like this compound from endogenous interferences prior to chromatographic analysis[4].
This document provides a comprehensive guide to the principles and a detailed protocol for the liquid-liquid extraction of this compound from biological samples. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a deeper understanding of the scientific rationale underpinning the procedural choices.
Core Principles: Engineering a Selective & Efficient Extraction
The success of a liquid-liquid extraction protocol is contingent on the strategic manipulation of the analyte's physicochemical properties to facilitate its transfer from an aqueous biological matrix to an immiscible organic solvent[5][6]. For this compound, a quaternary ammonium compound, its charge and polarity are the central considerations.
The Role of pH and the Henderson-Hasselbalch Equation
While this compound is a permanently charged quaternary ammonium salt, the biological matrix contains numerous ionizable compounds. The pH of the aqueous phase can be adjusted to suppress the ionization of potential interferences, thereby improving the selectivity of the extraction. The Henderson-Hasselbalch equation provides the theoretical framework for this manipulation[7][8][9][10][11]:
pH = pKa + log ([Base]/[Acid])
For basic analytes, adjusting the pH of the sample to two units above their pKa will result in over 99% of the molecules being in their neutral, more hydrophobic form, thus favoring partitioning into the organic solvent[6]. While this compound itself remains charged, this principle is crucial for minimizing the co-extraction of interfering basic compounds.
Solvent Selection: A Balance of Polarity and Selectivity
The choice of an appropriate organic solvent is paramount for achieving high recovery of the target analyte[12][13]. The ideal solvent should be immiscible with the aqueous sample, have a high affinity for the analyte, and be easily evaporated for sample concentration. A mixture of solvents is often employed to fine-tune the polarity of the organic phase. For instance, a common approach for extracting drugs from plasma involves a combination of a non-polar solvent with a more polar modifier to enhance the recovery of a broader range of compounds[14][15].
Ion-Pair Extraction: A Strategy for Charged Analytes
Given that this compound is a quaternary ammonium compound and thus permanently cationic, traditional pH adjustment to neutralize it is not possible. In such cases, ion-pair extraction can be a highly effective strategy[16][17][18][19]. This technique involves the addition of a counter-ion to the aqueous phase, which forms a neutral ion-pair with the charged analyte. This neutral complex exhibits increased hydrophobicity and can be readily extracted into a non-polar organic solvent[17][18].
Visualizing the Workflow: Liquid-Liquid Extraction of this compound
Caption: Workflow for the liquid-liquid extraction of this compound.
Detailed Protocol for Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is adapted from established methodologies for the extraction of this compound and similar compounds from biological matrices.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Human plasma (with appropriate anticoagulant)
-
Dichloromethane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Ammonia solution (28%, concentrated)
-
Deionized water
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (with nitrogen supply)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in methanol.
-
Serially dilute the stock solution to prepare working standard solutions for the calibration curve and QC samples at low, medium, and high concentrations.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples.
-
-
Sample Pre-treatment:
-
To 1.0 mL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add the internal standard solution.
-
Add 50.0 µL of concentrated ammonia solution to basify the sample. This step is crucial to ensure that any potentially interfering basic compounds are in their non-ionized form, promoting their extraction into the organic phase and thereby enhancing the selectivity for the permanently charged this compound.
-
-
Liquid-Liquid Extraction:
-
Add 10 mL of a solvent mixture of dichloromethane and 2-propanol (9:1 v/v) to each tube. The dichloromethane provides the primary non-polar phase for extraction, while the 2-propanol acts as a modifier to increase the polarity of the organic phase slightly, improving the recovery of the polar this compound.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and to maximize the surface area between the aqueous and organic phases, facilitating the partitioning of the analyte.
-
Centrifuge the samples at 1000 g for 10 minutes at 20°C to achieve a clean separation of the two phases and to pellet any precipitated proteins at the interface.
-
-
Analyte Isolation and Concentration:
-
Carefully transfer 8.0 mL of the lower organic layer to a clean tube, being cautious not to disturb the aqueous layer or the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the subsequent chromatographic analysis.
-
Vortex briefly to ensure complete dissolution of the analyte.
-
Transfer the reconstituted sample to an autosampler vial for analysis by an appropriate technique, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[20].
-
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Rationale |
| Sample Volume | 1.0 mL | Provides a representative sample for analysis. |
| pH Adjustment | 50.0 µL of 28% Ammonia | Basifies the sample to suppress the ionization of basic interferences. |
| Extraction Solvent | Dichloromethane: 2-Propanol (9:1 v/v) | Dichloromethane is an effective solvent for many drugs, while 2-propanol modifies the polarity to improve the recovery of the polar analyte. |
| Solvent Volume | 10 mL | A high solvent-to-sample ratio ensures efficient extraction. |
| Mixing Time | 5 minutes (Vortex) | Ensures adequate contact time between the two phases for analyte partitioning. |
| Centrifugation | 1000 g for 10 minutes | Provides clear phase separation and pellets proteins. |
Troubleshooting Common LLE Issues
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation | High concentration of lipids or proteins in the sample; vigorous shaking. | - Centrifuge at a higher speed or for a longer duration. - Add a small amount of salt (salting out) to increase the ionic strength of the aqueous phase. - Gently swirl instead of vigorous vortexing[21]. - Filter the emulsion through a glass wool plug[21]. |
| Low Analyte Recovery | Inappropriate solvent polarity; incomplete phase transfer; analyte adsorption to glass/plasticware. | - Optimize the solvent mixture by varying the ratio of the components. - Consider an alternative extraction solvent. - Ensure adequate mixing time and force. - Use silanized glassware to minimize adsorption. |
| Poor Reproducibility | Inconsistent pipetting; variations in mixing time or intensity; incomplete phase separation. | - Use calibrated pipettes and consistent technique. - Standardize mixing parameters (time and speed). - Ensure complete and clean separation of the layers before transferring the organic phase. |
Conclusion: A Foundation for Reliable Bioanalysis
This application note provides a robust framework for the liquid-liquid extraction of this compound from biological samples. By understanding the underlying principles of pH manipulation, solvent selection, and potential challenges, researchers can effectively implement and troubleshoot this protocol to achieve high-purity extracts and reliable quantitative data. The presented methodology, when coupled with a validated analytical endpoint such as LC-MS/MS, forms a cornerstone of pharmacokinetic and clinical studies involving this compound.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
-
Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]
-
Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed. [Link]
-
Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds: determination of pyridostigmine, neostigmine and edrophionium in biological fluids - PubMed. [Link]
-
Liquid-Liquid Extraction: Solvent Selection for Efficient Separation - Economy Process Solutions. [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]
-
On-line ion-pair solid-phase extraction-liquid chromatography-mass spectrometry for the analysis of quaternary ammonium herbicides - PubMed. [Link]
-
Emulsion Problem Encountered in Extractions - BrainKart. [Link]
-
Sample Preparation – Liquid-Liquid Extraction - SCION Instruments. [Link]
-
Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis - ResearchGate. [Link]
-
Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. [Link]
-
Tackling emulsions just got easier - Biotage. [Link]
-
Chapter 11 Liquid—liquid extraction - ResearchGate. [Link]
-
Henderson–Hasselbalch equation - Wikipedia. [Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction - YouTube. [Link]
-
Henderson-Hasselbalch Equation - BYJU'S. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. [Link]
-
This compound - Wikipedia. [Link]
-
Henderson-Hasselbach Equation - Chemistry LibreTexts. [Link]
-
This compound - gsrs. [Link]
-
This compound | C12H15N3O5S | CID 71926 - PubChem - NIH. [Link]
-
Henderson–Hasselbalch equation (video) | Khan Academy. [Link]
-
Ion-pair assisted liquid-liquid extraction for selective separation and analysis of multiclass pesticide residues in environmental waters | Request PDF - ResearchGate. [Link]
-
Ion-pair assisted liquid–liquid extraction for selective separation and analysis of multiclass pesticide residues in environmental waters - Analytical Methods (RSC Publishing). [Link]
-
High-performance liquid chromatography - Wikipedia. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amezinium methylsulfate | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. economysolutions.in [economysolutions.in]
- 13. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 14. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds: determination of pyridostigmine, neostigmine and edrophionium in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. Ion-pair assisted liquid–liquid extraction for selective separation and analysis of multiclass pesticide residues in environmental waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Amezinium Metilsulfate as a Tool Compound in Adrenergic Signaling Research
Introduction
Amezinium Metilsulfate is a sympathomimetic agent with a multifaceted mechanism of action, clinically utilized for its antihypotensive properties in conditions like orthostatic hypotension.[1][2][3] Beyond its therapeutic applications, its complex pharmacology makes it an invaluable tool compound for researchers investigating the intricacies of adrenergic signaling. Unlike highly selective agents that target a single component of a pathway, this compound perturbs the system at multiple key regulatory points, allowing for the study of complex feedback loops and downstream consequences of sustained adrenergic activation.[4][5]
This guide provides a detailed overview of the mechanistic underpinnings of this compound and offers practical, field-tested protocols for its application in both in vitro and in vivo research settings. The focus is on leveraging its unique properties to probe norepinephrine transport, monoamine oxidase activity, and the integrated physiological responses governed by the sympathetic nervous system.
The Mechanistic Framework: A Multi-Pronged Approach to Adrenergic Modulation
Understanding the causality behind this compound's effects is paramount to its effective use as a research tool. Its actions are not attributable to a single target but rather to a synergistic combination of effects at the presynaptic nerve terminal and the postsynaptic receptors.[4] This multi-target engagement is the very reason it can be used to study the integrated response of the adrenergic synapse.
The primary mechanisms of action are:
-
Inhibition of Norepinephrine Reuptake (Uptake-1): this compound is a substrate for and an inhibitor of the norepinephrine transporter (NET).[6][7] By blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, it increases the concentration and residence time of the neurotransmitter, thereby enhancing and prolonging its action on postsynaptic adrenoceptors.[1][4]
-
Inhibition of Monoamine Oxidase (MAO): The compound is a potent and reversible inhibitor of intraneuronal MAO-A, the primary enzyme responsible for the degradation of norepinephrine within the presynaptic terminal.[2][6][7] This inhibition leads to an accumulation of norepinephrine within the neuron, increasing the amount available for release into the synapse.
-
Direct Adrenergic Receptor Agonism: this compound also exhibits direct, albeit weaker, agonistic activity at postsynaptic α- and β1-adrenergic receptors.[4][6][8][9] This contributes to its overall sympathomimetic effect by directly stimulating the target cell.
-
Promotion of Norepinephrine Release: Some evidence suggests that this compound can also increase the release of norepinephrine from presynaptic terminals, further augmenting synaptic neurotransmitter levels.[1][4]
Compound Specifications and Preparation
Accurate and reproducible experimental outcomes begin with the correct preparation and handling of the tool compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-Methoxy-1-phenylpyridazin-1-ium-4-amine; methyl sulfate | [5] |
| Molecular Formula | C₁₂H₁₅N₃O₅S | [10][11] |
| Molar Mass | 313.33 g/mol | [5] |
| CAS Number | 30578-37-1 | [5] |
Stock Solution Preparation Protocol:
This protocol is a self-validating system as it includes steps for ensuring complete dissolution, which is critical for accurate dosing.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).[9] For most in vitro assays, preparing a high-concentration stock (e.g., 10-50 mM) in DMSO is recommended.
-
Dissolution: Add the appropriate volume of DMSO to the powder. To ensure complete dissolution, sonication is recommended.[9] Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term use (up to 1 month), -20°C is sufficient.[12]
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using the appropriate aqueous buffer or cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
In Vitro Experimental Protocols
The following protocols provide step-by-step methodologies for dissecting the specific mechanisms of this compound.
Protocol 1: Norepinephrine Transporter (NET) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the reuptake of norepinephrine, providing a functional measure of its interaction with NET.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human norepinephrine transporter (hNET) or freshly prepared rodent brain synaptosomes. Plate/aliquot cells/synaptosomes to achieve a consistent density.
-
Pre-incubation: Wash the cells with a pre-warmed Krebs-Ringer-HEPES buffer. Add buffer containing various concentrations of this compound (e.g., 1 nM to 100 µM). As a positive control and self-validating standard, include a known NET inhibitor like Desipramine.[6] Incubate for 15-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]-Norepinephrine to each well to a final concentration of ~10-20 nM and incubate for a short period (e.g., 10 minutes) at 37°C. To determine non-specific uptake, include a set of control wells with a high concentration of Desipramine (e.g., 10 µM).
-
Uptake Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold buffer to stop the transport process.
-
Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from all measurements. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Monoamine Oxidase-A (MAO-A) Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on MAO-A enzyme activity.
Methodology:
-
Enzyme Source: Use commercially available recombinant human MAO-A or mitochondrial fractions isolated from rodent liver or brain tissue.
-
Assay Setup: In a 96-well plate, add the MAO-A enzyme source to a reaction buffer (e.g., potassium phosphate buffer).
-
Inhibitor Incubation: Add varying concentrations of this compound (e.g., 10 nM to 500 µM). For a positive control, use a selective MAO-A inhibitor such as Clorgyline. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add a fluorogenic MAO-A substrate (e.g., Amplex Red reagent in combination with horseradish peroxidase and a suitable amine substrate).
-
Signal Detection: Immediately begin measuring the fluorescence intensity at timed intervals using a plate reader. The rate of increase in fluorescence is proportional to MAO-A activity.
-
Data Analysis: Calculate the reaction rate for each concentration of the inhibitor. Determine the IC₅₀ and, through further kinetic studies (e.g., varying substrate concentration), the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation. The reversible nature of the inhibition can be confirmed by assessing the recovery of enzyme activity after dilution or dialysis.[7]
In Vivo Experimental Protocols
In vivo studies are essential to understand the integrated physiological effects of this compound's multiple mechanisms.
Protocol 3: Cardiovascular Response in Anesthetized Rodents
This protocol demonstrates the compound's potent sympathomimetic effects on blood pressure and heart rate.[6][13]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amezinium methylsulfate | Adrenergic Receptor | TargetMol [targetmol.com]
- 10. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for Inducing a Hypertensive State in Research Animals with Amezinium Metilsulfate
Introduction
Amezinium Metilsulfate (IUPAC Name: 4-amino-6-methoxy-1-phenylpyridazin-1-ium;methyl sulfate) is a potent sympathomimetic agent utilized in both clinical and research settings.[1] Its primary pharmacological action is to elevate blood pressure, making it a valuable tool for researchers studying hypertension and for the development of antihypertensive therapies.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to induce a controlled and reproducible hypertensive state in laboratory animals, with a primary focus on rat models. These protocols are designed to ensure scientific integrity, reproducibility, and adherence to ethical guidelines for animal research.
Mechanism of Action: A Multifaceted Approach to Sympathetic Nervous System Potentiation
This compound exerts its hypertensive effects through a multi-target mechanism that ultimately enhances the activity of the sympathetic nervous system.[3] Its actions are centered on increasing the synaptic concentration and prolonging the action of norepinephrine (NE), a key neurotransmitter in blood pressure regulation.[2]
The core mechanisms include:
-
Inhibition of Norepinephrine Reuptake: this compound blocks the norepinephrine transporter (NET), preventing the reuptake of NE from the synaptic cleft back into the presynaptic neuron.[4] This leads to an accumulation of NE in the synapse, thereby increasing the stimulation of postsynaptic adrenergic receptors.
-
Direct Adrenergic Receptor Agonism: It exhibits direct agonistic activity at both α- and β1-adrenergic receptors.[5] Stimulation of vascular α-adrenoceptors leads to vasoconstriction, increasing peripheral resistance, while activation of cardiac β1-adrenoceptors increases heart rate and contractility, contributing to elevated cardiac output.[5]
-
Inhibition of Monoamine Oxidase (MAO): this compound inhibits MAO, an enzyme responsible for the intracellular degradation of catecholamines like norepinephrine.[2] This inhibition further increases the availability of NE for release into the synapse.
This multifaceted mechanism results in a robust and sustained increase in arterial blood pressure.[2][5]
Signaling Pathway of this compound
Caption: Mechanism of this compound's hypertensive action.
Materials and Reagents
-
This compound: (CAS: 30578-37-1)[6] Purity ≥98%. Store as per manufacturer's instructions, typically at -20°C for long-term storage.[7]
-
Vehicle for Administration:
-
Sterile Water for Injection: For intravenous and oral administration.[8][9]
-
Sterile 0.9% Saline: For intravenous and intraperitoneal administration.[9]
-
Dimethyl Sulfoxide (DMSO): For initial solubilization of the compound if necessary, followed by dilution in an aqueous vehicle. The final DMSO concentration should be kept to a minimum (ideally <1%) to avoid solvent-induced toxicity.[9][10]
-
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for hypertension studies.[11] Spontaneously Hypertensive Rats (SHR) can also be used as a model of essential hypertension.[11] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Blood Pressure Monitoring System:
-
Non-invasive: Tail-cuff plethysmography system.
-
Invasive: Telemetry system or direct arterial cannulation with a pressure transducer for continuous monitoring.
-
-
Standard laboratory equipment: Syringes, needles, gavage tubes, analytical balance, vortex mixer, etc.
Experimental Protocols
Preparation of Dosing Solutions
This compound is soluble in water (31 mg/mL) and DMSO (60 mg/mL).[7]
-
For Aqueous Solutions:
-
Accurately weigh the required amount of this compound.
-
Dissolve in sterile water for injection or 0.9% saline to the desired final concentration.
-
Vortex until fully dissolved. Prepare fresh on the day of the experiment.
-
-
For Solutions Requiring DMSO:
-
Dissolve this compound in a minimal amount of DMSO.
-
Slowly add the aqueous vehicle (e.g., saline) while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is below toxic levels for the animal model.
-
Protocol 1: Acute Hypertensive Model via Intravenous (IV) Bolus Injection
This protocol is suitable for studying the rapid onset and short-term effects of this compound on blood pressure.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the rat according to your IACUC-approved protocol. Place the animal on a heating pad to maintain body temperature. For invasive blood pressure monitoring, cannulate the carotid or femoral artery and connect to a pressure transducer. Allow for a stabilization period of at least 30 minutes before drug administration.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer a single bolus IV injection of this compound via the tail vein or a cannulated jugular vein.
-
Post-Dose Monitoring: Continuously record hemodynamic parameters for a minimum of 2 hours post-administration.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline at various time points.
Dosage and Expected Response:
| Dose (mg/kg) | Expected Onset | Expected Peak Effect | Expected Duration of Significant Effect |
| 1 - 5 | Rapid (within minutes) | 5-15 minutes | 1-2 hours |
| 5 - 10 | Rapid (within minutes) | 5-15 minutes | > 2 hours |
Note: These are estimated values based on available literature and may require optimization for specific experimental conditions.
Protocol 2: Sub-chronic Hypertensive Model via Oral Gavage (PO)
This protocol is designed to induce a more sustained hypertensive state, mimicking chronic hypertension.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate rats to handling and oral gavage procedures for several days prior to the start of the study to minimize stress-induced physiological changes.
-
Baseline Measurement: Measure baseline blood pressure and heart rate for 3-5 consecutive days using a non-invasive tail-cuff system to establish a stable baseline.
-
Drug Administration: Administer this compound daily via oral gavage at the same time each day.
-
Monitoring: Monitor blood pressure and heart rate at regular intervals (e.g., daily or weekly) throughout the study period. Also, monitor animal well-being, including body weight, food and water intake, and any signs of distress.
-
Data Analysis: Compare the time course of blood pressure and heart rate changes in the treated group to a vehicle-treated control group.
Dosage and Expected Response:
| Dose (mg/kg/day) | Expected Onset of Sustained Hypertension | Expected Magnitude of BP Increase (mmHg) |
| 10 - 20 | 3-5 days | 15 - 30 |
| 20 - 50 | 2-4 days | 30 - 50+ |
Note: The oral bioavailability of this compound can vary, and dose adjustments may be necessary.
Experimental Workflow Diagram
Caption: General experimental workflow for inducing hypertension.
Safety and Toxicological Considerations
-
Acute Toxicity: The oral LD50 of this compound in rats has been reported to be in the range of >500 mg/kg to <2,000 mg/kg. The intraperitoneal LD50 in rats is reported as 4190 mg/kg.[12]
-
Adverse Effects: At higher doses, potential adverse effects may include excessive hypertension, tachycardia, and signs of sympathetic overstimulation.[2] Researchers should be prepared to provide supportive care as needed and have a clear euthanasia plan in place for animals experiencing severe distress, as per their IACUC protocol.
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
Data Presentation and Interpretation
All quantitative data should be presented clearly, for instance in tabular format, to allow for easy comparison between treatment groups.
Table 1: Example of Hemodynamic Data from an Acute IV Bolus Study
| Treatment Group | Dose (mg/kg) | Baseline MAP (mmHg) | Peak MAP (mmHg) | % Change in MAP |
| Vehicle Control | - | 105 ± 5 | 107 ± 6 | +1.9% |
| Amezinium | 1 | 103 ± 4 | 125 ± 7 | +21.4% |
| Amezinium | 5 | 106 ± 5 | 148 ± 8 | +39.6% |
| Amezinium | 10 | 104 ± 6 | 165 ± 9 | +58.7% |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Example of Blood Pressure Data from a Sub-chronic Oral Gavage Study
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP after 2 Weeks (mmHg) | Change in SBP (mmHg) |
| Vehicle Control | - | 122 ± 3 | 124 ± 4 | +2 |
| Amezinium | 20 | 121 ± 4 | 145 ± 5 | +24 |
| Amezinium | 50 | 123 ± 3 | 168 ± 6** | +45 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion and Field-Proven Insights
This compound is a reliable and effective pharmacological tool for inducing a hypertensive state in research animals. The choice of administration route and dosage regimen should be carefully considered based on the specific research question. For acute studies investigating rapid hemodynamic changes, intravenous administration is preferred. For modeling chronic hypertension and evaluating the long-term efficacy of antihypertensive compounds, daily oral gavage is a more appropriate method.
It is crucial to perform pilot studies to determine the optimal dose-response relationship in the specific animal strain and experimental conditions being used. Consistent and accurate blood pressure monitoring is paramount for the successful implementation of these protocols. By following the detailed methodologies and safety precautions outlined in this guide, researchers can confidently and ethically utilize this compound to advance our understanding of hypertension and its treatment.
References
- Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittelforschung, 31(9a), 1558-1565.
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Kubo, T., Goshima, Y., Misu, Y., & Nagahama, S. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Neurology, 38(7), 1095–1099.
-
Adooq Bioscience. (n.d.). Amezinium methylsulfate. Retrieved from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
- van Zwieten, P. A., & Timmermans, P. B. (1983). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. Journal of cardiovascular pharmacology, 5(5), 816–821.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- van den Buuse, M., & de Jong, W. (1983). Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat. Journal of pharmacy and pharmacology, 35(11), 735–738.
- MDPI. (2022). Study on the Excretion of a New Antihypertensive Drug 221s (2,9)
- Matsui, H., & Kuwahara, M. (2019). Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II. International Journal of Hypertension, 2019, 8540372.
-
ResearchGate. (2017, July 10). What are the vehicles used to dissolve astemizole for in vivo treatment? Retrieved from [Link]
- Ishii, D., Kadekawa, K., Sugaya, K., & Nishijima, S. (1998). Effects of this compound (AMZ) on intraurethral pressure (IUP) and blood pressure (BP) in anesthetized rats.
-
UQ eSpace. (1983). DOUBLE-BLIND-STUDY ON THE HEMODYNAMIC-EFFECTS OF this compound IN PATIENTS WITH ORTHOSTATIC CIRCULATORY DISORDERS. Retrieved from [Link]
- Sakakibara, R., Uchiyama, T., Asahina, M., Yoshiyama, M., Yamanishi, T., & Hattori, T. (2003). This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy. Clinical autonomic research : official journal of the Clinical Autonomic Research Society, 13(1), 51–53.
- Freis, E. D., & Ragan, D. (1975). Effect of treatment on longevity in spontaneously hypertensive rats. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 150(2), 422–424.
- ResearchGate. (2011). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech, 12(3), 820–829.
- ResearchGate. (2004). Enhancement of this compound action to prevent blood pressure drop during hemodialysis by grapefruit juice intake. Biological & pharmaceutical bulletin, 27(6), 918–921.
- ResearchGate. (2016). Peristaltic Dissolution Assembly as a Bioequivalence Surrogate: A Review. Journal of Pharmaceutical Sciences, 105(5), 1599–1610.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amezinium methylsulfate | 30578-37-1 [amp.chemicalbook.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hypertension model in rats - Enamine [enamine.net]
- 12. RTECS NUMBER-KM6557000-Chemical Toxicity Database [drugfuture.com]
Application Note: A Continuous Spectrophotometric Assay for Measuring Monoamine Oxidase Activity Using Amezinium Metilsulfate
Abstract
This application note details a robust, continuous spectrophotometric method for the determination of monoamine oxidase (MAO) activity, utilizing Amezinium Metilsulfate as a substrate. Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters and are significant targets in the development of therapeutics for neurological and psychiatric disorders.[1][2][3] this compound is a sympathomimetic agent with known MAO-inhibiting properties, particularly for the MAO-A isoform.[4][5] This document establishes a protocol to characterize the kinetics of this compound oxidation by MAO and provides a framework for using this reaction to screen for novel MAO inhibitors. The assay is based on the quantitative measurement of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed reaction, through a horseradish peroxidase (HRP)-coupled system. This method is sensitive, high-throughput adaptable, and provides real-time kinetic data.
Principle of the Assay
The monoamine oxidase-catalyzed oxidation of an amine substrate results in the production of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[6] This assay quantifies MAO activity by measuring the rate of H₂O₂ production. In a coupled enzymatic reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize 4-aminoantipyrine. This intermediate then condenses with vanillic acid to form a red quinoneimine dye, which exhibits a strong absorbance at approximately 498 nm.[7][8] The rate of increase in absorbance at this wavelength is directly proportional to the rate of MAO activity.
The sequential reactions are as follows:
-
MAO-catalyzed Oxidation: this compound + O₂ + H₂O --(MAO)--> Oxidized Product + NH₃ + H₂O₂
-
HRP-coupled Colorimetric Reaction: H₂O₂ + 4-Aminoantipyrine + Vanillic Acid --(HRP)--> Quinoneimine Dye (Abs @ 498 nm)
Sources
- 1. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Application Note: A Competitive Radioligand Binding Assay Protocol to Determine the Affinity of Amezinium Metilsulfate for the Human Norepinephrine Transporter (hNET)
Introduction: Unraveling the Complex Pharmacology of Amezinium Metilsulfate
This compound (trade name Regulton) is a sympathomimetic agent clinically utilized for the management of hypotensive conditions, including orthostatic hypotension.[1][2] Its therapeutic effect of increasing blood pressure is not mediated by a single molecular interaction but rather by a complex and multifaceted pharmacological profile.[3] Key mechanisms of action include the inhibition of neuronal reuptake of norepinephrine (uptake-1) and, to a lesser extent, dopamine.[4][5] Additionally, it exhibits direct agonistic activity at α- and β1-adrenergic receptors and inhibits monoamine oxidase (MAO), primarily MAO-A.[3][4][5][6]
This multiplicity of targets makes it crucial for researchers and drug development professionals to dissect and quantify the contribution of each interaction to the drug's overall effect. The inhibition of the norepinephrine transporter (NET) is a cornerstone of its sympathomimetic activity, as it increases the synaptic concentration of norepinephrine.[1][7] Therefore, accurately determining the binding affinity of this compound for NET is a critical step in characterizing its pharmacological profile.
This application note provides a detailed, field-proven protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human Norepinephrine Transporter (hNET).
Principle of the Competitive Binding Assay
This assay quantifies the affinity of a test compound (the "competitor," this compound) for a specific target (hNET) by measuring its ability to displace a radioactive ligand ("radioligand") that is known to bind to the target with high affinity and specificity.
The fundamental principle relies on the law of mass action. In this protocol, a fixed concentration of hNET-expressing cell membranes and a specific hNET radioligand, [³H]nisoxetine, are incubated with increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it competes with [³H]nisoxetine for the binding sites on hNET, thereby reducing the amount of bound radioactivity. The concentration of this compound that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). This value is then used to calculate the Ki (Inhibitory Constant), which represents the intrinsic binding affinity of the compound for the transporter.[8]
Caption: Competitive binding of this compound and [³H]nisoxetine to hNET.
Summary of this compound Binding Profile
To provide context for the assay, the following table summarizes the known inhibitory constants (Ki) for this compound at its key molecular targets, derived from biochemical investigations.[5]
| Target | Parameter | Value (Molar) | Value (nM) | Source |
| Norepinephrine Transporter (NET) | Ki (for ³H-noradrenaline uptake) | 1.3 x 10⁻⁷ M | 130 nM | [5] |
| Monoamine Oxidase-A (MAO-A) | Ki | 3.0 x 10⁻⁶ M | 3000 nM | [5] |
| Monoamine Oxidase-B (MAO-B) | Ki | 3.0 x 10⁻⁴ M | 300,000 nM | [5] |
This data demonstrates a clear preference for the Norepinephrine Transporter over monoamine oxidases, validating NET as a primary target for binding characterization.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and assumes the use of a cell harvester for filtration.
Part A: Materials and Reagents
| Reagent | Supplier Example | CAS Number | Rationale/Comments |
| hNET Source | Eurofins Discovery, PerkinElmer | N/A | Cell membranes from a stable cell line (e.g., HEK-293, CHO) expressing the human norepinephrine transporter (hNET).[9][10] |
| Radioligand | PerkinElmer | 67198-47-0 | [³H]nisoxetine (Specific Activity: ~70-90 Ci/mmol). A high-affinity, selective radioligand for NET.[8][10] |
| Test Compound | MedChemExpress, Adooq Bioscience | 30578-37-1 | This compound. |
| Reference Compound | Sigma-Aldrich | 50-49-7 | Desipramine HCl. A potent and well-characterized NET inhibitor used to define non-specific binding.[9] |
| Assay Buffer | In-house preparation | N/A | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at room temperature. The ionic composition mimics physiological conditions necessary for transporter integrity.[10] |
| Wash Buffer | In-house preparation | N/A | Cold (4°C) 50 mM Tris-HCl, pH 7.4. Cold buffer is critical to minimize dissociation of the radioligand from the transporter during the wash steps. |
| Filter Mats | PerkinElmer | N/A | GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
| Scintillation Fluid | PerkinElmer | N/A | A high-efficiency liquid scintillation cocktail suitable for tritium counting. |
| Equipment | N/A | N/A | 96-well microplates, cell harvester, liquid scintillation counter, multichannel pipettes, refrigerated centrifuge. |
Part B: Preparation of Reagents
-
Assay Buffer (500 mL):
-
Dissolve 3.03 g Tris-HCl, 3.51 g NaCl, and 0.186 g KCl in ~450 mL of deionized water.
-
Adjust pH to 7.4 with HCl.
-
Bring the final volume to 500 mL. Store at 4°C.
-
-
This compound Stock (10 mM):
-
Prepare a 10 mM stock solution in DMSO. For example, dissolve 3.13 mg of this compound (MW: 313.34 g/mol ) in 1 mL of DMSO.
-
Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. The high concentration allows for minimal solvent carryover into the final assay.
-
-
Serial Dilutions:
-
Perform serial dilutions of the this compound stock in Assay Buffer to create a range of concentrations for the competition curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M final assay concentration). It is crucial to prepare these fresh on the day of the experiment.
-
-
Radioligand Working Solution:
-
Dilute the [³H]nisoxetine stock in Assay Buffer to achieve a final assay concentration at or near its Kd for hNET (typically 1-3 nM).
-
Causality: Using a radioligand concentration near its Kd provides the best sensitivity for detecting competitive displacement.[11]
-
-
hNET Membrane Preparation:
-
Thaw the vial of hNET-expressing cell membranes rapidly in a 37°C water bath.
-
Immediately transfer to ice-cold Assay Buffer.
-
Homogenize gently with a Dounce or Polytron homogenizer to ensure a uniform suspension.
-
Dilute to the final desired protein concentration (e.g., 10-20 µg protein/well) in ice-cold Assay Buffer. This concentration must be optimized in preliminary experiments to ensure that less than 10% of the total radioligand is bound, preventing ligand depletion artifacts.[11]
-
Part C: Assay Procedure (Step-by-Step)
Perform all additions on ice to minimize enzymatic activity and transporter degradation.
-
Plate Setup: Set up the 96-well plate in triplicate according to the following scheme:
-
Total Binding (Wells A1-A3): 50 µL Assay Buffer
-
Non-Specific Binding (NSB) (Wells B1-B3): 50 µL of 10 µM Desipramine (final concentration). This high concentration of a potent inhibitor will saturate all specific binding sites, defining the background signal.
-
Amezinium Competition (Remaining Wells): 50 µL of each serial dilution of this compound.
-
-
Add Radioligand: To all wells, add 50 µL of the [³H]nisoxetine working solution.
-
Initiate Reaction: To all wells, add 100 µL of the diluted hNET membrane suspension to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at 4°C (on ice) with gentle agitation.
-
Causality: Incubation at low temperature is standard for transporter binding assays to inhibit the active transport process, ensuring that only binding to the transporter recognition site is measured.[10] The duration should be sufficient to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by harvesting the contents of the wells onto the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash each well 3-5 times with 300 µL of ice-cold Wash Buffer.
-
Causality: This rapid filtration and washing is the most critical step. It separates the membrane-bound radioligand (which is trapped on the filter) from the free radioligand (which passes through). The washes must be quick and cold to prevent the bound radioligand from dissociating.
-
-
Quantification:
-
Dry the filter mat completely under a heat lamp or in a low-temperature oven.
-
Place the dried filter mat into a scintillation bag or vial with an appropriate volume of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Mean CPM: Average the triplicate CPM values for each condition (Total Binding, NSB, and each Amezinium concentration).
-
Determine Specific Binding:
-
Specific Binding (CPM) = Mean Total Binding (CPM) - Mean NSB (CPM)
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100
-
Plot % Specific Binding (Y-axis) against the logarithm of the molar concentration of this compound (X-axis).
-
-
Determine IC50:
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.
-
The software will calculate the Log(IC50), from which the IC50 value is derived.
-
-
Calculate the Inhibitory Constant (Ki):
-
The Ki value provides a more accurate measure of affinity by accounting for the radioligand's concentration and affinity. Use the Cheng-Prusoff equation :[8] Ki = IC50 / (1 + [L]/Kd)
-
IC50: The value determined in the previous step.
-
[L]: The molar concentration of [³H]nisoxetine used in the assay.
-
Kd: The equilibrium dissociation constant of [³H]nisoxetine for hNET (this value should be determined experimentally via a separate saturation binding experiment or obtained from the literature/manufacturer).
-
-
Workflow Visualization and Validation
Caption: Experimental workflow for the hNET competitive binding assay.
Trustworthiness and Self-Validation:
-
Controls: The Total Binding and NSB wells are essential controls. A robust assay should exhibit specific binding that is at least 80-90% of the total binding.[11]
-
Positive Control: Periodically running a known potent inhibitor like Desipramine as the competitor instead of Amezinium will validate the assay's performance. The resulting Ki for Desipramine should be consistent with established literature values.
-
Reproducibility: The assay should be repeated on multiple days to ensure the reproducibility of the determined Ki value.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the binding affinity of this compound at the human Norepinephrine Transporter. By carefully following these steps, researchers can reliably quantify a key pharmacological parameter of this drug. This information is invaluable for understanding its mechanism of action, for comparative studies with other monoamine reuptake inhibitors, and for guiding future drug development efforts in the field of cardiovascular and neurological therapeutics.
References
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9a), 1558-1565. ([Link])
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. ([Link])
-
Patsnap Synapse. (2024). What is this compound used for? Patsnap. ([Link])
-
Kretzschmar, R., Gries, J., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9a), 1566-1572. ([Link])
-
Wikipedia. (n.d.). This compound. Wikipedia. ([Link])
-
Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. ([Link])
-
Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Patsnap. ([Link])
-
Zhu, Y., & Reith, M. E. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 143(1), 79-90. ([Link])
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. ([Link])
-
Zhu, Y., & Reith, M. E. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. The Journal of pharmacology and experimental therapeutics, 298(2), 690-699. ([Link])
-
Schou, M., Halldin, C., & Farde, L. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Nuclear medicine and biology, 30(7), 707-714. ([Link])
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. ([Link])
-
Bio-Japan.net. (n.d.). This compound 10 mg (hypotension, low blood pressure). Bio-Japan.net. ([Link])
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Amezinium Metilsulfate by HPLC with an Internal Standard
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Amezinium Metilsulfate. To enhance accuracy and precision, this protocol incorporates 2-phenylimidazole as an internal standard (IS). The use of an internal standard is a critical technique in chromatography, as it corrects for variations in sample preparation and injection volume, leading to more robust and reliable analytical results.[1][2][3] This guide provides a comprehensive framework, from the underlying principles and experimental design to a step-by-step protocol and method validation, tailored for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Rationale for an Internal Standard
This compound is a sympathomimetic agent used in the treatment of hypotension.[4][5][6] Accurate quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality and for pharmacokinetic studies. While external standard calibration is a common quantification method in HPLC, it is susceptible to errors arising from sample loss during preparation, evaporation, or inconsistencies in injection volume.[7]
The internal standard method mitigates these issues by introducing a known concentration of a non-interfering compound (the internal standard) to all samples, including calibration standards and unknowns.[1][3][8] The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if there is sample loss, as both the analyte and the internal standard are affected proportionally.[1][2]
Key Advantages of Using an Internal Standard:
-
Improved Precision and Accuracy: Compensates for variations in sample preparation and injection volume.[3]
-
Enhanced Robustness: The method is less sensitive to minor changes in experimental conditions.
-
Reliable Quantification: Particularly beneficial for complex matrices like biological fluids where sample loss during extraction is common.[4][9]
For the analysis of this compound, 2-phenylimidazole has been identified as a suitable internal standard due to its structural similarity, appropriate retention time, and chromatographic separation from the analyte.[4]
Experimental Workflow and Protocol
The following sections detail the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound using an internal standard.
Materials and Equipment
| Category | Item |
| Instrumentation | HPLC system with a UV detector, analytical balance, pH meter, vortex mixer, centrifuge, sonicator |
| Chromatography | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Chemicals & Reagents | This compound reference standard, 2-phenylimidazole (Internal Standard), HPLC-grade acetonitrile, HPLC-grade methanol, Potassium dihydrogen phosphate, Orthophosphoric acid, Purified water |
Preparation of Solutions
Mobile Phase: Prepare a solution of 0.1 M Potassium Dihydrogen Phosphate (KH2PO4) in water. The mobile phase consists of a mixture of 0.1 M KH2PO4 and acetonitrile in a 2:3 (v/v) ratio.[4] Degas the mobile phase by sonication before use.
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-phenylimidazole and dissolve it in 10 mL of methanol in a volumetric flask.
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a final concentration of 1 µg/mL.
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Calibration Standards: Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 0.04 µg/mL to 1.6 µg/mL.[4] To each calibration standard, add a fixed amount of the IS working solution (1 µg/mL).
Sample Preparation
This protocol is based on a liquid-liquid extraction method suitable for plasma samples.[4][9]
-
To 1 mL of the sample (e.g., plasma), add a known volume of the internal standard working solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
The sample is now ready for injection into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1 M KH2PO4 : Acetonitrile (2:3, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 235 nm[10] |
| Column Temperature | Ambient |
Data Analysis
-
Integrate the peak areas of this compound and the internal standard (2-phenylimidazole) in the chromatograms.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the peak area ratio for the unknown samples and determine their concentrations using the calibration curve.
Method Validation: A Self-Validating System
A robust analytical method requires thorough validation to ensure it is suitable for its intended purpose.[11][12] The validation of this HPLC method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[12] This is demonstrated by the absence of interfering peaks at the retention times of this compound and the internal standard in a blank (matrix without analyte or IS) and a placebo sample.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12][16]
-
Procedure: Analyze a series of at least five concentrations of this compound across the desired range (e.g., 0.04 to 1.6 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]
-
Procedure: Perform recovery studies by spiking a known concentration of this compound into a placebo or blank matrix at three different concentration levels (low, medium, and high).
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12]
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations in the method parameters such as the mobile phase composition (±2%), pH of the mobile phase (±0.2 units), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Visualization of Workflow and Data
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound with an internal standard.
Principle of Internal Standard Quantification
Caption: Logical relationship in internal standard quantification.
Conclusion
The use of 2-phenylimidazole as an internal standard provides a robust and reliable method for the quantitative HPLC analysis of this compound. This approach effectively compensates for potential variations during sample handling and analysis, thereby enhancing the accuracy and precision of the results. The detailed protocol and validation parameters outlined in this application note serve as a comprehensive guide for researchers and scientists in pharmaceutical analysis, ensuring data integrity and compliance with regulatory standards.
References
-
Shintani, H. (2011). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. Walsh Medical Media. [Link]
-
Crawford Scientific. (n.d.). Internal Standards: How Does It Work?[Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Quora. (2021). What is an internal standard HPLC?[Link]
-
ResearchGate. (2011). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link]
-
ResearchGate. (n.d.). Quantitative & Qualitative HPLC. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
International Journal of Advanced Research. (2014). Development and validation of stability indicating HPLC and TLC- Densitometric methods for determination of Tiemonium methylsulphate in presence of its degradation product. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Ph. Eur. Reference Standard - CRS catalogue. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). European Pharmacopoeia (Ph. Eur.). [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). Pharmeuropa 34.1 just released. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Pharmeuropa 35.4 just released. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]
-
Collaborative International Pesticides Analytical Council (CIPAC). (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
ResearchGate. (2025). A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. [Link]
-
National Institutes of Health (NIH). (n.d.). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. [Link]
Sources
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. quora.com [quora.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. journalijar.com [journalijar.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. fda.gov [fda.gov]
- 16. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Investigating the Vasoconstrictor Effects of Amezinium Metilsulfate
Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the vasoconstrictor properties of Amezinium Metilsulfate. We delve into the mechanistic underpinnings of this sympathomimetic agent and present a detailed, field-proven protocol for an in vitro isolated aortic ring assay. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and generating robust, reproducible data. The protocols are designed to be self-validating, incorporating essential controls and validation steps.
Introduction: Understanding this compound
This compound is a sympathomimetic drug primarily used to manage hypotension, including orthostatic hypotension.[1][2] Its therapeutic effect stems from its ability to enhance the activity of the sympathetic nervous system, leading to increased vascular resistance and a subsequent rise in blood pressure.[1][3] A thorough understanding of its mechanism of action is critical for designing experiments to study its effects on vasoconstriction.
This compound exerts its effects through a multi-faceted mechanism:
-
Inhibition of Norepinephrine Reuptake: It blocks the reuptake of norepinephrine at synaptic junctions, increasing its concentration in the synaptic cleft.[1][3][4][5]
-
Inhibition of Monoamine Oxidase (MAO): By inhibiting the enzyme responsible for degrading catecholamines, it further prolongs the action of norepinephrine.[1][3][4]
-
Direct Adrenergic Receptor Agonism: It has been shown to have direct agonistic effects on vascular alpha- and beta-1 adrenoceptors.[3][6]
-
Enhanced Norepinephrine Release: The drug may also increase the release of norepinephrine from sympathetic nerve endings.[1][3]
Collectively, these actions potentiate the effects of endogenous norepinephrine, leading to significant vasoconstriction.[7][8] The following protocols are designed to quantify this vasoconstrictor effect in a controlled laboratory setting.
The Scientific Rationale: Why Use an Ex Vivo Aortic Ring Assay?
To dissect the direct vascular effects of a compound, it is essential to isolate the tissue from systemic physiological variables (e.g., neural reflexes, hormonal fluctuations). The ex vivo aortic ring model is a cornerstone of vascular pharmacology for several reasons:
-
Isolation and Control: It allows for the study of a specific blood vessel segment in a highly controlled environment (the organ bath), where temperature, oxygenation, and nutrient supply are precisely managed.[9]
-
Direct Effect Measurement: This model enables the direct measurement of isometric force (contraction or relaxation), providing a quantitative assessment of a drug's effect on vascular smooth muscle tone.
-
Endothelial Integrity: The role of the endothelium, a critical regulator of vascular tone, can be preserved and assessed, allowing researchers to distinguish between endothelium-dependent and endothelium-independent mechanisms.[9]
-
Reproducibility and Throughput: A single aorta can yield multiple rings, allowing for simultaneous testing of different conditions, controls, and drug concentrations, which enhances the statistical power and reproducibility of the findings.[10][11]
This assay is therefore ideal for characterizing the concentration-response relationship of this compound and for investigating the involvement of specific receptors through the use of selective antagonists.
Conceptual Experimental Workflow
The overall process, from tissue isolation to data analysis, follows a logical sequence designed to ensure the viability of the tissue and the integrity of the results.
Caption: Experimental workflow for the isolated aortic ring assay.
Detailed Protocol: Isometric Tension Recording in Isolated Rat Aortic Rings
This protocol provides a step-by-step methodology for assessing the vasoconstrictor effect of this compound.
Materials and Reagents
-
Animals: Male Wistar rats (250-300g) are commonly used.[9]
-
Krebs-Henseleit Solution (KHS): Composition (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1.[9] The solution must be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ (carbogen) to maintain a pH of 7.4.
-
Drugs and Chemicals:
-
This compound
-
Phenylephrine (Phe) or Potassium Chloride (KCl) (for viability and reference contraction)
-
Acetylcholine (ACh) (for testing endothelial integrity)
-
Appropriate vehicle (e.g., deionized water or DMSO) for dissolving drugs.
-
-
Equipment:
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope, fine forceps, and micro-scissors
-
Carbogen gas tank (95% O₂ / 5% CO₂)
-
Protocol Steps
Step 1: Aorta Isolation and Preparation
-
Humanely euthanize the rat in accordance with institutional animal welfare committee guidelines.
-
Immediately perform a thoracotomy to expose the descending thoracic aorta.
-
Carefully dissect the aorta free from the spinal column and surrounding tissues.
-
Place the isolated aorta into a petri dish containing cold, carbogen-gassed KHS.
-
Under a dissection microscope, meticulously remove all adherent connective and adipose tissue.[12] This step is critical to avoid interference with the smooth muscle response.
-
Section the cleaned aorta into rings of 1-2 mm in width.[13] Ensure the cuts are perpendicular to the long axis of the vessel to maintain uniform tissue properties.
Step 2: Mounting and Equilibration
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of KHS, maintained at 37°C and continuously gassed with carbogen.
-
Gradually increase the resting tension to 1.5 grams. This optimal passive tension is crucial for achieving a maximal contractile response.
-
Allow the rings to equilibrate for at least 60-90 minutes. During this period, replace the KHS in the chambers every 15-20 minutes to wash out metabolic waste products.
Step 3: Viability and Endothelial Integrity Check (Self-Validation)
-
After equilibration, induce a contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath. This depolarizes the smooth muscle cells, causing a robust contraction and confirming the viability of the tissue.
-
Wash the rings with fresh KHS until the tension returns to the baseline.
-
Induce a submaximal contraction with an alpha-1 adrenergic agonist like Phenylephrine (Phe) (e.g., 10⁻⁷ M).
-
Once the Phe-induced contraction has plateaued, add Acetylcholine (ACh) (e.g., 10⁻⁵ M). A relaxation of >80% indicates a healthy, intact endothelium.[9] Rings that do not meet this criterion can be considered endothelium-denuded and used to study endothelium-independent effects.
-
Thoroughly wash the rings and allow them to return to baseline tension.
Step 4: Generating the Concentration-Response Curve
-
Once the baseline is stable, begin the cumulative addition of this compound. Start with a low concentration (e.g., 10⁻⁹ M) and increase in a logarithmic fashion (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) until a maximal response is achieved or the concentration-response curve plateaus.
-
Allow the response to each concentration to stabilize before adding the next.
-
For control experiments, a separate set of rings should be subjected to the cumulative addition of the drug's vehicle to ensure it has no intrinsic effect.
Data Analysis and Presentation
The primary output of this experiment is a concentration-response curve, from which key pharmacological parameters can be derived.
-
Data Normalization: The contractile response (in grams of tension) is typically normalized and expressed as a percentage of the maximal contraction induced by KCl or Phe. This allows for comparison across different tissues and experiments.
-
Curve Fitting: The normalized data is plotted with the drug concentration on a logarithmic x-axis and the response on a linear y-axis. A sigmoidal curve is fitted to the data using non-linear regression analysis.
-
Key Parameters:
-
Emax: The maximum contractile response produced by the drug.
-
EC₅₀: The concentration of the drug that produces 50% of the maximal response. It is a measure of the drug's potency.
-
Table 1: Hypothetical Data Summary for this compound
| Experimental Group | n | Emax (% of KCl max) | pEC₅₀ (-log EC₅₀, M) |
| This compound | 8 | 95.7 ± 4.2 | 6.85 ± 0.12 |
| Vehicle Control | 8 | 2.1 ± 0.8 | N/A |
| Amezinium + Prazosin (10⁻⁷ M) | 8 | 15.3 ± 2.5* | N/A |
Data are presented as Mean ± SEM. * indicates p < 0.05 vs. This compound alone. pEC₅₀ is the negative logarithm of the EC₅₀ value.
Mechanistic Insights: Signaling Pathways and Further Experiments
This compound potentiates the action of norepinephrine, which primarily acts on α₁-adrenergic receptors on vascular smooth muscle cells to cause contraction.
Caption: Signaling pathway of this compound-enhanced vasoconstriction.
This proposed mechanism can be further validated experimentally:
-
Receptor Antagonism: Pre-incubating the aortic rings with a selective α₁-adrenergic antagonist (e.g., Prazosin) should significantly attenuate or abolish the vasoconstrictor response to this compound, as shown in the hypothetical data in Table 1.
-
Role of Neuronal Uptake: In tissues with intact sympathetic innervation, pre-treatment with a neuronal uptake inhibitor (e.g., desipramine) would be expected to reduce the pressor effect of amezinium.[5]
Conclusion and Future Directions
The ex vivo aortic ring assay provides a robust and reliable platform for quantifying the vasoconstrictor effects of this compound. By following the detailed protocol and validation steps outlined in these application notes, researchers can generate high-quality, reproducible data. These foundational studies can be expanded to investigate the drug's effects on different vascular beds (e.g., mesenteric or cerebral arteries), explore its impact in disease models (e.g., hypertension or diabetes), and further dissect its complex mechanism of action. For translational relevance, findings can be correlated with in vivo studies measuring systemic blood pressure and regional blood flow.[14][15]
References
-
Title: What is the mechanism of this compound? Source: Patsnap Synapse URL: [Link]
-
Title: A Review of Signal Transduction in Mechanisms of Smooth Muscle Contraction and Its Relevance for Specialized Physical Therapy Source: J-Stage URL: [Link]
-
Title: What is this compound used for? Source: Patsnap Synapse URL: [Link]
-
Title: Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug Source: Neurology.org URL: [Link]
-
Title: Smooth muscle signalling pathways in health and disease Source: PMC - PubMed Central URL: [Link]
-
Title: Signal-Transduction Pathways that Regulate Smooth Muscle Function II. Receptor-ion channel coupling mechanisms in gastrointestinal smooth muscle Source: American Physiological Society Journal URL: [Link]
-
Title: Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug Source: PubMed URL: [Link]
-
Title: Signal-transduction pathways that regulate smooth muscle function I. Signal transduction in phasic (esophageal) and tonic (gastroesophageal sphincter) smooth muscles Source: PubMed URL: [Link]
-
Title: [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] Source: PubMed URL: [Link]
-
Title: Signal-transduction pathways that regulate visceral smooth muscle function. III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. Source: Semantic Scholar URL: [Link]
-
Title: this compound - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]
-
Title: Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline Source: PubMed URL: [Link]
-
Title: 3D Ex Vivo Human Vasoconstriction Model in Subcutaneous Resistance Arteries Source: Creative Biolabs URL: [Link]
-
Title: In vivo mechanisms of cutaneous vasodilation and vasoconstriction in humans during thermoregulatory challenges Source: American Physiological Society URL: [Link]
-
Title: Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis Source: JoVE URL: [Link]
-
Title: Aortic ring assay Source: Protocols.io URL: [Link]
-
Title: Rat Aortic Ring Assay Source: Creative Bioarray URL: [Link]
-
Title: Rat Aortic Ring Model to Assay Angiogenesis ex vivo Source: Bio-protocol URL: [Link]
-
Title: SYMPATHOMIMETIC EFFECTS OF AMEZINIUM ON THE CARDIOVASCULAR-SYSTEM AND PLASMA-CATECHOLAMINES IN MAN Source: UQ eSpace URL: [Link]
-
Title: Isolated aortic ring preparation Source: Bio-protocol URL: [Link]
-
Title: Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action Source: PubMed URL: [Link]
-
Title: Clinical evaluation of this compound (LU-1631) on orthostatic dysregulation syndrome and hypotension: Optimal Dosage Source: Semantic Scholar URL: [Link]
-
Title: Effect of this compound on the Finger Skin Vasoconstrictor Response to Cold Stimulation and Venoconstrictor Response to Noradrenaline Source: J-Stage URL: [Link]
-
Title: Acute Vasoconstriction-Induced Insulin Resistance in Rat Muscle in Vivo Source: PubMed - NIH URL: [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. neurology.org [neurology.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Aortic ring assay [protocols.io]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Acute vasoconstriction-induced insulin resistance in rat muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Amezinium Metilsulfate in Neurogenic Orthostatic Hypotension Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the application of Amezinium Metilsulfate in preclinical research models of neurogenic orthostatic hypotension (nOH). It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this compound in studies aimed at understanding the pathophysiology of nOH and evaluating potential therapeutic interventions.
I. Introduction: The Challenge of Neurogenic Orthostatic Hypotension and the Rationale for Preclinical Modeling
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function.[1][2] This condition is a hallmark of several neurodegenerative disorders, including Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF).[1][2][3] The core deficit in nOH lies in the inability of the sympathetic nervous system to mount an adequate vasoconstrictor response to postural changes, leading to cerebral hypoperfusion and symptoms ranging from dizziness to syncope.[2][4]
Animal models are indispensable tools for dissecting the complex mechanisms underlying nOH and for the preclinical evaluation of novel therapeutics.[4] These models aim to replicate the key pathophysiological features of the human condition, namely the failure to maintain blood pressure against an orthostatic challenge. While various models exist, including genetic and neurotoxin-based approaches, pharmacological models offer a rapid and reproducible means to induce a state of nOH for acute studies.
This guide focuses on the use of this compound not as an agent to induce nOH, but as a compound to be investigated within established nOH models. Given its clinical use in treating hypotensive states, its application in preclinical models allows for the exploration of its therapeutic mechanisms and the identification of its precise sites of action within the compromised autonomic nervous system.
II. Pharmacology and Mechanism of Action of this compound
This compound is an indirectly acting sympathomimetic drug that enhances noradrenergic neurotransmission through a multi-faceted mechanism.[5][6] Understanding this mechanism is critical for designing and interpreting studies using this compound.
-
Norepinephrine Reuptake Inhibition: this compound inhibits the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[5][6][7] This action increases the concentration and prolongs the dwell time of norepinephrine at the neurovascular junction, thereby enhancing its effect on adrenergic receptors.
-
Monoamine Oxidase (MAO) Inhibition: The compound also exhibits inhibitory effects on intraneuronal monoamine oxidase, an enzyme responsible for the degradation of norepinephrine.[5][6][8] This contributes to increased presynaptic norepinephrine availability.
-
Adrenergic Receptor Stimulation: this compound stimulates both alpha and beta-1 adrenergic receptors, contributing to vasoconstriction and increased cardiac output, respectively.[9][10][11]
This combination of effects makes this compound a potent agent for increasing sympathetic tone and blood pressure.[8] Its primary action on postganglionic sympathetic neurons makes it a relevant tool for studying nOH, which often involves the failure of these very neurons.[5][6]
Signaling Pathway of this compound
Caption: Mechanism of this compound at the neurovascular junction.
III. Experimental Design: Creating a Neurogenic Orthostatic Hypotension Model for this compound Evaluation
To study the effects of this compound, a reproducible model of nOH must first be established. Pharmacological induction using reserpine is a well-documented method.[6][7] Reserpine depletes catecholamine stores, including norepinephrine, from sympathetic nerve endings, thereby mimicking the neurochemical deficit seen in nOH.
Protocol 1: Induction of Neurogenic Orthostatic Hypotension in Rodents using Reserpine
Objective: To create a transient and reproducible model of nOH in rats or mice.
Materials:
-
Reserpine solution (e.g., 0.1 mg/mL in a suitable vehicle)
-
Vehicle control (e.g., saline with a small amount of glacial acetic acid)
-
Experimental animals (e.g., male Wistar rats, 250-300g)
-
Apparatus for blood pressure measurement (telemetry or tail-cuff system)
-
Tilt table for orthostatic challenge
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility and handling procedures for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline cardiovascular parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR), in conscious, restrained or freely moving animals.
-
Reserpine Administration: Administer reserpine (e.g., 0.1 mg/kg, intraperitoneally) to the experimental group.[12] Administer vehicle to the control group. The optimal dose may need to be determined empirically.
-
Model Development: Allow sufficient time for the effects of reserpine to manifest. This is typically 18-24 hours post-administration.
-
Confirmation of nOH:
-
Measure baseline supine blood pressure and heart rate.
-
Perform an orthostatic challenge using a tilt table (e.g., 60-70 degree head-up tilt for 5-10 minutes).[6][13]
-
Continuously monitor blood pressure and heart rate during the tilt.
-
A significant and sustained drop in blood pressure upon tilting, with a blunted heart rate response, confirms the induction of nOH.
-
Expected Outcomes:
| Group | Supine SBP (mmHg) | Tilted SBP (mmHg) | Change in SBP (mmHg) |
|---|---|---|---|
| Vehicle Control | 120 ± 5 | 115 ± 7 | -5 ± 2 |
| Reserpine-Treated | 100 ± 6 | 70 ± 8 | -30 ± 5 |
Note: These are representative values and will vary based on the specific experimental conditions.
IV. Protocol for Evaluating this compound in the nOH Model
Once the nOH model is established and validated, the efficacy of this compound can be assessed.
Protocol 2: Assessment of this compound Efficacy in a Reserpine-Induced nOH Model
Objective: To determine the ability of this compound to reverse the orthostatic hypotension induced by reserpine.
Materials:
-
Reserpine-treated animals with confirmed nOH
-
This compound solution for administration (e.g., 1-10 mg/kg, oral or intravenous)
-
Vehicle for this compound
-
Cardiovascular monitoring equipment
-
Tilt table
Procedure:
-
Animal Grouping: Divide the reserpine-treated animals into at least two groups: one to receive this compound and another to receive its vehicle.
-
Drug Administration: Administer this compound or vehicle to the respective groups. The route of administration (oral gavage or intravenous injection) will depend on the desired pharmacokinetic profile.
-
Post-Dosing Period: Allow for a suitable absorption and distribution period following drug administration (e.g., 30-60 minutes for intravenous, 60-120 minutes for oral).
-
Orthostatic Challenge: Perform a tilt-table test as described in Protocol 1.
-
Data Acquisition: Continuously record SBP, DBP, and HR before, during, and after the tilt.
-
Data Analysis:
-
Calculate the magnitude of the blood pressure drop during the tilt for each group.
-
Compare the orthostatic response in the this compound-treated group to the vehicle-treated group.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed effects.
-
Experimental Workflow
Caption: Workflow for evaluating this compound in a rodent nOH model.
Expected Outcomes: this compound is expected to significantly attenuate the drop in blood pressure observed during the orthostatic challenge in reserpine-treated animals.
| Treatment Group | Pre-Tilt SBP (mmHg) | Tilted SBP (mmHg) | Change in SBP (mmHg) |
| Reserpine + Vehicle | 100 ± 6 | 70 ± 8 | -30 ± 5 |
| Reserpine + Amezinium | 115 ± 7 | 105 ± 9 | -10 ± 4 |
Note: These are hypothetical values to illustrate the expected therapeutic effect.
V. Advanced Methodologies: Continuous Monitoring and Autonomic Function Assessment
For more detailed and robust studies, advanced techniques are recommended:
-
Radiotelemetry: Implantable radiotelemetry devices allow for the continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, eliminating the stress artifacts associated with restraint and handling.[11][14][15]
-
Heart Rate Variability (HRV) Analysis: HRV analysis of the telemetry data can provide insights into the autonomic control of the heart, further characterizing the nOH model and the effects of this compound.
-
Plasma Catecholamine Measurement: Collection of blood samples before and after drug administration and/or orthostatic challenge can be used to measure plasma norepinephrine levels, providing a direct biochemical correlate of the drug's effects.
VI. Conclusion and Future Directions
The protocols outlined in this guide provide a framework for utilizing this compound as a pharmacological tool within a reproducible animal model of neurogenic orthostatic hypotension. This approach allows for a detailed investigation of its therapeutic potential and mechanism of action in a disease-relevant context.
Future studies could employ this model to:
-
Investigate dose-response relationships of this compound.
-
Explore potential synergistic effects with other pressor agents.
-
Utilize genetic models of synucleinopathies to assess the efficacy of this compound in a more chronic and pathologically relevant setting.[5][8][9]
By providing a robust and well-characterized platform for preclinical research, the application of this compound in nOH models can contribute significantly to the development of improved therapies for this challenging condition.
VII. References
-
Hallett, P. J., McLean, J. R., Kartunen, A., Langston, J. W., & Isacson, O. (2012). α-Synuclein overexpressing transgenic mice show internal organ pathology and autonomic deficits. Neurobiology of Disease, 47(2), 258–267. [Link]
-
Fleming, S. M., Jordan, M. C., Mulligan, C. K., Masliah, E., Holden, J. G., Millard, R. W., Chesselet, M. F., & Roos, K. P. (2013). Impaired baroreflex function in mice overexpressing alpha-synuclein. Frontiers in Neurology, 4, 103. [Link]
-
Lotti, V. J., & Taylor, M. G. (1982). A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy. Journal of Pharmacological Methods, 7(1), 25–34. [Link]
-
Wang, Y., et al. (2023). [Establishment of a Rat Model of Hypotension Induced by Reserpine]. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 39(5), 481-486. [Link]
-
Fleming, S. M., et al. (2009). S9.3 Autonomic dysfunction in mice overexpressing human wildtype alpha synuclein. Movement Disorders, 24(S1). [Link]
-
Barone, P. (2010). Autonomic dysfunction in Parkinson disease and animal models. Clinical Autonomic Research, 20(2), 67-76. [Link]
-
Sato, M. A., et al. (2012). Refinement of telemetry for measuring blood pressure in conscious rats. Journal of the American Association for Laboratory Animal Science, 51(1), 83-87. [Link]
-
Sato, M. A., et al. (2012). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science, 51(1), 83-87. [Link]
-
Guillaume, P., Hervé, S., Picard, S., & Lacroix, P. (2008). Orthostatic hypotension induced by postural change in the rat (tilt test). Current Protocols in Pharmacology, Chapter 5, Unit 5.45. [Link]
-
Li, X., et al. (2025). Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method. Journal of Visualized Experiments, (225). [Link]
-
Guillaume, P., Hervé, S., Picard, S., & Lacroix, P. (2008). Orthostatic hypotension induced by postural change in the rat (tilt test). Current Protocols in Pharmacology. [Link]
-
Perez-Lloret, S., et al. (2019). Autonomic Dysfunction in α-Synucleinopathies. Frontiers in Neurology, 10, 347. [Link]
-
Taylor, R. F. (2013). Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry. Methods in Molecular Biology, 982, 57-73. [Link]
-
Kramer, K., et al. (1995). Telemetric monitoring of blood pressure in freely moving mice: a preliminary study. Journal of Experimental Animal Science, 37(3), 123-132. [Link]
-
Goldstein, D. S., & Sharabi, Y. (2009). Neurogenic Orthostatic Hypotension: A Pathophysiological Approach. Circulation, 119(1), 139-146. [Link]
-
Palma, J. A., & Kaufmann, H. (2017). Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges. Clinical Autonomic Research, 27(2), 79-91. [Link]
-
Colla, M., et al. (2012). Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long-Standing Model. Molecular Neurobiology, 46(3), 697-716. [Link]
-
I-VASC. (n.d.). Benchtop blood pressure: A fast, affordable and non-invasive technique. [Link]
-
Fanciulli, A., & Wenning, G. K. (2015). Neurogenic orthostatic hypotension: pathophysiology, evaluation, and management. Journal of Neurology, 262(4), 1568-1576. [Link]
-
Kumar, A., & Canoniero, M. (2019). Neurogenic Orthostatic Hypotension: State of the Art and Therapeutic Strategies. Cardiology in Review, 27(5), 254-261. [Link]
-
Kim, H. A., & Lee, H. (2020). Diagnosis and management of neurogenic orthostatic hypotension. Journal of the Korean Neurological Association, 38(1), 1-9. [Link]
Sources
- 1. Neurogenic orthostatic hypotension: pathophysiology, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurogenic Orthostatic Hypotension: State of the Art and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Autonomic Dysfunction in α-Synucleinopathies [frontiersin.org]
- 4. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Synuclein overexpressing transgenic mice show internal organ pathology and autonomic deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Establishment of a Rat Model of Hypotension Induced by Reserpine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-synuclein overexpressing transgenic mice show internal organ pathology and autonomic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autonomic Dysfunction in Parkinson Disease and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Refinement of telemetry for measuring blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Amezinium Metilsulfate During Sample Extraction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sample extraction of Amezinium Metilsulfate. Low or inconsistent recovery is a common hurdle in bioanalysis, particularly for compounds with challenging physicochemical properties. This document provides in-depth, cause-and-effect troubleshooting guides and validated protocols to help you diagnose and resolve these issues effectively.
Part 1: Foundational Knowledge - Why is this compound Difficult to Extract?
Before troubleshooting, it is crucial to understand the molecule you are working with. The extraction behavior of any analyte is dictated by its chemical properties.
Q1: What are the key chemical properties of this compound that affect its extraction?
This compound is a quaternary ammonium salt, which is the single most important factor governing its extraction behavior.[1][2] This means it possesses a permanent positive charge, regardless of the pH of the solution. Unlike primary, secondary, or tertiary amines, it cannot be neutralized by raising the pH to facilitate its extraction into a non-polar organic solvent. This permanent charge makes it highly polar and hydrophilic.
Key properties are summarized in the table below:
| Property | Value / Description | Implication for Extraction |
| Chemical Structure | Quaternary Ammonium Salt | Permanent positive charge; cannot be neutralized by pH adjustment. |
| Formula | C₁₂H₁₅N₃O₅S | - |
| Molar Mass | 313.33 g/mol | - |
| Solubility | Soluble in water and DMSO.[3][4] | High affinity for aqueous phases; poor partitioning into non-polar organic solvents. |
This inherent polarity is the primary reason standard reversed-phase or simple liquid-liquid extraction protocols often fail, leading to low recovery.
Part 2: The First Step in Troubleshooting - A Universal Diagnostic Workflow
Q2: My recovery is critically low. What is the absolute first step I should take to diagnose the problem?
When recovery is low, the analyte is being lost at some stage of the extraction process. The most critical first step is to perform a fraction collection analysis to determine where the loss is occurring.[5] Do not discard any solution during your extraction procedure; instead, collect and analyze each fraction.
This process involves analyzing the following:
-
Load Fraction (Flow-through): The sample solution that passes through the SPE cartridge without binding.
-
Wash Fraction(s): The solvent(s) used to wash away impurities.
-
Elution Fraction: The final solvent used to recover the analyte.
-
Post-Elution Sample Tube: A rinse of the collection tube to check for adsorption.
The results will point directly to the root cause, as illustrated in the diagnostic workflow below.
Caption: Diagnostic workflow for troubleshooting low SPE recovery.
Part 3: Method-Specific Guide - Solid-Phase Extraction (SPE)
SPE is a powerful technique but requires careful method development for a compound like Amezinium.
Q3: I'm using a standard reversed-phase (C18) SPE cartridge and my recovery is poor. Why is this happening?
This is the most common pitfall. Reversed-phase sorbents like C18 or C8 retain analytes primarily through hydrophobic ("water-fearing") interactions. This compound is highly hydrophilic ("water-loving") and permanently charged, meaning it has very weak affinity for the non-polar C18 stationary phase.[6][7] Consequently, it will not be retained and will be found almost entirely in your load fraction .
Q4: What is the correct SPE mechanism for this compound, and how does it work?
The correct approach is Strong Cation-Exchange (SCX) SPE . This method leverages the permanent positive charge of Amezinium for highly specific retention.
-
Mechanism: The SCX sorbent contains negatively charged functional groups (e.g., sulfonic acid). During sample loading at an appropriate pH, the positively charged Amezinium is electrostatically bound to the negatively charged sorbent, while neutral and acidic interferences are washed away. Elution is then achieved by disrupting this strong ionic bond.
The typical workflow for an SCX-SPE protocol is shown below.
Caption: A typical Strong Cation-Exchange (SCX) SPE workflow.
Q5: Can you provide a starting protocol for SCX-SPE and key optimization parameters?
Certainly. This protocol is a robust starting point for extracting Amezinium from plasma or urine.
Protocol: Baseline SCX-SPE for this compound
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Use the supernatant for loading.
-
-
SPE Procedure (using a 30 mg SCX cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of 100 mM sodium acetate buffer (pH 6.0) through the cartridge. Do not let the sorbent go dry.[8]
-
Load: Load the pre-treated sample supernatant slowly (1-2 mL/min).
-
Wash 1: Wash with 1 mL of 0.1 M acetic acid.
-
Wash 2: Wash with 1 mL of methanol. Dry the cartridge under vacuum for 1-2 minutes.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a collection tube containing a low-binding insert.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of a mobile phase-compatible solution (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate).
-
Optimization Table:
| Step | Parameter | Recommended Range | Rationale |
| Load | Sample pH | 4.0 - 6.5 | Ensures Amezinium is positively charged (which it always is) and the SCX sorbent is negatively charged, maximizing ionic interaction. |
| Wash | Solvent Strength | Start with weak acid, then weak organic. | The goal is to remove interferences without disrupting the strong ionic bond between Amezinium and the sorbent. A wash that is too strong will cause analyte loss.[5] |
| Elution | Base Concentration | 2-10% NH₄OH in MeOH/ACN | The high pH (~11) of ammoniated solvent neutralizes the sulfonic acid groups on the sorbent, breaking the ionic bond and releasing the Amezinium. |
| Elution | Salt Concentration | 100-500 mM Ammonium Acetate/Formate | An alternative to high pH. A high concentration of counter-ions (NH₄⁺) outcompetes Amezinium for binding sites on the sorbent, displacing it into the eluate. |
Part 4: Method-Specific Guide - Liquid-Liquid Extraction (LLE)
While less specific than SPE, LLE can be effective if optimized correctly. A published method reports an 88.7% recovery using a dichloromethane and 2-propanol mixture after adding ammonia.[9] However, for a quaternary amine, this high recovery is likely due to a combination of factors, and can be improved further by understanding the underlying chemistry.
Q6: How can I improve LLE recovery for a permanently charged molecule like Amezinium?
Standard LLE relies on the analyte being soluble in an organic solvent, which is not the case for Amezinium. To overcome this, you must modify the extraction system using one of two principles: Ion-Pairing or the Salting-Out Effect .
1. Ion-Pairing LLE: This is the most effective LLE strategy. An ion-pairing reagent , which is a large molecule with an opposite charge, is added to the aqueous sample. This reagent forms a charge-neutral, lipophilic complex with Amezinium, which can then be efficiently extracted into an organic solvent.[10][11]
Caption: Mechanism of Ion-Pairing Liquid-Liquid Extraction.
Protocol: Ion-Pairing LLE
-
Sample Preparation: To 200 µL of plasma, add 50 µL of an aqueous solution of 100 mM sodium hexanesulfonate (ion-pairing reagent).
-
Extraction: Add 1 mL of a 9:1 (v/v) mixture of Dichloromethane:Isopropanol.
-
Mixing: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate and reconstitute as described in the SPE protocol.
2. Salting-Out Effect: Adding a high concentration of a neutral salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous sample reduces the solvation of Amezinium, effectively "pushing" it into the organic phase to improve partitioning and recovery.[10][12] This is generally less effective than ion-pairing but can provide a moderate boost in recovery.
Part 5: Frequently Asked Questions (FAQs)
Q7: Could my analyte be degrading during sample processing?
Yes. Analyte stability is a critical factor that can be mistaken for low extraction recovery.[13] Amezinium contains ester and amide-like functionalities that could be susceptible to hydrolysis under harsh pH conditions (either strongly acidic or strongly basic).[14]
-
Troubleshooting Tip: Perform a stability test. Spike a known concentration of Amezinium into a blank matrix. Process one sample immediately (T=0) and let another sit at room temperature for the duration of your typical extraction procedure before processing. A significant difference in the measured concentration indicates instability.
Q8: I've optimized my extraction, but recovery is still inconsistent. What else could be wrong?
Look at steps outside of the core extraction.
-
Non-Specific Binding (NSB): Quaternary amines are known to adsorb to glass and certain plastic surfaces.[7][13] This can happen in the original sample tube, during solvent transfers, or in the final collection plate/vial.
-
Solution: Use low-binding polypropylene tubes and plates, or silanized glassware.
-
-
Incomplete Reconstitution: After evaporating the organic solvent, the dried analyte residue may not fully redissolve in the reconstitution solvent.[13]
-
Solution: Vortex the sample for at least 60 seconds during reconstitution. Experiment with different reconstitution solvents; adding a small percentage of an organic solvent like methanol or isopropanol can improve the solubility of the ion-pair complex.
-
Q9: Are there any alternative analytical approaches I should consider?
If you continue to face challenges, especially with matrix effects after extraction, consider Hydrophilic Interaction Chromatography (HILIC) for your LC-MS/MS analysis. HILIC uses a polar stationary phase and a high organic mobile phase to retain and separate very polar compounds like Amezinium.[15][16][17] This technique is an excellent alternative to traditional reversed-phase chromatography and is often more compatible with the sample extracts from the protocols described above.
References
-
Miyazaki, H., et al. (1983). Disposition and metabolism of [14C]-amezinium metilsulfate in rats. Arzneimittel-Forschung, 33(7), 962-968. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc.[Link]
-
ALWSCI. (2023). Why Is Your SPE Recovery So Low?. ALWSCI Technologies.[Link]
-
Hawach. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific.[Link]
-
Phenomenex. (2022). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube.[Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific.[Link]
-
Tanaka, E., et al. (2011). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. Walsh Medical Media.[Link]
-
Xu, R. N., et al. (2007). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 225-233. [Link]
-
Lee, L. Y., et al. (2020). Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. International Journal of Molecular Sciences, 21(18), 6860. [Link]
-
Gladigau, V., et al. (1977). Pharmacokinetics of amezinium in man. Arzneimittel-Forschung, 27(2a), 499-503. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.[Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.[Link]
-
Kaumeier, S., et al. (1981). Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Arzneimittel-Forschung, 31(9a), 1653-1657. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia.[Link]
-
Chromatography Today. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatography Today.[Link]
-
SCION Instruments. (2021). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.[Link]
-
Agilent Technologies. (2014). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other Analogs in Milk and Infant Formula. Agilent Technologies.[Link]
-
Adams, E., et al. (2013). Hydrophilic interaction chromatography in the analysis of antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 87, 114-127. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.[Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link]
-
Talele, S., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals, 17(9), 1146. [Link]
-
CAS Common Chemistry. (n.d.). This compound. CAS.[Link]
-
Taylor, L. T. (1996). Investigation of Ion-Pairing Additives for the Supercritical Fluid Extraction of Triphenylphosphinetrisulfonate, Sodi. VTechWorks.[Link]
-
Mason Technology. (2021). Ion-Pairing Agents. Mason Technology.[Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30. [Link]
Sources
- 1. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Amezinium methylsulfate | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. welch-us.com [welch-us.com]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. specartridge.com [specartridge.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Amezinium Metilsulfate Separation by Reverse-Phase HPLC
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the analysis of Amezinium Metilsulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing its separation by reverse-phase high-performance liquid chromatography (RP-HPLC). We will move beyond simple procedural lists to explain the fundamental chromatographic principles, enabling you to troubleshoot effectively and develop robust, reliable methods.
This compound is a sympathomimetic agent used to treat low blood pressure.[1][2] Structurally, it contains a permanently positive-charged quaternary amine on a pyridazinium ring, making it a highly polar and cationic compound.[1][3] This feature presents specific challenges in RP-HPLC, primarily concerning peak shape and retention control. This guide provides a structured approach to mobile phase optimization to address these challenges head-on.
Section 1: Getting Started - FAQs for Initial Method Setup
This section addresses the foundational questions you should consider when establishing a new method or transferring an existing one for this compound analysis.
Q1: What is a good starting point for a mobile phase to separate this compound?
A validated starting point for the analysis of this compound in biological matrices is an ion-suppressed, reverse-phase method.[4][5] A typical mobile phase consists of a buffered aqueous solution mixed with an organic solvent, run on a C18 column.[4][5]
A recommended initial condition is:
-
Aqueous Phase (A): 20-50 mM Potassium Phosphate (KH₂PO₄) buffer, adjusted to a pH between 2.5 and 3.5.
-
Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH).
-
Elution Mode: Isocratic or Gradient. An isocratic elution with a fixed ratio, such as 40:60 (A:B), can be a good starting point based on published methods.[4]
-
Column: A modern, end-capped C18 column.
This combination addresses the key challenges of analyzing a basic, cationic compound by controlling the secondary interactions that lead to poor chromatography.
Q2: Why is pH control so critical for this analysis?
Mobile phase pH is arguably the most critical parameter for achieving a robust and reproducible separation of ionizable compounds like this compound.[6][7] The pH directly influences both the analyte and the stationary phase.
This compound is a quaternary amine, meaning it carries a permanent positive charge regardless of the mobile phase pH. However, the primary reason for stringent pH control is to manage the surface chemistry of the silica-based stationary phase.
-
Suppressing Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[8] Above a pH of approximately 3.5-4.0, these silanols begin to deprotonate, becoming negatively charged (Si-O⁻).[8] These ionized silanols can then interact electrostatically with the positively charged this compound, a secondary retention mechanism that causes severe peak tailing.[9]
-
Ensuring Robustness: By maintaining a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (Si-OH), minimizing these undesirable ionic interactions and promoting a more ideal hydrophobic retention mechanism.[9] This results in sharper, more symmetrical peaks. Operating in a pH range where retention is stable is key to a rugged method.[6]
Q3: How do I choose the right buffer?
A buffer is essential to resist small changes in pH that can drastically alter retention time and peak shape.[7] The ideal buffer for your method should be selected based on two main criteria:
-
Target pH Range: A buffer is most effective within ±1 pH unit of its pKa.[6][10] For controlling pH in the recommended 2.5-3.5 range, phosphate or formate are excellent choices.
-
Detector Compatibility: If using mass spectrometry (MS), volatile buffers like formic acid or ammonium formate are required. For UV detection, ensure the buffer has a low UV cutoff and does not interfere with your detection wavelength.[7] Phosphate buffers are highly effective for UV-based methods but are not suitable for MS.
Table 1: Common HPLC Buffers and Their Properties
| Buffer | pKa | Effective pH Range | UV Cutoff (approx.) | MS Compatibility |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | ~200 nm | No |
| Formate | 3.8 | 2.8 - 4.8 | ~210 nm | Yes |
| Acetate | 4.8 | 3.8 - 5.8 | ~210 nm | Yes |
| Trifluoroacetic Acid (TFA) | <2 | < 2.5 | ~210 nm | Yes (ion-suppressing) |
A buffer concentration of 20-50 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation when the organic modifier is added.[11]
Q4: Acetonitrile or Methanol? Which organic modifier should I choose?
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reverse-phase HPLC.[10] While they can sometimes be used interchangeably, they offer different selectivities.
-
Acetonitrile (ACN): Generally provides lower backpressure due to its lower viscosity and is often more efficient.[10] It is a good first choice for general-purpose separations.
-
Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions differently than ACN, which can alter elution order and improve resolution for certain compounds.[8] It is also a more cost-effective option.[10]
Recommendation: Start with Acetonitrile. If you face challenges with co-eluting impurities or need to alter the selectivity of your separation, developing the method with Methanol is a powerful alternative.[12]
Section 2: Troubleshooting Common Problems
Even with a good starting method, you may encounter issues. This section provides a logical, cause-and-effect approach to resolving the most common chromatographic problems.
Q5: My this compound peak is tailing severely. What is the cause and how can I fix it?
Peak tailing is the most common issue when analyzing basic compounds on silica-based columns.[9] The primary cause is the secondary ionic interaction between the positively charged analyte and negatively charged, deprotonated silanol groups on the stationary phase surface.[9][13]
Below is a systematic workflow to diagnose and resolve this issue.
Caption: A systematic approach to improving chromatographic resolution.
-
Adjust Organic Solvent Strength (%B): This is the easiest first step. Reducing the percentage of the organic modifier will increase the retention factor (k) of all compounds, often leading to better resolution. [12]2. Change Organic Solvent Type: If adjusting the solvent strength is not enough, change the selectivity. Switching from acetonitrile to methanol (or vice versa) is a powerful way to change the elution order of peaks. [8][12]3. Modify Mobile Phase pH: Even small changes in pH can dramatically alter the selectivity between this compound and any ionizable impurities. [6]Conduct a pH scouting experiment (e.g., at pH 2.5, 3.0, and 3.5) to find the optimal selectivity.
Q8: My peak shape is fronting. What does this indicate?
Peak fronting, where the peak has a leading shoulder, is less common than tailing but typically points to two main causes:
-
Column Overload: You have injected too much sample mass onto the column, saturating the stationary phase. [9]To verify this, dilute your sample 10-fold or reduce the injection volume. If the peak shape improves and becomes symmetrical, you have confirmed mass overload. [9]2. Sample Solvent Incompatibility: This occurs if the sample is dissolved in a solvent that is much stronger than the mobile phase. [9]The analyte band spreads out at the column inlet, leading to a distorted peak. Always try to dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest volume possible. [9]
Section 3: Protocols and Workflows
Protocol 1: Systematic Mobile Phase pH Scouting Experiment
This protocol outlines a systematic approach to evaluate the effect of pH on the retention and selectivity of your separation.
Objective: To determine the optimal mobile phase pH for resolution and peak shape.
Methodology:
-
Prepare Buffers: Prepare three separate batches of the aqueous mobile phase (e.g., 20 mM KH₂PO₄) and adjust the pH of each to three distinct levels, such as 2.5, 3.0, and 3.5.
-
System Setup: Install a C18 column and set the column oven temperature (e.g., 30 °C).
-
Equilibration: Equilibrate the system thoroughly with the first mobile phase condition (Aqueous pH 2.5 + Organic) for at least 20 column volumes.
-
Injection: Inject your sample containing this compound and any known impurities.
-
Data Collection: Record the chromatogram, noting the retention times, peak shapes (tailing factor), and resolution between critical pairs.
-
Repeat: Flush and re-equilibrate the system with the next pH condition (pH 3.0) and repeat the injection and data collection. Do the same for the final pH condition (pH 3.5).
-
Analysis: Compare the chromatograms from the three pH values. Select the pH that provides the best balance of resolution, symmetrical peak shape, and reasonable analysis time.
Protocol 2: Verifying System Suitability
Before any sample analysis, you must verify that the entire chromatographic system (instrument, column, mobile phase) is performing correctly. This is done via a System Suitability Test (SST). [14] Objective: To confirm the HPLC system is fit for its intended purpose on the day of analysis. [15] Methodology:
-
Prepare SST Solution: Prepare a standard solution of this compound at a known concentration.
-
Equilibrate System: Equilibrate the HPLC system with the finalized mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Make 5 or 6 replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the key SST parameters from the resulting chromatograms. The acceptance criteria should be based on your validated method, but typical USP limits are provided below. [15][16] Table 2: Typical USP System Suitability Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Precision/Repeatability | The consistency of the peak area or height over multiple injections. | RSD ≤ 2.0% for peak areas. [15] |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0. [15] |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 (value is column and method dependent). |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs > 2.0 between the analyte and the closest eluting peak. [15] |
Conclusion: If all SST parameters meet the pre-defined acceptance criteria, the system is ready for sample analysis. If not, troubleshoot the system before proceeding. [15]
References
-
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Walsh Medical Media. (2011, December 12). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. [Link]
-
ResearchGate. (2025, August 9). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. [Link]
-
CONCEPT HEIDELBERG. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Scribd. (n.d.). Revised USPSystem Suitability Parameters. [Link]
-
Chromatography Forum. (2024, June 20). How to decide System Suitability Test (SST) in HPLC: Best Practice. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Chromatography Forum. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
hplctools.com. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
FDA.gov. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
PubChem. (n.d.). SID 7848367 - this compound (JAN). [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. [Link]
Sources
- 1. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. pharmaguru.co [pharmaguru.co]
Navigating the Challenges of Amezinium Metilsulfate Stability in Aqueous Solutions: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with amezinium metilsulfate, ensuring its stability in aqueous solutions during assays is paramount for generating accurate and reproducible data. This guide provides a comprehensive technical support resource, addressing common stability issues through troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-proven insights to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs) on this compound Stability
This section addresses common preliminary questions regarding the handling and stability of this compound in aqueous solutions for analytical assays.
Q1: What are the primary factors that can affect the stability of this compound in my aqueous assay solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] As a substituted pyridazinium compound, the positively charged ring system may be susceptible to nucleophilic attack, particularly at non-neutral pH and elevated temperatures.
Q2: How should I prepare and store my this compound stock solutions?
A2: For short-term use, stock solutions of this compound can be prepared in high-purity water or a suitable buffer. It is recommended to prepare fresh solutions for each experiment to minimize the risk of degradation. For longer-term storage, some suppliers suggest storing stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers, away from moisture.[2] However, it is crucial to perform your own stability assessment for the specific solvent and storage conditions used in your laboratory.
Q3: Are there any known degradation pathways for this compound?
A3: While specific, detailed degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures can undergo hydrolysis or photodegradation. Potential degradation could involve cleavage of the methoxy group or modifications to the pyridazinium ring. Forced degradation studies are recommended to identify potential degradation products under your specific experimental conditions.[3][4]
Q4: My assay results for this compound are showing high variability. Could this be a stability issue?
A4: High variability in assay results is a common indicator of analyte instability. If you observe inconsistent measurements, especially over time or between different batches of prepared solutions, it is prudent to investigate the stability of this compound under your assay conditions. Other factors such as sample preparation, instrument performance, and reagent quality should also be considered.
Troubleshooting Guide: Addressing this compound Instability in Assays
This section provides a structured approach to identifying and resolving stability-related issues during the analysis of this compound.
Issue 1: Decreasing Analyte Concentration Over Time in Prepared Samples
Symptoms:
-
A consistent decrease in the measured concentration of this compound in QC samples or standards over the course of an analytical run.
-
Poor reproducibility between injections of the same sample at different time points.
Potential Causes & Troubleshooting Steps:
-
Hydrolysis: The pyridazinium ring or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH.
-
Investigation: Conduct a time-course study by preparing your this compound solution and analyzing it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while maintaining constant temperature and light conditions.
-
Solution: If time-dependent degradation is observed, consider adjusting the pH of your sample diluent to a more neutral range (pH 6-8), if compatible with your analytical method. If the assay requires an acidic or basic pH, minimize the time between sample preparation and analysis.
-
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce degradation of photosensitive compounds.[5][6]
-
Investigation: Prepare two sets of this compound solutions. Protect one set from light by using amber vials or covering the vials with aluminum foil, and expose the other set to ambient laboratory light. Analyze both sets at various time points.
-
Solution: If light-induced degradation is confirmed, all subsequent experiments should be performed with rigorous light protection for all solutions containing this compound.
-
Workflow for Investigating Time-Dependent Degradation
Caption: A simple workflow to assess the time-dependent stability of this compound in a given solution.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Symptoms:
-
New, unidentified peaks appear in the chromatograms of older samples or samples subjected to stress conditions.
-
A decrease in the peak area of this compound corresponds with an increase in the area of the new peaks.
Potential Causes & Troubleshooting Steps:
-
Chemical Degradation: The new peaks are likely degradation products of this compound.
-
Investigation: Perform forced degradation studies to intentionally generate degradation products. This will help in confirming if the unknown peaks are indeed related to this compound degradation.
-
Solution: Develop a stability-indicating analytical method that can resolve this compound from its degradation products. This is crucial for accurate quantification of the parent drug.[7]
-
Forced Degradation Experimental Design
Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop a stability-indicating analytical method.[3][4]
| Stress Condition | Typical Experimental Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of ether or amide linkages |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis, rearrangement |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of amine or other susceptible groups |
| Thermal Degradation | 60°C for 48 hours (in solid and solution form) | Thermally induced decomposition |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photolytic cleavage, rearrangement |
Note: The conditions listed above are starting points and may need to be optimized to achieve a target degradation of 5-20%.
Logical Flow for Developing a Stability-Indicating Method
Caption: A stepwise process for developing a validated stability-indicating analytical method for this compound.
Conclusion
References
-
Patsnap Synapse. What is the mechanism of this compound? Available from: [Link].
- Kaumeier S, Kehrhahn OH, Morgenthaler H, Neugebauer G. Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Arzneimittelforschung. 1981;31(9a):1653-7.
- Gladigau V, Neurath G, Brode E, Neugebauer G. Pharmacokinetics of amezinium in man. Arzneimittelforschung. 1981;31(9a):1649-53.
- Peral F, Gallego E. A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2003;59(7):1523-1530.
-
Wikipedia. This compound. Available from: [Link].
- Caproiu MT, Draghici C, Ionita G, et al. New pyridazine derivatives: synthesis, chemistry and biological activity. Rev Roum Chim. 2009;54(4):317-324.
-
PubChem. This compound. Available from: [Link].
- Sakakibara R, Hattori T, Uchiyama T, Yamanishi T. This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy. Clin Auton Res. 2003;13(1):51-3.
- Lee S, Park Y, Lee S, et al. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Adv. 2017;7(76):48248-48254.
- Wiergowska M, Giergiel M, Joskiewicz M. Studies on photodegradation process of psychotropic drugs: a review. Environ Sci Pollut Res Int. 2019;26(1):11-25.
- Adamska K, Basinska K, Kukulka R, et al. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics. 2020;12(6):560.
- Yadav A, Dubey R. Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. 2022;7(11):23-33.
- Kumar TH, Sankar PR, Kumar YR. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Journal of Pharmaceutical Research. 2014;13(4):135-140.
- Patel J, Prajapati A. Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science. 2023;9(1):01-08.
- Fadda AA, El-Morsy SS, El-Said WY.
- Chen J, Li Y, Wang Y, et al. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)-C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Org Biomol Chem. 2024;22(1):109-113.
- Fadda AA, El-Attar MM, El-Mekkawy HI. Synthesis and Biological Evaluation of Some New Pyridazine Derivatives. International Journal of Organic Chemistry. 2016;6(3):145-156.
- Tendulkar N, Asif M. Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. International Journal of Drug Delivery Technology. 2025;15(2):875-83.
- Kumar A, Saini A, Kumar S, et al. Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. Research Journal of Pharmacy and Technology. 2023;16(11):5223-5229.
- Miclaus M, Staden R, Staden I, et al. Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate.
- Miclaus M, Staden R, Staden I, et al. Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate.
Sources
- 1. This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsm.com [ijpsm.com]
- 4. questjournals.org [questjournals.org]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
Technical Support Center: Navigating Cell Viability Challenges in High-Concentration Amezinium Metilsulfate In Vitro Studies
Welcome to the technical support center for researchers utilizing Amezinium Metilsulfate in their in vitro studies. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding unexpected cell viability results, particularly at high concentrations of the compound. As a sympathomimetic agent with a complex mechanism of action, this compound can present unique challenges in cellular assays. This resource will equip you with the knowledge to distinguish between true cytotoxicity and experimental artifacts, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a sympathomimetic drug, meaning it mimics the effects of the sympathetic nervous system.[1][2] Its primary therapeutic use is to treat hypotension (low blood pressure).[1][3] The drug employs a multi-faceted approach to increase adrenergic stimulation:[1][4][5]
-
Inhibition of Norepinephrine Reuptake: It blocks the reuptake of norepinephrine at synaptic junctions, increasing its concentration in the synaptic cleft.[1][4]
-
Inhibition of Monoamine Oxidase (MAO): this compound inhibits MAO, an enzyme that degrades catecholamines like norepinephrine, further prolonging its action.[1][4][5]
-
Stimulation of Norepinephrine Release: It promotes the release of norepinephrine from sympathetic nerve endings.[4][6]
-
Direct Adrenergic Receptor Agonism: It can directly stimulate both alpha- and beta-adrenergic receptors.[4][5]
Understanding this complex pharmacology is the first step in troubleshooting in vitro experiments, as these mechanisms can influence cellular metabolism and behavior.
Q2: Why might I observe an unexpected increase in signal in my metabolic-based cell viability assay (e.g., MTT, XTT, WST-1) at high concentrations of this compound?
A2: This is a critical question and a common pitfall in cytotoxicity testing. An apparent increase in viability with increasing compound concentration can be misleading.[7] Given this compound's mechanism, several factors could be at play:
-
Increased Metabolic Rate: As a sympathomimetic, this compound can induce a stress response in cells, potentially leading to an increased metabolic rate.[7] Assays like MTT, XTT, and WST-1 measure the activity of mitochondrial dehydrogenases. An elevation in metabolic activity can lead to a higher rate of tetrazolium salt reduction, resulting in a stronger colorimetric signal that is misinterpreted as increased cell viability.
-
Direct Chemical Interference: The compound itself may directly reduce the tetrazolium salt in the assay, independent of cellular metabolic activity.[7] This chemical reaction would produce a false positive signal.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical density readings of the plate reader, scattering light and leading to artificially inflated absorbance values.[8]
Q3: Are there alternative assays to confirm cytotoxicity and rule out artifacts?
A3: Absolutely. Relying on a single assay, especially a metabolic one, can be deceptive. It is best practice to use orthogonal methods that measure different indicators of cell health. Consider the following:
-
Membrane Integrity Assays: These assays, such as those measuring lactate dehydrogenase (LDH) release or using vital dyes like trypan blue or propidium iodide, directly assess cell membrane damage, a hallmark of necrosis.
-
Apoptosis Assays: To investigate a different cell death pathway, assays that measure caspase activation (e.g., Caspase-Glo®) or changes in the mitochondrial membrane potential (e.g., JC-1 staining) are highly informative.
-
ATP Quantification Assays: Measuring intracellular ATP levels (e.g., CellTiter-Glo®) provides a snapshot of the energy status of the cell population and is a robust indicator of viability.
Combining a metabolic assay with a membrane integrity or apoptosis assay provides a more complete picture of the cellular response to this compound.
Troubleshooting Guide: High-Concentration Anomalies
Issue: A sharp, non-linear drop or a U-shaped dose-response curve is observed in my cell viability assay.
This is a common indicator of compound-related artifacts rather than a true biological effect. Follow this troubleshooting workflow to diagnose the problem.
Step 1: Visual Inspection for Compound Precipitation
Protocol:
-
Prepare a dilution series of this compound in your cell culture medium at the same concentrations used in your experiment.
-
Add the dilutions to a clear, cell-free 96-well plate.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the duration of the experiment.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or a visible pellet). Check this under a microscope as well.
Interpretation:
-
Precipitation Observed: If you see precipitates, your highest concentrations are likely invalid. The effective concentration of the soluble compound is unknown, and the precipitate itself can interfere with the assay.
-
No Precipitation: If the solution remains clear, you can likely rule out precipitation as the primary issue and proceed to the next step.
Step 2: Control for Direct Assay Interference
Protocol:
-
Prepare a dilution series of this compound in cell-free culture medium in a 96-well plate.
-
Add your viability assay reagent (e.g., MTT, XTT) to these wells.
-
Incubate for the standard duration of your assay.
-
Read the plate on a spectrophotometer.
Interpretation:
-
Signal Detected: If you observe a concentration-dependent increase in signal in the absence of cells, your compound is directly reacting with the assay reagent.[7] This background signal must be subtracted from your cell-based readings, or you should consider switching to a non-redox-based assay.
-
No Signal: If the signal remains at baseline, direct chemical interference is unlikely.
Step 3: Differentiating Increased Metabolism from Increased Viability
If you have ruled out precipitation and direct interference, the observed increase in signal may be due to hypermetabolism.
Experimental Workflow:
Caption: Troubleshooting workflow for metabolic artifacts.
Data Interpretation Table:
| Assay Type | Expected Result for True Cytotoxicity | Observed Result with Hypermetabolic Artifact |
| MTT/XTT/WST-1 | Signal decreases with concentration | Signal increases or shows a U-shaped curve |
| LDH Release | Signal increases with concentration | Signal may increase (if cytotoxicity is also occurring) or remain low |
| Caspase Activity | Signal increases with concentration | Signal may increase or remain low, but will not correlate with the MTT increase |
| ATP Content | Signal decreases with concentration | Signal will likely decrease, contradicting the MTT result |
Summary of Key Recommendations
-
Always perform control experiments for compound precipitation and direct assay interference, especially when working with high concentrations.
-
Use orthogonal assays that measure different aspects of cell health to validate your findings.
-
Visually inspect your assay plates under a microscope before adding reagents to note any morphological changes or signs of precipitation.
-
Consider the pharmacology of your compound. The sympathomimetic nature of this compound provides a strong rationale for why it might induce metabolic changes that can confound viability assays.
By adopting these rigorous practices, you can confidently interpret your in vitro data and advance your research with scientific integrity.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
PubMed. (n.d.). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
PubMed. (n.d.). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Retrieved from [Link]
-
Neurology.org. (n.d.). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Neurology.org. (n.d.). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Retrieved from [Link]
-
PubMed. (n.d.). The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose. Retrieved from [Link]
-
PubMed. (n.d.). Disposition and metabolism of [14C]-amezinium metilsulfate in rats. Retrieved from [Link]
-
NIH - PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics of amezinium in man. Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
-
PubMed. (n.d.). Haemodynamic effects of amezinium in man. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacology of amezinium, a novel antihypotensive drug. VI. Effect on central nervous functions. Retrieved from [Link]
-
PubMed. (n.d.). [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies]. Retrieved from [Link]
-
PubMed. (n.d.). Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Retrieved from [Link]
-
NIH - NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
NIH - PubChem. (n.d.). SID 7848367 - this compound (JAN). Retrieved from [Link]
-
PubMed. (n.d.). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. Retrieved from [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amezinium Metilsulfate Incubation in MAO Inhibition Assays
Welcome to the technical support center for optimizing monoamine oxidase (MAO) inhibition assays using Amezinium Metilsulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving robust and reproducible results. Here, we will delve into the critical parameter of incubation time, offering troubleshooting solutions and frequently asked questions to navigate the nuances of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of incubation time in a MAO inhibition assay?
The incubation period is a critical phase in any enzyme assay where the enzyme (MAO), the inhibitor (this compound), and the substrate are allowed to interact under controlled conditions (e.g., temperature, pH). The goal is to allow the inhibitor to bind to the enzyme and exert its effect before measuring the enzymatic activity. For a reversible inhibitor like this compound, this is the time required for the binding reaction to reach equilibrium. The subsequent reaction time, after the addition of the substrate, should be long enough to generate a measurable signal but short enough to ensure the reaction rate remains linear (i.e., initial velocity).[1]
Q2: Does this compound require a pre-incubation step?
This compound is characterized as a reversible inhibitor of monoamine oxidase, with a preference for the MAO-A isoform.[2][3] Unlike irreversible inhibitors that form a stable, covalent bond with the enzyme and often necessitate a pre-incubation period to ensure maximal binding, reversible inhibitors like this compound bind non-covalently.[4][5]
Therefore, a lengthy pre-incubation step (enzyme + inhibitor before substrate) is generally not required for this compound. The binding equilibrium is typically established rapidly. However, a short pre-incubation of 10-15 minutes is often included in generalized MAO assay protocols to ensure consistency and allow for the inhibitor to fully interact with the enzyme before initiating the reaction with the substrate.[6][7][8] The key is to standardize this time across all experiments, including controls.
Q3: What are the key factors that can influence the optimal incubation time?
Several factors can impact the ideal incubation time for your MAO inhibition assay.[9][10][11][12] Understanding these can help in troubleshooting and optimizing your experimental setup:
-
Enzyme and Substrate Concentration: Higher concentrations of both enzyme and substrate will lead to a faster reaction rate, potentially shortening the required incubation time to achieve a measurable signal. It is crucial to work within the linear range of the enzyme kinetics.
-
Temperature: Enzyme activity is highly dependent on temperature. Most MAO assays are conducted at 37°C. Deviations from the optimal temperature can alter the rate of reaction and, consequently, the ideal incubation time.[10][11]
-
pH: Similar to temperature, pH is a critical parameter for enzyme activity. Assays should be performed in a buffer that maintains the optimal pH for the specific MAO isoform being studied.[10][12]
-
Assay Format: The specific detection method (e.g., fluorometric, colorimetric, luminometric) will have a defined sensitivity and linear range, which can influence the necessary incubation time to generate a signal that is both statistically significant and within the instrument's detection limits.[13]
Troubleshooting Guide
Issue 1: High variability in my IC50 values for this compound across experiments.
-
Potential Cause: Inconsistent incubation times between assays.
-
Troubleshooting Step: Ensure that the pre-incubation and reaction times are precisely controlled and identical for all wells and plates. Use a multichannel pipette or an automated liquid handling system to minimize timing variations during reagent addition.
-
-
Potential Cause: The reaction is not proceeding under initial velocity conditions.
-
Troubleshooting Step: Your incubation time might be too long, leading to substrate depletion or product inhibition.[1] To verify this, perform a time-course experiment. Measure the signal at multiple time points (e.g., every 5 minutes for 30-60 minutes) in the absence of the inhibitor. Plot the signal versus time and identify the linear range. Your chosen incubation time for the inhibition assay should fall within this linear portion.
-
Issue 2: The inhibitory effect of this compound appears weaker than expected.
-
Potential Cause: The incubation time is too short for the binding to reach equilibrium.
-
Troubleshooting Step: While this compound is a reversible inhibitor and equilibrium is expected to be reached quickly, it is still possible that a very short incubation time is insufficient. Try extending the pre-incubation time in a stepwise manner (e.g., 5, 10, 15, 20 minutes) to see if the observed inhibition increases and then plateaus. The point at which the inhibition no longer increases with longer pre-incubation would be the optimal time.
-
-
Potential Cause: Sub-optimal assay conditions.
Issue 3: I am observing a decrease in signal over a longer incubation period, even in the absence of an inhibitor.
-
Potential Cause: Enzyme instability.
-
Troubleshooting Step: Enzymes can lose activity over time, especially at 37°C.[1] If your time-course experiment shows a plateau followed by a decrease in signal, it may indicate enzyme denaturation. In this case, shorten your incubation time to a point within the stable and linear phase of enzyme activity.
-
Experimental Workflow and Protocols
Diagram: Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time.
Protocol: Determining the Optimal Incubation Time for this compound
This protocol outlines a general method using a fluorometric assay format. Adjustments may be necessary based on the specific assay kit and reagents used.
Part A: Determining the Linear Range of the Reaction
-
Reagent Preparation: Prepare all reagents (assay buffer, MAO enzyme, substrate) according to your standard protocol.
-
Assay Setup: In a 96-well black plate, add the MAO enzyme and assay buffer to multiple wells.
-
Initiate Reaction: Add the substrate to the wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity every 2-5 minutes for at least 30-60 minutes at 37°C.
-
Data Analysis: Plot the fluorescence units (RFU) against time. Identify the time interval during which the plot is linear. This is your linear range. Select an incubation time for your main experiment that falls comfortably within this range (e.g., if the reaction is linear for 25 minutes, an incubation time of 15-20 minutes would be appropriate).
Part B: Optimizing the Pre-incubation Time
-
Reagent Preparation: Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well black plate, add the MAO enzyme and a fixed concentration of this compound (e.g., a concentration expected to give ~70-80% inhibition) to several sets of wells. Include a "no inhibitor" control.
-
Staggered Pre-incubation: Pre-incubate the plate at 37°C for different durations (e.g., 0, 5, 10, 15, 20, 30 minutes). This can be achieved by adding the substrate at staggered time points.
-
Reaction and Measurement: After the respective pre-incubation times, add the substrate to initiate the reaction. Incubate for the predetermined linear reaction time from Part A. Measure the endpoint fluorescence.
-
Data Analysis: Calculate the percent inhibition for each pre-incubation time relative to the "no inhibitor" control. Plot the percent inhibition against the pre-incubation time. The optimal pre-incubation time is the shortest duration that results in a stable and maximal level of inhibition. For a reversible inhibitor like this compound, this is often in the range of 10-15 minutes.[8]
Data Presentation: Example of Expected Results
Table 1: Time-Course Experiment for Determining Linear Range
| Time (minutes) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 5 | 250 |
| 10 | 450 |
| 15 | 650 |
| 20 | 850 |
| 25 | 1050 |
| 30 | 1150 |
| 35 | 1200 |
In this example, the reaction is linear up to approximately 25 minutes. A suitable incubation time would be 15-20 minutes.
Table 2: Pre-incubation Time Optimization
| Pre-incubation Time (minutes) | % Inhibition |
| 0 | 65 |
| 5 | 75 |
| 10 | 80 |
| 15 | 81 |
| 20 | 80 |
| 30 | 79 |
Based on this data, a 10-minute pre-incubation is sufficient to achieve maximal inhibition.
Mechanism of Action: this compound
This compound acts as a sympathomimetic agent by inhibiting monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters like norepinephrine.[14][15] Specifically, it is a reversible inhibitor with a higher affinity for MAO-A.[2] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to an enhanced sympathetic response.[15]
Diagram: MAO-A Inhibition by this compound
Caption: Reversible inhibition of MAO-A by this compound.
By following these guidelines and understanding the underlying principles, you can confidently optimize your incubation times for this compound in MAO inhibition assays, leading to more accurate and reliable data in your research and development endeavors.
References
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9a), 1558–1565. [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for?[Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]
-
Incubation time. (n.d.). In Biochemistry for medics. [Link]
-
Kretzschmar, R., Gries, J., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9a), 1566–1571. [Link]
-
Ibrahim, K. S., Midorikawa, K., & Okada, M. (1985). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Clinical Therapeutics, 7(4), 451–461. [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
-
Microbe Notes. (2023, August 3). Factors affecting enzyme action and immobilized enzymes. [Link]
-
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology. Springer Protocols. [Link]
-
Binda, C., et al. (2018). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 23(3), 643. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527. [Link]
-
Chemistry department/ Third class. (n.d.). Factors Affecting the Rate of Enzyme Reactions. [Link]
-
Conduct Science. (2021, July 19). Factors That Affects Enzyme Activity. [Link]
-
Mathew, B., & Min, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology. Springer Nature Experiments. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
Sources
- 1. Untitled Document [ucl.ac.uk]
- 2. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. monash.edu [monash.edu]
- 10. microbenotes.com [microbenotes.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. conductscience.com [conductscience.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
Preventing degradation of Amezinium Metilsulfate in stock solutions
Technical Support Center: Amezinium Metilsulfate
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental stock solutions. Below, you will find a series of frequently asked questions and troubleshooting guides that address common challenges encountered during the handling and storage of this compound. Our approach is rooted in explaining the 'why' behind each recommendation, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and starting concentrations for preparing this compound stock solutions?
Choosing the right solvent is the critical first step to ensure the stability and usability of your this compound stock. The selection depends on the compound's solubility and the requirements of your downstream application.
Expert Insight: While this compound is soluble in water, for long-term storage, organic solvents like DMSO are generally preferred. This is because organic solvents minimize the risk of microbial growth and can reduce the rate of hydrolytic degradation. Water used for stock solutions should always be of the highest purity (e.g., double-distilled or Milli-Q) and, if possible, degassed to remove dissolved oxygen, a key player in oxidative degradation.[1] For aqueous solutions intended for cell culture, sterile filtration through a 0.22 µm filter is mandatory after preparation.[1]
Data Summary: Solubility & Recommended Concentrations
| Solvent | Reported Solubility | Recommended Max. Stock Concentration | Notes |
|---|---|---|---|
| DMSO | ≥34 mg/mL to 60 mg/mL[1][2][3] | 50 mg/mL (159.58 mM) | Use high-purity, anhydrous DMSO from a freshly opened bottle. DMSO is hygroscopic, and absorbed water can affect stability.[1] Sonication can aid dissolution.[4] |
| Water | 31 mg/mL to 50 mg/mL[1][2] | 30 mg/mL (95.75 mM) | Use of ultrasonic assistance may be necessary.[1] Aqueous stocks are less stable long-term and are best for immediate or short-term use.[1] |
| Ethanol | 5 mg/mL[2] | 5 mg/mL (15.95 mM) | Suitable for specific applications where DMSO or water are not appropriate. Ensure use of absolute ethanol. |
Q2: What are the optimal storage conditions for this compound stock solutions to prevent degradation?
Proper storage is paramount for preserving the potency and purity of this compound. The primary factors to control are temperature, light, and air exposure. Incorrect storage is the most common cause of compound degradation.
Expert Insight: The consensus from multiple suppliers points to low-temperature storage as essential.[1][2][3][4] Storing at -80°C provides the longest shelf-life.[1][4] A crucial, often overlooked, best practice is to aliquot the stock solution into single-use volumes before the initial freezing. This prevents multiple freeze-thaw cycles, which can cause the compound to precipitate out of solution as ice crystals form and thaw, and introduces atmospheric moisture and oxygen upon each opening of the vial.[2]
Data Summary: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Maximum Recommended Duration | Key Considerations |
|---|---|---|
| -80°C | 6 to 12 months[1][3][4] | Optimal for long-term storage. Minimizes all forms of chemical degradation. |
| -20°C | 1 month[1][2][3] | Suitable for short-term storage. Ensure the freezer is not a "frost-free" model, as these cycle through warmer temperatures, which is equivalent to mini thaw cycles. |
| 4°C | Not Recommended (Powder Only) | Liquid solutions should not be stored at 4°C for extended periods. The solid, lyophilized powder can be stored at 4°C for up to 2 years.[3] |
Troubleshooting Guide
Q3: My this compound stock solution has developed a yellow/brown tint. What does this mean and is it still usable?
Short Answer: A color change is a strong indicator of chemical degradation, likely due to oxidation. The solution should be discarded, and a fresh stock should be prepared.
Detailed Explanation: The chemical structure of this compound contains an electron-rich pyridazinium ring system with amino and methoxy substituents.[5][6] Such structures are susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[7][8] Oxidative processes can be initiated by atmospheric oxygen, reactive oxygen species present as impurities in solvents, or exposure to light (photoxidation).[8][9] The resulting degradation products are often colored, conjugated molecules, leading to the observed yellow or brown tint.
Using a degraded solution can lead to inaccurate and unrepeatable experimental results, as you would be introducing unknown quantities of degradants and a lower effective concentration of the active compound.
Caption: Workflow for preparing stable this compound stock solutions.
Q4: I observed a precipitate in my stock solution after thawing. What caused this, and how can I resolve it?
Short Answer: This is likely due to the compound crashing out of solution during the freezing process or because the solvent evaporated, increasing the concentration beyond its solubility limit.
Detailed Explanation:
-
Freeze-Thaw Cycles: When a solution freezes, the solvent crystallizes first, effectively concentrating the solute in the remaining liquid phase. This can push the concentration of this compound beyond its solubility limit, causing it to precipitate. Upon thawing, the compound may not fully redissolve, especially if it forms stable crystal lattices. This is another reason why aliquoting to avoid repeated freeze-thaw cycles is critical.[2]
-
Solvent Evaporation: If the vial is not sealed properly, the solvent (especially volatile ones) can slowly evaporate during storage, even at low temperatures. This increases the compound's concentration, leading to precipitation.
Troubleshooting Steps:
-
Attempt to Redissolve: Warm the vial to room temperature (or gently to 37°C) and vortex thoroughly. A brief sonication in a water bath can also help.[4]
-
Visual Inspection: After attempting to redissolve, carefully inspect the solution against a light source to ensure no visible particulates remain.
-
If Unsuccessful: If the precipitate does not redissolve, it should not be used. The exact concentration is now unknown, and using the supernatant will lead to inaccurate dosing. Discard and prepare a fresh stock solution.
Caption: Troubleshooting decision tree for precipitated stock solutions.
Q5: How can I analytically verify the integrity of my this compound stock solution?
For critical applications, such as in late-stage drug development or for validating key experimental findings, analytical verification provides the highest level of confidence.
Expert Insight: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[10][11] A stable solution will show a single, sharp peak corresponding to this compound at its characteristic retention time. A degraded sample may show a decreased area of the main peak and the appearance of new peaks corresponding to degradation products.
Experimental Protocol: Quick Integrity Check by HPLC-UV
-
Preparation:
-
Thaw your stock solution and a previously stored aliquot of a "gold standard" (freshly prepared) stock.
-
Dilute a small amount of each stock solution to a working concentration (e.g., 10 µg/mL) using the mobile phase.
-
-
Chromatographic Conditions (Adapted from published methods[10]):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M potassium hydrogen phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set to the absorbance maximum of this compound.
-
Flow Rate: ~1.0 mL/min.
-
-
Analysis:
-
Inject the freshly prepared standard to establish the retention time and peak area.
-
Inject your test sample.
-
Comparison: A significant decrease (>5-10%) in the main peak area or the presence of new peaks in your test sample compared to the standard indicates degradation.
-
References
-
Adooq Bioscience. (n.d.). Amezinium methylsulfate. Adooq Bioscience. Retrieved from [Link]
-
Traut, M., Morgenthaler, H., & Brode, E. (1981). Determination of amezinium in body fluids. Arzneimittelforschung, 31(9a), 1589-93. Retrieved from [Link]
-
Walsh Medical Media. (2011). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. GSRS. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Lennernäs, H., & Abrahamsson, B. (2005).
-
ResearchGate. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PubMed Central. Retrieved from [Link]
-
NJ.gov. (n.d.). Medications that Increase Sensitivity to Light. NJ Department of Health. Retrieved from [Link]
-
Aula Medica. (2010). Review of the Stability of Photosensitive Medications. Farmacia Hospitalaria. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. abmole.com [abmole.com]
- 4. Amezinium methylsulfate | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Degradation Strategies for Amitriptyline | MDPI [mdpi.com]
- 9. nj.gov [nj.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Selecting the Appropriate Column for Amezinium Metilsulfate HPLC Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Amezinium Metilsulfate. As a polar, permanently cationic sympathomimetic agent, this compound presents unique challenges for chromatographic separation.[1][2] This guide is structured in a question-and-answer format to directly address the common issues and decisions researchers face, from initial column selection to troubleshooting poor peak shape and optimizing resolution. Our goal is to provide you with the causal explanations behind our recommendations, empowering you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting an HPLC column for this compound?
Answer: For the analysis of this compound, the most logical and effective starting point is a modern, high-purity, fully end-capped C18 reversed-phase column.
The molecular structure of Amezinium includes a phenyl group and a pyridazinium ring, which provide sufficient hydrophobicity to be retained on a C18 stationary phase.[3] However, the core challenge lies in its permanent positive charge, which can lead to undesirable secondary interactions with the silica backbone of the column.
Causality: A high-purity silica backbone minimizes the presence of metal impurities that can create highly active silanol sites. Aggressive end-capping—the process of chemically bonding a small, inert silane (like trimethylsilane) to unreacted silanol groups—is critical.[4] This "shields" the positively charged Amezinium cation from interacting with negatively charged, deprotonated silanols (Si-O⁻), which are a primary cause of severe peak tailing. A validated method for this compound in human plasma specifically highlights the success of an end-capped C18 column, noting that non-endcapped columns can lead to peak fronting and baseline issues.[5][6]
Recommended Starting Column Specifications:
| Parameter | Recommendation | Rationale |
| Stationary Phase | End-Capped C18 | Provides primary hydrophobic retention mechanism while minimizing secondary ionic interactions. |
| Particle Size | 2.7 - 5 µm | 5 µm particles offer robustness and lower backpressure. Sub-3 µm particles provide higher efficiency and speed. |
| Column Length | 100 - 150 mm | A 150 mm column provides excellent resolving power for initial method development. |
| Internal Diameter | 4.6 mm | Standard analytical dimension compatible with most HPLC systems. |
Q2: I'm observing poor peak shape (severe tailing) for this compound even with an end-capped C18 column. What is happening and how can I fix it?
Answer: This is a classic problem when analyzing basic or cationic compounds. The peak tailing you are observing is almost certainly caused by residual silanol groups on the silica surface that were not covered during the end-capping process. At typical mobile phase pH values (between 3 and 7), some of these silanols are deprotonated and carry a negative charge, creating strong, unwanted ionic interactions with the positively charged Amezinium cation.
Mechanism of Peak Tailing:
The diagram below illustrates this undesirable interaction. While the hydrophobic parts of the molecule interact favorably with the C18 chains, the permanent positive charge is attracted to exposed, negatively charged silanols, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Caption: Figure 1: Desired vs. Undesired Column Interactions.
Troubleshooting Guide for Poor Peak Shape:
| Symptom | Primary Cause | Solution |
| Peak Tailing | Secondary Ionic Interactions: Analyte cation interacting with deprotonated silanols (Si-O⁻). | 1. Lower Mobile Phase pH: Add an acid (e.g., 0.1% Formic Acid or 0.05% TFA) to the mobile phase. This protonates the silanols (Si-OH), neutralizing their negative charge and minimizing the ionic attraction. 2. Add a Competing Base: Introduce a small amount of a basic modifier like Triethylamine (TEA) into the mobile phase. TEA acts as a "silanol blocker," preferentially binding to the active sites and shielding the analyte from them.[5] 3. Increase Ionic Strength: A higher buffer concentration (e.g., 25-50 mM phosphate) can help mask the ionic interactions. |
| Peak Fronting | Column Overload or Poor Column Packing: Injecting too much analyte can saturate the stationary phase. In some cases, issues with older, non-endcapped columns can also manifest as fronting.[5] | 1. Reduce Sample Concentration: Dilute your sample and re-inject. 2. Confirm Column Health: Ensure you are using a high-quality, modern, fully end-capped column. |
Q3: My C18 column provides a good peak shape, but I can't resolve this compound from a co-eluting impurity. What alternative column chemistries should I try?
Answer: When a standard C18 column doesn't provide the necessary selectivity, the next step is to introduce different retention mechanisms or modify the existing ones. The goal is to exploit different physicochemical properties of the analytes to achieve separation.
The following workflow can guide your selection process.
Caption: Figure 2: Column Selection Workflow.
Comparison of Alternative Stationary Phases:
| Stationary Phase | Primary Interaction(s) | Best Suited For... |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Enhancing selectivity for aromatic compounds. The phenyl rings in the stationary phase can interact with the phenyl ring of Amezinium, offering a different retention profile compared to the purely aliphatic C18. |
| Embedded Polar Group (PEG) | Hydrophobic, Hydrogen Bonding , Shape Selectivity | These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature provides excellent shielding of residual silanols, often yielding superb peak shape for bases even with simple mobile phases. The polar group also adds a different selectivity dimension. |
| Mixed-Mode (RP/Ion-Exchange) | Hydrophobic & Cation-Exchange | These columns are specifically designed to retain and separate ionic compounds.[7] They possess both C18 chains and ion-exchange functional groups. This provides strong, tunable retention for Amezinium based on both its hydrophobicity and its permanent positive charge. Selectivity can be finely controlled by adjusting mobile phase pH and ionic strength. |
Experimental Protocol: A Starting Point
This protocol is a robust starting point for the analysis of this compound, based on established principles for analyzing polar cationic compounds and information from validated methods.[5][6]
Method Title: Baseline Reversed-Phase HPLC Method for this compound
| Parameter | Condition |
| Column | High-Purity, End-Capped C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, hold for 2 minutes, then ramp to 70% B over 8 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes. (This is a starting point and must be optimized). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (requires determination via UV scan) |
| Injection Volume | 5-10 µL |
| Sample Diluent | Mobile Phase A or a Water/Methanol mixture |
Protocol Steps:
-
Preparation: Prepare mobile phases fresh daily. Filter aqueous mobile phase (A) through a 0.45 µm filter and degas both mobile phases by sonication or online degasser.
-
System Equilibration: Purge the pump lines with fresh mobile phase. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Injection: Dissolve the this compound standard or sample in the sample diluent to an appropriate concentration (e.g., 0.1 mg/mL). Inject onto the system.
-
Method Optimization:
-
If retention is too low, decrease the initial percentage of Mobile Phase B.
-
If retention is too high, increase the initial percentage of Mobile Phase B.
-
If peak tailing is observed, consider adding a competing base (e.g., 0.01% Triethylamine) to Mobile Phase A or switching to a phosphate buffer at a low pH (e.g., 25mM potassium phosphate, pH 2.8).
-
Adjust the gradient slope to improve the resolution between Amezinium and any impurities.
-
By systematically applying these principles, from selecting the right initial column to logically troubleshooting and exploring alternative chemistries, you will be well-equipped to develop a high-quality, reliable HPLC method for this compound.
References
-
Sasaki, T., et al. (2011). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. Walsh Medical Media.
-
TargetMol (n.d.). Amezinium methylsulfate.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71926, this compound.
-
ResearchGate (2011). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis.
-
MedChemExpress (n.d.). Amezinium methylsulfate.
-
Wikipedia (n.d.). This compound.
-
AbMole BioScience (n.d.). Amezinium methylsulfate.
-
SIELC Technologies (n.d.). Mixed-Mode Chromatography and Stationary Phases.
-
Waters Corporation (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
-
Element Lab Solutions (n.d.). Charged Stationary Phases in Reversed Phase HPLC.
-
LibreTexts Chemistry (2021). 12.5: High-Performance Liquid Chromatography.
-
FDA Global Substance Registration System (n.d.). This compound.
Sources
- 1. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Managing Variability in Animal Responses to Amezinium Metilsulfate
Welcome to the technical support resource for researchers utilizing Amezinium Metilsulfate. This guide is designed to provide in-depth, field-proven insights into managing and interpreting the variability often encountered in animal responses to this compound. Our goal is to equip you with the knowledge to conduct robust, reproducible experiments by understanding the causal factors behind inconsistent results.
Introduction: The Multifaceted Mechanism of this compound
This compound is a sympathomimetic agent with a complex mechanism of action, making it a powerful tool but also introducing multiple potential sources of experimental variability.[1] Its primary effects are mediated through the enhancement of adrenergic signaling via several concurrent actions:
-
Direct Adrenoceptor Stimulation: It directly stimulates vascular alpha- and cardiac beta-1 adrenoceptors.[2]
-
Inhibition of Noradrenaline (NA) Reuptake: As a substrate for the neuronal uptake transporter (Uptake 1), it blocks the reuptake of noradrenaline from the synaptic cleft, prolonging its action.[2][3][4]
-
Monoamine Oxidase (MAO) Inhibition: It reversibly inhibits intraneuronal MAO-A, the enzyme responsible for degrading noradrenaline, thereby increasing NA availability for release.[3][4][5]
This multifaceted mechanism means that an animal's response is not a simple dose-response relationship but an integrated outcome of its baseline sympathetic tone, neurotransmitter metabolism, and receptor sensitivity.
Caption: this compound's tripartite action on the adrenergic synapse.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in blood pressure response, even within the same treatment group. What is the most likely cause?
A1: High inter-animal variability is the most frequently reported issue. The primary causes can be grouped into three categories: physiological, experimental, and pharmacological.
-
Physiological Factors: The baseline sympathetic nervous system activity of an animal is critical. Factors such as stress, acclimation period, and underlying health status can dramatically alter this baseline.[6] Different species, strains, and even sexes of animals can have different metabolic rates and drug responses.[7][8]
-
Experimental Procedure: Inconsistent drug administration (e.g., slight variations in injection speed or volume for IV administration, or gavage technique for oral dosing) can lead to different absorption profiles. Ensure your protocol for drug preparation and administration is highly standardized.[9]
-
Pharmacological Factors: Pre-existing differences in adrenoceptor density or the activity of metabolic enzymes (like MAO-A or drug-metabolizing enzymes in the liver) can lead to varied responses.[4]
For a systematic approach to diagnosing the source of variability, please refer to the detailed Troubleshooting Guide below.
Q2: Is the oral bioavailability of this compound consistent across different animal species?
A2: No, it is unlikely to be consistent. Oral bioavailability depends on absorption from the gastrointestinal tract and first-pass metabolism in the liver. In humans, the absolute bioavailability is estimated to be between 53% and 67%.[10][11] In rats, studies show extensive metabolism and high liver concentrations of the drug and its metabolites after oral administration, suggesting significant first-pass effect.[12]
Different species have vastly different gastrointestinal physiology and hepatic enzyme expression.[8] For example, the anatomy of the alimentary canal in a ruminant versus a rodent will profoundly affect absorption.[7] Therefore, you must empirically determine the pharmacokinetic profile in your specific animal model and not extrapolate from human or other animal data.
Q3: We are not seeing the expected pressor (blood pressure increasing) effect. Is our compound inactive?
A3: Before concluding the compound is inactive, consider these possibilities:
-
Noradrenaline Depletion: The pressor effect of this compound is significantly dependent on the release of endogenous noradrenaline.[2] If your animal model has depleted noradrenaline stores (e.g., due to prior treatment with a depleting agent like reserpine, or chronic stress), the efficacy of Amezinium will be markedly reduced.[2][13]
-
Anesthesia: The type of anesthetic used can significantly impact cardiovascular responses. Some anesthetics depress the sympathetic nervous system, which could blunt the expected hypertensive effect.
-
Dose and Route: The dose may be insufficient for the chosen species, or the route of administration may result in poor bioavailability. An intravenous (IV) administration route bypasses absorption issues and is a good way to confirm the compound's intrinsic activity in your model.
-
Metabolism: Your animal model might metabolize the drug so rapidly that effective plasma concentrations are not achieved.[12] This is a common issue when translating doses between species.[14]
Troubleshooting Guide: A Systematic Approach
This section provides a structured workflow for identifying and resolving specific issues encountered during your experiments.
Caption: A logical workflow for troubleshooting experimental variability.
Issue 1: Unexpected Pharmacokinetic (PK) Profiles
Q: Our plasma concentration data is highly variable or shows much faster clearance than expected. What should we investigate?
A: This points toward issues with either the experimental protocol for sample handling or species-specific metabolism.
Causality: this compound is a charged molecule, and its stability in biological matrices can be a concern. Degradation ex vivo (after the sample is collected) can lead to artificially low concentration readings.[15] Furthermore, renal clearance in humans is known to be non-constant and can exceed the glomerular filtration rate, suggesting active secretion mechanisms that could vary significantly between species.[10]
Troubleshooting Steps & Solutions:
-
Review Sample Handling Protocol:
-
Anticoagulant: Ensure the chosen anticoagulant (e.g., EDTA, heparin) does not interfere with the analytical method.
-
Temperature: Process blood samples immediately upon collection. Keep them on ice and centrifuge at 4°C to separate plasma. Rapidly freeze plasma at -80°C. Repeated freeze-thaw cycles must be avoided.[16]
-
Stabilizers: For certain analytes, chemical stabilizers are added to samples to prevent degradation. Consult literature on similar compounds to see if this is necessary.[15]
-
-
Validate Analytical Method:
-
Ensure your analytical method (e.g., HPLC, LC-MS/MS) is fully validated for the biological matrix you are using (e.g., rat plasma, mouse plasma).[17][18] This includes checking for interference from metabolites or endogenous plasma components.[17][19]
-
Matrix Effects: Run quality control (QC) samples prepared in the same matrix as your study samples to confirm that you are not experiencing ion suppression (in LC-MS) or other matrix-related issues.
-
-
Consider Species-Specific Metabolism:
-
If your protocol is sound, the rapid clearance is likely a true biological effect. The animal model you are using may have highly efficient hepatic metabolism or renal excretion pathways for this compound.[12][14]
-
Action: A pilot PK study with more frequent, early time points after dosing is essential to accurately characterize the absorption and distribution phases.
-
| Parameter | Human (Oral Admin) [11][20] | Rat (Oral Admin) [12] | Implication for Researchers |
| Tmax (Time to Peak) | 1.2 - 2.4 hours | ~3 hours | Similar time to peak absorption may be observed in some models. |
| Terminal Half-Life | ~12 - 17 hours | ~8.1 hours | Rats appear to eliminate the drug faster than humans. Expect even faster clearance in species with higher metabolic rates (e.g., mice). |
| Primary Metabolites | Unchanged drug and metabolites | Unchanged drug, MIII glucuronide, O-demethyl amezinium | The metabolic profile differs. Ensure your analytical method can distinguish between the parent drug and its major metabolites. |
Issue 2: High Variability in Pharmacodynamic (PD) Response
Q: We have confirmed consistent plasma concentrations across animals, but the physiological response (e.g., change in blood pressure, heart rate) remains highly variable. Where do we look next?
A: With consistent PK, the variability must originate from pharmacodynamic factors—how the animal's body responds to the drug at the target site.
Causality: The effect of this compound is an amplification of the existing sympathetic tone. Therefore, the physiological and pathological state of the animal is paramount. An animal under stress will have a different starting point and may respond more dramatically than a calm, well-acclimated animal.[6] Genetic differences between strains can lead to variations in adrenoceptor expression, downstream signaling efficiency, or compensatory mechanisms (e.g., baroreflex sensitivity).[7]
Caption: Interconnected factors contributing to experimental variability.
Troubleshooting Steps & Solutions:
-
Standardize Animal Acclimation and Handling:
-
Acclimation Period: Ensure all animals have a sufficient acclimation period (typically 7 days or more) to the facility and housing conditions before the experiment begins.
-
Handling: Handle animals consistently and calmly to minimize stress-induced fluctuations in sympathetic output. Consider acclimatizing animals to the specific experimental procedures (e.g., placement in restrainers, handling for injections).
-
-
Control for Biological Variables:
-
Source: Obtain animals from a reputable, consistent vendor.
-
Age and Weight: Use animals within a narrow age and weight range.
-
Health: Perform a thorough health check before enrolling any animal in a study. Exclude any animals showing signs of illness.
-
Fasting/Diet: Standardize the feeding schedule and diet, as food intake can alter drug absorption and metabolism.[6]
-
-
Refine the Experimental Design:
-
Crossover Design: If feasible, use a crossover design where each animal serves as its own control. This can powerfully reduce inter-animal variability.
-
Baseline Measurements: Always record a stable baseline of the parameter of interest (e.g., blood pressure) before drug administration. Express the response as a change from baseline rather than an absolute value.
-
Positive Control: Include a positive control group with a standard sympathomimetic (like noradrenaline itself) to confirm that the model system is responsive.[21]
-
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Objective: To ensure a consistent, sterile, and accurate formulation of the dosing solution.
Materials:
-
This compound powder (verify certificate of analysis for purity)
-
Sterile vehicle (e.g., 0.9% saline, PBS, or as recommended for the compound)
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Calculate Required Amount: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of this compound needed. Always prepare a slight excess (~10-15%) to account for transfer losses.
-
Weighing: Using a calibrated balance, accurately weigh the powder.
-
Solubilization: Add the vehicle incrementally to the powder in a sterile conical tube. Vortex thoroughly after each addition. If solubility is an issue, gentle warming or brief sonication may be used, but you must first confirm that the compound is not heat-labile.
-
Verify Solubility: Visually inspect the solution against a dark background to ensure there are no visible particulates. If precipitation is a concern at the target concentration, you may need to adjust the vehicle (e.g., by adding a small percentage of a solubilizing agent like DMSO or Cremophor), but this must be accompanied by a vehicle-only control group.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new, sterile vial. This is critical for parenteral routes of administration.[9]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions.[9] Store as recommended (e.g., at 4°C, protected from light). Determine the stability of the solution and use it within its validated timeframe.
References
- Lenke D, Gries J, Kretzschmar R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. PubMed.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Patsnap Synapse. (2024). What is this compound used for?
- Kretzschmar R, Lenke D, Gries J, et al. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. PubMed.
- Wikipedia.
- Tanayama S, Nakai Y, Fujita T, et al. (1981).
- Sasaki H, et al. (2011).
- Traut M, Morgenthaler H, Brode E. (1981). Determination of amezinium in body fluids. PubMed.
- Brode E, Giertz H, Kretzschmar R, et al. (1981). Pharmacokinetics of amezinium in man. PubMed.
- Kaumeier S, Kehrhahn OH, Morgenthaler H, et al. (1981). Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o.
- Araújo D, Caramona MM, Osswald W. (1983). On the mechanism of action of amezinium methylsulphate on the dog saphenous vein. European Journal of Pharmacology.
- Bivatec Ltd. (2025). Factors Affecting Drug Response in Animals.
- Giertz H, Kehrhahn OH, Neugebauer G, et al. (1983). The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose. PubMed.
- Utrecht University. (2021). Why do animals have such different responses to medicines? Utrecht University.
- Tanaka H, Kanno T, Umeda T, et al. (2001). Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline. PubMed.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Neurotoxicity Experiments. BenchChem.
- MSD Veterinary Manual. Factors Affecting the Activity of Toxic Agents in Animals. MSD Veterinary Manual.
- International Journal of Innovative Science and Research Technology.
- CropLife Europe. (2023). Species differences and human relevance of the toxicity of 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. CropLife Europe.
- University of California, Santa Barbara Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. UCSB.
- Xia, Y. Q., & Weng, N. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples.
- Fiske, J., et al. (2017). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. PubMed Central.
- Singh, S., & Prakash, A. (2025). Drug metabolism studies in animal models.
- BenchChem. (2025).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Factors Affecting the Activity of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. Why do animals have such different responses to medicines? - Background - Utrecht University [uu.nl]
- 9. research.ucsb.edu [research.ucsb.edu]
- 10. Pharmacokinetics of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disposition and metabolism of [14C]-amezinium metilsulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the mechanism of action of amezinium methylsulphate on the dog saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. benchchem.com [benchchem.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Determination of amezinium in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijisrt.com [ijisrt.com]
- 20. The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Amezinium Metilsulfate and its Metabolites
Welcome to the technical support center for the bioanalysis of Amezinium Metilsulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the quantitative analysis of this compound and its primary metabolites. As a polar, cationic compound, this compound presents unique challenges in bioanalysis, particularly when using LC-MS/MS. This resource provides in-depth, experience-based answers to common questions and troubleshooting guidance for issues you may encounter during your experiments.
Understanding the Core Challenge: The Physicochemical Nature of this compound
This compound's structure, featuring a permanently charged quaternary amine on the pyridazinium ring, dictates its behavior in analytical systems. This polarity is the root of most analytical difficulties.
Frequently Asked Questions (FAQs)
Metabolism and Target Analytes
Q1: What are the primary metabolites of this compound I should be targeting for quantification?
A1: Based on preclinical studies in rats, the major metabolic pathways for this compound are hydroxylation and O-demethylation.[1] The key metabolites to consider for a comprehensive pharmacokinetic assessment are:
-
Hydroxylated Amezinium (MIII): This metabolite is often found conjugated with glucuronic acid.
-
O-demethylated Amezinium (MV): This is another significant metabolite found in various tissues.[1]
It is crucial to decide whether to quantify the conjugated metabolite (glucuronide of MIII) directly or to measure the total MIII after enzymatic hydrolysis (e.g., using β-glucuronidase). This decision will depend on the specific goals of your study.
Analytical Method Development
Q2: My parent compound, this compound, shows poor retention on a standard C18 column. What are my options?
A2: This is a common and expected issue. Due to its high polarity and cationic nature, this compound has very little affinity for non-polar stationary phases used in reversed-phase chromatography. Here are the recommended alternative approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating polar compounds.[2][3][4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. HILIC often provides the added benefit of increased MS sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation in the ion source.[2][5]
-
Ion-Pairing Chromatography: This technique introduces an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase.[6][7] The reagent forms a neutral ion-pair with the cationic analyte, which can then be retained on a conventional reversed-phase column. However, a significant drawback is that many ion-pairing reagents are non-volatile and can cause ion suppression and contamination of the MS source.[8] If you choose this approach, use volatile ion-pairing reagents and consider dedicating a column and LC system to this method to avoid cross-contamination.
Q3: I can't find commercial reference standards for the hydroxylated and O-demethylated metabolites of this compound. How can I quantify them?
A3: The lack of commercially available analytical standards for metabolites is a significant challenge in drug development.[6][9] Here are some strategies to address this:
-
Relative Quantification: In the early stages of drug discovery, you can perform a semi-quantitative analysis by using the parent drug's calibration curve to estimate the metabolite concentrations.[6] It is crucial to acknowledge that this approach assumes an identical MS response for the parent and metabolite, which is often not the case, and can lead to inaccurate results. Clearly report these results as "parent-equivalent" concentrations.
-
Custom Synthesis: For regulated bioanalysis, obtaining authentic standards is essential. If they are not commercially available, custom synthesis is the most reliable option. Several chemical synthesis companies can produce small quantities of metabolites based on their predicted structures. General strategies for synthesizing hydroxylated and demethylated aromatic compounds are well-established in medicinal chemistry.[10][11][12][13][14][15]
-
Isolation and Characterization: In some cases, it may be possible to isolate a sufficient quantity of the metabolite from in vitro or in vivo samples (e.g., pooled urine from a high-dose animal study) using preparative chromatography. The isolated material can then be structurally characterized (e.g., by NMR) and its purity determined to be used as a reference standard.
Troubleshooting Guide
Issue 1: High Signal Variability and Poor Reproducibility
Symptom: You observe inconsistent peak areas for your quality control (QC) samples, leading to poor precision and accuracy.
Potential Cause: This is often a hallmark of significant and variable matrix effects .[1][3][16][17] Matrix effects are the suppression or enhancement of the analyte's ionization in the MS source due to co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).[1][3][17][18] Polar, cationic compounds can be particularly susceptible to ion suppression.
Troubleshooting Steps:
-
Assess Matrix Effects Systematically:
-
Post-Column Infusion: Infuse a constant concentration of the analyte into the MS source while injecting a blank, extracted matrix sample onto the LC system. A dip in the analyte's signal at the retention time of your compound indicates ion suppression.
-
Quantitative Assessment: Compare the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration. A ratio significantly different from 1 indicates a matrix effect.[17]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Simple protein precipitation is often insufficient to remove interfering matrix components. Consider more rigorous sample cleanup techniques like:
-
Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge that combines reversed-phase and cation-exchange properties for more effective cleanup.
-
Liquid-Liquid Extraction (LLE): Optimize the pH and organic solvent to selectively extract your analytes while leaving interfering components behind.
-
-
Enhance Chromatographic Separation: If matrix effects persist, improve the separation between your analytes and the interfering matrix components.
-
Gradient Optimization (HILIC): Adjust the gradient slope and mobile phase composition to better resolve your analytes from the void volume where many matrix components elute.
-
Alternative Stationary Phases: Experiment with different HILIC column chemistries (e.g., amide vs. silica) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[1] Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the signal. If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization properties.
-
Issue 2: Analyte Instability in Biological Samples
Symptom: You observe a decrease in analyte concentration in QC samples after freeze-thaw cycles or during storage.
Potential Cause: this compound or its metabolites may be unstable in the biological matrix due to enzymatic degradation or pH-dependent instability.[19][20][21][22][23][24]
Troubleshooting Steps:
-
Conduct Comprehensive Stability Assessments: During method validation, thoroughly evaluate the stability of your analytes under various conditions:
-
Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles (typically 3-5 cycles).
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics your sample preparation time.
-
Long-Term Storage Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points.
-
Stock Solution Stability: Verify the stability of your analytes in the solvent used for stock solutions.
-
-
Stabilization Strategies:
-
pH Adjustment: If the instability is pH-dependent, consider adjusting the pH of the biological sample immediately after collection by adding a small amount of acid or buffer.
-
Enzyme Inhibitors: If enzymatic degradation is suspected (e.g., by esterases in plasma), add an appropriate inhibitor (e.g., sodium fluoride) to the collection tubes.
-
Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize degradation.
-
Experimental Protocols and Data Presentation
Table 1: Example LC-MS/MS Parameters for a Polar Cationic Compound (Hypothetical)
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better peak resolution and reduces run times. |
| Column | HILIC Amide, 1.7 µm, 2.1 x 100 mm | Amide phase offers good retention and selectivity for polar, basic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Provides a source of protons for positive ionization and helps with peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | High organic content for HILIC retention. |
| Gradient | 95% to 60% B over 5 minutes | A typical HILIC gradient, starting with high organic and increasing the aqueous content. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimize potential for overloading the column. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for permanently charged cationic compounds. |
| MRM Transitions | Parent > Product Ion (To be determined) | Specific transitions provide selectivity and sensitivity. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| Gas Flow | Optimized for specific instrument | To ensure proper nebulization and desolvation. |
Diagrams
Caption: A systematic approach to troubleshooting matrix effects.
References
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link] [7]2. Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link] [25]3. Di, L., & Kerns, E. H. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review, 8(4), 86-91. [Link] [19]4. Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical research, 8(4), 421–426. [Link] [26]5. Li, F., Ewles, M., & Pelzer, M. (2013). Case studies: the impact of nonanalyte components on LC-MS/MS-based bioanalysis: strategies for identifying and overcoming matrix effects. Bioanalysis, 5(19), 2409–2441. [Link] [8]6. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry : RCM, 17(1), 97–103. [Link] 8. Nakashima, T., Tanaka, Y., & Nakamura, K. (1988). Disposition and metabolism of [14C]-amezinium metilsulfate in rats. Arzneimittel-Forschung, 38(7), 909–918. [Link] [1][26]9. Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., Marder, M. E., Kartavenka, K., Ryan, P. B., & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical reviews in analytical chemistry, 46(2), 93–105. [Link] [1][18]10. Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1–7.6.12. [Link] [23][24]11. Restek Corporation. (n.d.). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link] 12. Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., McKay, G., Miller, K. J., Patnaik, R. N., Powell, M. L., Tonelli, A., Viswanathan, C. T., & Yacobi, A. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557. [Link]
-
Zhang, Y., & Li, W. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 969, 20–26. [Link]
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility ena… [ouci.dntb.gov.ua]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Case studies: the impact of nonanalyte components on LC-MS/MS-based bioanalysis: strategies for identifying and overcoming matrix effects. | Semantic Scholar [semanticscholar.org]
- 9. Implications for Metabolite Quantification by Mass Spectrometry in the Absence of Authentic Standards - OAK Open Access Archive [oak.novartis.com]
- 10. Synthesis of hydroxylated steroid hormones via conjugate addition of a silyl-cuprate reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 12. Development of a Concise Synthesis of Ouabagenin and Hydroxylated Corticosteroid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Allantofuranone Biosynthesis and Precursor-Directed Mutasynthesis of Hydroxylated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of hydroxylated pyrrolidines by allenic cyclisation - ThalesNano [thalesnano.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. it.restek.com [it.restek.com]
- 20. Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts [mdpi.com]
- 21. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 26. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Amezinium Metilsulfate vs midodrine for treating orthostatic hypotension in preclinical models
A Guide for Researchers and Drug Development Professionals
Introduction
Orthostatic hypotension (OH), a significant drop in blood pressure upon standing, presents a considerable clinical challenge, often leading to dizziness, syncope, and an increased risk of falls. Pharmacological intervention is frequently necessary for patients with persistent symptoms. Among the therapeutic options, amezinium metilsulfate and midodrine are two sympathomimetic agents employed to manage OH. While both drugs aim to elevate blood pressure, they exhibit distinct pharmacological profiles. This guide provides an in-depth, objective comparison of this compound and midodrine in preclinical models of orthostatic hypotension, offering supporting experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Sympathomimetics
The divergent mechanisms of action of this compound and midodrine underpin their differing hemodynamic effects and potential side-effect profiles.
This compound: A Multi-Target Approach
This compound is a sympathomimetic amine with a multifaceted mechanism of action.[1][2] It enhances sympathetic tone through several concurrent pathways:
-
Norepinephrine Reuptake Inhibition: this compound blocks the reuptake of norepinephrine at synaptic junctions, thereby increasing its concentration in the synaptic cleft and prolonging its action on adrenergic receptors.[1]
-
Monoamine Oxidase (MAO) Inhibition: It inhibits the enzyme monoamine oxidase, which is responsible for the breakdown of catecholamines like norepinephrine, further contributing to elevated norepinephrine levels.[1]
-
Direct Adrenergic Receptor Stimulation: this compound also directly stimulates vascular alpha- and cardiac beta-1 adrenoceptors.[1]
This combination of effects leads to increased vascular resistance and cardiac output, resulting in an elevation of blood pressure.[1]
Midodrine: A Specific Alpha-1 Agonist
In contrast, midodrine is a prodrug that is converted to its pharmacologically active metabolite, desglymidodrine.[3][4] Desglymidodrine is a selective alpha-1 adrenergic receptor agonist.[3][4] Its primary mechanism of action is the activation of alpha-1 receptors on both arteriolar and venous vasculature. This leads to vasoconstriction, an increase in peripheral vascular resistance, and a subsequent rise in blood pressure.[3][4] Desglymidodrine has minimal to no effect on cardiac beta-adrenergic receptors.[3]
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Midodrine.
Comparative Efficacy in Preclinical Models of Orthostatic Hypotension
Direct head-to-head preclinical comparisons of this compound and midodrine are limited. However, a study in a rabbit model of chlorpromazine-induced orthostatic hypotension provides valuable comparative data.
Rabbit Model of Drug-Induced Orthostatic Hypotension
In a study utilizing urethane-anesthetized rabbits, orthostatic hypotension was induced by a combination of chlorpromazine and a 45-degree head-up tilt. The effects of midodrine (1 and 3 mg/kg, intraduodenally) were compared with this compound (10 and 30 mg/kg, intraduodenally).
| Parameter | Midodrine (3 mg/kg) | This compound (30 mg/kg) |
| Onset of Action | Significant effect observed at 25 minutes | Slower onset than midodrine |
| Amplitude of Effect | High | Lower than midodrine |
Data synthesized from a comparative study in a rabbit model of chlorpromazine-induced orthostatic hypotension.
The study concluded that midodrine had a more rapid onset of action and a greater amplitude of effect in mitigating chlorpromazine-induced orthostatic hypotension compared to this compound in this specific preclinical model. The order of onset time for the drugs tested was midodrine < etilefrine < amezinium < droxidopa. The amplitude of effect was in the order of midodrine = droxidopa > or = etilefrine > amezinium.
Dog Models of Orthostatic Hypotension
-
Midodrine: In anesthetized dogs with orthostatic hypotension induced by hexamethonium and a 30-degree head-up tilt, midodrine (0.1-0.3 mg/kg, i.v.) significantly attenuated the tilt-induced decrease in blood pressure. It also mitigated the reduction in cerebral tissue blood flow and cardiac output.
Rat Models of Orthostatic Hypotension
-
This compound: In anesthetized and pithed rats, amezinium was shown to increase arterial blood pressure and heart rate through stimulation of vascular alpha- and cardiac beta-1 adrenoceptors.[1]
-
Midodrine: In rats, intraduodenal administration of midodrine at doses of 2.5 to 20 mg/kg was effective in increasing blood pressure.
Experimental Protocols
Head-Up Tilt (HUT) Induced Orthostatic Hypotension in Rabbits
This protocol is based on the methodology used in the comparative study of midodrine and this compound.
Objective: To induce a state of orthostatic hypotension in anesthetized rabbits to compare the efficacy of pressor agents.
Materials:
-
Male Japanese White rabbits
-
Urethane solution (for anesthesia)
-
Chlorpromazine hydrochloride solution
-
Test compounds (midodrine, this compound)
-
Tilt-table for small animals
-
Arterial catheter and pressure transducer
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit with an intravenous injection of urethane.
-
Insert a catheter into the femoral artery for continuous blood pressure monitoring.
-
Insert a catheter into the duodenum for drug administration.
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
-
Induction of Orthostatic Hypotension:
-
Administer chlorpromazine (0.1 mg/kg, i.v.) to induce a hypotensive state.
-
After a stabilization period, perform a 45-degree head-up tilt for a set duration (e.g., 5 minutes).
-
Record the drop in mean arterial pressure (MAP) to confirm the induction of orthostatic hypotension.
-
-
Drug Administration and Evaluation:
-
Return the rabbit to the supine position.
-
Administer the test compound (midodrine or this compound) or vehicle intraduodenally.
-
At specified time points post-administration (e.g., 25, 40, 55, 70, 85, 100, 115, 130, 145, and 160 minutes), repeat the 45-degree head-up tilt.
-
Continuously record MAP throughout the tilt.
-
-
Data Analysis:
-
Calculate the change in MAP from the pre-tilt baseline during each tilt.
-
Compare the tilt-induced drop in MAP in the drug-treated groups to the vehicle control group.
-
The efficacy of the test compound is determined by its ability to attenuate the fall in MAP during the head-up tilt.
-
Experimental Workflow Diagram
Caption: Workflow for Comparing Drug Efficacy in a Rabbit Model of OH.
Pharmacokinetics and Safety Profile
Pharmacokinetics
| Parameter | This compound | Midodrine |
| Absorption | Rapidly absorbed after oral administration.[3] | Rapidly and almost completely absorbed orally.[5][6] |
| Bioavailability | Approximately 50-67% after oral administration.[3][7] | High (93% as desglymidodrine).[5][6] |
| Metabolism | Metabolized, with metabolites excreted predominantly by the kidneys.[3] | Prodrug, converted to the active metabolite desglymidodrine.[4][8] |
| Half-life | Terminal half-life of 9-17 hours.[3][9] | Midodrine: ~25 minutes; Desglymidodrine: ~3-4 hours.[4][8] |
| Excretion | Predominantly renal.[3] | Desglymidodrine is primarily eliminated by the kidneys.[8] |
Preclinical Safety and Toxicology
-
This compound: Preclinical safety data is less extensively documented in readily available literature. However, its sympathomimetic nature suggests a potential for cardiovascular side effects, such as hypertension and tachycardia, at higher doses. One case report has linked this compound to reversible cerebral vasoconstriction syndrome.[10] In patients with multiple system atrophy, this compound has been shown to exacerbate post-micturition residuals, indicating a risk of urinary retention.[7][11]
-
Midodrine:
Conclusion and Future Directions
Based on the available preclinical data, both this compound and midodrine demonstrate efficacy in counteracting orthostatic hypotension in animal models. Midodrine, a selective alpha-1 agonist, appears to have a more rapid onset and potentially greater amplitude of effect in a rabbit model of drug-induced OH when compared to the multi-modal acting this compound.
The choice between these agents in a research or drug development context will likely depend on the specific scientific question being addressed. Midodrine's selective mechanism makes it a useful tool for investigating the role of alpha-1 adrenergic receptors in blood pressure regulation. This compound's broader mechanism may be of interest when exploring more complex or multifactorial causes of orthostatic intolerance.
Further head-to-head preclinical studies in various animal models of orthostatic hypotension, particularly those that more closely mimic the underlying pathophysiology of the condition in humans (e.g., models of autonomic failure), are warranted. Such studies should include comprehensive hemodynamic monitoring, including effects on cerebral blood flow, and a thorough assessment of their respective safety profiles. This will provide a more complete picture of their comparative preclinical performance and better inform their potential clinical applications.
References
-
Therapeutic Goods Administration. (2021, July 16). Product Information: Midodrine Hydrochloride. Australian Government Department of Health. [Link]
-
U.S. Food and Drug Administration. (2003, September 10). Center for Drug Evaluation and Research: Midodrine Hydrochloride Tablets. [Link]
-
Health Canada. (2010, May 26). Product Monograph: Midodrine. [Link]
-
Gladigau V, et al. (1981). Pharmacokinetics of amezinium in man. European Journal of Clinical Pharmacology, 21(2), 133-141. [Link]
-
Wikipedia. (n.d.). Midodrine. Retrieved from [Link]
-
Sakakibara R, et al. (2003). This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy. Clinical Autonomic Research, 13(1), 51-53. [Link]
-
Jaehde U, et al. (1983). The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose. Arzneimittelforschung, 33(10), 1491-1497. [Link]
-
Lenke D, Gries J, Kretzschmar R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittelforschung, 31(9), 1557-1563. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Sakakibara R, et al. (2003). This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy. Clinical Autonomic Research, 13(1), 51-53. [Link]
-
Kurihara J, et al. (2000). Effect of midodrine on chlorpromazine-induced orthostatic hypotension in rabbits: comparison with amezinium, etilefrine and droxidopa. Biological & Pharmaceutical Bulletin, 23(12), 1445-1449. [Link]
-
Pittner H, Stormann H, Enzenhofer R. (1977). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittelforschung, 27(8), 1486-1493. [Link]
-
Yamazaki R, Tsuchida K, Aihara H. (1987). Effects of midodrine on experimentally induced postural hypotension and venous pooling in dogs. Research Communications in Chemical Pathology and Pharmacology, 58(3), 323-337. [Link]
-
PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ProAmatine (midodrine hydrochloride) Tablets. [Link]
-
Koge J, et al. (2015). Diffuse cerebrovascular dilation: Case report of this compound-induced reversible cerebral vasoconstriction syndrome. Cephalalgia, 35(14), 1319-1322. [Link]
Sources
- 1. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Effect of midodrine on chlorpromazine-induced orthostatic hypotension in rabbits: comparison with amezinium, etilefrine and droxidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. umbrex.com [umbrex.com]
- 10. researchgate.net [researchgate.net]
- 11. tlcstandards.com [tlcstandards.com]
A Comparative Guide for the Bench: Dissecting the Mechanisms of Amezinium Metilsulfate and Droxidopa
Authored for the Drug Development Professional: A Deep Dive into Two Distinct Approaches for Hypotension
In the pursuit of novel therapeutics for hypotensive disorders, a nuanced understanding of existing pharmacological agents is paramount. Amezinium metilsulfate and droxidopa, while both aimed at elevating blood pressure, offer a study in contrasting mechanisms. This guide provides a detailed comparative analysis of their modes of action, supported by experimental frameworks, to inform researchers and scientists in the field of drug development.
Section 1: Core Mechanisms of Action - A Tale of Two Pathways
The fundamental distinction between this compound and droxidopa lies in their interaction with the sympathetic nervous system. One enhances the existing signaling cascade, while the other provides the raw material for the primary neurotransmitter.
This compound: The Sympathetic Potentiator
This compound is a sympathomimetic agent that functions through a multifaceted mechanism to amplify the effects of endogenous norepinephrine.[1][2] Its actions include:
-
Inhibition of Norepinephrine Reuptake: By blocking the norepinephrine transporter (NET), this compound increases the concentration and prolongs the duration of action of norepinephrine in the synaptic cleft.[2][3]
-
Monoamine Oxidase (MAO) Inhibition: It also inhibits the enzyme monoamine oxidase, which is responsible for the degradation of catecholamines like norepinephrine.[2][3] This leads to an increase in the presynaptic stores of norepinephrine available for release.
-
Increased Norepinephrine Release: Some evidence suggests that this compound can also increase the release of norepinephrine from sympathetic nerve endings.[1][2]
This combination of effects results in a sustained increase in adrenergic stimulation, leading to vasoconstriction and an elevation in blood pressure.[2]
Droxidopa: The Norepinephrine Prodrug
Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), takes a more direct, yet fundamentally different, approach.[4] It is a synthetic amino acid precursor that is converted into norepinephrine in the body.[5][6]
-
Enzymatic Conversion: Following oral administration, droxidopa is metabolized by the enzyme L-aromatic amino acid decarboxylase (AADC) to form norepinephrine.[6][7] This conversion occurs in both the central and peripheral nervous systems.[6]
-
Direct Adrenergic Agonism: The newly synthesized norepinephrine then acts as a direct agonist at α- and β-adrenergic receptors, mimicking the natural physiological response to increase vascular tone and blood pressure.[4]
This mechanism makes droxidopa particularly useful in conditions where there is a deficiency in norepinephrine production, such as neurogenic orthostatic hypotension (nOH).[8][9]
(Caption) Figure 1: Divergent Paths to Vasoconstriction. A diagram illustrating the distinct molecular mechanisms of this compound and Droxidopa.
Section 2: Comparative Pharmacodynamics - A Data-Driven Perspective
The differing mechanisms of this compound and droxidopa give rise to distinct pharmacodynamic profiles. The following table provides a comparative summary based on available data.
| Parameter | This compound | Droxidopa | Rationale & Significance |
| Primary Target | Norepinephrine Transporter (NET), Monoamine Oxidase (MAO)[2][3] | L-Aromatic Amino Acid Decarboxylase (AADC)[6][7] | This highlights the indirect, potentiating action of amezinium versus the direct precursor role of droxidopa. |
| Onset of Action | Relatively rapid[2] | Slower, dependent on enzymatic conversion[8] | Droxidopa's effect is contingent on its metabolism, leading to a more gradual onset of action. |
| Dependence on Neuronal Activity | High | Low | Amezinium's efficacy is tied to the existing release of norepinephrine, while droxidopa provides the substrate for its synthesis. |
| Clinical Application Focus | General hypotension, orthostatic hypotension[2][10] | Neurogenic orthostatic hypotension (nOH)[8][9] | Droxidopa is specifically indicated for conditions with impaired norepinephrine synthesis. |
Section 3: Experimental Protocols for Mechanistic Validation
To rigorously assess the mechanisms of these compounds, specific in vitro and ex vivo assays are essential. The following protocols provide a framework for such investigations.
Protocol: Norepinephrine Transporter (NET) Inhibition Assay
Objective: To determine the inhibitory potency of this compound on the human norepinephrine transporter.
Methodology:
-
Cell Line: Utilize a human cell line endogenously expressing the norepinephrine transporter, such as the neuroblastoma cell line SK-N-BE(2)C.[11]
-
Radioligand Uptake: Culture the cells in a 24-well format.
-
Assay Conditions: Pre-incubate the cells with varying concentrations of this compound.
-
Initiate Uptake: Add a fixed concentration of [³H]-norepinephrine to initiate the uptake process.[11]
-
Termination and Lysis: After a defined incubation period, terminate the uptake by washing with ice-cold buffer and lyse the cells.
-
Quantification: Measure the amount of [³H]-norepinephrine taken up by the cells using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the drug concentration.
(Caption) Figure 2: NET Inhibition Assay Workflow. A schematic representation of the experimental steps to quantify NET inhibition.
Protocol: Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
Objective: To measure the conversion of droxidopa to norepinephrine by AADC in a biological matrix.
Methodology:
-
Sample Preparation: Use plasma or tissue homogenates as the source of the AADC enzyme.[12]
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme source, pyridoxal-5-phosphate (a necessary cofactor), and droxidopa as the substrate.[13]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the enzymatic conversion.[13]
-
Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid, which precipitates the proteins.[13]
-
Product Quantification: Centrifuge the mixture and analyze the supernatant for the newly formed norepinephrine using a sensitive analytical method like High-Performance Liquid Chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Quantify the amount of norepinephrine produced to determine the AADC activity.
(Caption) Figure 3: AADC Activity Assay Workflow. A flowchart outlining the procedure for measuring the enzymatic conversion of droxidopa.
Section 4: Implications for Drug Development
The distinct mechanisms of this compound and droxidopa have significant implications for therapeutic strategies in hypotensive disorders.
-
Targeted Patient Populations: Droxidopa's mechanism as a norepinephrine precursor makes it a logical choice for patients with a confirmed or suspected deficiency in norepinephrine synthesis. In contrast, this compound may be more beneficial in patients with intact norepinephrine synthesis but dysregulated reuptake or degradation.
-
Combination Therapies: The potential for synergistic effects with other agents should be considered. For example, combining droxidopa with a peripheral AADC inhibitor could potentially enhance its central effects, though this would require careful investigation.
-
Future Directions: The development of novel agents could focus on more selective NET inhibitors or compounds with a balanced profile of reuptake and MAO inhibition to optimize efficacy and minimize side effects.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Droxidopa 200mg Capsules. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
- Palma, J. A., & Kaufmann, H. (2014). Droxidopa in neurogenic orthostatic hypotension. Clinical Autonomic Research, 24(Suppl 1), 23–28.
-
Patsnap Synapse. (2024, June 14). What is Droxidopa used for? Retrieved from [Link]
- Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9), 1559–1565.
-
Wikipedia. (n.d.). Droxidopa. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Kaufmann, H. (2008). L-dihydroxyphenylserine (Droxidopa): a new therapy for neurogenic orthostatic hypotension: the US experience. Clinical Autonomic Research, 18(Suppl 1), 19–24.
- Kita, K., & Hirayama, K. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Neurology, 38(7), 1141–1143.
- Kretzschmar, R., Gries, J., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9), 1566–1571.
-
GlobalRx. (n.d.). Clinical Profile of Droxidopa 200mg Capsule: Essential Insights for Medical Buyers. Retrieved from [Link]
- Kita, K., & Hirayama, K. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Neurology, 38(7), 1141–1143.
-
Patsnap Synapse. (n.d.). This compound. Retrieved from [Link]
- Biaggioni, I., Freeman, R., Mathias, C. J., Low, P., Hewitt, L. A., & Kaufmann, H. (2015). Droxidopa in neurogenic orthostatic hypotension. Annals of Neurology, 77(5), 780–787.
- Roth, B. L., & Carroll, F. I. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 552–558.
- Kaufmann, H., Freeman, R., Biaggioni, I., Low, P., Pedder, S., Hewitt, L. A., Mauney, J., Feirtag, M., & Mathias, C. J. (2014). Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 83(15), 1366–1373.
- Chen, J., Tang, Y., & Dashtipour, K. (2017). A Network Meta-analysis of Droxidopa and Midodrine for the Treatment of Neurogenic Orthostatic Hypotension (P1.042). Neurology, 88(16 Supplement).
- van der Velden, W. J. C., Mulder-Krieger, T., Heitman, L. H., & IJzerman, A. P. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290.
- Monostori, P., Klinke, G., & Heales, S. J. R. (2020). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta, 510, 584–588.
- Mastrorilli, C., Tummolo, A., Quarta, A., Schena, F. P., & Papadia, F. (2021). Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies. Brain, 144(3), 897–913.
- Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Husebye, E. S., Söderbergh, A., & Kämpe, O. (1997). Inhibition of aromatic l-amino acid decarboxylase activity by human autoantibodies. Clinical and Experimental Immunology, 109(2), 329–335.
- Lovenberg, W., Weissbach, H., & Udenfriend, S. (1962). Aromatic L-Amino Acid Decarboxylase. Journal of Biological Chemistry, 237(1), 89–93.
- Rothman, R. B., & Baumann, M. H. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 2(3), 224–252.
-
RxWiki. (2013, November 17). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic L-amino acid decarboxylase. Retrieved from [Link]
- Khan, A., & Okun, M. S. (2023).
- Skym, K. M., Sullivan, C., Kock, K., & Raj, S. R. (2020). Real-world droxidopa or midodrine treatment persistence in patients with neurogenic orthostatic hypotension or orthostatic hypotension. Autonomic Neuroscience, 225, 102659.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Droxidopa - Wikipedia [en.wikipedia.org]
- 5. Articles [globalrx.com]
- 6. What is Droxidopa used for? [synapse.patsnap.com]
- 7. Articles [globalrx.com]
- 8. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Droxidopa in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Cross-Validation of Amezinium Metilsulfate Bioanalytical Methods
In the globalized landscape of pharmaceutical development, the transfer of bioanalytical methods between laboratories is a frequent and critical undertaking. Ensuring data concordance across different sites is paramount for the integrity of pharmacokinetic (PK) and toxicokinetic studies that underpin regulatory submissions.[1] This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Amezinium Metilsulfate, a sympathomimetic agent used to treat hypotension.[2][3] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights to navigate the complexities of inter-laboratory method validation.
The Imperative of Cross-Validation: Ensuring Data Comparability
Cross-validation is the process of demonstrating that two or more laboratories, or two or more different methods, can produce comparable data.[4][5] This is not merely a procedural formality but a scientific necessity mandated by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] The primary objective is to ensure that data generated across different analytical sites can be reliably combined or compared within a single study or across multiple studies.[4] For a compound like this compound, where accurate quantification in biological matrices such as plasma or urine is crucial for assessing its pharmacokinetic profile, robust cross-validation is non-negotiable.[8][9][10][11]
Selecting the Optimal Bioanalytical Method for this compound
The choice of analytical technique is a foundational decision that influences the entire validation process. For this compound, several methods are available, each with distinct advantages and limitations.
| Method | Principle | Key Advantages | Key Disadvantages |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | Considered the 'gold standard' for small molecule bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[12][13] | Higher instrument cost and requires specialized operator expertise. |
| HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) | Separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance. | Lower cost, robust, and widely available instrumentation.[14][15] | Lower sensitivity and selectivity compared to LC-MS/MS, making it more susceptible to matrix interferences.[16] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | An immunological assay that utilizes the specific binding of an antibody to the target antigen. | High-throughput capabilities and often requires less extensive sample preparation.[17] | Potential for cross-reactivity with structurally similar compounds and may have a more limited dynamic range. |
Given its superior performance characteristics for quantitative bioanalysis, this guide will focus on the cross-validation of an LC-MS/MS method .
A Step-by-Step Protocol for Inter-Laboratory Cross-Validation
The following protocol outlines a robust workflow for the cross-validation of an LC-MS/MS method for this compound between an originating and a receiving laboratory.
Figure 1: A detailed workflow for the inter-laboratory cross-validation of a bioanalytical method.
Part 1: The Planning and Protocol Development Phase
The success of a cross-validation study hinges on meticulous planning and a clearly defined protocol agreed upon by both laboratories.
-
Establishment of a Joint Cross-Validation Protocol: This document should serve as the single source of truth for the study. It must detail:
-
A comprehensive description of the LC-MS/MS method.
-
The specific quality control (QC) sample concentrations to be used.
-
The number of replicates and analytical runs.
-
A pre-defined set of acceptance criteria. Regulatory guidance suggests that for a cross-validation to be successful, the mean concentration at each QC level from the receiving laboratory should be within ±15% of the mean concentration from the originating laboratory.[6][7]
-
-
Preparation and Logistics of QC Samples:
-
The originating laboratory is responsible for preparing a single batch of QC samples at a minimum of three concentration levels (low, medium, and high) in the relevant biological matrix.
-
Aliquots of these QC samples are then shipped to the receiving laboratory under appropriate temperature-controlled conditions (e.g., on dry ice) to maintain sample integrity.
-
Part 2: The Execution Phase at Both Laboratories
Both laboratories will analyze the same set of QC samples to generate comparative data.
-
Analysis at the Originating Laboratory: The originating lab should perform a pre-specified number of analytical runs on the QC samples to establish a robust baseline dataset.
-
Analysis at the Receiving Laboratory: Upon receipt, the receiving laboratory will analyze the QC samples using the same analytical method and the agreed-upon protocol.
Part 3: Data Analysis and Reporting
This final phase involves a statistical comparison of the data from both laboratories to determine if the pre-defined acceptance criteria have been met.
-
Statistical Evaluation: The mean concentration, precision (%CV), and accuracy (%Bias) for each QC level should be calculated for both laboratories. The percentage difference between the mean concentrations from the two labs is then determined.
-
Investigation of Discrepancies: If the acceptance criteria are not met, a thorough investigation into the potential causes is mandatory. This could involve a review of sample handling procedures, instrument performance, and data processing parameters.
The Scientific Rationale Behind Key Protocol Steps
-
Why use a single batch of QCs prepared by one laboratory? This approach minimizes variability that could arise from differences in the preparation of standards and QCs between the two sites, ensuring that both labs are analyzing identical samples.
-
Why is a pre-defined acceptance criterion crucial? Establishing acceptance criteria a priori removes subjectivity from the evaluation of the results and ensures a clear, objective outcome for the study.[18]
-
Why is it important to document everything? Thorough documentation is a cornerstone of good laboratory practice (GLP) and is essential for regulatory review. It provides a complete and traceable record of the entire cross-validation process.
Conclusion: Upholding Data Integrity Across Laboratories
The cross-validation of bioanalytical methods is a critical step in ensuring the reliability and comparability of data in multi-site clinical and preclinical studies. By adhering to a well-structured protocol, understanding the scientific principles behind the experimental design, and maintaining open communication between laboratories, researchers can confidently transfer analytical methods while upholding the highest standards of data integrity. This rigorous approach is fundamental to the successful development of new therapeutics and their approval by regulatory agencies worldwide.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Findlay, J. W., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
- Tanaka, E., et al. (1995).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Patsnap. (2024). What is the mechanism of this compound? [Link]
-
IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]
-
Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]
-
Walsh Medical Media. (2011). Analytical Validation of Ameziniummetilsulfate by HPLC in Human Blood Plasma from Uremia Patient Treated by Dialysis. [Link]
- Gladigau, V., et al. (1981). Pharmacokinetics of amezinium in man. Arzneimittelforschung, 31(9a), 1641-1652.
- Brode, E., et al. (1983). The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose. Arzneimittelforschung, 33(10), 1491-1497.
- Kaumeier, S., et al. (1981). Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Arzneimittelforschung, 31(9a), 1653-1657.
-
Bioanalysis Zone. (n.d.). LC-MS. [Link]
-
Bioanalysis Zone. (eBook). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
- MDPI. (2020). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Molecules, 25(22), 5343.
-
BOC Sciences. (n.d.). Amezinium methylsulfate CAS NO.30578-37-1. [Link]
Sources
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Disposition and metabolism of [14C]-amezinium metilsulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. labs.iqvia.com [labs.iqvia.com]
A Head-to-Head Comparison of Amezinium Metilsulfate and Etilefrine on Blood Pressure
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the management of hypotensive states, sympathomimetic agents are a cornerstone of therapy. Among these, Amezinium Metilsulfate and Etilefrine are two prominent molecules utilized to elevate blood pressure. While both achieve this outcome, their distinct pharmacological profiles dictate their suitability for different clinical and research contexts. This guide provides an in-depth, head-to-head comparison of their mechanisms, pharmacodynamics, and pharmacokinetic properties, supported by experimental data and protocols to inform researchers and drug development professionals.
Introduction: The Clinical Challenge of Hypotension
Orthostatic and other forms of hypotension present a significant clinical challenge, leading to symptoms like dizziness and syncope that impair quality of life. The therapeutic goal is to restore adequate blood pressure without inducing excessive supine hypertension or other adverse cardiovascular effects. This compound and Etilefrine are two sympathomimetic drugs that address this need through different, albeit related, mechanisms of action. This comparative analysis will dissect their pharmacological nuances to provide a clear basis for experimental design and clinical application.
Mechanism of Action: A Tale of Two Sympathomimetics
While both drugs enhance adrenergic signaling, their molecular targets and pathways differ significantly. Etilefrine is a direct-acting sympathomimetic, whereas this compound exhibits a more complex, multi-faceted mechanism.
Etilefrine acts as a direct agonist on adrenergic receptors.[1][2] Its primary activity is on:
-
α1-Adrenergic Receptors: Found on vascular smooth muscle, stimulation of these receptors leads to vasoconstriction, which increases peripheral vascular resistance and elevates blood pressure.[2][3][4]
-
β1-Adrenergic Receptors: Located predominantly in the heart, their activation increases heart rate (positive chronotropic effect) and the force of contraction (positive inotropic effect), thereby boosting cardiac output.[2][3][4]
This compound has a more complex, indirect, and direct mechanism of action.[5]
-
Norepinephrine Reuptake Inhibition: It blocks the reuptake of norepinephrine from the synaptic cleft, increasing its availability to stimulate postsynaptic adrenergic receptors.[5][6][7]
-
Increased Norepinephrine Release: It promotes the release of norepinephrine from presynaptic nerve terminals.[6]
-
Direct Receptor Agonism: It has a direct, albeit less potent, agonistic effect on both alpha and beta-adrenergic receptors.[5][8]
-
Monoamine Oxidase (MAO) Inhibition: this compound inhibits MAO, the enzyme that degrades norepinephrine within the neuron, further increasing the amount of norepinephrine available for release.[5][6][7][9]
This multifaceted action suggests that this compound's effect is highly dependent on the functional integrity of the sympathetic nervous system to provide the endogenous norepinephrine it modulates.
The following diagram illustrates the distinct mechanisms by which Etilefrine and this compound influence the adrenergic synapse to ultimately increase blood pressure.
Caption: Comparative signaling pathways of this compound and Etilefrine.
Pharmacodynamic Comparison: Effects on Cardiovascular Parameters
Direct comparative studies provide the most valuable insights. A study in urethane-anesthetized rabbits investigated the effects of both drugs on chlorpromazine-induced orthostatic hypotension.[10] While both were effective at higher doses, their profiles differed.
| Parameter | This compound | Etilefrine | Reference |
| Primary Effect | Increased systolic and diastolic blood pressure, positive inotropic effect.[11][12] | Increased systolic and diastolic blood pressure, increased heart rate and cardiac output.[2][13] | [2][11][12][13] |
| Onset of Action | Slower onset compared to Etilefrine.[10] | Rapid onset of action.[10] | [10] |
| Amplitude of Effect | Lower amplitude in mitigating induced hypotension compared to Etilefrine in a preclinical model.[10] | Greater or equal amplitude of effect compared to Amezinium in the same model.[10] | [10] |
| Heart Rate | Can cause a reflex fall in heart rate due to a significant rise in blood pressure.[11] | Directly increases heart rate via β1-receptor stimulation.[2][3] | [2][3][11] |
| Inotropic Effect | Demonstrates a clear positive inotropic (contractility-enhancing) effect.[11][12] | Also has a positive inotropic effect via β1-receptor stimulation.[3][4] | [3][4][11][12] |
A study in healthy volunteers using passive upright tilt showed that intravenous amezinium maintained a higher systolic blood pressure with a smaller increase in heart rate compared to control.[14] This suggests a potent vasoconstrictive effect that overrides the need for a significant compensatory heart rate increase.
Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME properties of a drug are critical for determining its dosing regimen and duration of effect.
| Parameter | This compound | Etilefrine | Reference |
| Bioavailability (Oral) | ~50-67%[15] | ~50-55%[1][16] | [1][15][16] |
| Time to Peak (Tmax) | 1.2 to 2.4 hours[17] | ~30 minutes[1][18] | [1][17][18] |
| Elimination Half-life (t½) | Long: 9 to 17 hours[15][19] | Short: ~2.5 hours[1][13] | [1][13][15][19] |
| Metabolism | Predominantly renal excretion of the parent drug and its metabolites.[15] | Extensive first-pass metabolism, primarily through conjugation (sulfation).[1][13][16] | [1][13][15][16] |
| Excretion | ~77% of an IV dose is excreted unchanged in urine.[17] | ~80% of dose excreted in urine, but mostly as conjugates (73% after oral dose).[1][13] | [1][13][17] |
Key Insight: The most striking difference is the elimination half-life. This compound's long half-life allows for less frequent dosing compared to Etilefrine's short half-life, which may necessitate more frequent administration to maintain stable blood pressure.
Experimental Protocol: Evaluating Pressor Agents in a Rodent Model
To conduct a head-to-head comparison of novel pressor agents, a robust and reproducible experimental model is essential. The following protocol outlines a standard methodology for assessing blood pressure changes in anesthetized rats.
Objective: To determine and compare the dose-dependent effects of this compound and Etilefrine on mean arterial pressure (MAP) and heart rate (HR).
Materials:
-
Male Wistar rats (300-350g)
-
Anesthetic (e.g., Urethane or Pentobarbitone)
-
Saline (0.9% NaCl)
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Catheters (e.g., PE-50 tubing)
-
Surgical instruments
-
This compound and Etilefrine solutions of known concentrations
Methodology:
-
Animal Preparation & Anesthesia:
-
Anesthetize the rat via intraperitoneal injection of the chosen anesthetic. The choice of anesthetic is critical; it should provide stable anesthesia with minimal impact on cardiovascular reflexes.
-
Ensure a stable plane of anesthesia is achieved, confirmed by the absence of a pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
-
Surgical Cannulation:
-
Perform a tracheotomy to ensure a patent airway.
-
Isolate the right carotid artery and insert a catheter filled with heparinized saline. This catheter will be connected to a pressure transducer to continuously monitor blood pressure.
-
Isolate the left jugular vein and insert a catheter for intravenous drug administration. This route ensures immediate and complete bioavailability of the test compounds.[20]
-
-
Stabilization & Baseline Recording:
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Record baseline MAP and HR for a continuous 15-minute period to ensure stability.
-
-
Drug Administration:
-
Administer a bolus of vehicle (saline) to serve as a control.
-
Administer increasing doses of either this compound or Etilefrine intravenously. A typical experimental design would involve separate groups of animals for each drug.
-
Allow sufficient time between doses for blood pressure to return to baseline, establishing the duration of action for each dose.
-
-
Data Acquisition and Analysis:
-
Continuously record MAP and HR throughout the experiment.
-
Calculate the change in MAP (ΔMAP) and HR (ΔHR) from baseline for each dose.
-
Plot dose-response curves for both drugs to compare their potency (ED50) and efficacy (Emax).
-
Caption: Workflow for in-vivo blood pressure assessment in rats.
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and Etilefrine, two important agents for managing hypotension.
-
Etilefrine is a direct-acting α/β agonist with a rapid onset and short duration of action. Its straightforward pharmacology makes it a predictable agent for acute management.
-
This compound is a multi-target agent with indirect and direct sympathomimetic effects, characterized by a slower onset but a significantly longer half-life. This profile may be advantageous for chronic oral therapy.
The choice between these agents in a research or clinical setting depends on the desired onset, duration, and the patient's underlying sympathetic function. Preclinical data suggests Etilefrine may have a greater amplitude of effect in certain models, while Amezinium's pharmacokinetic profile is suited for maintenance therapy.[10]
Future research should focus on direct, randomized controlled clinical trials comparing the two drugs in specific hypotensive populations, such as neurogenic orthostatic hypotension, to fully elucidate their relative efficacy and safety profiles.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? [Online]. Available: [Link]
-
PubMed. (n.d.). Pharmacokinetics of amezinium in man. [Online]. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism of Action of Etilefrine Hydrochloride in Hypotension Management. [Online]. Available: [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for? [Online]. Available: [Link]
-
PubMed. (n.d.). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. [Online]. Available: [Link]
-
medtigo. (n.d.). etilefrine | Dosing & Uses. [Online]. Available: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Etilefrine Hydrochloride? [Online]. Available: [Link]
-
PubMed. (n.d.). The physiological disposition of etilefrine in man. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Etilefrine. [Online]. Available: [Link]
-
PubMed. (n.d.). The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose. [Online]. Available: [Link]
-
Patsnap Synapse. (2024, June 14). What is Etilefrine Hydrochloride used for? [Online]. Available: [Link]
-
PubMed. (n.d.). Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. [Online]. Available: [Link]
-
PubMed. (n.d.). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. [Online]. Available: [Link]
-
Wikipedia. (n.d.). This compound. [Online]. Available: [Link]
-
PubMed. (n.d.). Cardiovascular effects of amezinium in humans during passive upright tilt in comparison with norfenefrine and dihydroergotamine. [Online]. Available: [Link]
-
PubMed. (n.d.). Haemodynamic effects of amezinium in man. [Online]. Available: [Link]
-
PubMed. (n.d.). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. [Online]. Available: [Link]
-
PubMed. (n.d.). Effect of midodrine on chlorpromazine-induced orthostatic hypotension in rabbits: comparison with amezinium, etilefrine and droxidopa. [Online]. Available: [Link]
-
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Online]. Available: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of midodrine on chlorpromazine-induced orthostatic hypotension in rabbits: comparison with amezinium, etilefrine and droxidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemodynamic effects of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etilefrine - Wikipedia [en.wikipedia.org]
- 14. Cardiovascular effects of amezinium in humans during passive upright tilt in comparison with norfenefrine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
A Comparative Analysis of the Selectivity Profile of Amezinium Metilsulfate Against Other Monoamine Oxidase Inhibitors
Introduction: The Critical Role of Selectivity in Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of mitochondrial-bound enzymes pivotal in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them crucial targets for therapeutic intervention in a spectrum of neurological and psychiatric disorders. The selectivity of a drug for either MAO-A or MAO-B is a determining factor in its therapeutic application and safety profile. This guide provides a comprehensive comparison of the selectivity profile of Amezinium Metilsulfate with other prominent MAO inhibitors, supported by experimental data and detailed methodologies.
This compound is a sympathomimetic agent primarily utilized for its antihypotensive properties.[1][2] Its mechanism of action is multifaceted, involving the inhibition of norepinephrine and dopamine reuptake, direct agonism at adrenergic receptors, and the inhibition of monoamine oxidase.[1][3] This guide will focus on the latter aspect, providing a detailed comparison of its MAO inhibitory profile against a panel of well-characterized MAO inhibitors.
Pharmacological Profile of this compound
This compound acts as a reversible inhibitor of monoamine oxidase.[4] Biochemical investigations have revealed a preferential inhibition of MAO-A over MAO-B. Specifically, in vitro studies using rat heart homogenate (a source rich in MAO-A) and liver homogenate (a source rich in MAO-B) have determined the inhibition constants (Ki) for this compound. The Ki for MAO-A was found to be 3 x 10⁻⁶ mol/L, while the Ki for MAO-B was 3 x 10⁻⁴ mol/L.[4] This hundred-fold difference in inhibitory potency underscores its selectivity for the MAO-A isoform. This preferential inhibition of MAO-A contributes to its overall sympathomimetic effect by increasing the synaptic availability of norepinephrine and serotonin.
Comparative Selectivity Profiles of MAO Inhibitors
The therapeutic utility and risk profile of an MAO inhibitor are intrinsically linked to its selectivity and reversibility. The following sections detail the profiles of key comparator MAOIs, categorized by their selectivity and mechanism of action.
Non-Selective Irreversible Inhibitors
These agents inhibit both MAO-A and MAO-B permanently and were among the first generation of MAOIs developed.
-
Phenelzine: A hydrazine derivative that irreversibly inhibits both MAO-A and MAO-B.[3][5][6][7] This non-selective action leads to broad increases in monoamine levels but also carries a higher risk of dietary and drug interactions.[3][5]
-
Tranylcypromine: A non-hydrazine, irreversible inhibitor of both MAO-A and MAO-B.[8] It is structurally related to amphetamine and possesses some sympathomimetic activity.
Selective Irreversible Inhibitors
These inhibitors show a preference for one MAO isoform and bind to it irreversibly.
-
Clorgyline: A potent and highly selective irreversible inhibitor of MAO-A.[9] Its high selectivity makes it a valuable research tool for studying the specific functions of MAO-A.
-
Selegiline (L-deprenyl): At lower doses, selegiline is a selective irreversible inhibitor of MAO-B.[9] This selectivity for MAO-B makes it a cornerstone in the treatment of Parkinson's disease, as it primarily increases dopamine levels. However, at higher doses, its selectivity is lost, and it also inhibits MAO-A.[10][11]
-
Pargyline: An irreversible MAO inhibitor with a preference for MAO-B.[1][4][7][12]
Selective Reversible Inhibitors (RIMAs)
This newer class of MAOIs offers a safer alternative to irreversible inhibitors due to their reversible binding and selectivity.
-
Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA).[12][13][14][15][16][17] Its reversible nature allows tyramine from dietary sources to displace the drug from MAO-A, significantly reducing the risk of the "cheese effect" (hypertensive crisis) associated with irreversible MAO-A inhibition.[13][15]
Quantitative Comparison of Inhibitory Potency and Selectivity
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 or Ki value for MAO-B to that of MAO-A (SI = IC50/Ki MAO-B / IC50/Ki MAO-A). A higher SI value indicates greater selectivity for MAO-A.
| Inhibitor | Class | MAO-A IC50/Ki (µM) | MAO-B IC50/Ki (µM) | Selectivity Index (MAO-B/MAO-A) | Reversibility |
| This compound | Selective MAO-A | 3 (Ki) [4] | 300 (Ki) [4] | 100 | Reversible [4] |
| Phenelzine | Non-Selective | Data varies | Data varies | ~1 | Irreversible[3][5] |
| Tranylcypromine | Non-Selective | 2.3 (IC50) | 0.95 (IC50) | ~0.41 | Irreversible[8] |
| Clorgyline | Selective MAO-A | 0.0012 (IC50)[3] | 1.9 (IC50)[3] | 1583 | Irreversible[3][9] |
| Selegiline | Selective MAO-B | >10 (at low doses) | 0.011 (IC50) | <0.0011 | Irreversible[9] |
| Pargyline | Selective MAO-B | 13 (Ki)[1][4][7][12] | 0.5 (Ki)[1][4][7][12] | 0.038 | Irreversible[1][4][7][12] |
| Moclobemide | Selective MAO-A | ~0.2 | >10 | >50 | Reversible[12][13][14][15][16][17] |
Experimental Protocol: In Vitro Determination of MAO Inhibitory Activity
The following protocol outlines a robust and widely used fluorometric assay for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B. The assay is based on the oxidative deamination of the non-fluorescent substrate kynuramine to the highly fluorescent product 4-hydroxyquinoline.[1][2][4][10][18][19]
Causality Behind Experimental Choices
-
Choice of Substrate (Kynuramine): Kynuramine is a non-selective substrate for both MAO-A and MAO-B, allowing for the direct comparison of inhibitory activity against both isoforms under identical assay conditions.[1][2][19] The formation of a fluorescent product provides a sensitive and continuous measure of enzyme activity.
-
Recombinant Human MAO Enzymes: The use of purified recombinant human MAO-A and MAO-B ensures a clean and specific system, free from confounding activities present in tissue homogenates.
-
Inclusion of Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B) are included as highly potent and selective inhibitors to validate the assay's performance and provide a benchmark for comparison.[18]
-
Pre-incubation Step: For irreversible inhibitors, a pre-incubation step of the enzyme with the inhibitor is crucial to allow for time-dependent inactivation of the enzyme. For reversible inhibitors like this compound, this step helps to ensure that the binding equilibrium is reached before initiating the reaction.[1]
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Prepare working solutions of recombinant human MAO-A and MAO-B in assay buffer. The optimal concentration should be determined empirically to yield a robust fluorescent signal within the linear range of the assay.
-
Substrate Solution: Prepare a stock solution of kynuramine dihydrobromide in water and dilute to the desired final concentration in assay buffer (typically at or below the Km value for each enzyme).
-
Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compound (e.g., this compound) and positive controls (Clorgyline, Selegiline) in DMSO. Perform serial dilutions in assay buffer to generate a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well of a black, opaque 96-well microplate. Include wells with assay buffer only for blank measurements.
-
Add 25 µL of the serially diluted test compound or positive control to the respective wells. For control wells (100% activity), add 25 µL of assay buffer containing the same final concentration of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (Excitation: ~320 nm, Emission: ~405 nm) kinetically over 20-30 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all experimental wells.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[20][21][22][23][24]
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of MAO Inhibition
Caption: MAO inhibition increases neurotransmitter availability.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining MAO inhibitor IC50 values.
Conclusion
This compound demonstrates a clear and significant selectivity for the inhibition of MAO-A over MAO-B, with a selectivity index of approximately 100. This profile, coupled with its reversible mechanism of action, positions it distinctly among the broader class of MAO inhibitors. The provided comparative data and experimental protocol offer a robust framework for researchers to further investigate and contextualize the pharmacological properties of this compound and other novel MAO inhibitors. Understanding the nuances of selectivity is paramount for the rational design and development of safer and more effective therapeutic agents targeting the monoamine oxidase system.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenelzine - Wikipedia [en.wikipedia.org]
- 6. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 11. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 12. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 13. Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moclobemide - Humanitas.net [humanitas.net]
- 15. Moclobemide - Wikipedia [en.wikipedia.org]
- 16. Inhibition of monoamine oxidase by moclobemide: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 23. IC50 Calculator | AAT Bioquest [aatbio.com]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the vasoconstrictor effects of Amezinium Metilsulfate and noradrenaline
A Comparative Analysis of Vasoconstrictor Effects: Amezinium Metilsulfate vs. Noradrenaline
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparative analysis of the vasoconstrictor properties of this compound and the endogenous catecholamine, noradrenaline. Designed for researchers, scientists, and professionals in drug development, this document delves into their distinct mechanisms of action, presents supporting experimental data from human studies, and outlines the protocols used to derive these findings. Our objective is to offer a clear, evidence-based comparison to inform research and development in cardiovascular pharmacology.
Introduction: Two Approaches to Vasoconstriction
Maintaining vascular tone is critical for regulating blood pressure. Pharmacological intervention to manage hypotension often involves agents that induce vasoconstriction. This guide examines two such agents: noradrenaline, the primary neurotransmitter of the sympathetic nervous system, and this compound, a synthetic sympathomimetic drug.
-
Noradrenaline (Norepinephrine) is an endogenous catecholamine that acts as a potent, direct-acting vasoconstrictor.[1] It is released from sympathetic nerve endings and the adrenal medulla, playing a vital role in the "fight-or-flight" response.[1] Clinically, it is a first-line vasopressor for treating acute hypotensive states and shock.[1]
-
This compound is a sympathomimetic amine used primarily to manage chronic hypotensive conditions, such as orthostatic hypotension.[2][3] Unlike noradrenaline, it exerts its effects predominantly through an indirect mechanism, amplifying the action of endogenous noradrenaline.[2][4]
This comparative study will elucidate the fundamental differences in their pharmacological profiles, supported by quantitative data and detailed experimental methodologies.
Comparative Mechanism of Action
The vasoconstrictor effects of noradrenaline and this compound originate from fundamentally different interactions with the sympathetic nervous system.
Noradrenaline: The Direct Agonist
Noradrenaline functions as a peripheral vasoconstrictor by directly binding to and activating adrenergic receptors on the surface of vascular smooth muscle cells.[5][6] Its primary action is mediated through:
-
α1-Adrenergic Receptors: Noradrenaline has a high affinity for α1 receptors. Activation of these G-protein coupled receptors initiates a signaling cascade involving phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum and an influx of extracellular Ca2+, causing smooth muscle contraction and vasoconstriction.[1]
-
β1-Adrenergic Receptors: While its primary vasoconstrictor effect is α1-mediated, noradrenaline also stimulates β1 receptors, primarily in the heart, leading to positive inotropic and chronotropic effects.[5][6]
The effect of noradrenaline is terminated by its reuptake into the presynaptic neuron or by enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][6]
Caption: this compound's indirect mechanism of action.
Comparative Vasoconstrictor Effects: Experimental Data
A human clinical study by Harada et al. (1998) provides direct comparative data on how this compound affects vasoconstrictor responses to both endogenous sympathetic stimulation and exogenous noradrenaline. [7][8] The study demonstrates that Amezinium potentiates the vasoconstrictor response. It increased the vasoconstriction caused by a sympathetic reflex (cold stimulation) and enhanced the sensitivity of blood vessels to directly administered noradrenaline. [7]
| Parameter | Experimental Condition | Placebo (Control) | This compound (10 mg) | Outcome |
|---|---|---|---|---|
| Finger-Tip Blood Flow (FTBF) Reduction Ratio (%) | Contralateral Hand Cooling (Endogenous Sympathetic Stimulation) | 75.9 ± 9.8 | 85.1 ± 7.9 | Amezinium significantly increased the vasoconstrictor response (p<0.05). [9] |
| Noradrenaline ED50 (ng/min) | Local Infusion to Dorsal Hand Vein (Exogenous Stimulation) | 40.6 ± 33.9 | 21.0 ± 21.3 | Amezinium significantly decreased the dose of noradrenaline needed for a half-maximum response, indicating increased sensitivity (p<0.05). [8][9] |
Table 1: Summary of comparative vasoconstrictor effects from a study in healthy human subjects. Data are presented as mean ± SD.[7][8][9]
These findings strongly support Amezinium's mechanism of action; by inhibiting noradrenaline reuptake and degradation, it amplifies the effect of both neuronally released and exogenously administered noradrenaline. [7][9]
Experimental Protocols & Workflow
The data presented above were generated using validated, non-invasive human pharmacology models. The causality behind these experimental choices is to isolate and quantify specific aspects of vascular response.
Protocol 1: Finger-Tip Vasoconstrictor Response to Cold Stimulation
This protocol is designed to measure the reflex vasoconstrictor response mediated by the sympathetic nervous system. The finger tip is rich in arteriovenous anastomoses and is highly sensitive to sympathetic stimulation, making it an ideal site for measurement.
Objective: To assess the effect of this compound on sympathetically mediated vasoconstriction.
Methodology:
-
Subject Preparation: Healthy volunteers are acclimatized in a temperature-controlled room (24–26 °C).
-
Drug Administration: A single oral dose of this compound (10 mg) or a matching placebo is administered.
-
Blood Flow Measurement: After a set period to allow for drug absorption (approx. 2.5 hours), finger-tip blood flow (FTBF) is continuously recorded from a digit on one hand using a laser Doppler flowmeter. [7]4. Sympathetic Stimulation: A cold stimulus is applied by immersing the contralateral hand in cold water for a defined period. This triggers a reflex increase in sympathetic outflow to the peripheral vasculature.
-
Data Analysis: The baseline FTBF before stimulation (FTBFbef) and the minimum FTBF during stimulation (FTBFmin) are recorded. The Reduction Ratio (RR), an index of vasoconstriction, is calculated as: RR (%) = [(FTBFbef – FTBFmin) / FTBFbef] × 100%. [9]
Protocol 2: Venoconstrictor Response to Noradrenaline Infusion
This protocol directly measures the sensitivity of peripheral veins to an exogenous α-agonist (noradrenaline). The dorsal hand vein is an accessible and well-established model for studying venoconstriction in vivo.
Objective: To determine if this compound alters the dose-response relationship of noradrenaline.
Methodology:
-
Subject and Drug Administration: As described in Protocol 4.1.
-
Vein Cannulation: A dorsal hand vein is cannulated with two needles: one for drug infusion and one placed distally for pressure measurement, though the cited study uses a linear variable differential transformer (LVDT) to measure vein diameter. [7]3. Dose-Response Curve Generation: Noradrenaline is infused at increasing, stepwise concentrations (e.g., 1-512 ng/min). [7]4. Measurement of Constriction: The change in vein diameter is measured continuously using the LVDT.
-
Data Analysis: A dose-response curve is plotted for each subject. The effective dose producing a half-maximum response (ED50) is calculated. A lower ED50 indicates greater sensitivity of the vessel to noradrenaline. [9]
Caption: Workflow for human studies comparing vasoconstrictor effects.
Discussion and Clinical Implications
The distinct mechanisms of this compound and noradrenaline dictate their clinical utility and pharmacological profiles.
-
Direct vs. Indirect Action: Noradrenaline is a direct, potent, and fast-acting vasopressor. Its effects are dose-dependent and predictable, making it suitable for acute, life-threatening hypotension where rapid blood pressure restoration is critical. [10]this compound, acting indirectly, relies on a functional sympathetic nervous system to be effective. [11]Its action is to enhance or restore the efficacy of endogenous noradrenaline, which is more aligned with treating chronic conditions like orthostatic hypotension where sympathetic reflexes may be impaired. [2][11]
-
Duration and Control: Noradrenaline has a very short half-life (around 3 minutes) and is administered via continuous intravenous infusion, allowing for precise, second-to-second titration of blood pressure in a critical care setting. Amezinium is administered orally and has a much longer duration of action (up to six hours), making it suitable for outpatient management of chronic hypotension. [2]
-
Potentiation Effect: The experimental data clearly show that Amezinium sensitizes blood vessels to noradrenaline. [7]This implies that in patients treated with Amezinium, the response to endogenous sympathetic activation (e.g., upon standing) is amplified, which is the desired therapeutic effect for orthostatic hypotension. [7]It also suggests that such patients might exhibit an exaggerated response to exogenously administered sympathomimetics.
Conclusion
This compound and noradrenaline both induce vasoconstriction but through divergent pathways. Noradrenaline is a direct α1-adrenergic receptor agonist, providing potent and rapid vasoconstriction for acute hemodynamic support. In contrast, this compound is an indirect-acting sympathomimetic that amplifies the effects of endogenous noradrenaline by inhibiting its reuptake and enzymatic degradation. Experimental evidence in humans confirms that Amezinium enhances the vasoconstrictor response to both reflex sympathetic stimulation and exogenous noradrenaline. This fundamental difference in mechanism underpins their distinct clinical applications in managing acute versus chronic hypotensive states.
References
-
Patsnap Synapse. (2024-06-14). What is this compound used for?
-
Patsnap Synapse. (2024-07-17). What is the mechanism of this compound?
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittelforschung, 31(9a), 1558-65.
-
StatPearls. (2024). Norepinephrine. NCBI Bookshelf.
-
Safer Care Victoria. (2018-11-21). Noradrenaline (norepinephrine).
-
Pediatric Oncall. Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
-
Kretzschmar, R., Gries, J., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittelforschung, 31(9a), 1566-72.
-
Britannica. (2025-12-13). Norepinephrine.
-
Drugs.com. Norepinephrine: Package Insert / Prescribing Info / MOA.
-
Wikipedia. This compound.
-
Harada, K., Ohmori, M., Fujimura, A., & Ohashi, K. (1998). Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline. Japanese circulation journal, 62(11), 824–828.
-
J-Stage. (1998). Effect of this compound on the Finger Skin Vasoconstrictor Response to Cold Stimulation and Venoconstrictor Response to Noradrenaline.
-
J-Stage. (1998). Effect of this compound on the Finger Skin Vasoconstrictor Response to Cold Stimulation and Venoconstrictor Response to Noradrenaline.
-
Deranged Physiology. (2024-06-29). Noradrenaline.
-
Creative Biolabs. 3D Ex Vivo Human Vasoconstriction Model in Subcutaneous Resistance Arteries.
-
Semantic Scholar. Clinical evaluation of this compound (LU-1631) on orthostatic dysregulation syndrome and hypotension: Optimal Dosage.
-
MDPI. (2023). Research Progress in the Construction and Application of In Vitro Vascular Models.
-
Glenn, P., et al. (2020). The cerebrovascular response to norepinephrine: A scoping systematic review of the animal and human literature. Journal of Cerebral Blood Flow & Metabolism, 41(5), 945-963.
-
Gentile, M., et al. (2024). Ba2+‐Induced Vasoconstriction as a Model to Investigate the Dynamin Dependence of Biological Processes Regulating Vascular Tone. International Journal of Molecular Sciences, 25(10), 5489.
-
MDPI. (2022). Recent Progress in in vitro Models for Atherosclerosis Studies.
-
ResearchGate. (2021). Norepinephrine produces two different haemodynamic effects depending on the dose used.
-
GSC Online Press. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent.
-
Coderre, T. J., et al. (2012). Norepinephrine-induced nociception and vasoconstrictor hypersensitivity in rats with chronic post-ischemia pain. Pain, 153(8), 1649-1658.
-
Trimarco, B., et al. (1981). Cardiovascular effects of amezinium in humans during passive upright tilt in comparison with norfenefrine and dihydroergotamine. Arzneimittel-Forschung, 31(9a), 1580-1584.
-
MDPI. (2019). A Potential In Vitro 3D Cell Model to Study Vascular Diseases by Simulating the Vascular Wall Microenvironment and Its Application.
-
Resuscitation Plus. (2019). The cerebral and cardiac effects of Norepinephrine in an experimental cardiac arrest model.
-
Biaggioni, I., et al. (1986). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Journal of Cardiovascular Pharmacology, 8(4), 729-733.
-
van Zwieten, P. A., & Timmermans, P. B. (1983). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. Journal of Cardiovascular Pharmacology, 5(5), 810-816.
-
ResearchGate. (2011). Representative responses to vasoconstrictors.
-
Patsnap Synapse. This compound - Drug Targets, Indications, Patents.
-
Stoughton, R. B. (1992). The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments. International journal of dermatology, 31 Suppl 1, 26–28.
-
Levy, B., et al. (2004). Comparison of norepinephrine-dobutamine to epinephrine for hemodynamics, lactate metabolism, and organ function variables in cardiogenic shock. A prospective, randomized pilot study. Critical care medicine, 32(9), 1803-1808.
Sources
- 1. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Norepinephrine: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the Finger Skin Vasoconstrictor Response to Cold Stimulation and Venoconstrictor Response to Noradrenaline [jstage.jst.go.jp]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Norepinephrine Transporter Specificity of Amezinium Metilsulfate
This guide provides an in-depth, objective comparison of Amezinium Metilsulfate's specificity for the norepinephrine transporter (NET) against other well-established norepinephrine reuptake inhibitors (NRIs). The content herein is intended for researchers, scientists, and drug development professionals, synthesizing technical data with insights into experimental design and interpretation.
Introduction: The Critical Role of NET Specificity
The norepinephrine transporter (NET) is a crucial membrane protein that mediates the reuptake of norepinephrine from the synaptic cleft, thereby terminating noradrenergic signaling.[1] Selective inhibition of NET is a key mechanism for various therapeutic agents, particularly antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD).[2][3] The specificity of a compound for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a critical determinant of its pharmacological profile, influencing both its therapeutic efficacy and its side-effect profile.
This compound is a sympathomimetic drug primarily used to treat low blood pressure.[4][5] Its mechanism is multifaceted, involving not only the inhibition of norepinephrine reuptake but also dopamine reuptake, direct stimulation of adrenergic receptors, and inhibition of monoamine oxidase (MAO).[5][6][7][8] Given this complex pharmacology, a precise, quantitative assessment of its specificity for NET is essential for understanding its actions and comparing it to other agents that target this transporter.
This guide will compare the NET specificity of this compound with three established NRIs:
-
Desipramine: A tricyclic antidepressant (TCA) known for its potent and relatively selective inhibition of NET.[2][3]
-
Reboxetine: The first NRI developed specifically as a primary therapy for major depressive disorder, noted for its high selectivity for NET.[9]
-
Atomoxetine: A selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[10]
Principles of Specificity Assessment: Methodological Rationale
To objectively assess and compare the specificity of these compounds, two primary in vitro experimental approaches are employed: radioligand binding assays and neurotransmitter uptake inhibition assays.[11][12]
-
Radioligand Binding Assays: These assays quantify the affinity of a drug for a specific transporter. This is achieved by measuring how effectively the test compound competes with a radiolabeled ligand that is known to bind to the transporter with high affinity. The result is expressed as the inhibitory constant (Ki) , which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.
-
Uptake Inhibition Assays: These assays measure the functional potency of a drug in blocking the transporter's primary role: clearing neurotransmitters from the extracellular space. Cells or synaptosomes expressing the transporter are incubated with a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine), and the ability of the test drug to prevent its uptake is measured. The result is expressed as the half-maximal inhibitory concentration (IC50) , the concentration of the drug that inhibits 50% of the neurotransmitter uptake.
The ratio of Ki or IC50 values for different transporters (e.g., Ki for SERT / Ki for NET) provides a selectivity index , a quantitative measure of a drug's preference for one transporter over another.
Caption: Interaction of NRIs at the norepinephrine synapse.
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and well-controlled experimental design. Below are standardized protocols for assessing transporter affinity and function.
This protocol determines the binding affinity (Ki) of a test compound for human NET, SERT, and DAT.
-
Objective: To measure the ability of this compound and comparator drugs to displace a specific radioligand from monoamine transporters.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radioligands: [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT.[13][14][15]
-
Test Compounds: this compound, Desipramine, Reboxetine, Atomoxetine.
-
Non-specific binding control: 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 100 µM Cocaine for DAT.[13][16]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters and a filtration apparatus.
-
Liquid scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Radioligand + membrane suspension.
-
Non-specific Binding: Radioligand + non-specific binding control + membrane suspension.
-
Competitive Binding: Radioligand + varying concentrations of test compound + membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters multiple times with ice-cold wash buffer.[13]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
-
Caption: Workflow for a competitive radioligand binding assay.
This protocol determines the functional potency (IC50) of a test compound in inhibiting transporter activity.
-
Objective: To measure the ability of this compound and comparators to block the uptake of [³H]-norepinephrine into cells or synaptosomes expressing NET.
-
Materials:
-
HEK293 cells expressing hNET or rat brain synaptosomes.
-
Radiolabeled substrate: [³H]-norepinephrine.
-
Test Compounds: this compound, Desipramine, Reboxetine, Atomoxetine.
-
Uptake Buffer (e.g., Krebs-HEPES buffer).
-
-
Methodology:
-
Preparation: Culture cells to confluence in plates or prepare fresh synaptosomes from brain tissue.[1]
-
Pre-incubation: Wash the cells/synaptosomes with buffer. Add varying concentrations of the test compound or vehicle control and pre-incubate for 10-15 minutes.[1]
-
Initiation: Initiate the uptake by adding buffer containing a fixed concentration of [³H]-norepinephrine.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[1] The reaction must be stopped during the linear phase of uptake.
-
Termination: Terminate the reaction by rapidly washing with ice-cold buffer and filtering through glass fiber filters to trap the cells/synaptosomes.[1]
-
Quantification: Measure the radioactivity accumulated inside the cells/synaptosomes via liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition of uptake for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Comparative Data Analysis
The following table summarizes the binding affinities (Ki) and functional inhibition (IC50) data for this compound and the selected comparator NRIs. The selectivity ratio is calculated as the Ki or IC50 for SERT or DAT divided by the Ki or IC50 for NET. A higher ratio indicates greater selectivity for NET.
| Compound | Transporter | Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) | IC50 (nM) - Uptake | Source(s) |
| This compound | NET | 130 | ~15-20x | ~5-10x | - | [17] |
| SERT | >2000 | - | [17] | |||
| DAT | ~1000 | - | [6][17] | |||
| Desipramine | NET | 0.8 - 6.2 | ~25-400x | ~13,225x | - | [2][14] |
| SERT | 158 | - | [14] | |||
| DAT | >10,600 | - | [18] | |||
| Reboxetine | NET | - | >810x | >10,470x | 8.5 | [9][19] |
| SERT | - | 6,900 | [19] | |||
| DAT | - | 89,000 | [19] | |||
| Atomoxetine | NET | 5 | ~1400x | ~16x | - | [10][20] |
| SERT | 7000 | - | [10] | |||
| DAT | 82 | - | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The values for this compound are less precisely defined in the literature compared to the other agents.
Discussion and Interpretation
The compiled data reveals distinct selectivity profiles for each compound.
-
This compound: Biochemical experiments show that this compound inhibits the uptake of ³H-noradrenaline with a Ki of 1.3 x 10⁻⁷ mol/l (130 nM).[17] It demonstrates a clear preference for the norepinephrine transporter, as the uptake of dopamine and serotonin are also inhibited, but to a lesser extent.[17] While quantitative Ki values for SERT and DAT are not precisely defined in the available literature, its mechanism is known to involve inhibition of both norepinephrine and dopamine reuptake.[6] This suggests a lower specificity for NET compared to highly selective agents. Its multifaceted mechanism, which also includes MAO inhibition and direct receptor agonism, further complicates its pharmacological profile.[6][7]
-
Desipramine: As a classic TCA, Desipramine exhibits very high affinity for NET, with Ki values in the low nanomolar range.[2][14] It is considered one of the most potent and selective NRIs among the TCAs.[2] Its selectivity for NET over SERT is substantial (over 25-fold), and its affinity for DAT is extremely low, making it a highly selective NET inhibitor in practice.[14][18]
-
Reboxetine: Reboxetine was specifically developed for its high affinity and selectivity for the human NET.[9] Functional uptake assays show a potent IC₅₀ of 8.5 nM for NET, while its potency at SERT and DAT is dramatically lower (6,900 nM and 89,000 nM, respectively).[19] This translates to an exceptionally high selectivity profile, with over 800-fold selectivity for NET over SERT and over 10,000-fold for NET over DAT.
-
Atomoxetine: Atomoxetine also demonstrates high affinity for NET, with a reported Ki of 5 nM.[10][20] However, its selectivity profile differs from Reboxetine. While it has very low affinity for SERT, its affinity for DAT is considerably higher than that of Desipramine or Reboxetine.[10] Despite this, it is still highly selective for NET over DAT (approx. 16-fold). Interestingly, some in vivo studies suggest that at clinical doses, atomoxetine may occupy a significant percentage of SERT as well as NET.[21][22]
Conclusion
Based on the available biochemical data, this compound functions as a norepinephrine reuptake inhibitor with a clear preference for NET over SERT and DAT.[17] However, its specificity is considerably lower than that of highly selective agents like Reboxetine and Desipramine. The compound's additional pharmacological actions, including dopamine reuptake inhibition and MAO inhibition, define it as a non-specific sympathomimetic agent rather than a selective NET inhibitor.[6][7]
For researchers requiring precise and selective pharmacological blockade of the norepinephrine transporter, Desipramine and Reboxetine offer a much higher degree of specificity. Atomoxetine also provides high selectivity, albeit with more notable off-target effects on DAT compared to the other comparators. The choice of agent should therefore be guided by the specific experimental question, with this compound being suitable for studies of broad sympathomimetic effects and the others for investigations requiring targeted NET inhibition.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9a), 1559-1565. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for?[Link]
-
Kretzschmar, R., Gries, J., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9a), 1566-1572. [Link]
-
Wikipedia. (n.d.). Desipramine. [Link]
-
Marcusson, J., & Ross, S. B. (1990). High- and low-affinity [3H]desipramine-binding sites in human postmortem brain tissue. Neuropsychobiology, 23(2), 68-73. [Link]
-
Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 650. [Link]
-
Ramamoorthy, S., et al. (2011). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuroscience Letters, 505(2), 107-111. [Link]
-
ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
-
ResearchGate. (2020). Kinetic parameters for the uptake and binding of radioligands in adherent transporter-transfected HEK 293 cells. [Link]
-
Sucic, S., & Freissmuth, M. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-27). Humana Press, New York, NY. [Link]
-
ResearchGate. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. [Link]
-
Miller, D. K., et al. (2002). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. The Journal of pharmacology and experimental therapeutics, 302(2), 687-695. [Link]
-
Araujo, D. M., & Clow, A. (1987). [3H]desipramine labels with high affinity the neuronal transporter for adrenaline in the frog heart. European journal of pharmacology, 137(2-3), 277-280. [Link]
-
U.S. Food and Drug Administration. (n.d.). Biopharmaceutics Review for Strattera (atomoxetine). [Link]
-
Singh, S. K., et al. (2008). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Proceedings of the National Academy of Sciences, 105(12), 4842-4847. [Link]
-
Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: implications on treatment of depression and ADHD. NeuroImage, 86, 164-171. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Liu, Y., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry, 13, 843078. [Link]
-
ResearchGate. (2013). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Hajós, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23-44. [Link]
-
ClinPGx. (n.d.). Atomoxetine Pathway, Pharmacokinetics. [Link]
-
Brode, E., Hollmann, M., & Vollgraf, C. (1983). The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose. Arzneimittel-Forschung, 33(10), 1491-1497. [Link]
-
Biocompare. (n.d.). Norepinephrine ELISA Kits. [Link]
-
Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European neuropsychopharmacology, 7 Suppl 1, S23-35. [Link]
-
Mooney, J. J., et al. (2009). Enhanced norepinephrine output during long-term desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3). Neuropsychiatric disease and treatment, 5, 13-19. [Link]
-
Kaumeier, S., et al. (1981). Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Arzneimittel-Forschung, 31(9a), 1653-1657. [Link]
-
Zhu, Y., et al. (2003). Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine. The Journal of neuroscience, 23(19), 7449-7456. [Link]
-
Ji, W., et al. (2024). Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. Molecules, 29(8), 1782. [Link]
-
ResearchGate. (n.d.). Antidepressant affinity groups by affinity for serotonin transporter. [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), 231-239. [Link]
-
Pacher, P., & Kecskemeti, V. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Current medicinal chemistry, 11(13), 1749-1760. [Link]
-
ResearchGate. (n.d.). Affinity constants (pKi) for different binding compounds to Human 5-HT 2C and 5-HT 2B receptors. [Link]
-
Javelot, T., et al. (2015). Rates of in vivo methylation of desipramine and nortriptyline. Journal of analytical toxicology, 39(7), 571-574. [Link]
-
Miner, L. A., et al. (2003). Chronic desipramine treatment alters tyrosine hydroxylase but not norepinephrine transporter immunoreactivity in norepinephrine axons in the rat prefrontal cortex. Neuroscience, 117(2), 381-391. [Link]
-
Thirtamara Rajamani, K., et al. (2011). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Neuroscience letters, 490(1), 16-20. [Link]
-
Fishbain, J. T., et al. (2014). Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model. PloS one, 9(9), e107297. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Amezinium Metilsulfate's Effects in Different Animal Species
This guide provides a comprehensive analysis of the sympathomimetic agent amezinium metilsulfate, focusing on the consistency of its physiological effects across various preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes published experimental data to offer insights into the inter-species variability and reproducibility of this compound's pharmacodynamics. We will delve into its complex mechanism of action, compare its performance with alternative agents, and provide detailed experimental protocols to aid in the design of future studies.
Introduction: The Clinical Context and Preclinical Imperative
This compound, marketed under trade names like Regulton, is a sympathomimetic drug primarily used to treat hypotensive conditions, such as orthostatic hypotension.[1][2] Its efficacy stems from its ability to mimic and enhance the effects of the sympathetic nervous system, leading to an increase in blood pressure.[1][3] For drug development professionals, understanding the translatability of a drug's effects from animal models to humans is paramount. This requires a thorough investigation of its pharmacological actions in different species. Discrepancies in drug response can arise from variations in metabolism, receptor density, or physiological regulation. Therefore, evaluating the reproducibility of this compound's effects is crucial for validating its mechanism and predicting its clinical performance.
Mechanism of Action: A Multifaceted Sympathomimetic
This compound exerts its effects through a multi-pronged mechanism that elevates norepinephrine levels in the synaptic cleft and enhances adrenergic stimulation.[1] Unlike direct agonists, its action is more nuanced, involving the modulation of endogenous catecholamine pathways.
The core mechanisms are:
-
Inhibition of Norepinephrine Reuptake (Uptake-1): Amezinium is a substrate for the norepinephrine transporter (NET), also known as Uptake-1. By competing with norepinephrine for transport into the presynaptic neuron, it effectively increases the concentration and residence time of norepinephrine in the synaptic cleft.[4][5]
-
Inhibition of Monoamine Oxidase (MAO): Amezinium reversibly inhibits intraneuronal MAO, specifically showing a preference for the MAO-A subtype.[4][5] This enzyme is responsible for the degradation of norepinephrine; its inhibition leads to a greater accumulation of the neurotransmitter within the presynaptic terminal, making more available for release.
-
Norepinephrine Release: The drug's actions result in an increased release of norepinephrine from the presynaptic neuron, further amplifying the signal to postsynaptic receptors.[1][5]
-
Direct Adrenoceptor Stimulation: Amezinium directly stimulates vascular alpha-adrenoceptors and cardiac beta-1 adrenoceptors, contributing to its pressor and heart rate-increasing effects.[2][4]
This combination of reuptake inhibition, enzymatic inhibition, and direct receptor stimulation results in a potent and sustained sympathomimetic effect.[3]
Comparative Analysis of Effects Across Animal Species
The reproducibility of this compound's primary cardiovascular effects—an increase in blood pressure and heart rate—is generally consistent across the animal species studied. However, pharmacokinetic profiles and the magnitude of response can exhibit species-specific differences.
| Species | Model | Key Findings | Reference |
| Rat | Anesthetized; Pithed | Dose-dependent increase in arterial blood pressure and heart rate. Effect is reduced by reserpine, confirming reliance on endogenous norepinephrine. | [4] |
| In vitro (Atria) | Inhibits the uptake of ³H-noradrenaline. | [5] | |
| In vivo | After oral administration, blood levels peak at 3 hours with a half-life of 8.1 hours. The highest tissue concentration is in the liver. Unchanged drug is not detected in the brain. | [6] | |
| Mouse | In vivo | Inhibits the uptake of ³H-noradrenaline into the heart and other tissues. | [5] |
| Dog | In vitro (Saphenous Vein) | Demonstrates sympathomimetic effects on vascular smooth muscle. | [2] |
| Cat | Anesthetized | Studies on the cardiovascular system show pressor effects. | [7] |
Key Insights from Comparative Data:
-
Qualitative Reproducibility: The fundamental sympathomimetic effects (increased blood pressure and heart rate) are consistently observed in rats, mice, and cats, indicating that the core mechanism of action is conserved across these species.[4][5][7]
-
Pharmacokinetic Variability: The disposition and metabolism data available for rats provide a specific profile, including a relatively long half-life and extensive liver distribution.[6] While detailed pharmacokinetic studies in other species like dogs and cats are less documented in the provided search results, it is a critical area for consideration, as differences in drug metabolism (e.g., cytochrome P450 activity) can significantly alter bioavailability and duration of action.
-
Central Nervous System Penetration: In rats, unchanged amezinium was not found in the brain, suggesting poor penetration of the blood-brain barrier.[6] This is a significant finding, as it implies a primarily peripheral site of action and a lower likelihood of central nervous system side effects. This characteristic should be verified in other species during preclinical evaluation.
Comparison with Alternative Sympathomimetic Agents
Amezinium's unique, multi-target mechanism distinguishes it from other sympathomimetics.
| Agent | Primary Mechanism of Action | Comparison with this compound |
| Norepinephrine | Direct α and β₁ adrenoceptor agonist. | Amezinium's effects are dependent on endogenous norepinephrine. While norepinephrine acts directly, amezinium amplifies the effect of naturally released norepinephrine. |
| Tyramine | Indirectly acting; promotes the release of endogenous norepinephrine. | Both are indirect sympathomimetics. However, amezinium also inhibits norepinephrine reuptake and MAO, giving it a longer duration of action and a more complex pharmacological profile.[4] |
| Imidazolines | Primarily direct α-adrenergic agonists. | These agents, like naphazoline or tolazoline, act directly on receptors. Amezinium's indirect actions make its effects more dependent on the functional state of the sympathetic nervous system.[7] |
| Midodrine | Pro-drug that is metabolized to the selective α₁-adrenergic agonist desglymidodrine. | Midodrine is a more selective agent, primarily causing vasoconstriction with less effect on the heart. Amezinium's β₁ stimulation can increase heart rate and cardiac output.[4] |
Experimental Protocols for Preclinical Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below is a detailed methodology for assessing the cardiovascular effects of this compound in an anesthetized rat model, a common paradigm in pharmacological research.
Protocol: Evaluation of Hemodynamic Effects in Anesthetized Rats
1. Animal Preparation:
- Species/Strain: Male Wistar or Sprague-Dawley rats (250-300g).
- Anesthesia: Induce anesthesia with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
- Cannulation:
- Cannulate the trachea to ensure a patent airway.
- Insert a cannula into the left carotid artery and connect it to a pressure transducer for continuous measurement of arterial blood pressure.
- Insert a cannula into the right jugular vein for intravenous administration of the test substance.
- Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until blood pressure and heart rate are steady.
2. Drug Administration and Data Collection:
- Vehicle Control: Administer an intravenous bolus of the vehicle (e.g., saline) to establish a baseline and control for injection effects.
- Dose-Response Curve: Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) intravenously. Allow hemodynamic parameters to return to baseline between doses, if possible.
- Data Recording: Continuously record arterial blood pressure. Derive heart rate from the pressure waveform. Key parameters to measure include Mean Arterial Pressure (MAP) and Heart Rate (HR).
3. Data Analysis:
- Calculate the change in MAP and HR from the pre-dose baseline for each dose.
- Plot the dose-response curve (change in MAP/HR vs. log-dose of amezinium).
- Statistically compare the responses at each dose to the vehicle control using an appropriate test (e.g., ANOVA followed by a post-hoc test).
Causality and Self-Validation:
-
Why an Anesthetized Model? This preparation eliminates confounding variables from consciousness, stress, and movement, allowing for the direct assessment of the drug's pharmacological effects on the cardiovascular system.
-
Why a Dose-Response Curve? This is fundamental to characterizing the potency and efficacy of the drug. It validates that the observed effect is drug-related and not random.
-
Inclusion of a Vehicle Control: This is a critical step to ensure that the observed changes are due to the drug itself and not the injection volume or solvent.
Discussion and Future Directions
The available evidence indicates that the pressor and tachycardic effects of this compound are qualitatively reproducible across common laboratory animal species. The drug's multifaceted mechanism, targeting several key points in the adrenergic signaling pathway, appears to be conserved. However, the quantitative aspects of the response, including potency, efficacy, and pharmacokinetics, are likely to vary between species.
For researchers, this implies that while models like the rat are excellent for elucidating the fundamental mechanism of action, they may not perfectly predict the pharmacokinetic profile or optimal dosing in other species, including humans. Future research should focus on:
-
Comparative Pharmacokinetics: Conducting detailed pharmacokinetic studies in at least two different species (e.g., rodent and non-rodent) to better understand absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolite Profiling: Identifying major metabolites in different species to determine if variations in biotransformation pathways contribute to different efficacy or safety profiles.[6]
-
Receptor Binding Affinities: Comparing the binding affinity of amezinium for adrenoceptors and norepinephrine transporters from different species to uncover potential molecular-level variations in drug-target interactions.
By systematically addressing these areas, the scientific community can build a more complete and predictive model of this compound's action, ultimately enhancing its safe and effective clinical application.
References
- Patsnap Synapse. (2024, June 14).
- Patsnap Synapse. (2024, July 17).
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9), 1559-1565. [Link]
-
Kretzschmar, R., Eireiner, H., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9), 1566-1571. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Tanayama, S., Nakai, Y., & Kanai, Y. (1981). Disposition and metabolism of [14C]-amezinium metilsulfate in rats. Arzneimittel-Forschung, 31(9), 1584-1590. [Link]
-
Gladigau, V., & Vollmer, K. O. (1981). Pharmacokinetics of amezinium in man. Arzneimittel-Forschung, 31(9), 1599-1604. [Link]
-
Dell, H. D., Doersing, M., Fischer, W., Fiedler, J., & Kamp, R. (1983). Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Arzneimittel-Forschung, 33(10), 1488-1491. [Link]
-
Dell, H. D., Doersing, M., Fischer, W., Fiedler, J., & Kamp, R. (1983). The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose. Arzneimittel-Forschung, 33(10), 1491-1497. [Link]
-
Mujić, M., & van Rossum, J. M. (1965). Comparative pharmacodynamics of sympathomimetic imidazolines; studies on intestinal smooth muscle of the rabbit and the cardiovascular system of the cat. Archives Internationales de Pharmacodynamie et de Thérapie, 155(2), 432-449. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of [14C]-amezinium metilsulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacodynamics of sympathomimetic imidazolines; studies on intestinal smooth muscle of the rabbit and the cardiovascular system of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inotropic Effects of Amezinium Metilsulfate and Conventional Beta-1 Agonists
Introduction: Re-examining Inotropic Support Beyond Direct Receptor Agonism
In the landscape of cardiovascular research and clinical practice, the modulation of myocardial contractility remains a cornerstone of therapeutic intervention for conditions such as heart failure and cardiogenic shock. For decades, direct-acting beta-1 adrenergic receptor agonists, such as dobutamine and isoproterenol, have been the mainstay of inotropic support. These agents directly stimulate beta-1 receptors on cardiomyocytes, initiating a signaling cascade that leads to increased intracellular calcium and enhanced contractility. However, their use is often associated with significant drawbacks, including increased myocardial oxygen demand, arrhythmogenesis, and the potential for receptor desensitization with prolonged use.
This guide introduces Amezinium Metilsulfate, a sympathomimetic agent with a distinct pharmacological profile, and provides a comparative analysis of its inotropic effects against established beta-1 agonists. This compound offers a unique, indirect mechanism of action that sets it apart from traditional inotropes, potentially offering a different balance of efficacy and adverse effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of alternative inotropic mechanisms and their comparative pharmacology.
Section 1: Unraveling the Multifaceted Mechanism of this compound
This compound is classified as an indirect-acting sympathomimetic amine.[1][2][3] Unlike direct beta-1 agonists, its primary mechanism does not involve direct binding to and activation of the beta-1 adrenergic receptor. Instead, it orchestrates an increase in synaptic norepinephrine concentrations through a dual action:
-
Inhibition of Norepinephrine Reuptake (Uptake-1): this compound blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4]
-
Inhibition of Monoamine Oxidase (MAO): It also inhibits the intraneuronal enzyme monoamine oxidase, which is responsible for the degradation of norepinephrine.[1][2]
This synergistic action leads to a sustained increase in the availability of endogenous norepinephrine to act on postsynaptic alpha and beta-1 adrenergic receptors.[1][2] Furthermore, some evidence suggests that this compound may also have a direct, albeit less potent, stimulating effect on vascular alpha and cardiac beta-1 adrenoceptors.[4][5]
This indirect mechanism is fundamentally different from that of dobutamine and isoproterenol, which act as direct agonists at the beta-1 receptor.
Visualizing the Divergent Signaling Pathways
To illustrate these distinct mechanisms, the following diagrams depict the signaling cascades initiated by this compound and a direct-acting beta-1 agonist.
Caption: this compound's indirect sympathomimetic action.
Caption: Direct activation of the beta-1 adrenergic receptor signaling cascade.
Section 2: Comparative Inotropic Performance: A Data-Driven Analysis
The true measure of an inotropic agent lies in its ability to enhance cardiac contractility and improve hemodynamic parameters. This section presents a comparative summary of the inotropic effects of this compound, Dobutamine, and Isoproterenol, based on available human and animal experimental data. It is crucial to note that the data presented are derived from separate studies and may not represent a direct head-to-head comparison under identical conditions.
| Parameter | This compound | Dobutamine | Isoproterenol |
| Primary Mechanism | Indirect Sympathomimetic (NE Reuptake & MAO Inhibition)[1][2] | Direct Beta-1 Agonist[6] | Non-selective Beta Agonist[7] |
| Effect on Cardiac Index | Increased[5] | Dose-dependent increase (up to 82% at moderate doses)[1][8][9] | Increased[10][11] |
| Effect on dp/dtmax | Increased[5] | Dose-dependent increase (up to 76% at moderate doses)[9][12] | Increased[13][14][15] |
| Effect on Heart Rate | Minor changes, may cause reflex fall[16][17] | Moderate increase[9] | Significant increase[7] |
| Effect on Blood Pressure | Increased systolic and diastolic BP[16] | Variable; may increase, decrease, or have little change in mean arterial pressure[18] | Decreased diastolic BP, variable effect on systolic BP[7] |
Analysis of Inotropic Efficacy:
-
This compound demonstrates a clear positive inotropic effect, evidenced by increases in both cardiac index and dp/dtmax.[5] Its unique mechanism of potentiating endogenous norepinephrine may lead to a more physiological and sustained inotropic response. The observed increase in blood pressure is a notable difference from the other agents.[16]
-
Dobutamine is a potent inotrope with a well-documented dose-dependent increase in cardiac output and contractility.[9][12][18] Its effects are rapid in onset and titratable, making it a mainstay in acute settings.[6]
-
Isoproterenol also exhibits strong positive inotropic and chronotropic effects.[7] However, its non-selective nature, leading to significant peripheral vasodilation and tachycardia, can be hemodynamically challenging and increase myocardial oxygen consumption.[7]
Section 3: Experimental Protocol for In Vitro Assessment of Inotropic Effects
To provide a framework for the direct comparison of these and other inotropic agents, this section outlines a detailed, step-by-step methodology for assessing myocardial contractility in an isolated organ bath system using rodent papillary muscles. This ex vivo model allows for the precise control of experimental conditions, eliminating confounding systemic variables.
Workflow for Isolated Papillary Muscle Contractility Assay
Caption: Step-by-step workflow for assessing inotropic effects in isolated papillary muscle.
Detailed Methodological Steps:
-
Animal Preparation and Heart Excision:
-
Humanely euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold, oxygenated Krebs-Henseleit cardioplegic solution to arrest contraction and prevent ischemic damage.
-
-
Papillary Muscle Dissection:
-
Under a dissecting microscope, open the left ventricle and carefully dissect the anterior papillary muscle, leaving a small portion of the ventricular wall and chordae tendineae attached for mounting.
-
-
Mounting and Equilibration:
-
Securely mount the muscle preparation in a vertical organ bath chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the muscle to a fixed hook and the other to a sensitive force-displacement transducer.
-
Allow the muscle to equilibrate for at least 60 minutes, gradually increasing the preload until the muscle is stretched to Lmax (the length at which it generates maximal active tension).
-
-
Baseline Recording and Stimulation:
-
Initiate electrical field stimulation using platinum electrodes at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage slightly above the threshold required for a maximal contractile response.
-
Record baseline isometric contractions for a stable period (e.g., 15-20 minutes).
-
-
Drug Administration and Data Acquisition:
-
Prepare stock solutions of this compound, Dobutamine, and Isoproterenol.
-
Add the test compounds to the organ bath in a cumulative, concentration-dependent manner, allowing for a steady-state response to be reached at each concentration before adding the next.
-
Continuously record the contractile force and its first derivative (dF/dt) throughout the experiment.
-
-
Data Analysis:
-
For each concentration of the test compounds, measure the following parameters:
-
Peak twitch tension (an indicator of the magnitude of contraction).
-
Time to peak tension (an indicator of the rate of contraction).
-
Time to 50% relaxation (an indicator of the rate of relaxation).
-
Maximum positive dF/dt (+dF/dtmax) (a measure of the maximal rate of tension development).
-
Maximum negative dF/dt (-dF/dtmax) (a measure of the maximal rate of relaxation).
-
-
Construct concentration-response curves for each parameter to determine the potency (EC50) and efficacy (Emax) of each compound.
-
Conclusion and Future Directions
This compound presents a compelling alternative to traditional direct-acting beta-1 agonists for inotropic support. Its unique mechanism of action, centered on the potentiation of endogenous norepinephrine, may offer a more nuanced and potentially safer approach to enhancing myocardial contractility. The comparative data, while not from direct head-to-head trials, suggest that this compound possesses significant inotropic effects, warranting further investigation.
The provided experimental protocol offers a robust and reproducible method for conducting direct comparative studies of inotropic agents in a controlled in vitro setting. Such studies are essential to fully elucidate the comparative pharmacology of this compound and to identify its potential therapeutic niche in the management of cardiovascular diseases. Future research should focus on direct, well-controlled comparative studies to build upon the foundational data presented in this guide.
References
-
Schaps, D., Seitz, W., Hetzer, R., Tholen, A., & Goroll, D. (1985). [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies]. Der Anaesthesist, 34(2), 79–84. [Link]
-
Zimpfer, M., Khosropour, R., & Lackner, F. (1982). Effect of dobutamine on cardiac function in man: reciprocal roles of heart rate and ventricular stroke volume. Critical care medicine, 10(6), 367–370. [Link]
-
Magnani, B., Ambrosioni, E., Branzi, A., Picchio, F., & Capitanucci, P. (1977). Haemodynamic effects of dobutamine in patients with coronary artery disease. Journal of international medical research, 5(1), 10–17. [Link]
-
Lollgen, H., Klein, W., & Just, H. (1979). Haemodynamic effects of amezinium in man. Arzneimittel-Forschung, 29(4), 634–638. [Link]
-
Kötter, V., von Leitner, E. R., Wunderlich, J., & Schröder, R. (1977). Haemodynamic effects of amezinium, a new antihypotensive agent, in man. British journal of clinical pharmacology, 4(4), 431–435. [Link]
-
Dr.Oracle. (2023). What is the peak dose effect for Dobutamine (inotropic agent)? [Link]
-
Patsnap Synapse. (2023). What is this compound used for? [Link]
-
Sakamoto, T., & Yamada, T. (1977). Hemodynamic effects of dobutamine in patients following open heart surgery. Circulation, 55(3), 525–533. [Link]
-
Nelson, N. C., & Hayes, J. S. (1992). Dobutamine increases cardiac output of the total artificial heart. Implications for vascular contribution of inotropic agents to augmented ventricular function. Circulation, 86(3), 820–827. [Link]
-
Gende, A. O., Alzueta, D. P., & Cingolani, H. E. (1977). Effect of isoproterenol on relation between maximal rate of contraction and maximal rate of relaxation. American journal of physiology. Heart and circulatory physiology, 233(3), H404–H409. [Link]
-
Hittinger, L., Shannon, R. P., Kohin, S., Manders, W. T., Kelly, P., & Vatner, S. F. (1989). Isoproterenol-induced alterations in myocardial blood flow, systolic and diastolic function in conscious dogs with heart failure. Circulation, 80(3), 658–673. [Link]
-
van Zwieten, P. A., & Timmermans, P. B. (1979). Cardiovascular effects of amezinium in humans during passive upright tilt in comparison with norfenefrine and dihydroergotamine. Arzneimittel-Forschung, 29(4), 629–633. [Link]
-
Belz, G. G., & Stern, H. C. (1983). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. European journal of clinical pharmacology, 24(2), 195–200. [Link]
-
Lee, J. C., Lee, K. S., & Park, J. H. (2001). [The differential effects of isoproterenol on +dp/dt max and -dp/dt max under volatile anesthetics in rat]. Daehan magwahag hoiji = Korean journal of anesthesiology, 41(5), 621–629. [Link]
-
Akutsu, H., Takano, H., & Takagi, H. (1979). Cardiovascular and respiratory effects of isoproterenol before and after artificial heart implantation. The Journal of thoracic and cardiovascular surgery, 77(5), 762–770. [Link]
-
LITFL. (2023). Dobutamine. [Link]
-
StatPearls. (2023). Isoproterenol. [Link]
-
Dann, T. J., Smith, G. L., & Miller, D. J. (1986). Estimation of maximum left ventricular inotropic response from changes in isovolumic indices of contractility in the dog. Cardiovascular research, 20(8), 595–602. [Link]
-
Belz, G. G., & Stern, H. C. (1983). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. European journal of clinical pharmacology, 24(2), 195–200. [Link]
-
Wikipedia. (2023). Isoprenaline. [Link]
-
Dann, T. J., Smith, G. L., & Miller, D. J. (1986). Estimation of maximum left ventricular inotropic response from changes in isovolumic indices of contractility in the dog. Cardiovascular research, 20(8), 595–602. [Link]
-
Gende, A. O., Alzueta, D. P., & Cingolani, H. E. (1977). Effect of isoproterenol on relation between maximal rate of contraction and maximal rate of relaxation. American journal of physiology. Heart and circulatory physiology, 233(3), H404–H409. [Link]
-
MedPage Today. (2021). Inotrope Showdown Leaves No Winner in Cardiogenic Shock. [Link]
-
Lenke, D., Gries, J., & Kretzschmar, R. (1980). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 30(10), 1635–1643. [Link]
-
LITFL. (2023). Dobutamine. [Link]
-
Patsnap Synapse. (2023). What is this compound used for? [Link]
-
Alousi, A. A., & Johnson, D. C. (1986). Comparison of positive inotropic effects of milrinone, dobutamine and ouabain. Journal of cardiovascular pharmacology, 8(5), 923–929. [Link]
-
Shah, Z., Patel, K., Al-Khadra, Y., Gupta, S., Lahan, S., & Latchamsetty, R. (2022). Palliative Inotropes in Advanced Heart Failure: Comparing Outcomes Between Milrinone and Dobutamine. Journal of cardiac failure, 28(12), 1683–1691. [Link]
-
Thormann, J., Kramer, W., Schlepper, M., & Gottwik, M. (1984). Hemodynamic comparison of intravenous amrinone and dobutamine in patients with chronic congestive heart failure. The American heart journal, 107(5 Pt 2), 1015–1022. [Link]
-
MDPI. (2019). Vasopressors and Inotropes in Acute Myocardial Infarction Related Cardiogenic Shock: A Systematic Review and Meta-Analysis. [Link]
-
de Leeuw, P. W., van Soest, G. A., & van der Krogt, J. A. (1983). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. European journal of clinical pharmacology, 24(2), 195–200. [Link]
-
Tenner, T. E., Jr, & Biaggioni, I. (1993). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Journal of the autonomic nervous system, 44(2-3), 165–172. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of dobutamine on cardiac function in man: reciprocal roles of heart rate and ventricular stroke volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Isoproterenol improves hemodynamics and right ventricle-pulmonary artery coupling after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular and respiratory effects of isoproterenol before and after artificial heart implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haemodynamic effects of dobutamine in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The differential effects of isoproterenol on +dp/dt max and -dp/dt max under volatile anesthetics in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estimation of maximum left ventricular inotropic response from changes in isovolumic indices of contractility in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of isoproterenol on relation between maximal rate of contraction and maximal rate of relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Haemodynamic effects of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the clinical efficacy of Amezinium Metilsulfate and other antihypotensive agents
Introduction: The Challenge of Orthostatic Hypotension
Orthostatic hypotension (OH), a sustained drop in blood pressure upon standing, presents a significant clinical challenge, leading to debilitating symptoms such as dizziness, syncope, and an increased risk of falls.[1][2] This condition arises from dysfunction in the autonomic nervous system's ability to adequately vasoconstrict and maintain blood pressure against gravity. The therapeutic landscape for OH is diverse, with several agents employed to mitigate its symptoms. This guide provides a comparative analysis of the clinical efficacy of Amezinium Metilsulfate against other prominent antihypotensive agents—Midodrine, Droxidopa, and Fludrocortisone—grounded in their mechanisms of action and supported by clinical trial data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform future research and clinical strategies.
Pharmacological Profiles and Mechanisms of Action
A nuanced understanding of each agent's mechanism is critical to interpreting its clinical efficacy and safety profile. While all aim to increase blood pressure, they achieve this through distinct physiological pathways.
This compound: A Multi-faceted Sympathomimetic
This compound is an indirectly acting sympathomimetic agent with a unique, multi-pronged mechanism.[3][4] It enhances sympathetic activity by:
-
Inhibiting Norepinephrine Reuptake: It blocks the reuptake of norepinephrine at the synaptic cleft, thereby increasing its availability to act on adrenergic receptors.[3][5]
-
Inhibiting Monoamine Oxidase (MAO): Amezinium inhibits intraneuronal MAO, the enzyme responsible for degrading norepinephrine, further prolonging its action.[3][4]
-
Stimulating Adrenergic Receptors: It indirectly stimulates both vascular alpha- and cardiac beta-1 adrenoceptors, leading to vasoconstriction and an increased heart rate.[4][6]
This combined action results in a potent and sustained increase in blood pressure.[6]
Midodrine: The Alpha-1 Agonist Prodrug
Midodrine is a prodrug that is converted to its active metabolite, desglymidodrine.[7] Desglymidodrine is a potent and selective alpha-1 adrenergic receptor agonist.[7] Its action is primarily on the arterioles and venous vasculature, causing vasoconstriction, which increases peripheral vascular resistance and, consequently, blood pressure.[7] Notably, it does not stimulate cardiac beta-adrenergic receptors, meaning it has little to no direct effect on heart rate.[8]
Droxidopa: The Norepinephrine Precursor
Droxidopa is a synthetic amino acid precursor that is converted directly to norepinephrine by the enzyme L-aromatic-amino-acid decarboxylase (AAAD).[9] This conversion occurs in both the peripheral and central nervous systems. By increasing the systemic levels of norepinephrine, Droxidopa enhances vascular tone and raises blood pressure, directly compensating for the norepinephrine deficiency often seen in neurogenic OH.[9]
Fludrocortisone: The Volume Expander
Unlike the other agents, Fludrocortisone is a synthetic mineralocorticoid. It primarily acts on the kidneys to promote sodium and water retention, thereby expanding intravascular volume.[10] This increase in blood volume can help to improve cardiac output and mitigate the postural drop in blood pressure.
Comparative Clinical Efficacy
Direct head-to-head clinical trials comparing this compound with other antihypotensive agents are limited. Therefore, this comparison synthesizes data from placebo-controlled trials and indirect meta-analyses to evaluate their relative efficacy.
Blood Pressure Response
The primary goal of these agents is to attenuate the fall in blood pressure upon standing and increase overall blood pressure.
-
This compound: Clinical studies, though small, have demonstrated potent pressor effects. A single 10 mg dose was shown to raise supine and sitting mean blood pressures by 15 to 45 mmHg for up to 8 hours.[5] Another study reported that a 30 mg oral dose increased average supine systolic blood pressure by approximately 30 mmHg.[11][12]
-
Midodrine and Droxidopa: A Bayesian meta-analysis of randomized controlled trials provided an indirect comparison of these two agents against placebo.[13][14] Midodrine demonstrated a greater increase in standing systolic blood pressure from baseline, with a mean change of approximately 17 mmHg.[14][15] Droxidopa showed a statistically significant, albeit smaller, increase of about 6.2 mmHg compared to placebo.[14][15] An integrated analysis of droxidopa trials found an increase in upright systolic blood pressure of 11.5 mmHg versus 4.8 mmHg for placebo.[16]
-
Fludrocortisone: The evidence for Fludrocortisone's effect on blood pressure is less definitive. A Cochrane review found very low-certainty evidence for its impact.[17][18] One small crossover study in patients with diabetes noted a smaller drop in systolic blood pressure with Fludrocortisone (-26 mmHg) compared to placebo (-39 mmHg).[18]
| Agent | Dosage(s) Studied | Change in Systolic Blood Pressure (vs. Placebo or Baseline) | Citation(s) |
| This compound | 10 mg - 40 mg/day | ▲ 15-45 mmHg (mean BP) ▲ ~30 mmHg (supine systolic) | [5][11][12] |
| Midodrine | 2.5-10 mg TID | ▲ ~17 mmHg (standing) | [13][14][15] |
| Droxidopa | 100-600 mg TID | ▲ ~6.2 - 11.5 mmHg (standing/upright) | [14][15][16][19] |
| Fludrocortisone | 0.1 mg/day | Attenuated drop vs. placebo (very low-certainty evidence) | [17][18] |
Symptom Improvement (Patient-Reported Outcomes)
Alleviating the symptoms of OH is a crucial endpoint in clinical trials, often assessed using the Orthostatic Hypotension Questionnaire (OHQ) and its subscales, the Orthostatic Hypotension Symptom Assessment (OHSA) and the Orthostatic Hypotension Daily Activity Scale (OHDAS).[19][20]
-
This compound: Studies report qualitative improvement in orthostatic symptoms in all treated patients.[5][21]
-
Droxidopa: Has shown consistent and statistically significant improvements in patient-reported outcomes. An integrated analysis of three trials demonstrated significant improvements in the OHQ composite score, OHSA composite score (symptoms), and OHDAS composite score (daily activities) compared with placebo.[19] Specifically, a significant reduction in the cardinal symptom of dizziness/lightheadedness (OHSA Item 1) was observed.[16][20]
-
Midodrine: A systematic review and meta-analysis found a significant improvement in patients' and investigators' global assessment symptom scales.[8][22]
-
Fludrocortisone: Symptom improvement data is mixed. While one study noted that 4 out of 5 participants with diabetes reported symptom improvement, another study in Parkinson's disease patients found no change in OHDAS or OHSA scores compared to pyridostigmine.[17]
Comparative Safety and Tolerability
The clinical utility of an antihypotensive agent is intrinsically linked to its safety profile. A major concern with these drugs is the risk of supine hypertension, an excessive increase in blood pressure while lying down.
| Agent | Common Adverse Events | Supine Hypertension Risk | Other Key Safety Notes | Citation(s) |
| This compound | Increased heart rate | Noted as not causing "remarkable" recumbent hypertension in one small study. | May increase the risk of urinary retention, particularly in patients with multiple system atrophy. | [5][21] |
| Midodrine | Piloerection (goosebumps), scalp pruritus, urinary hesitancy/retention, paresthesia. | Significantly increased risk (RR vs. placebo: 5.1). Boxed warning from the FDA. | Short half-life may require frequent dosing. | [7][8][13][14][22][23] |
| Droxidopa | Headache, dizziness, nausea, falls. | Not significantly increased vs. placebo (RR: 1.4). Lower risk than Midodrine. | Boxed warning for supine hypertension. | [13][14][15][19][23][24][25] |
| Fludrocortisone | Hypertension, edema, congestive heart failure, hypokalemia (low potassium), headache. | A known risk, particularly at higher doses. Avoided in patients with heart failure. | Long-term risks include left ventricular hypertrophy and renal failure. | [10][17] |
Experimental Protocols: A Framework for Clinical Evaluation
The robust evaluation of antihypotensive agents relies on standardized, self-validating protocols. Below are methodologies for key experiments cited in the evaluation of these drugs.
Protocol 1: Head-Up Tilt Table Test for Hemodynamic Assessment
Objective: To quantify the hemodynamic response to an orthostatic challenge before and after drug administration.
Methodology:
-
Patient Preparation: Patients should fast for at least 4 hours prior to the test. The testing room should be quiet and dimly lit to minimize external stimuli.
-
Baseline Measurement: The patient is positioned supine on a motorized tilt table with foot support. An intravenous line may be established. Continuous beat-to-beat blood pressure and ECG are monitored. After a rest period of at least 20 minutes, baseline supine measurements are recorded.
-
Orthostatic Challenge (Pre-Drug): The table is tilted to a 60-70 degree head-up position. Blood pressure and heart rate are recorded continuously or at 1-minute intervals for up to 45 minutes or until syncope or presyncope occurs.
-
Drug Administration: The patient is returned to the supine position. The investigational drug (e.g., a single dose of this compound) or placebo is administered.
-
Post-Drug Assessment: After a predetermined interval corresponding to the drug's peak plasma concentration (e.g., 1-2 hours), the orthostatic challenge (Step 3) is repeated.
-
Data Analysis: The primary endpoints are the changes in systolic and diastolic blood pressure from supine to standing, comparing the pre-drug and post-drug tilt tests.
Protocol 2: Assessing Patient-Reported Outcomes with the OHQ
Objective: To quantify the impact of treatment on the symptoms and daily activities affected by orthostatic hypotension.
Methodology:
-
Instrument: The Orthostatic Hypotension Questionnaire (OHQ) is administered. This validated tool comprises two parts:
-
Orthostatic Hypotension Symptom Assessment (OHSA): A 6-item scale assessing the severity of symptoms like dizziness, visual problems, weakness, and fatigue.[19]
-
Orthostatic Hypotension Daily Activity Scale (OHDAS): A 4-item scale assessing the impact of symptoms on activities like standing and walking.[19]
-
-
Scoring: Each of the 10 items is scored on an 11-point scale from 0 (no symptoms/interference) to 10 (worst possible symptoms/complete interference).[19]
-
Administration: The OHQ is administered at baseline (before treatment) and at specified follow-up points during the clinical trial (e.g., Week 1, Week 4, End of Study).
-
Data Analysis: The primary endpoint is the change from baseline in the composite scores for the OHQ, OHSA, and OHDAS. Analysis of individual items, particularly OHSA Item 1 (dizziness/lightheadedness), is also crucial as it represents the cardinal symptom of OH.[19][20]
Conclusion and Future Directions
The management of orthostatic hypotension requires a tailored approach, balancing efficacy against the risk of adverse events, particularly supine hypertension.
-
This compound presents a potent therapeutic option with a multifaceted mechanism of action that appears effective in raising blood pressure and improving symptoms. However, the existing clinical data is derived from smaller, older studies, highlighting a critical need for larger, modern, randomized controlled trials to firmly establish its efficacy and safety relative to newer agents.
-
Midodrine demonstrates the most significant pressor effect on standing systolic blood pressure but carries a correspondingly high risk of supine hypertension.[14][15]
-
Droxidopa offers a more modest pressor effect than Midodrine but with a significantly lower risk of supine hypertension, making it a potentially safer option for patients at risk.[14][15][19] Both Droxidopa and Midodrine have robust data supporting their ability to improve patient-reported symptoms.
-
Fludrocortisone remains a therapeutic option, primarily through volume expansion, but its efficacy is supported by low-certainty evidence, and its use is limited by potential long-term cardiovascular and renal side effects.[10][17]
For drug development professionals, the gaps in the literature represent opportunities. There is a clear need for direct, head-to-head comparative efficacy trials involving this compound. Furthermore, research into novel agents that can selectively increase standing blood pressure without significantly impacting supine blood pressure remains a key priority in addressing the unmet needs of patients with orthostatic hypotension.
References
-
Kita, K., & Hirayama, K. (1988). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Neurology, 38(7), 1095–1099. [Link]
-
Neurology.org. (n.d.). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Retrieved from [Link]
-
Gries, J., Kretzschmar, R., & Lenke, D. (1981). Haemodynamic effects of amezinium in man. Arzneimittel-Forschung, 31(9a), 1570-1574. [Link]
-
Hauser, R. A., Isaacson, S., Lisk, J. P., Hewitt, L. A., & Rowse, G. (2015). Integrated analysis of droxidopa for the treatment of neurogenic orthostatic hypotension in patients with Parkinson disease. Movement disorders clinical practice, 2(3), 243–252. [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
Veazie, S., Peterson, K., & Ansari, Y. (2021). Fludrocortisone for orthostatic hypotension. Cochrane Database of Systematic Reviews, (5). [Link]
-
Palma, J. A., Norcliffe-Kaufmann, L., & Kaufmann, H. (2022). Durability of the Clinical Benefit of Droxidopa for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment. Neurology and therapy, 11(1), 329–342. [Link]
-
Isaacson, S., Lisk, J. P., & Hewitt, L. A. (2016). Analysis of number needed to treat for droxidopa in patients with symptomatic neurogenic orthostatic hypotension. Postgraduate medicine, 128(6), 574–580. [Link]
-
UQ eSpace. (n.d.). DOUBLE-BLIND-STUDY ON THE HEMODYNAMIC-EFFECTS OF this compound IN PATIENTS WITH ORTHOSTATIC CIRCULATORY DISORDERS. Retrieved from [Link]
-
van Lieshout, J. J., van Heusden, K., & Wesseling, K. H. (1987). Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. European journal of clinical pharmacology, 32(2), 139–144. [Link]
-
Ali, A., & Gibbons, C. H. (2022). Orthostatic Hypotension: Management of a Complex, But Common, Medical Problem. Circulation. Arrhythmia and electrophysiology, 15(2), e008915. [Link]
-
ResearchGate. (n.d.). (PDF) Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension. Retrieved from [Link]
-
ResearchGate. (n.d.). Fludrocortisone for orthostatic hypotension | Request PDF. Retrieved from [Link]
-
Parsaik, A. K., Singh, B., Altayar, O., Mascarenhas, S. S., Singh, S. K., Erwin, P. J., & Murad, M. H. (2013). Midodrine for orthostatic hypotension: a systematic review and meta-analysis of clinical trials. Journal of general internal medicine, 28(11), 1496–1503. [Link]
-
Kaufmann, H., Freeman, R., Biaggioni, I., Low, P., Pedder, S., Hewitt, L. A., Mauney, J., Feirtag, M., & Mathias, C. J. (2014). Randomized withdrawal study of patients with symptomatic neurogenic orthostatic hypotension responsive to droxidopa. Hypertension, 64(5), 1065–1071. [Link]
-
Mossop, H., Al-Ashmori, S., Sotire, T., Clark, E., Watson, G., Witham, M. D., Vale, L., & CONFORM-OH Trial Management Group. (2023). Control, Fludrocortisone or Midodrine for the treatment of Orthostatic Hypotension: CONFORM-OH pilot RCT and economic evaluation. Health technology assessment (Winchester, England), 27(19), 1–54. [Link]
-
Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9a), 1558-1565. [Link]
-
ResearchGate. (n.d.). (PDF) Control, Fludrocortisone or Midodrine for the treatment of Orthostatic Hypotension (CONFORM-OH): results from an internal pilot randomised controlled trial. Retrieved from [Link]
-
medRxiv. (n.d.). Control, Fludrocortisone or Midodrine for the treatment of Orthostatic Hypotension (CONFORM-OH): Results from an internal pilot randomised controlled trial. Retrieved from [Link]
-
ClinicalTrials.eu. (2025, December 12). Study on the Effects of Fludrocortisone in Treating Neurogenic Orthostatic Hypotension in Patients. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Orthostatic hypotension due to autonomic dysfunction: midodrine. Retrieved from [Link]
-
Neurology.org. (n.d.). A Network Meta-analysis of Droxidopa and Midodrine for the Treatment of Neurogenic Orthostatic Hypotension (P1.042). Retrieved from [Link]
-
Parsaik, A. K., Singh, B., Altayar, O., Mascarenhas, S. S., Singh, S. K., Erwin, P. J., & Murad, M. H. (2013). Midodrine for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials. Journal of general internal medicine, 28(11), 1496–1503. [Link]
-
ResearchGate. (n.d.). Standing and Supine Blood Pressure Outcomes Associated With Droxidopa and Midodrine in Patients With Neurogenic Orthostatic Hypotension: A Bayesian Meta-analysis and Mixed Treatment Comparison of Randomized Trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Midodrine for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials. Retrieved from [Link]
-
Chen, J. J., Han, Y., Tang, J., Portillo, I., Hauser, R. A., & Dashtipour, K. (2018). Standing and Supine Blood Pressure Outcomes Associated With Droxidopa and Midodrine in Patients With Neurogenic Orthostatic Hypotension: A Bayesian Meta-analysis and Mixed Treatment Comparison of Randomized Trials. The Annals of pharmacotherapy, 52(12), 1182–1194. [Link]
-
Sakakibara, R., Uchiyama, T., Asahina, M., Yoshiyama, M., Yamanishi, T., & Hattori, T. (2003). This compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy. Clinical autonomic research : official journal of the Clinical Autonomic Research Society, 13(1), 51–53. [Link]
-
Juraschek, S. P., et al. (2023). Orthostatic Hypotension, Hypertension Treatment, and Cardiovascular Disease: An Individual Participant Meta-Analysis. Hypertension, 80(1), 178-187. [Link]
-
Shah, K., et al. (2024). Pharmacological Interventions for Orthostatic Hypotension: A Systematic Review. Cureus, 16(8), e66938. [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacological Interventions for Orthostatic Hypotension: A Systematic Review. Retrieved from [Link]
-
Ceccato, A., et al. (2020). Drug-Related Orthostatic Hypotension: Beyond Anti-Hypertensive Medications. Journal of Cardiovascular Development and Disease, 7(3), 35. [Link]
-
Biaggioni, I. (2017). Management of Patients With Hypertension and Orthostatic Hypotension. Parallel Progress. Hypertension, 69(5), 762-764. [Link]
-
Juraschek, S. P., et al. (2020). Effects of Intensive Blood Pressure Treatment on Orthostatic Hypotension: A Systematic Review and Individual Participant–based Meta-analysis. Annals of Internal Medicine, 173(5), 334-343. [Link]
-
Jordan, J., et al. (2022). Orthostatic Hypotension in Hypertensive Adults: Harry Goldblatt Award for Early Career Investigators 2021. Hypertension, 79(8), 1635-1647. [Link]
-
ResearchGate. (n.d.). Effect of treatment on proportion of reported clinical outcomes related.... Retrieved from [Link]
-
Fessel, J., & Robertson, D. (2006). Orthostatic Hypotension in the Hypertensive Patient. Current hypertension reports, 8(6), 469–474. [Link]
-
Espay, A. J., & LeWitt, P. A. (2019). Management of coexistent neurogenic orthostatic hypotension and supine hypertension. Journal of the American Heart Association, 8(17), e012838. [Link]
-
Gries, J., Kretzschmar, R., & Lenke, D. (1981). Cardiovascular effects of amezinium in humans during passive upright tilt in comparison with norfenefrine and dihydroergotamine. Arzneimittel-Forschung, 31(9a), 1575-1578. [Link]
-
MDS Abstracts. (2019). Changes in Supine Blood Pressure with Long Term Use of Droxidopa. Retrieved from [Link]
-
Juraschek, S. P., et al. (2018). Orthostatic Hypotension, Cardiovascular Outcomes, and Adverse Events: Results from SPRINT. Journal of the American Heart Association, 7(17), e008884. [Link]
-
Herman, L. L., & Padala, S. A. (2023). Antihypertensive Medications. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. Pharmacological Interventions for Orthostatic Hypotension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemodynamic effects of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Related Orthostatic Hypotension: Beyond Anti-Hypertensive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midodrine for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Withdrawal Study of Patients With Symptomatic Neurogenic Orthostatic Hypotension Responsive to Droxidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Standing and Supine Blood Pressure Outcomes Associated With Droxidopa and Midodrine in Patients With Neurogenic Orthostatic Hypotension: A Bayesian Meta-analysis and Mixed Treatment Comparison of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fludrocortisone for orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Integrated Analysis of Droxidopa for the Treatment of Neurogenic Orthostatic Hypotension in Patients with Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of number needed to treat for droxidopa in patients with symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. Management of coexistent neurogenic orthostatic hypotension and supine hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Durability of the Clinical Benefit of Droxidopa for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdsabstracts.org [mdsabstracts.org]
Safety Operating Guide
A Practical Guide to Personal Protective Equipment for Handling Amezinium Metilsulfate
As researchers and drug development professionals, our work with potent pharmacological agents like Amezinium Metilsulfate demands a commitment to safety that is as rigorous as our science. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering a framework grounded in risk assessment and scientific rationale to ensure your protection and the integrity of your work.
Understanding the Risk: A Compound Overview
This compound (C₁₂H₁₅N₃O₅S) is a sympathomimetic drug used to treat low blood pressure.[1][2] Its mechanism of action involves stimulating adrenergic receptors and inhibiting noradrenaline uptake.[3][4][5] While therapeutically beneficial, unintended occupational exposure can pose significant health risks. The primary routes of exposure in a laboratory setting are:
-
Inhalation: Aerosolization of the fine, solid powder during weighing or transfer.
-
Dermal Contact: Direct skin contact with the powder or solutions.
-
Ingestion: Hand-to-mouth transfer from contaminated surfaces or PPE.
-
Ocular Exposure: Splashes during solution preparation or handling.
Given its pharmacological activity, even small exposures could potentially lead to unintended cardiovascular effects. Data from similarly hazardous compounds suggest risks of skin and eye irritation, and possible respiratory sensitization.[6][7] Therefore, a comprehensive PPE strategy is not merely recommended; it is imperative.
The Core Directive: Your PPE Ensemble
The selection of PPE is dictated by the specific task and the associated risk of exposure. Below is a summary of required PPE for common laboratory activities involving this compound.
| Activity | Required PPE | Rationale & Key Considerations |
| Handling Unopened Vials / Transport | • Laboratory Coat• Safety Glasses• Single Pair of Nitrile Gloves | Protects against incidental contact with potentially contaminated vial exteriors. |
| Weighing Solid Compound | • Disposable, Low-Permeability Gown• Double Nitrile Gloves (powder-free)• Safety Goggles or Face Shield• N95 Respirator (or higher) | Weighing poses the highest risk of aerosolization. An N95 respirator is crucial to prevent inhalation.[8] Double gloving provides a backup barrier and allows for safe removal of the outer, contaminated glove.[9] Goggles offer superior protection against airborne particles compared to safety glasses.[8] |
| Preparing Solutions (Dissolving Solid) | • Disposable, Low-Permeability Gown• Double Nitrile Gloves (powder-free)• Safety Goggles and Face Shield | The primary risk shifts from inhalation to splashes. A face shield provides full facial protection.[8] Powder-free gloves are essential to prevent contamination of the work area.[10] |
| Handling Stock Solutions | • Laboratory Coat• Single Pair of Nitrile Gloves• Safety Glasses | Lower risk of exposure, but standard laboratory PPE is still required to protect against accidental spills or drips. |
| Spill Cleanup | • Chemical-Resistant Gown or Coveralls• Double Nitrile Gloves• Chemical Splash Goggles• Chemical Cartridge Respirator | A higher level of protection is needed for spills, especially when dealing with larger quantities or concentrated solutions. A cartridge respirator is required for vapor/aerosol protection beyond the capacity of an N95.[10] |
| Waste Disposal | • Laboratory Coat• Single Pair of Nitrile Gloves• Safety Glasses | Protects against contact with contaminated waste containers and materials. |
Operational Plans: From Preparation to Disposal
Adherence to protocol is the foundation of safety. The following step-by-step procedures provide a validated system for handling this compound.
Workflow for Safe Solution Preparation
This protocol outlines the critical steps for safely weighing this compound and preparing a stock solution. The causality behind these steps is to minimize aerosol generation and contain the compound within a controlled environment.
Caption: Workflow for preparing this compound solutions.
Step-by-Step Protocol:
-
Preparation: Designate a specific work area, preferably within a chemical fume hood or similar ventilated enclosure. Assemble all necessary equipment before starting.
-
Don PPE: Put on a disposable gown, an N95 respirator, safety goggles, and two pairs of powder-free nitrile gloves, ensuring the outer glove cuff goes over the gown cuff.[9]
-
Weighing: Carefully weigh the required amount of this compound powder. Use a spatula to gently transfer the solid, avoiding any actions that could create dust.
-
Dissolution: Add the solvent (e.g., DMSO, H₂O) directly to the weighing container or vial.[4] Cap securely and mix by gentle inversion or sonication as recommended.[3][4] Avoid shaking, which can increase pressure and risk of spills.
-
Cleanup: Once the solution is prepared and stored, decontaminate all surfaces.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them. Then, remove your gown, goggles, and respirator. Finally, remove the inner pair of gloves.
-
Hygiene: Wash your hands thoroughly with soap and water.[9]
Emergency Plan: Small-Scale Spill Response
Immediate and correct action during a spill is critical to prevent exposure.
Sources
- 1. This compound | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Amezinium methylsulfate | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
